Thymidine 5'-monophosphate-15N2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H15N2O8P |
|---|---|
Molekulargewicht |
324.19 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1/i11+1,12+1 |
InChI-Schlüssel |
GYOZYWVXFNDGLU-IPSWRTTCSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Thymidine 5'-monophosphate-15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine (B127349) 5'-monophosphate-15N2 (¹⁵N₂-dTMP) is a stable isotope-labeled nucleotide that serves as a critical tool in advanced biochemical and biomedical research. As an isotopologue of the naturally occurring deoxythymidine monophosphate (dTMP), a fundamental building block of DNA, ¹⁵N₂-dTMP incorporates two heavy nitrogen isotopes (¹⁵N) in its thymine (B56734) base. This isotopic enrichment allows for the precise tracking and quantification of thymidine metabolism and its incorporation into DNA, without the safety concerns associated with radioactive isotopes.
This technical guide provides a comprehensive overview of Thymidine 5'-monophosphate-15N2, including its properties, synthesis, and key applications in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). Detailed experimental workflows and data presentation are included to facilitate its use in a research setting.
Core Properties and Data
The physical and chemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| Chemical Formula | C₁₀H₁₅¹⁵N₂O₈P |
| Molecular Weight | 324.20 g/mol |
| Chemical Purity | ≥98% |
| Form | Solid |
| Storage Temperature | -20°C, protect from light |
| Unlabeled CAS Number | 365-07-1 |
Synthesis of this compound
The synthesis of ¹⁵N₂-dTMP is typically achieved through a chemo-enzymatic approach. This method combines the precision of chemical synthesis for introducing the ¹⁵N labels into the nucleobase with the specificity of enzymatic reactions for the subsequent steps of nucleoside formation and phosphorylation.
Chemo-enzymatic Synthesis Workflow
Caption: Chemo-enzymatic synthesis workflow for ¹⁵N₂-dTMP.
Experimental Protocol: Enzymatic Phosphorylation of ¹⁵N₂-Thymidine
This protocol outlines the final enzymatic step in the synthesis of ¹⁵N₂-dTMP from ¹⁵N₂-Thymidine.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Dissolve ¹⁵N₂-Thymidine to a final concentration of 1 mM in the reaction buffer.
-
Add ATP to a final concentration of 1.2 mM.
-
-
Enzymatic Reaction:
-
Add a purified Thymidine Kinase (TK) to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at 37°C. Monitor the reaction progress over time using an appropriate analytical method such as HPLC.
-
-
Reaction Quenching and Purification:
-
Once the reaction is complete, quench it by heating to 95°C for 5 minutes to inactivate the enzyme.
-
Centrifuge the mixture to pellet the denatured protein.
-
The supernatant containing ¹⁵N₂-dTMP can be purified using techniques like ion-exchange chromatography or reversed-phase HPLC.
-
-
Product Verification:
-
Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
-
Applications in Research and Drug Development
¹⁵N₂-dTMP is a versatile tool with significant applications in biomolecular NMR and mass spectrometry-based quantitative analysis.
Biomolecular NMR Spectroscopy
In biomolecular NMR, the ¹⁵N isotope provides a sensitive probe for studying the structure, dynamics, and interactions of DNA and DNA-protein complexes.[1] The distinct NMR signal of ¹⁵N allows for the selective observation of the labeled nucleotide within a larger biomolecular assembly.
Caption: Workflow for ¹H-¹⁵N HSQC NMR studies.
-
Sample Preparation:
-
Incorporate ¹⁵N₂-dTMP into a specific DNA oligonucleotide sequence via solid-phase synthesis or enzymatic ligation.
-
Purify the ¹⁵N-labeled DNA.
-
Prepare the unlabeled protein binding partner.
-
Titrate the unlabeled protein into the ¹⁵N-labeled DNA sample in a suitable NMR buffer (e.g., phosphate (B84403) buffer with NaCl, pH 6.5-7.5, in 90% H₂O/10% D₂O).
-
-
NMR Data Acquisition:
-
Acquire a series of 2D ¹H-¹⁵N HSQC spectra at different protein concentrations.
-
Typical parameters on a 600 MHz spectrometer might include:
-
Spectral widths of ~16 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension.
-
Acquisition times of ~100 ms (B15284909) in the direct dimension and ~50 ms in the indirect dimension.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Monitor the chemical shift changes of the ¹⁵N-thymidine amide protons upon protein binding. Significant chemical shift perturbations indicate residues at the binding interface.
-
Mass Spectrometry and Isotope Dilution
¹⁵N₂-dTMP is an ideal internal standard for quantitative analysis of dTMP and related metabolites by mass spectrometry.[2] The principle of isotope dilution mass spectrometry relies on adding a known amount of the heavy-isotope labeled standard to a sample. The ratio of the endogenous (light) analyte to the added (heavy) standard is then measured by MS, allowing for precise quantification.
Caption: Workflow for LC-MS/MS with ¹⁵N₂-dTMP.
-
Sample Preparation and Extraction:
-
Harvest cells and perform a metabolite extraction (e.g., using a cold methanol/water/chloroform protocol).
-
Spike the cell extract with a known concentration of ¹⁵N₂-dTMP internal standard.
-
-
LC-MS/MS Analysis:
-
Separate the nucleotides using a suitable liquid chromatography method (e.g., reversed-phase or HILIC).
-
Perform tandem mass spectrometry (MS/MS) analysis in multiple reaction monitoring (MRM) mode.
-
Define MRM transitions for both unlabeled dTMP and ¹⁵N₂-dTMP. For example:
-
dTMP (light): Precursor ion (m/z) -> Product ion (m/z)
-
¹⁵N₂-dTMP (heavy): Precursor ion (m/z+2) -> Product ion (m/z+2)
-
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the light and heavy transitions.
-
Generate a calibration curve using known concentrations of unlabeled dTMP spiked with the same amount of ¹⁵N₂-dTMP internal standard.
-
Calculate the concentration of dTMP in the biological sample based on the peak area ratio and the calibration curve.
-
Conclusion
This compound is an indispensable tool for modern life sciences research. Its applications in biomolecular NMR provide high-resolution insights into the structure and dynamics of DNA and its interactions, while its use as an internal standard in mass spectrometry enables accurate quantification of thymidine metabolic pathways. The detailed methodologies and workflows presented in this guide are intended to facilitate the effective implementation of this powerful research tool in studies related to DNA metabolism, drug development, and molecular diagnostics.
References
An In-depth Technical Guide on the Utilization of 15N Labeled Thymidine Monophosphate for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 15N labeled thymidine (B127349) monophosphate (¹⁵N-dTMP) in metabolic studies. Designed for researchers, scientists, and professionals in drug development, this document details the core principles, experimental workflows, and data interpretation involved in using ¹⁵N-dTMP as a tracer to investigate DNA synthesis, nucleotide metabolism, and cellular proliferation.
Introduction to Thymidine Metabolism and Isotope Tracing
Thymidine monophosphate (dTMP) is a critical nucleotide precursor for DNA synthesis. Cells produce dTMP through two primary pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway synthesizes dTMP from deoxyuridine monophosphate (dUMP), a reaction catalyzed by the enzyme thymidylate synthase (TS). The salvage pathway recycles thymidine from the extracellular environment or from DNA breakdown, phosphorylating it to dTMP via the enzyme thymidine kinase (TK).[1][2][3]
Stable isotope tracing using compounds like ¹⁵N-labeled dTMP allows for the precise tracking of thymidine metabolism. By introducing a "heavy" isotope of nitrogen into the thymine (B56734) base, researchers can distinguish it from the naturally abundant "light" ¹⁴N. This enables the quantification of the flux through both the de novo and salvage pathways, providing valuable insights into cellular proliferation, DNA repair mechanisms, and the effects of therapeutic agents on nucleotide metabolism.
Metabolic Pathways of Thymidine Monophosphate
The intricate balance between the de novo and salvage pathways for dTMP synthesis is crucial for maintaining a sufficient supply of dTTP for DNA replication and repair.[3][4] Understanding these pathways is fundamental to interpreting data from ¹⁵N-dTMP metabolic studies.
De Novo Synthesis Pathway
The de novo synthesis of dTMP is a multi-step process that is tightly regulated and linked to the cell cycle. The final and rate-limiting step is the methylation of dUMP to dTMP, catalyzed by thymidylate synthase (TS).[5][6] This reaction utilizes 5,10-methylenetetrahydrofolate as a methyl group donor.
Salvage Pathway
The salvage pathway provides an alternative route for dTMP production by recycling existing thymidine. Extracellular thymidine is transported into the cell and then phosphorylated to dTMP by thymidine kinase (TK).[1][3] There are two main isoforms of TK: TK1, which is primarily active in the cytoplasm during the S-phase of the cell cycle, and TK2, which is located in the mitochondria and is constitutively active.[4][7]
Experimental Design and Protocols
A typical metabolic study using ¹⁵N-dTMP involves several key stages: cell culture and labeling, metabolite extraction, and analysis by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Synthesis of ¹⁵N Labeled Thymidine Monophosphate
While commercially available, the synthesis of ¹⁵N-labeled dTMP can be achieved through chemo-enzymatic methods. One approach involves the enzymatic phosphorylation of ¹⁵N-labeled thymidine. Nucleoside kinases, such as deoxynucleoside kinase from Drosophila melanogaster, can be utilized to transfer a phosphate (B84403) group from a donor like ATP or GTP to the 5'-hydroxyl group of ¹⁵N-thymidine, yielding ¹⁵N-dTMP.[8]
Cell Culture and Labeling
The following is a general protocol for labeling adherent cancer cell lines with ¹⁵N-thymidine, which is then intracellularly converted to ¹⁵N-dTMP.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
¹⁵N-labeled Thymidine
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight.
-
Prepare the labeling medium by supplementing the standard culture medium with the desired concentration of ¹⁵N-thymidine (typically in the low micromolar range).
-
Aspirate the standard culture medium and wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired labeling period. This can range from a few hours to several cell cycles depending on the experimental goals.
Metabolite Extraction
Rapid quenching of metabolic activity and efficient extraction of nucleotides are critical for accurate analysis.
Materials:
-
Liquid nitrogen
-
Ice-cold 80% methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
To quench metabolism, quickly aspirate the labeling medium and place the culture plate on liquid nitrogen to flash-freeze the cells.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.[9]
DNA Hydrolysis for Incorporation Analysis
To quantify the incorporation of ¹⁵N-thymidine into DNA, the DNA must be extracted and hydrolyzed into individual nucleosides.
Materials:
-
DNA extraction kit
-
Nuclease P1
-
Alkaline Phosphatase
Procedure:
-
Extract genomic DNA from labeled cells using a commercial DNA extraction kit.
-
Quantify the extracted DNA.
-
To a known amount of DNA (e.g., 10 µg), add nuclease P1 in an appropriate buffer (e.g., 20 mM ammonium acetate, pH 5.3).
-
Incubate at 37°C for 2-4 hours.
-
Add alkaline phosphatase and continue the incubation at 37°C for another 2-4 hours to dephosphorylate the nucleotides to nucleosides.
-
The resulting mixture of deoxyribonucleosides can then be analyzed by LC-MS/MS.[10][11]
Analytical Techniques
The two primary analytical techniques for quantifying ¹⁵N-labeled metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and quantitative technique for analyzing labeled metabolites. After separation by liquid chromatography, the mass spectrometer measures the mass-to-charge ratio of the ions, allowing for the differentiation between ¹⁴N- and ¹⁵N-containing molecules.
LC-MS/MS Protocol for ¹⁵N-Thymidine Incorporation: A typical method involves hydrophilic interaction liquid chromatography (HILIC) coupled with a triple quadrupole or high-resolution mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode. The transitions monitored would be specific for unlabeled thymidine and ¹⁵N₂-thymidine.
| Parameter | Setting |
| Column | HILIC column (e.g., Amide phase) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A gradient from high to low organic content |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Specific precursor-product ion pairs for ¹⁴N- and ¹⁵N₂-thymidine |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to determine the specific positions of ¹⁵N labels within a molecule. ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) is a common NMR experiment for this purpose. The chemical shifts of the nitrogen atoms in thymidine monophosphate can provide information about its electronic environment.[12]
| Nucleus | Chemical Shift (ppm) relative to NH₃ |
| N1 | ~229.2 |
| N3 | ~219.5 |
| Note: Chemical shifts can vary depending on the solvent and pH.[13] |
Quantitative Data and Interpretation
The primary output of a ¹⁵N-dTMP labeling experiment is the fractional enrichment of the labeled species in various metabolite pools and in DNA. This data can be used to calculate metabolic flux rates and the relative contributions of the de novo and salvage pathways.
Table 1: Example of ¹⁵N-Thymidine Incorporation in DNA of Human Cancer Cell Lines
| Cell Line | Treatment | ¹⁵N-Thymidine Incorporation (% of total thymidine) |
| Myeloid Leukemia (ML-2) | 100 nM ¹⁵N-Decitabine (24h) | ~2.5% |
| Glioblastoma | In vivo infusion | 5.43% of cells positive |
| Data is illustrative and compiled from different experimental setups. Direct comparison should be made with caution.[14] |
Table 2: Kinetic Parameters of Thymidylate Synthase
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) |
| dUMP | Human Thymidylate Synthase | 3.6 - 7.5 | 5.6 - 10 |
| Kinetic parameters for ¹⁵N-labeled substrates are not widely reported but are expected to have a minimal kinetic isotope effect.[15][16] |
Conclusion
The use of ¹⁵N-labeled thymidine monophosphate in metabolic studies offers a powerful tool for dissecting the complexities of nucleotide metabolism and DNA synthesis. By providing detailed protocols and representative data, this guide aims to equip researchers with the necessary knowledge to design, execute, and interpret experiments using this valuable isotopic tracer. The insights gained from such studies are critical for advancing our understanding of fundamental cellular processes and for the development of novel therapeutic strategies targeting cellular proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. 15N - NMR Chemical Shifts of Major Chemical Families | NIST [nist.gov]
- 14. Quantitative determination of decitabine incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concerted versus Stepwise Mechanism in Thymidylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
A Technical Guide to the Core Principles of 15N Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles of 15N stable isotope labeling, a powerful technique for quantitative proteomics and the study of protein dynamics. This guide provides a comprehensive overview of labeling strategies, detailed experimental protocols, and the underlying principles of mass spectrometry-based analysis.
Introduction to 15N Stable Isotope Labeling
Stable isotope labeling is a cornerstone of modern quantitative proteomics, enabling the accurate comparison of protein abundance between different biological samples. Unlike radioactive isotopes, stable isotopes like nitrogen-15 (B135050) (¹⁵N) are non-radioactive and do not decay, making them safe for prolonged experiments.[1] The principle of ¹⁵N labeling involves replacing the naturally abundant ¹⁴N isotope with ¹⁵N in proteins or peptides. This mass shift allows for the differentiation and relative quantification of proteins from different samples when analyzed by mass spectrometry (MS).[2]
The low natural abundance of ¹⁵N (approximately 0.37%) makes it an ideal tracer.[] By introducing ¹⁵N-enriched compounds, researchers can achieve high levels of incorporation, leading to distinct isotopic envelopes in mass spectra that can be readily distinguished from their unlabeled counterparts.
Core Labeling Strategies
There are two primary approaches to introduce ¹⁵N labels into proteins: metabolic labeling and in vitro labeling.
Metabolic Labeling
In metabolic labeling, living cells or organisms are cultured in a medium where the sole nitrogen source is enriched with ¹⁵N.[4] This leads to the in vivo incorporation of ¹⁵N into all newly synthesized proteins.
-
In Cell Culture (e.g., SILAC - Stable Isotope Labeling with Amino acids in Cell culture): While SILAC traditionally uses labeled amino acids (like ¹³C-arginine and ¹³C-lysine), the principle can be extended to uniform ¹⁵N labeling by providing a ¹⁵N-enriched nitrogen source in the culture medium.[5][6] This method is widely used for quantitative proteomics in various cell lines.[5]
-
In Microorganisms (e.g., E. coli): Bacteria are grown in minimal media where the standard nitrogen source (like ammonium (B1175870) chloride, NH₄Cl) is replaced with its ¹⁵N-labeled counterpart (¹⁵NH₄Cl).[4][7] This is a cost-effective method for producing large quantities of labeled proteins for structural and functional studies.
-
In Whole Organisms (e.g., Mice, Rats): For systemic studies, animals are fed a specialized diet containing ¹⁵N-labeled proteins or amino acids.[1][8] This allows for the analysis of protein turnover and expression in different tissues and organs in the context of a whole organism.[1]
In Vitro Labeling
In vitro labeling methods are employed when metabolic labeling is not feasible, such as for proteins that are toxic to cells or when working with tissue samples directly.
-
Cell-Free Protein Expression: This method utilizes cell extracts (e.g., from E. coli or wheat germ) to synthesize proteins in a test tube.[9][10] By adding ¹⁵N-labeled amino acids to the reaction mixture, the newly synthesized protein will be isotopically labeled.[9]
-
Chemical Labeling: This approach involves the covalent attachment of a ¹⁵N-containing tag to specific functional groups on a protein or peptide after it has been isolated. While less common for uniform labeling compared to metabolic methods, specific reagents can introduce ¹⁵N for targeted applications.
Quantitative Data Presentation
The efficiency of ¹⁵N incorporation is a critical parameter for the accuracy of quantitative proteomics experiments. The following table summarizes typical labeling efficiencies achieved in various systems.
| Organism/System | Labeling Method | Typical ¹⁵N Incorporation Efficiency (%) | Reference(s) |
| Escherichia coli | Metabolic Labeling (¹⁵NH₄Cl) | > 95% | [11] |
| Mammalian Cells (e.g., Neuroblastoma) | SILAC (¹⁵N-amino acids) | ~92% | [12] |
| Mouse (in vivo) | ¹⁵N-labeled diet | > 95% (with adaptation) | [8] |
| Arabidopsis | Metabolic Labeling (¹⁵N salts) | 93-99% | [13] |
| Rat (in vivo) | ¹⁵N-labeled diet | 74% (brain) - 91% (liver) | [14] |
| Cell-Free Expression | ¹⁵N-amino acids | > 99% | [9] |
Experimental Protocols
Protocol for ¹⁵N Metabolic Labeling in E. coli
This protocol is adapted for the expression of a target protein in E. coli.
-
Prepare M9 Minimal Medium: Prepare a 10x M9 salt solution containing Na₂HPO₄, KH₂PO₄, and NaCl. For the ¹⁵N-labeled medium, use ¹⁵NH₄Cl as the sole nitrogen source. Autoclave the salt solution.
-
Prepare Stock Solutions: Prepare sterile stock solutions of 20% glucose, 1M MgSO₄, 1M CaCl₂, and appropriate antibiotics.
-
Pre-culture: Inoculate a single colony of E. coli transformed with the expression vector into a small volume of LB medium and grow overnight.
-
Main Culture: The next day, inoculate a larger volume of ¹⁵N M9 minimal medium (supplemented with glucose, MgSO₄, CaCl₂, and antibiotics) with the overnight pre-culture.
-
Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow for the desired time (typically 3-4 hours or overnight at a lower temperature).
-
Harvesting: Harvest the cells by centrifugation. The cell pellet containing the ¹⁵N-labeled protein is now ready for downstream purification and analysis.
Protocol for In Vitro Protein Labeling using a Cell-Free Expression System
This protocol provides a general workflow for cell-free protein synthesis.
-
Prepare the Reaction Mixture: Thaw the cell extract (e.g., E. coli S30 extract) and other reaction components on ice.
-
Prepare the Amino Acid Mixture: Prepare an amino acid mixture that lacks the standard ¹⁴N-amino acids but contains the desired ¹⁵N-labeled amino acids.
-
Set up the Reaction: In a microcentrifuge tube, combine the cell extract, the ¹⁵N-amino acid mixture, an energy source (ATP and GTP), and the DNA template encoding the protein of interest.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for several hours to allow for transcription and translation.
-
Protein Purification: After the reaction is complete, the ¹⁵N-labeled protein can be purified from the reaction mixture using appropriate chromatography techniques based on the protein's properties (e.g., affinity tags).
Mass Spectrometry and Data Analysis
Mass spectrometry is the core analytical technique for ¹⁵N-labeled proteomics.
Principle of Quantification
After protein extraction and digestion (typically with trypsin), the resulting peptides are analyzed by LC-MS/MS. The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the ¹⁵N labeling. The "light" (¹⁴N) and "heavy" (¹⁵N) peptides will appear as distinct isotopic envelopes in the mass spectrum. The relative abundance of the protein in the two samples is determined by comparing the intensities of the light and heavy peptide peaks.
Mass Shift Calculation
The mass difference between a ¹⁴N- and a ¹⁵N-labeled peptide depends on the number of nitrogen atoms in the peptide. The following table shows the theoretical mass shift for each amino acid upon complete ¹⁵N labeling.
| Amino Acid | 3-Letter Code | 1-Letter Code | Number of Nitrogen Atoms | Monoisotopic Mass Shift (Da) |
| Alanine | Ala | A | 1 | 0.997035 |
| Arginine | Arg | R | 4 | 3.98814 |
| Asparagine | Asn | N | 2 | 1.99407 |
| Aspartic Acid | Asp | D | 1 | 0.997035 |
| Cysteine | Cys | C | 1 | 0.997035 |
| Glutamic Acid | Glu | E | 1 | 0.997035 |
| Glutamine | Gln | Q | 2 | 1.99407 |
| Glycine | Gly | G | 1 | 0.997035 |
| Histidine | His | H | 3 | 2.991105 |
| Isoleucine | Ile | I | 1 | 0.997035 |
| Leucine | Leu | L | 1 | 0.997035 |
| Lysine | Lys | K | 2 | 1.99407 |
| Methionine | Met | M | 1 | 0.997035 |
| Phenylalanine | Phe | F | 1 | 0.997035 |
| Proline | Pro | P | 1 | 0.997035 |
| Serine | Ser | S | 1 | 0.997035 |
| Threonine | Thr | T | 1 | 0.997035 |
| Tryptophan | Trp | W | 2 | 1.99407 |
| Tyrosine | Tyr | Y | 1 | 0.997035 |
| Valine | Val | V | 1 | 0.997035 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for quantitative proteomics using ¹⁵N metabolic labeling.
A generalized workflow for quantitative proteomics using ¹⁵N metabolic labeling.
Signaling Pathway Analysis: MAPK Pathway
¹⁵N stable isotope labeling can be used to study the dynamics of signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, in response to stimuli.
Simplified representation of the MAPK signaling cascade.
By comparing the proteomes of cells in a basal state (unlabeled) versus a stimulated state (¹⁵N-labeled), researchers can quantify changes in the abundance and post-translational modifications of key proteins in the MAPK pathway, providing insights into the cellular response to stimuli.
Conclusion
¹⁵N stable isotope labeling is a versatile and powerful technique for quantitative proteomics and the detailed investigation of protein dynamics. Its applications in basic research, drug discovery, and biomarker identification continue to expand. This guide provides a foundational understanding of the core principles, methodologies, and data analysis considerations for researchers, scientists, and drug development professionals looking to leverage the power of ¹⁵N labeling in their work.
References
- 1. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 4. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Cell-Free Protein Expression for Generating Stable Isotope-Labeled Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 10. cfsciences.com [cfsciences.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
Thymidine 5'-monophosphate-15N2 chemical structure and properties
An In-depth Technical Guide to Thymidine (B127349) 5'-monophosphate-15N2
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Thymidine 5'-monophosphate-15N2. It is intended for researchers, scientists, and professionals in the field of drug development and molecular biology who utilize isotopically labeled compounds. This document details experimental protocols for the analysis of this compound and illustrates relevant biochemical pathways.
Core Chemical Identity and Properties
Thymidine 5'-monophosphate (dTMP) is a deoxyribonucleotide that serves as a fundamental monomer in the synthesis of DNA.[1] The isotopically labeled variant, this compound, contains two stable, heavy isotopes of nitrogen (¹⁵N) in place of the naturally abundant ¹⁴N atoms within the thymine (B56734) nucleobase. This specific labeling makes it an invaluable tool for tracing and quantification in various biochemical and medical research applications.[2]
Chemical Structure
The structure of this compound consists of three key components:
-
A phosphate group attached to the 5' carbon of the sugar.
-
A deoxyribose pentose (B10789219) sugar.
-
The nucleobase thymine , where both nitrogen atoms at positions 1 and 3 of the pyrimidine (B1678525) ring are replaced with ¹⁵N isotopes.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below. These properties are crucial for its application in experimental settings, particularly for analytical techniques like mass spectrometry and nuclear magnetic resonance.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅¹⁵N₂O₈P | [2][3] |
| Molecular Weight | 324.20 g/mol | [2][3] |
| Chemical Purity | ≥98% | [3] |
| Appearance | Neat (Solid/Powder) | [3] |
| Unlabeled CAS Number | 365-07-1 | [3][4] |
| Synonyms | Thymidylic acid dTMP, Thymidine-5'-phosphate-¹⁵N₂, Deoxythymidylate | [2][3][5] |
Applications in Research
The incorporation of ¹⁵N isotopes provides a distinct mass and nuclear spin, enabling researchers to differentiate and track the molecule in complex biological systems.
-
Biomolecular NMR Spectroscopy : ¹⁵N-labeled compounds are essential for nuclear magnetic resonance (NMR) studies.[3][6] The ¹⁵N nucleus has a spin of 1/2, which allows for the application of various multi-dimensional NMR techniques (e.g., ¹H-¹⁵N HSQC) to study the structure, dynamics, and interactions of DNA and proteins.[7]
-
Mass Spectrometry and Metabolic Flux Analysis : As a stable isotope-labeled internal standard, it is used for accurate quantification in mass spectrometry (MS) based proteomics and metabolomics.[2][6] It allows for precise measurement of metabolic pathways, such as nucleotide synthesis and degradation.[2]
-
Genetic Therapy and DNA Synthesis Studies : This compound serves as a precursor for synthesizing isotopically labeled triphosphates (dTTP), which are the building blocks of DNA.[1][3] Researchers can use ¹⁵N-labeled dTMP to trace the incorporation of thymidine into newly synthesized DNA during replication and repair processes, providing insights into cellular proliferation and genotoxicity.[8]
Experimental Protocols
Detailed methodologies are critical for the effective use of ¹⁵N-labeled compounds. The following sections outline generalized protocols for synthesis and analysis.
Synthesis of ¹⁵N-Labeled Nucleotides
The production of ¹⁵N-labeled nucleotides like dTMP can be achieved through biosynthetic incorporation, a common method for producing isotopically labeled biomolecules.[6]
Protocol: Biosynthetic Incorporation via Microbial Culture
-
Prepare Minimal Medium : A defined minimal growth medium is prepared, containing essential salts and a carbon source (e.g., glucose). The key component is the sole nitrogen source, which is an ¹⁵N-enriched compound, typically ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl).[6][9]
-
Inoculation and Growth : A suitable microorganism, such as Escherichia coli, is cultured in this medium. The bacteria will utilize the ¹⁵NH₄Cl to synthesize all of its nitrogen-containing biomolecules, including amino acids and nucleotides.[6][9]
-
Harvesting : Bacterial cells are harvested by centrifugation after reaching a desired growth phase.
-
Extraction and Purification : The bacterial pellet is lysed to release cellular contents. DNA and RNA are extracted, followed by enzymatic or chemical hydrolysis to break them down into their constituent mononucleotides.
-
Chromatographic Separation : High-performance liquid chromatography (HPLC) is employed to separate and purify the ¹⁵N-labeled dTMP from other nucleotides.
Analytical Methodologies
Protocol: Analysis by Mass Spectrometry (LC-MS/MS)
-
Sample Preparation : The purified ¹⁵N₂-dTMP sample is dissolved in a suitable solvent compatible with mass spectrometry, such as a mixture of water and acetonitrile.
-
Chromatographic Separation : The sample is injected into an HPLC system, often coupled with hydrophilic interaction liquid chromatography (HILIC), to separate it from any potential impurities before it enters the mass spectrometer.[10]
-
Ionization : Electrospray ionization (ESI) is a common method used to generate ions from the dTMP molecules.[5]
-
Mass Analysis :
-
Full Scan MS : A full scan is performed to determine the mass-to-charge ratio (m/z) of the parent ion, confirming the incorporation of the two ¹⁵N atoms (expected mass of 324.20 Da).
-
Tandem MS (MS/MS) : The parent ion is isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[10] The resulting fragmentation pattern provides structural confirmation and can be used for highly specific quantification in selected-reaction monitoring (SRM) experiments.[9]
-
-
Data Analysis : The acquired spectra are analyzed to confirm the identity, isotopic purity, and quantity of the labeled compound.[10]
Protocol: Analysis by NMR Spectroscopy
-
Sample Preparation : The ¹⁵N₂-dTMP sample is dissolved in a suitable NMR solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide (DMSO-d₆).
-
Data Acquisition : The sample is placed in a high-field NMR spectrometer. A one-dimensional ¹⁵N NMR spectrum is acquired. Often, proton decoupling is used to simplify the spectrum and improve signal-to-noise.[11]
-
Chemical Shift Referencing : Chemical shifts are referenced against a known standard, such as nitromethane (B149229) (CH₃NO₂).[12]
-
Spectral Analysis : The resulting spectrum is analyzed to determine the chemical shifts of the ¹⁵N nuclei. For Thymidine 5'-monophosphate in H₂O, the ¹⁵N chemical shifts are approximately 229.2 ppm and 219.5 ppm.[11] These shifts provide information about the chemical environment of the nitrogen atoms.
Biochemical Pathways and Logical Workflows
Visualizing the roles and analysis of this compound is essential for understanding its application. The following diagrams, created using the DOT language, illustrate key processes.
De Novo Synthesis of Thymidine Monophosphate
dTMP is synthesized de novo from deoxyuridine monophosphate (dUMP). This reaction is catalyzed by the enzyme thymidylate synthase and is a critical step in providing the building blocks for DNA synthesis.[1][13]
Caption: De novo synthesis pathway of dTMP from dUMP catalyzed by thymidylate synthase.
Phosphorylation Cascade to dTTP for DNA Synthesis
Once formed, dTMP is sequentially phosphorylated to deoxythymidine triphosphate (dTTP), the immediate precursor for DNA synthesis. This process is vital for cellular growth and DNA repair.[1][14]
Caption: Phosphorylation of dTMP to dTTP and its subsequent incorporation into DNA.
Experimental Workflow for ¹⁵N₂-dTMP Analysis
A logical workflow ensures systematic and accurate analysis of the isotopically labeled compound, from sample acquisition to final data interpretation.
Caption: A typical experimental workflow for the analysis of ¹⁵N₂-dTMP.
References
- 1. Thymidine monophosphate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thymidine 5â²-monophosphate (¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. 5'-Thymidylic acid | C10H15N2O8P | CID 9700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mzCloud – Thymidine 5' monophosphate [mzcloud.org]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation characteristics of exogenous 15N-labeled thymidine, deoxyadenosine, deoxyguanosine and deoxycytidine into bacterial DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
Understanding isotopic enrichment of thymidine
An In-depth Technical Guide to the Isotopic Enrichment of Thymidine (B127349)
For researchers, scientists, and drug development professionals, the precise measurement of cellular processes is paramount. The isotopic enrichment of thymidine, a fundamental component of DNA, offers a powerful and safe methodology for studying DNA synthesis, cell proliferation, and metabolic pathways. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of stable isotope-labeled thymidine. Unlike radiolabeled counterparts, stable isotopes are non-toxic and do not pose a radiological threat, making them ideal for a wide range of in vitro and in vivo studies.[1][2][3]
Core Concepts and Principles
The foundation of this technique lies in tracing the fate of thymidine, a pyrimidine (B1678525) deoxynucleoside, as it is incorporated into newly synthesized DNA during cell division.[4][5] By "enriching" or labeling thymidine with stable, non-radioactive isotopes—atoms of the same element with a different number of neutrons—researchers can differentiate it from the naturally abundant, unlabeled molecules within a biological system.[3][6]
The Thymidine Salvage Pathway: The Mechanism of Incorporation
The primary mechanism for the incorporation of exogenous thymidine into DNA is the nucleoside salvage pathway.[7][8] This pathway is crucial for the technique's success. Extracellularly supplied labeled thymidine is transported into the cell where it is phosphorylated in a stepwise manner by specific kinases, most notably Thymidine Kinase 1 (TK1), whose activity is significantly upregulated during the S-phase of the cell cycle.[8] This process converts the labeled thymidine into thymidine triphosphate (dTTP), which is then used by DNA polymerase as a building block for new DNA strands.[7]
Common Stable Isotopes for Thymidine Labeling
Several stable isotopes are commonly used to label thymidine, each offering specific advantages for different analytical platforms.
-
Nitrogen-15 (¹⁵N): Due to the low natural abundance of ¹⁵N (approximately 0.37%), ¹⁵N-enriched thymidine provides an excellent signal-to-noise ratio.[1][9] It is frequently used in studies requiring high-resolution imaging, such as Multi-isotope Imaging Mass Spectrometry (MIMS).[1][10]
-
Carbon-13 (¹³C): ¹³C-labeled thymidine is a versatile tracer used in conjunction with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[7][11] Its application is well-established for assessing cell proliferation with high-dimensional single-cell analysis techniques like mass cytometry (CyTOF).[7]
-
Deuterium (²H or D): Deuterated thymidine, where hydrogen atoms are replaced by deuterium, is another valuable tool.[12] It can be used as a tracer for quantitation in pharmacokinetic and metabolic studies using mass spectrometry.[12]
Analytical Detection Methods
The detection and quantification of isotopically enriched thymidine rely on sophisticated analytical techniques capable of differentiating molecules based on their mass.
-
Mass Spectrometry (MS): This is the most common detection method. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and quantify the labeled nucleosides from hydrolyzed DNA.[7][8][13] Isotope Ratio Mass Spectrometry (IRMS) provides high-precision measurements of isotope ratios.[9]
-
Multi-isotope Imaging Mass Spectrometry (MIMS): MIMS combines high-resolution mass spectrometry with imaging, allowing for the quantification and subcellular localization of isotope incorporation within tissues and individual cells.[1][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the structural dynamics of DNA by incorporating ¹³C-labeled building blocks, providing insights into DNA conformation and interactions.[11]
Data Presentation: Comparative and Application Data
Quantitative data is summarized below to facilitate comparison and experimental design.
Table 1: Comparison of Common Thymidine Analogs for Proliferation Assays
| Feature | Stable Isotope-Labeled Thymidine | Bromodeoxyuridine (BrdU) | Ethynyl-deoxyuridine (EdU) | Tritiated Thymidine ([³H]-TdR) |
| Detection Method | Mass Spectrometry, MIMS, NMR[1][11][13] | Antibody-based (e.g., ELISA, Flow Cytometry)[15][16] | Click Chemistry (fluorescence)[15][16] | Scintillation Counting, Autoradiography[4][17] |
| DNA Denaturation | Not required | Required, can disrupt cell/tissue integrity[15][16] | Not required, preserves molecular integrity[15][16] | Not required |
| Toxicity | Non-toxic, non-radioactive[1][2] | Can distort DNA double helix, potential for false labeling[1][15] | Can induce DNA damage response at higher doses[18] | Radioactive, requires special handling[17][19] |
| Multiplexing | High (can use different isotopes simultaneously)[1][14] | Possible with other halogenated analogs (e.g., CldU, IdU)[15] | High (compatible with antibody staining)[15][16] | Limited |
| In Vivo Use | Safe for human studies[1][10] | Widely used in animal models[15][16] | Widely used in animal models[15][16] | Limited in humans due to radioactivity[1] |
Table 2: Applications of Isotopically Labeled Thymidine
| Application | Labeled Thymidine Used | Model System | Detection Method |
| Cell Proliferation Rate | ¹⁵N-Thymidine | Human heart tissue (in vivo) | MIMS[1][10] |
| DNA Synthesis Analysis | ¹³C-Thymidine | Adherent cells (in vitro) | Mass Cytometry (CyTOF)[7] |
| Tissue Kinetics | Hexalabeled Thymidine | Rat tissues (in vivo) | Field Ionization Mass Spectrometry[13] |
| DNA Structural Dynamics | ¹³C-Thymidine | DNA/RNA duplexes (in vitro) | NMR Spectroscopy[11] |
| Metabolic Tracing | Deuterated (d₃)-Thymidine | General research | LC-MS, GC-MS[12] |
| Tumor Proliferation Imaging | ¹¹C-Thymidine (Radioisotope) | Tumors in dogs (in vivo) | Positron Emission Tomography (PET)[20] |
Table 3: Example In Vivo Dosing and Labeling Kinetics
| Labeled Analog | Organism | Dose & Administration | Bioavailability / Clearance |
| ¹⁵N-Thymidine | Human Infants | 50 mg/kg/day (oral, 5 days)[1] | Chase periods from 2 weeks to 6 months showed label retention[10] |
| BrdU, IdU, CldU, EdU | Mice | Single intraperitoneal injection | Bioavailability time is approximately 1 hour[21] |
| ¹¹C-Thymidine | Humans (PET) | Intravenous infusion | Time to 50% degradation to metabolites is ~2.9 minutes[22] |
Visualizations of Pathways and Workflows
Diagram 1: Thymidine Salvage Pathway for DNA Incorporation
Caption: The thymidine salvage pathway showing the enzymatic conversion of labeled thymidine for DNA synthesis.
Diagram 2: Experimental Workflow for In Vivo ¹⁵N-Thymidine Labeling and MIMS Analysis
Caption: A streamlined workflow for quantifying cell proliferation using ¹⁵N-thymidine and MIMS analysis.
Diagram 3: Logical Grouping of Thymidine Analogs for DNA Synthesis Analysis
Caption: Classification of thymidine analogs based on their chemical properties and detection methods.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of isotopically enriched thymidine.
Protocol 1: In Vitro Labeling of Adherent Cells with ¹³C-Thymidine for Mass Cytometry
This protocol is adapted for labeling adherent cells to identify the proliferating (S-phase) population in a high-dimensional single-cell analysis.[7]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Sterile ¹³C-Thymidine stock solution (e.g., Thymidine-¹³C-₁)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell Staining Buffer (e.g., PBS with 0.5% BSA)
-
DNA intercalator (e.g., Iridium-intercalator)
-
Mass cytometry antibody panel
Methodology:
-
Cell Seeding: Plate cells in a tissue culture plate at a density that allows for logarithmic growth during the experiment. Culture overnight to allow for adherence.
-
Thymidine Labeling ("Pulse"): Prepare a working solution of ¹³C-Thymidine in complete medium at the desired final concentration. Remove the old medium from the cells and replace it with the ¹³C-Thymidine-containing medium.
-
Incubation: Incubate the cells for a "pulse" period, typically 2-4 hours, in a standard cell culture incubator (37°C, 5% CO₂). This duration is usually sufficient to label the population of cells actively synthesizing DNA.
-
Cell Harvest:
-
Aspirate the labeling medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells (e.g., 300 x g for 5 minutes) and wash the pellet with cell staining buffer.
-
-
Antibody Staining: Proceed with standard surface and/or intracellular antibody staining protocols for mass cytometry.
-
DNA Intercalation: After antibody staining, incubate cells with a DNA intercalator according to the manufacturer's protocol. This allows for cell cycle phase analysis (G0/G1, S, G2/M) based on DNA content.
-
Data Acquisition and Analysis:
-
Acquire data on a mass cytometer.
-
Gate on single, intact cells using the DNA intercalator signal.
-
Identify the proliferating S-phase population by gating on the ¹³C-positive cells.
-
Analyze cell cycle distribution using the intensity of the DNA intercalator signal.
-
Protocol 2: In Vivo Labeling with ¹⁵N-Thymidine and Sample Preparation for MIMS
This protocol outlines the administration of ¹⁵N-Thymidine to human subjects and subsequent tissue preparation for MIMS analysis, as demonstrated in studies of cardiomyocyte proliferation.[1][10]
Materials:
-
¹⁵N-Thymidine (sterile, suitable for oral administration)
-
Sterile water
-
Tissue collection and preservation reagents (e.g., formalin, OCT compound)
-
Equipment for cryosectioning
Methodology:
-
Isotope Administration:
-
Chase Period: Allow for a chase period, which can range from weeks to months, depending on the cell turnover rate of the tissue of interest.[10]
-
Tissue Acquisition: Obtain tissue samples via biopsy or surgical resection at the designated time point.
-
Sample Preparation for MIMS:
-
Fix and embed the tissue as required for MIMS analysis (e.g., formalin-fixed, paraffin-embedded or frozen in OCT).
-
Prepare thin sections (e.g., 1-2 µm) of the tissue and mount them on a suitable substrate (e.g., silicon wafers).
-
-
MIMS Analysis:
-
Analyze the tissue sections using a MIMS instrument (e.g., NanoSIMS).
-
Tune the detectors to simultaneously quantify ¹²C¹⁴N⁻ and ¹²C¹⁵N⁻ ions. The ¹²C¹⁴N⁻ signal provides histological detail, while the ratio of ¹²C¹⁵N⁻ to ¹²C¹⁴N⁻ reveals the level of ¹⁵N enrichment.[1]
-
Acquire images of the regions of interest.
-
-
Data Analysis:
-
Use specialized software (e.g., OpenMIMS plugin for ImageJ) to process the MIMS data.[1]
-
Define regions of interest (ROIs), such as cell nuclei.
-
Calculate the ¹⁵N/¹⁴N ratio for each ROI to identify nuclei that have incorporated the ¹⁵N-Thymidine, indicating they have undergone DNA synthesis during the labeling period.
-
Protocol 3: DNA Extraction and Hydrolysis for LC-MS/MS Analysis
This general protocol outlines the steps to prepare tissue or cell samples for the quantification of isotopic enrichment in DNA via LC-MS/MS.[8][23]
Materials:
-
Tissue or cell pellet
-
DNA extraction kit
-
Enzymes for DNA digestion: DNase I, snake venom phosphodiesterase, alkaline phosphatase
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Centrifugal filters or solid-phase extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system
Methodology:
-
DNA Extraction:
-
Homogenize tissue or lyse cells using the appropriate buffer from a commercial DNA extraction kit.
-
Follow the kit protocol to purify genomic DNA. Ensure high purity, as contaminants can interfere with downstream analysis.
-
-
DNA Quantification: Determine the concentration and purity (e.g., A260/A280 ratio) of the extracted DNA using a spectrophotometer.
-
Enzymatic Hydrolysis:
-
In a microcentrifuge tube, combine a known amount of purified DNA (e.g., 10-20 µg) with the reaction buffer.
-
Add a cocktail of digestive enzymes (DNase I, phosphodiesterase, alkaline phosphatase).
-
Incubate the mixture at 37°C for 12-24 hours to ensure complete digestion of the DNA into individual deoxynucleosides.[23]
-
-
Sample Cleanup:
-
Centrifuge the hydrolyzed sample to pellet any undigested material or protein.
-
Process the supernatant through a centrifugal filter (e.g., 3 kDa MWCO) or an SPE cartridge to remove the enzymes and other large molecules.
-
Collect the flow-through/eluate containing the purified deoxynucleosides.
-
-
LC-MS/MS Analysis:
-
Inject the purified deoxynucleoside sample into an LC-MS/MS system.
-
Use a suitable chromatography method (e.g., reverse-phase C18 column) to separate the deoxynucleosides.
-
Set the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both the unlabeled and the isotopically labeled thymidine to quantify the level of enrichment.
-
References
- 1. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. metsol.com [metsol.com]
- 4. Thymidine - Wikipedia [en.wikipedia.org]
- 5. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]
- 6. Isotopic Enrichment Methods → Term [esg.sustainability-directory.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Elimination of 15N-thymidine after oral administration in human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 11. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A stable isotope method for measurement of thymidine incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. researchgate.net [researchgate.net]
- 19. cytologicsbio.com [cytologicsbio.com]
- 20. researchgate.net [researchgate.net]
- 21. The bioavailability time of commonly used thymidine analogues after intraperitoneal delivery in mice: labeling kinetics in vivo and clearance from blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of 2-carbon-11-thymidine blood metabolites in PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Unveiling Molecular Intricacies: A Technical Guide to 15N Labeled Nucleotides in Molecular Biology
For researchers, scientists, and drug development professionals, the precise tracking and structural elucidation of nucleic acids and their interactions are paramount. The incorporation of the stable isotope nitrogen-15 (B135050) (¹⁵N) into nucleotides has emerged as a powerful and indispensable tool, offering unparalleled insights into the structure, dynamics, and metabolic fate of DNA and RNA. This technical guide provides an in-depth exploration of the core applications of ¹⁵N labeled nucleotides, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and pathways.
The strategic substitution of the naturally abundant but NMR-inactive ¹⁴N isotope with the NMR-active ¹⁵N nucleus (spin = 1/2) provides a non-perturbative probe for a host of molecular biology applications. This isotopic enrichment is central to advanced methodologies in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), facilitating detailed investigations into nucleic acid structure, protein-nucleic acid interactions, and metabolic pathways.[1][2]
Core Applications in Molecular Biology
The versatility of ¹⁵N labeled nucleotides underpins their use in a variety of cutting-edge research areas:
-
Structural Biology of Nucleic Acids: ¹⁵N labeling is essential for high-resolution structure determination of DNA and RNA molecules by NMR spectroscopy.[1][3] It aids in resolving spectral overlap and provides crucial distance and angular constraints for accurate 3D model generation.[3][4] For nucleic acids up to approximately 40 nucleotides, simple ¹⁵N or ¹³C/¹⁵N enrichment is often sufficient for determining their full three-dimensional structures.[3]
-
Protein-Nucleic Acid Interactions: Understanding how proteins recognize and bind to specific nucleic acid sequences is fundamental to cellular processes. ¹⁵N labeled nucleotides allow for the precise mapping of binding interfaces and the characterization of conformational changes upon complex formation.[5][6] The amino protons of ¹⁵N-labeled DNA, located in the major or minor grooves, serve as sensitive probes for these interactions.[5][6]
-
Metabolic Labeling and Flux Analysis: By introducing ¹⁵N-labeled precursors into cellular systems, researchers can trace the metabolic pathways of nucleotide biosynthesis and degradation.[1][7] This approach, often coupled with mass spectrometry, enables the quantification of metabolic flux and provides insights into cellular responses to various stimuli or disease states.[7][8]
-
Drug Discovery and Development: ¹⁵N labeling plays a crucial role in the development of novel therapeutics that target nucleic acids or their associated proteins. It facilitates the screening of small molecules that bind to specific DNA or RNA structures and allows for the detailed characterization of drug-target interactions.[2]
Quantitative Data Summary
The following tables summarize key quantitative data associated with the use of ¹⁵N labeled nucleotides.
Table 1: Isotopic Enrichment and Purity
| Parameter | Typical Value | Technique | Reference |
| Isotopic Purity | >98 atom% | Mass Spectrometry | Silantes GmbH |
| Labeling Efficiency (In vivo) | 93-99% | Mass Spectrometry | Skirycz et al., 2011[9] |
| ¹⁵N Enrichment (Commercial) | 98-99.9% | Not Specified | Cambridge Isotope Laboratories, Inc.[10] |
Table 2: Mass Spectrometry Data for ¹⁵N Labeled Molecules
| Parameter | Observed Value | Application | Reference |
| Mass Shift per ¹⁵N Atom | +0.997 Da | General Mass Spectrometry | Theoretical |
| Mass Shift for a Peptide with 14 N atoms | 14 Da | Protein Quantification | Coskun et al., 2015[11] |
| Buoyant Density Shift in CsCl (DNA) | ~0.016 g/mL | Stable Isotope Probing | Buckley et al., 2007[12] |
Table 3: NMR Chemical Shift Perturbations in Protein-Nucleic Acid Interaction Studies
| Nucleus | Typical Chemical Shift Perturbation (ppm) | Significance |
| ¹H | 0.1 - 1.0 | Indicates proximity to the binding interface. |
| ¹⁵N | 1.0 - 10.0 | Highly sensitive to changes in the electronic environment upon binding. |
Note: The magnitude of chemical shift perturbation is dependent on the specific protein-nucleic acid complex and the proximity of the observed nucleus to the interaction site.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing ¹⁵N labeled nucleotides.
Protocol 1: Synthesis of [7,NH₂-¹⁵N₂]-Adenosine
This protocol describes the chemical synthesis of adenosine (B11128) with ¹⁵N labels at the N7 and amino positions, which can then be converted to guanosine.[13]
Materials:
-
4-amino-6-hydroxy-2-mercaptopyrimidine
-
[¹⁵N]NaNO₂
-
Diethoxymethyl acetate (B1210297)
-
Raney nickel
-
[¹⁵N]NH₄Cl
-
Anhydrous DMSO
-
KHCO₃
-
Standard laboratory chemicals and equipment for organic synthesis and HPLC purification.
Methodology:
-
Nitrosation/Reduction: The starting pyrimidine (B1678525) is treated with [¹⁵N]NaNO₂ to introduce the first ¹⁵N label.
-
Ring Closure: The product from step 1 is reacted with diethoxymethyl acetate to form the purine (B94841) ring system.
-
Desulfurization: The thiol group is removed using Raney nickel to yield hypoxanthine.
-
Chlorination: Hypoxanthine is converted to 6-chloropurine (B14466).
-
Amination: The 6-chloropurine is reacted with in situ generated ¹⁵NH₃ (from [¹⁵N]NH₄Cl and KHCO₃ in DMSO) in a sealed bomb at 80°C for 3 days to introduce the second ¹⁵N label, yielding [7,NH₂-¹⁵N₂]-adenosine.[13]
-
Purification: The final product is purified by reversed-phase HPLC.
Protocol 2: In Vitro Transcription of Uniformly ¹⁵N-Labeled RNA
This protocol is a common method for producing milligram quantities of ¹⁵N-labeled RNA for structural studies by NMR.[3][14]
Materials:
-
Linearized plasmid or double-stranded DNA template with a T7 RNA polymerase promoter.
-
T7 RNA polymerase.
-
Uniformly ¹⁵N-labeled ribonucleoside triphosphates (¹⁵N-NTPs).
-
Transcription buffer (containing Tris-HCl, MgCl₂, spermidine, DTT).
-
RNase inhibitor.
-
DNase I.
-
Equipment for polyacrylamide gel electrophoresis (PAGE).
Methodology:
-
Transcription Reaction Setup: Combine the DNA template, ¹⁵N-NTPs, transcription buffer, and RNase inhibitor in a reaction vessel.
-
Initiation: Add T7 RNA polymerase to initiate transcription.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Template Removal: Add DNase I to the reaction mixture to digest the DNA template and incubate for a further 30 minutes at 37°C.
-
RNA Purification: Purify the transcribed ¹⁵N-labeled RNA using denaturing PAGE. Visualize the RNA by UV shadowing, excise the band corresponding to the desired product, and elute the RNA from the gel.
-
Desalting and Quantification: Desalt the purified RNA using a spin column and determine the concentration using UV-Vis spectroscopy.
Protocol 3: NMR Titration for Protein-RNA Interaction Analysis
This protocol details how to determine the binding interface and affinity of a protein-RNA interaction using ¹⁵N-labeled RNA.
Materials:
-
Purified, unlabeled protein of interest.
-
Purified, ¹⁵N-labeled RNA.
-
NMR buffer (e.g., phosphate (B84403) buffer, pH 6.5, with NaCl).
-
NMR spectrometer equipped for ¹H-¹⁵N heteronuclear experiments.
Methodology:
-
Sample Preparation: Prepare a series of NMR samples with a constant concentration of ¹⁵N-labeled RNA and increasing concentrations of the unlabeled protein.
-
NMR Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample in the titration series.
-
Data Analysis:
-
Resonance Assignment: Assign the resonances in the ¹H-¹⁵N HSQC spectrum of the free RNA.
-
Chemical Shift Perturbation (CSP) Analysis: Monitor the changes in the chemical shifts of the RNA resonances as a function of protein concentration. The magnitude of the CSP for each residue is indicative of its proximity to the binding interface.
-
Binding Affinity (Kd) Determination: Plot the chemical shift changes against the protein concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kd).
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a metabolic pathway relevant to the application of ¹⁵N labeled nucleotides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for production of 13C/15N double labelled RNA in E. coli, and subsequent in vitro synthesis of ribonucleotide 5' triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Nucleotide Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 8. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoscale imaging of DNA-RNA identifies transcriptional plasticity at heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleic Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable Isotope Probing with 15N Achieved by Disentangling the Effects of Genome G+C Content and Isotope Enrichment on DNA Density - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Metabolic Labeling with Nitrogen-15
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of metabolic labeling with the stable isotope nitrogen-15 (B135050) (¹⁵N), a powerful technique for quantitative proteomics and metabolomics. This method enables the precise tracking of nitrogen atoms in biomolecules, offering critical insights into cellular processes, protein dynamics, and drug mechanisms of action.[1]
Introduction to Nitrogen-15 Metabolic Labeling
Metabolic labeling with stable isotopes is a cornerstone of modern quantitative proteomics, allowing for the accurate and reproducible measurement of changes in protein expression levels.[1][2] Unlike radioactive isotopes, stable isotopes like ¹⁵N are non-radioactive and do not decay over time, making them safe for prolonged experiments and ideal for in vivo studies.[3] The principle of ¹⁵N metabolic labeling involves replacing the naturally abundant nitrogen (¹⁴N) with its heavier, stable isotope ¹⁵N in cells, tissues, or whole organisms. This is typically achieved by providing a sole source of ¹⁵N in the growth medium, such as ¹⁵NH₄Cl or ¹⁵N-labeled amino acids.[1] As cells grow and synthesize new proteins and metabolites, the ¹⁵N isotope is incorporated into these biomolecules.
The key advantage of metabolic labeling is that it allows for the mixing of "light" (¹⁴N-containing) and "heavy" (¹⁵N-containing) samples at the earliest possible stage of the experimental workflow.[1] This minimizes experimental variability that can be introduced during sample preparation, such as protein extraction, digestion, and fractionation.[1] When the mixed samples are analyzed by mass spectrometry (MS), the chemically identical light and heavy biomolecules are detected as pairs of peaks separated by a mass difference corresponding to the number of incorporated ¹⁵N atoms. The ratio of the intensities of these peaks provides a precise measure of the relative abundance of the biomolecule in the original samples.
Core Principles and Applications
Nitrogen-15 labeling is a versatile technique with broad applications in biological and pharmaceutical research. Its fundamental principle lies in the mass difference between ¹⁴N and ¹⁵N, which allows for the differentiation and quantification of molecules from different experimental conditions.
Quantitative Proteomics
In quantitative proteomics, ¹⁵N labeling is used to compare the entire proteome of cells or organisms under different conditions (e.g., drug-treated vs. untreated). By culturing one population of cells in a "light" medium and another in a "heavy" ¹⁵N-enriched medium, researchers can mix the cell populations and analyze the combined proteome. The resulting mass spectra show pairs of peptide peaks, and the ratio of their intensities reflects the relative abundance of each protein. This approach, often referred to as Stable Isotope Labeling in Mammals (SILAM) when applied to whole organisms, provides a global and unbiased quantification of proteome changes.
Protein Turnover Analysis
Understanding the dynamics of protein synthesis and degradation, known as protein turnover, is crucial for studying cellular homeostasis. ¹⁵N metabolic labeling, particularly in a pulse-chase format, is a powerful tool for measuring protein turnover rates on a proteome-wide scale. In a typical pulse-chase experiment, cells are first cultured in a ¹⁵N-labeled medium (the "pulse") to label all newly synthesized proteins. Then, the cells are transferred to a medium containing the natural abundance ¹⁴N (the "chase"). By monitoring the decay of the ¹⁵N-labeled protein population over time using mass spectrometry, the degradation rate of each protein can be determined.[4]
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a cell.[5] By introducing ¹⁵N-labeled substrates, such as glutamine, into the cellular system, researchers can trace the path of nitrogen atoms through various metabolic pathways.[6] Mass spectrometry or NMR spectroscopy is then used to measure the incorporation of ¹⁵N into downstream metabolites. This information, combined with a metabolic network model, allows for the calculation of fluxes through different reactions, providing a detailed picture of cellular metabolism.[5][6] This is particularly valuable in drug development for understanding how a compound alters cellular metabolic pathways.[7]
Drug Discovery and Development
Nitrogen-15 labeling plays a significant role in various stages of drug discovery and development.[1] It can be used to:
-
Identify drug targets: By comparing the proteomes of drug-treated and untreated cells, researchers can identify proteins whose expression levels are altered by the drug.
-
Elucidate mechanisms of action: Tracing the metabolic fate of ¹⁵N-labeled drugs or monitoring their effects on cellular metabolism can provide insights into how a drug works.
-
Study pharmacokinetics: Following the distribution and metabolism of ¹⁵N-labeled drugs in animal models can provide crucial information about their absorption, distribution, metabolism, and excretion (ADME) profiles.
Quantitative Data Presentation
The efficiency of ¹⁵N incorporation is a critical parameter for the success of metabolic labeling experiments. The following tables summarize typical labeling efficiencies and protein turnover rates observed in different model systems.
| Model Organism | ¹⁵N Source | Labeling Duration | Incorporation Efficiency (%) | Reference |
| E. coli | ¹⁵NH₄Cl | Overnight culture | > 95 | [8][9] |
| S. cerevisiae | ¹⁵N-enriched media | Multiple generations | > 98 | [10] |
| Mammalian Cells (HEK293) | ¹⁵N-labeled amino acids | 5-6 cell divisions | > 95 | [1] |
| Mammalian Cells (HeLa) | ¹⁵N-labeled amino acids | 24-72 hours | Variable | [11] |
| Rat (in vivo) | ¹⁵N-enriched diet | Two generations | ~94 | [12][13] |
| Arabidopsis thaliana | K¹⁵NO₃ | 14 days | 93-99 | [14] |
Table 1: Typical ¹⁵N Incorporation Efficiencies in Various Model Systems.
| Cell Line | Protein | Half-life (hours) | Reference |
| HeLa | Average | ~20-24 | [11] |
| HeLa | Ornithine decarboxylase | ~0.2 | [11] |
| HeLa | Histones | > 100 | [11] |
| Mouse Fibroblasts | Average | ~48 | [15] |
Table 2: Representative Protein Half-lives in Mammalian Cells Determined by Stable Isotope Labeling.
Experimental Protocols
This section provides detailed methodologies for key experiments involving ¹⁵N metabolic labeling.
Protocol for ¹⁵N Metabolic Labeling of E. coli
This protocol is adapted for expressing ¹⁵N-labeled proteins in E. coli for applications such as NMR spectroscopy and mass spectrometry.
Materials:
-
M9 minimal medium components
-
¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Glucose (20% w/v, sterile)
-
1M MgSO₄ (sterile)
-
1M CaCl₂ (sterile)
-
Thiamine (1 mg/mL, sterile)
-
Biotin (1 mg/mL, sterile)
-
Appropriate antibiotic
-
E. coli expression strain transformed with the plasmid of interest
Procedure:
-
Prepare M9 Minimal Medium: Prepare 1 L of 1x M9 salts solution and autoclave.
-
Prepare ¹⁵N-M9 Medium: To the sterile 1x M9 salts solution, aseptically add:
-
1 g ¹⁵NH₄Cl (as the sole nitrogen source)
-
20 mL of 20% glucose
-
2 mL of 1M MgSO₄
-
100 µL of 1M CaCl₂
-
1 mL of 1 mg/mL thiamine
-
1 mL of 1 mg/mL biotin
-
Appropriate antibiotic
-
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Adaptation Culture: The next day, inoculate 1 mL of the overnight culture into 100 mL of ¹⁵N-M9 medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Main Culture and Induction: Inoculate the adaptation culture into 1 L of fresh, pre-warmed ¹⁵N-M9 medium to a starting OD₆₀₀ of ~0.05. Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. Induce protein expression according to the specific requirements of your expression system (e.g., add IPTG to a final concentration of 1 mM).[9]
-
Harvesting: Continue to grow the culture for the desired expression time (typically 3-4 hours or overnight at a lower temperature). Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[16]
-
Cell Lysis and Protein Purification: The cell pellet can be stored at -80°C or processed immediately for protein purification.
Protocol for ¹⁵N Metabolic Labeling of Mammalian Cells
This protocol describes the labeling of adherent mammalian cells (e.g., HEK293, HeLa) for quantitative proteomics.
Materials:
-
DMEM for SILAC (or other appropriate basal medium lacking the standard amino acids)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
¹⁵N-labeled amino acids (e.g., ¹⁵N-Arginine, ¹⁵N-Lysine for SILAC-like labeling, or a complete set of ¹⁵N-amino acids)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Procedure:
-
Prepare Labeling Medium: Supplement the basal medium with dFBS, the necessary ¹⁵N-labeled amino acids, and any other required supplements (e.g., glutamine, pyruvate). Prepare a corresponding "light" medium with the natural abundance amino acids.
-
Cell Culture: Culture the cells in the "heavy" ¹⁵N-labeling medium for at least 5-6 cell divisions to ensure near-complete incorporation of the heavy amino acids.[1] Culture a parallel set of cells in the "light" medium.
-
Experimental Treatment: Once labeling is complete, perform the desired experimental treatment (e.g., drug addition) on one of the cell populations.
-
Harvesting and Mixing: Harvest the "light" and "heavy" cell populations. Wash the cells with cold PBS, count the cells, and combine them in a 1:1 ratio.[17]
-
Cell Lysis: Resuspend the combined cell pellet in lysis buffer and incubate on ice to lyse the cells.[17]
-
Protein Extraction and Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract. Determine the protein concentration using a suitable method (e.g., BCA assay).[17]
Sample Preparation for Mass Spectrometry
Procedure:
-
Protein Reduction and Alkylation: Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C. Alkylate the free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 25 mM and incubating in the dark.[17]
-
Protein Digestion: Dilute the protein sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio. Incubate overnight at 37°C.[17]
-
Peptide Desalting: Stop the digestion by adding formic acid. Desalt the resulting peptide mixture using a C18 desalting column or tip to remove salts and detergents that can interfere with MS analysis.[17]
-
LC-MS/MS Analysis: Analyze the desalted peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system. It is recommended to acquire both MS1 survey scans and MS2 fragment scans at high resolution.[1]
Mandatory Visualizations
Experimental Workflow for Quantitative Proteomics
Caption: General experimental workflow for quantitative proteomics using ¹⁵N metabolic labeling.
Glutamine Metabolism Pathway
Caption: Simplified diagram of the central role of glutamine metabolism in the cell.[18][19][20][21][22]
Data Analysis Workflow
Caption: A typical data analysis workflow for quantitative proteomics using ¹⁵N metabolic labeling.[14][23][24]
Conclusion
Metabolic labeling with nitrogen-15 is a robust and versatile technique that provides invaluable quantitative data for a wide range of biological and biomedical research applications. From dissecting complex metabolic pathways to understanding the dynamics of the entire proteome, ¹⁵N labeling empowers researchers to gain deeper insights into the intricate workings of the cell. For professionals in drug development, this method offers a powerful toolkit for target identification and validation, mechanism of action studies, and preclinical research. While the implementation of ¹⁵N labeling requires careful planning and execution, the high-quality, quantitative data it generates makes it an indispensable tool in modern life sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of bacterial and mammalian proteomes using a combination of cysteine affinity tags and 15N-metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis of Protein Turnover by Metabolic Whole Rodent Pulse-Chase Isotopic Labeling and Shotgun Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 9. antibodies.cancer.gov [antibodies.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Quantitative Spatial Proteomics Analysis of Proteome Turnover in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of Protein Turnover Rates in Senescent and Non-Dividing Cultured Cells with Metabolic Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. Reactome | Glutamate and glutamine metabolism [reactome.org]
- 22. bosterbio.com [bosterbio.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Tracing the Blueprint of Life: An In-depth Technical Guide to Thymidine 5'-monophosphate-15N2 in DNA Replication Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Thymidine (B127349) 5'-monophosphate-15N2 (¹⁵N₂-TMP) as a stable isotope tracer for the quantitative analysis of DNA replication. This powerful technique offers a precise and robust method to monitor DNA synthesis, providing critical insights for basic research and the development of novel therapeutics targeting cell proliferation.
Core Principles: Leveraging Stable Isotopes to Monitor DNA Synthesis
The foundation of this method lies in the metabolic incorporation of a "heavy" isotope-labeled nucleotide into newly synthesized DNA. ¹⁵N₂-TMP, a non-radioactive variant of thymidine monophosphate, contains two nitrogen-15 (B135050) (¹⁵N) atoms in its thymine (B56734) base. When introduced to proliferating cells, ¹⁵N₂-TMP is utilized by the cell's natural salvage pathway for nucleotide synthesis.
Cellular enzymes phosphorylate ¹⁵N₂-TMP to its triphosphate form, ¹⁵N₂-TTP, which is then incorporated into the nascent DNA strand by DNA polymerases during the S-phase of the cell cycle. This results in newly replicated DNA being labeled with the stable isotope, while the parental DNA remains unlabeled. The mass difference between the labeled and unlabeled DNA can then be accurately quantified using mass spectrometry, providing a direct measure of DNA synthesis.[1] This approach is a powerful alternative to traditional methods that rely on radioactive isotopes or nucleotide analogs.
Experimental Workflow: From Cell Culture to Data Analysis
The successful implementation of ¹⁵N₂-TMP as a tracer involves a multi-step process, from initial cell labeling to the final analysis of isotopic enrichment. The following sections detail the key stages of a typical experimental workflow.
Detailed Experimental Protocols
The following protocols provide a generalized framework for conducting a ¹⁵N₂-TMP DNA replication study. Optimization of specific parameters, such as tracer concentration and incubation time, may be required depending on the cell type and experimental objectives.
Protocol 1: Metabolic Labeling of Mammalian Cells with ¹⁵N₂-TMP
-
Cell Culture: Plate mammalian cells in appropriate growth medium and culture until they reach the desired confluency for the experiment (typically mid-logarithmic phase for proliferation studies).
-
Tracer Introduction: Replace the standard growth medium with a medium containing a known concentration of ¹⁵N₂-TMP. The optimal concentration should be determined empirically but typically ranges from 1 to 100 µM.
-
Incubation: Incubate the cells with the ¹⁵N₂-TMP-containing medium for a defined period. The incubation time will depend on the cell cycle length and the desired level of incorporation. For pulse-chase experiments, the labeling medium is replaced with fresh medium containing unlabeled thymidine.
-
Cell Harvesting: After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated tracer. Harvest the cells using standard methods (e.g., trypsinization for adherent cells or centrifugation for suspension cells).
Protocol 2: DNA Extraction and Hydrolysis
-
DNA Extraction: Extract genomic DNA from the harvested cells using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol. It is crucial to ensure high purity of the extracted DNA to avoid interference during mass spectrometry analysis.
-
DNA Quantification: Accurately quantify the amount of extracted DNA using a spectrophotometer or a fluorometric method.
-
DNA Hydrolysis: Hydrolyze the purified DNA to its constituent deoxyribonucleosides. This can be achieved through enzymatic digestion using a cocktail of nucleases (e.g., nuclease P1 and alkaline phosphatase) or through acid hydrolysis (e.g., with formic acid). Enzymatic hydrolysis is generally preferred as it is milder and less prone to inducing modifications.[2]
Protocol 3: LC-MS/MS Analysis for ¹⁵N₂-Thymidine Quantification
-
Chromatographic Separation: Separate the deoxyribonucleosides in the hydrolyzed DNA sample using liquid chromatography (LC). A reversed-phase C18 column is typically used with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometry Detection: Analyze the eluting deoxyribonucleosides using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both unlabeled thymidine (¹⁴N-dThd) and ¹⁵N₂-labeled thymidine (¹⁵N₂-dThd) are monitored for accurate quantification.
-
Data Analysis: Integrate the peak areas for the MRM transitions of both ¹⁴N-dThd and ¹⁵N₂-dThd. The percentage of newly synthesized DNA can be calculated using the following formula:
% Newly Synthesized DNA = [Area(¹⁵N₂-dThd) / (Area(¹⁴N-dThd) + Area(¹⁵N₂-dThd))] x 100
Data Presentation: Quantitative Insights into DNA Replication
The quantitative data obtained from ¹⁵N₂-TMP tracer experiments can be presented in various formats to highlight different aspects of DNA replication dynamics. The following tables provide examples of how such data can be structured for clear interpretation and comparison.
Table 1: Quantification of ¹⁵N₂-TMP Incorporation in Response to a DNA Synthesis Inhibitor
| Treatment Group | Concentration (µM) | ¹⁵N₂-TMP Incorporation (% of Control) | Standard Deviation | p-value |
| Control (Vehicle) | 0 | 100 | ± 5.2 | - |
| Drug X | 1 | 75.3 | ± 4.1 | < 0.05 |
| Drug X | 10 | 32.8 | ± 3.5 | < 0.01 |
| Drug X | 100 | 5.1 | ± 1.2 | < 0.001 |
This table illustrates the dose-dependent effect of a hypothetical drug on DNA synthesis, as measured by the incorporation of ¹⁵N₂-TMP.
Table 2: Time-Course of ¹⁵N₂-TMP Incorporation
| Time Point (hours) | % ¹⁵N₂-TMP Labeled DNA | Standard Deviation |
| 0 | 0 | 0 |
| 2 | 15.4 | ± 1.8 |
| 4 | 32.1 | ± 2.5 |
| 8 | 58.7 | ± 4.3 |
| 12 | 75.2 | ± 5.1 |
| 24 | 92.6 | ± 3.9 |
This table shows the progressive incorporation of ¹⁵N₂-TMP into DNA over a 24-hour period, reflecting the rate of cell proliferation.
Visualizing Cellular Processes: Signaling Pathways and Logical Relationships
Graphviz diagrams can be used to illustrate the cellular pathways and experimental logic involved in ¹⁵N₂-TMP tracer studies.
This technique can also be applied to investigate the effects of various stimuli on DNA replication, such as in the study of DNA damage and repair pathways.
References
An In-depth Technical Guide to the Experimental Applications of 14N and 15N Thymidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental differences between the naturally abundant 14N thymidine (B127349) and its stable isotope-labeled counterpart, 15N thymidine. It delves into their distinct applications in seminal and contemporary molecular biology experiments, with a focus on DNA replication and cell proliferation studies. Detailed experimental protocols and data presentation are included to facilitate practical implementation and understanding.
Core Concepts: The Isotopic Distinction
The fundamental difference between 14N and 15N thymidine lies in the isotopic composition of the nitrogen atoms within the thymine (B56734) base. 14N is the most abundant, lighter stable isotope of nitrogen, while 15N is a heavier, non-radioactive stable isotope. This seemingly subtle difference in mass is the cornerstone of their differential use in experimental biology, allowing for the effective labeling and tracking of newly synthesized DNA.
The incorporation of 15N-thymidine into DNA results in a molecule with a greater density than DNA containing the more common 14N thymidine. This density variance, though slight, is sufficient to be resolved by sensitive biophysical techniques, providing a powerful tool for researchers to distinguish between parental and newly replicated DNA strands.
Quantitative Data Summary
The key quantitative difference between 14N and 15N thymidine is their molecular weight. This difference, and that of other isotopically labeled thymidines, is summarized in the table below.
| Isotope Information | Molecular Weight ( g/mol ) |
| 14N Thymidine | 242.23[1][2][3] |
| 15N2 Thymidine | 244.22[4][5] |
| 13C,15N2 Thymidine | 245.21[] |
| 13C5,15N Thymidine | 249.18[7] |
| 13C10,15N2 Thymidine | 254.14[8] |
Key Experimental Applications and Protocols
The unique properties of 15N thymidine have been instrumental in several groundbreaking experiments and continue to be vital in modern research.
The Meselson-Stahl Experiment: Unraveling DNA Replication
The classic Meselson-Stahl experiment provided definitive proof of the semi-conservative model of DNA replication. This was achieved by differentiating between parental and newly synthesized DNA strands using 15N labeling.
Experimental Protocol: The Meselson-Stahl Experiment
-
Bacterial Culture Preparation:
-
Grow Escherichia coli for several generations in a minimal medium where the sole nitrogen source is ammonium (B1175870) chloride containing the heavy isotope 15N (¹⁵NH₄Cl). This ensures that all bacterial DNA is labeled with 15N.
-
As a control, grow a separate culture of E. coli in a medium containing the normal, lighter isotope 14N (¹⁴NH₄Cl).
-
-
Shift to 14N Medium:
-
After extensive labeling with 15N, transfer the bacteria to a medium containing only ¹⁴NH₄Cl.
-
Collect samples of the bacteria at different time points, corresponding to successive rounds of DNA replication (e.g., after 20 minutes for the first generation and 40 minutes for the second generation in E. coli).
-
-
DNA Extraction:
-
For each time point, lyse the bacterial cells to release the cellular components, including DNA.
-
Purify the DNA from other cellular macromolecules.
-
-
Cesium Chloride (CsCl) Density Gradient Centrifugation:
-
Prepare a CsCl solution with a density similar to that of DNA.
-
Mix the extracted DNA with the CsCl solution.
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) for an extended period (e.g., 48-72 hours). This establishes a density gradient in the centrifuge tube, with the highest density at the bottom.
-
During centrifugation, the DNA molecules will migrate to the position in the gradient where their density matches that of the CsCl solution.
-
-
Analysis of Results:
-
Visualize the DNA bands in the centrifuge tube using UV light (DNA absorbs UV light at 260 nm).
-
Generation 0 (15N-labeled): A single, dense band corresponding to "heavy" DNA.
-
Generation 1 (after one replication in 14N): A single band of intermediate density, indicating that the DNA molecules are hybrids of one heavy (15N) and one light (14N) strand.
-
Generation 2 (after two replications in 14N): Two bands of equal intensity: one at the intermediate density and one at the position of "light" (14N) DNA.
-
Multi-isotope Imaging Mass Spectrometry (MIMS): Tracking Cell Proliferation in Tissues
Modern applications of 15N-thymidine involve its use as a tracer for cell proliferation in complex tissues, analyzed by Multi-isotope Imaging Mass Spectrometry (MIMS). This powerful technique allows for the visualization and quantification of newly synthesized DNA at the subcellular level.[9]
Experimental Protocol: MIMS for Cell Proliferation
-
15N-Thymidine Administration:
-
In vivo: Administer 15N-thymidine to the organism of interest through methods such as injection or oral administration. The dosage and duration of administration will depend on the specific research question and the proliferation rate of the cells being studied.
-
In vitro: Add 15N-thymidine to the cell culture medium at a specific concentration and for a defined period to label proliferating cells.
-
-
Tissue/Cell Collection and Preparation:
-
At the desired time point after labeling, collect the tissue or cells of interest.
-
Fix the samples using appropriate fixatives (e.g., paraformaldehyde and glutaraldehyde) to preserve cellular structures.
-
Dehydrate the samples through a series of ethanol (B145695) washes.
-
Embed the samples in a resin (e.g., Epon) suitable for ultramicrotomy.
-
Cut ultrathin sections (typically 50-100 nm) of the embedded tissue and mount them on a conductive substrate (e.g., silicon wafers).
-
-
MIMS Analysis:
-
Introduce the prepared sample into the MIMS instrument (e.g., NanoSIMS).
-
A primary ion beam is directed at the sample surface, causing the sputtering of secondary ions.
-
The secondary ions are then analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Simultaneously detect the signals for ¹²C¹⁴N⁻ and ¹²C¹⁵N⁻ to determine the 15N/14N ratio in specific regions of interest.
-
-
Data Analysis and Interpretation:
-
Generate isotopic ratio maps of the analyzed area.
-
Regions with a significantly higher 15N/14N ratio compared to the natural abundance (approximately 0.37%) indicate the incorporation of 15N-thymidine and thus, identify cells that have undergone DNA synthesis during the labeling period.
-
Correlate the isotopic data with cellular morphology observed in the MIMS images to identify the specific cell types that are proliferating.
-
Investigating Signaling Pathways with 15N Thymidine
The ability to track newly synthesized DNA with 15N-thymidine provides a powerful tool to investigate the dynamics of signaling pathways that regulate cell proliferation, the cell cycle, and the DNA damage response.
Cell Cycle Analysis
By employing a pulse-chase experimental design, researchers can track the progression of cells through the different phases of the cell cycle.
A short "pulse" of 15N-thymidine will label the cohort of cells that are in the S-phase of the cell cycle. By "chasing" with an excess of unlabeled (14N) thymidine and collecting cells at various time points, the movement of the 15N-labeled cohort through G2, M, and into G1 can be monitored. This allows for the study of the timing and regulation of these transitions and the signaling molecules involved, such as cyclins and cyclin-dependent kinases (CDKs).
DNA Damage Response
15N-thymidine labeling can be used to investigate the fate of newly synthesized DNA in response to DNA damaging agents. This provides insights into the signaling pathways that govern DNA repair and cell fate decisions.
By pre-labeling DNA with 15N-thymidine and then exposing cells to a DNA damaging agent, researchers can track the integrity and repair of the labeled DNA. This can be correlated with the activation of key signaling proteins in the DNA damage response pathway, such as p53, ATM, ATR, and BRCA1. For example, one could investigate whether cells with activated p53 are more efficient at repairing their 15N-labeled DNA compared to cells where p53 is inhibited. This approach can help to elucidate the roles of these signaling pathways in maintaining genome stability.
In cancer research, this methodology can be applied to assess the efficacy of drugs that target DNA repair pathways. By monitoring the persistence of 15N-labeled DNA damage in cancer cells treated with a particular drug, researchers can determine the drug's effectiveness in inhibiting DNA repair and promoting cancer cell death.
Conclusion
The distinction between 14N and 15N thymidine, based on a simple isotopic difference, has had a profound impact on our understanding of fundamental biological processes. From the elegant demonstration of semi-conservative DNA replication to the high-resolution tracking of cell proliferation in human tissues, 15N-thymidine remains an invaluable tool for researchers. The detailed protocols and conceptual frameworks provided in this guide are intended to empower scientists and drug development professionals to effectively utilize these powerful techniques in their own research endeavors, ultimately contributing to new discoveries and advancements in medicine.
References
- 1. Page loading... [guidechem.com]
- 2. Thymidine = 99 50-89-5 [sigmaaldrich.com]
- 3. Thymidine | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Thymidine (¹âµNâ, 96-98%) CP 97% - Cambridge Isotope Laboratories, NLM-3901.25 [isotope.com]
- 7. Thymidine-13C5,15N | C10H14N2O5 | CID 118855773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thymidine-13C10,15N2 | C10H14N2O5 | CID 123365349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safety and Handling of 15N Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety, handling, and application of 15N labeled compounds. These powerful tools are instrumental in a wide range of scientific disciplines, from elucidating complex biological pathways to accelerating drug discovery. This whitepaper serves as an essential resource for laboratory personnel, ensuring the safe and effective utilization of these valuable research materials.
The Nature of 15N: A Stable Isotope
Nitrogen, a fundamental element of life, is composed of two stable isotopes: the highly abundant ¹⁴N (99.63%) and the rare ¹⁵N (0.37%). Unlike radioactive isotopes, stable isotopes such as ¹⁵N do not decay and emit radiation.[1] This inherent stability is the cornerstone of their safety profile, making them ideal for in vivo studies and applications where radioactivity is a concern.[1]
The primary hazard associated with ¹⁵N labeled compounds is not radiological but is instead determined by the chemical and toxicological properties of the molecule into which the ¹⁵N isotope is incorporated.[1] For instance, ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃) poses the same chemical hazards as unlabeled ammonia (¹⁴NH₃).[1] Therefore, a thorough risk assessment must be conducted based on the chemical nature of the compound.[1]
Safety and Handling
The safety protocols for handling ¹⁵N labeled compounds are dictated by the chemical properties of the molecule itself, not the isotopic label. The health and safety data for a labeled compound are generally assumed to be similar or identical to the corresponding unlabeled compound.
General Laboratory Safety Practices
Standard laboratory safety procedures should always be followed when handling any chemical, including ¹⁵N labeled compounds. These include:
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields or chemical goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Ventilation: Work in a well-ventilated area to minimize inhalation exposure. For volatile or powdered compounds, a chemical fume hood is recommended.
-
Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling any chemical.
-
Designated Work Areas: To prevent cross-contamination, it is good practice to handle isotopically labeled compounds in a designated area.
Storage and Disposal
-
Storage: Store ¹⁵N labeled compounds in tightly sealed containers in a cool, dry, and well-ventilated place, away from incompatible materials. Specific storage conditions will be dictated by the properties of the unlabeled compound.
-
Spill Procedures: In case of a spill, follow the established procedures for the specific chemical. Generally, this involves absorbing the spill with an inert material and placing it in a sealed container for disposal.
-
Waste Disposal: Dispose of waste containing ¹⁵N labeled compounds in accordance with local, state, and federal regulations for chemical waste.[1] As ¹⁵N is not radioactive, no special precautions for radioactivity are necessary for its disposal.[1]
Quantitative Data
The physical and chemical properties of ¹⁵N labeled compounds are nearly identical to their unlabeled counterparts. The small increase in molecular weight due to the presence of the ¹⁵N isotope results in negligible changes to properties such as melting point, boiling point, and density. Toxicity is also assumed to be identical to the unlabeled compound.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Aniline | C₆H₅NH₂ | 93.13 | -6 | 184 |
| Aniline-¹⁵N | C₆H₅¹⁵NH₂ | 94.13 | ~ -6 | ~ 184 |
| Glycine | C₂H₅NO₂ | 75.07 | 233 (decomposes) | N/A |
| Glycine-¹⁵N | C₂H₅¹⁵NO₂ | 76.07 | ~ 233 (decomposes) | N/A |
Note: The physical properties for the ¹⁵N labeled compounds are estimated based on the properties of the unlabeled compounds, as significant deviations are not expected.
Experimental Protocols
¹⁵N labeled compounds are extensively used in a variety of research applications, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and metabolic studies.
Protocol for ¹⁵N Labeling of Proteins in E. coli for NMR Studies
This protocol describes the expression of a ¹⁵N-labeled protein in E. coli using a minimal medium with ¹⁵NH₄Cl as the sole nitrogen source.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.
-
M9 minimal medium.
-
¹⁵NH₄Cl (≥98% isotopic purity).
-
Glucose (or ¹³C-glucose for double labeling).
-
Appropriate antibiotics.
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.
Methodology:
-
Starter Culture: Inoculate a small volume of rich medium (e.g., LB) with a single colony of the transformed E. coli and grow overnight.
-
Adaptation Culture: Inoculate M9 minimal medium containing standard ¹⁴NH₄Cl with the overnight starter culture and grow until the OD₆₀₀ reaches 0.6-0.8. This step helps the cells adapt to the minimal medium.
-
Main Culture: Inoculate a larger volume of M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source with the adaptation culture.
-
Growth and Induction: Grow the main culture at 37°C with vigorous shaking to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Harvesting: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours or overnight. Harvest the cells by centrifugation.
-
Protein Purification: Purify the ¹⁵N-labeled protein from the cell pellet using standard chromatography techniques.
Protocol for Metabolic Labeling of Adherent Mammalian Cells
This protocol outlines a general procedure for labeling adherent cells with a ¹⁵N-labeled amino acid for quantitative proteomics (SILAC) or metabolic flux analysis.
Materials:
-
Adherent mammalian cell line (e.g., HeLa, A549).
-
SILAC-compatible cell culture medium (e.g., DMEM) lacking the amino acid to be labeled.
-
Dialyzed fetal bovine serum (FBS).
-
"Light" (¹⁴N) and "heavy" (¹⁵N) versions of the amino acid (e.g., L-Arginine, L-Lysine).
-
Phosphate-buffered saline (PBS).
-
Cell culture plates and incubator (37°C, 5% CO₂).
Methodology:
-
Cell Culture Preparation: Seed cells in culture plates and allow them to adhere and grow to a desired confluency.
-
Medium Preparation: Prepare "light" and "heavy" labeling media by supplementing the base medium with either the ¹⁴N or ¹⁵N-labeled amino acid(s) and dialyzed FBS.
-
Labeling: Aspirate the standard culture medium, wash the cells with PBS, and add the appropriate labeling medium ("light" for the control and "heavy" for the experimental sample).
-
Incubation: Culture the cells in the labeling medium for a sufficient duration to allow for complete incorporation of the labeled amino acid into the proteome (typically 5-6 cell doublings for SILAC).
-
Harvesting and Lysis: After the labeling period, wash the cells with PBS and harvest them. Lyse the cells using an appropriate lysis buffer.
-
Sample Preparation for Mass Spectrometry: Combine equal amounts of protein from the "light" and "heavy" cell lysates. Proceed with protein digestion (e.g., with trypsin) and prepare the resulting peptides for LC-MS/MS analysis.
Visualizations of Workflows and Pathways
General Workflow for a ¹⁵N Stable Isotope Labeling Experiment
Caption: A generalized workflow for a ¹⁵N stable isotope labeling experiment.
Workflow for Quantitative Proteomics using ¹⁵N Labeling (SILAC)
References
The Economic Advantage of Precision: A Technical Guide to Thymidine 5'-monophosphate-15N2 in Research and Drug Development
For Immediate Release
[City, State] – December 11, 2025 – In an era where precision and reproducibility are paramount in scientific research and pharmaceutical development, the strategic use of stable isotope-labeled compounds is more critical than ever. This technical guide delves into the cost-effectiveness of a key molecule in this domain: Thymidine (B127349) 5'-monophosphate-15N2 (¹⁵N₂-TMP). This in-depth analysis is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of its applications, cost-benefit analysis, and detailed experimental protocols.
Thymidine 5'-monophosphate labeled with two nitrogen-15 (B135050) (¹⁵N) isotopes serves as a powerful tool for tracing the synthesis of DNA. Its incorporation into newly synthesized DNA allows for the precise quantification of cellular proliferation and metabolic flux. This guide will explore its utility in three primary applications: metabolic flux analysis, tracking of DNA synthesis, and as an internal standard for mass spectrometry-based quantification.
Cost-Effectiveness Analysis
While the initial procurement cost of isotopically labeled compounds can appear higher than traditional reagents, a thorough cost-effectiveness analysis reveals a more nuanced picture. The precision and reduced ambiguity offered by ¹⁵N₂-TMP can lead to significant downstream savings by minimizing the need for repeat experiments and enabling more robust data interpretation. The following table provides a comparative cost analysis of ¹⁵N₂-TMP against other common methods for assessing cell proliferation and nucleotide metabolism.
| Method | Compound/Kit | Typical Quantity | Estimated Price (USD) | Key Advantages | Key Disadvantages |
| Stable Isotope Labeling | Thymidine 5'-monophosphate-¹⁵N₂ | 10 mg | $349 | High precision for metabolic flux and DNA synthesis tracking; non-radioactive.[1] | Higher initial reagent cost; requires mass spectrometry. |
| Thymidine-13C10,15N2 5′-monophosphate | 5 mg | $468 | Provides both carbon and nitrogen tracing for detailed metabolic studies.[2] | Highest initial reagent cost; complex data analysis. | |
| Thymidine Analog Labeling | BrdU Cell Proliferation Assay Kit | 1 Kit (200 tests) | $513 - $725 | Well-established method; colorimetric or fluorescent detection.[3] | Requires DNA denaturation which can affect sample integrity; potential toxicity. |
| Metabolic Assays | MTT Cell Proliferation Kit | 1 Kit (1000 assays) | ~$100+ | Inexpensive and high-throughput. | Indirect measure of proliferation (measures metabolic activity); can be influenced by factors other than cell number. |
Core Applications and Experimental Insights
The utility of ¹⁵N₂-TMP extends across various research and development stages, from fundamental biological inquiry to preclinical drug efficacy studies.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) with stable isotopes like ¹⁵N₂-TMP allows for the quantitative study of metabolic pathways within a biological system. By tracing the incorporation of the ¹⁵N label into DNA, researchers can elucidate the rates of nucleotide synthesis through both de novo and salvage pathways. This is particularly crucial in cancer research, where understanding the metabolic reprogramming of tumor cells can unveil novel therapeutic targets.[4][5][6][7]
Tracking DNA Synthesis and Cell Proliferation
¹⁵N₂-TMP is a non-radioactive and non-toxic tracer for DNA synthesis, making it an ethical and safe alternative to traditional methods like ³H-thymidine autoradiography.[8] When coupled with Multi-isotope Imaging Mass Spectrometry (MIMS), it allows for the visualization and quantification of DNA replication at the single-cell level with subcellular resolution.[6][8] This has profound implications for studying cell turnover, tissue regeneration, and the impact of therapeutic interventions on cell proliferation.[8]
Internal Standard for Mass Spectrometry
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise measurements.[5] ¹⁵N₂-TMP, being chemically identical to its unlabeled counterpart, co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer. This allows for the correction of experimental variability, ensuring reliable quantification of thymidine monophosphate in complex biological matrices.
Visualizing the Science: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, illustrate key pathways and experimental workflows.
Detailed Experimental Protocols
This section provides detailed methodologies for the key applications of this compound.
Protocol 1: Metabolic Flux Analysis of Nucleotide Synthesis in Cancer Cells using LC-MS/MS
Objective: To quantify the contribution of de novo and salvage pathways to dTMP synthesis in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Thymidine 5'-monophosphate-¹⁵N₂
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cancer cells in complete medium to ~70-80% confluency.
-
Replace the medium with a custom medium containing dFBS and a known concentration of ¹⁵N₂-TMP. The final concentration will depend on the cell line and experimental goals.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 16, 24 hours) to monitor the incorporation of the label.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 80% methanol to the cells and scrape them from the plate.
-
Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile) to separate the metabolites.
-
Detect the labeled and unlabeled dTMP using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-product ion transitions for both light and heavy dTMP will need to be optimized.
-
-
Data Analysis:
-
Integrate the peak areas for both the labeled (M+2) and unlabeled (M+0) dTMP.
-
Calculate the fractional enrichment of ¹⁵N in the dTMP pool at each time point.
-
Use metabolic modeling software to fit the labeling data and determine the relative flux through the de novo and salvage pathways.
-
Protocol 2: Tracking DNA Synthesis with ¹⁵N-Thymidine and MIMS
Objective: To visualize and quantify DNA synthesis in tissue samples at the single-cell level.
Materials:
-
¹⁵N-Thymidine
-
Fixative (e.g., 4% paraformaldehyde)
-
Embedding resin (e.g., LR White)
-
Ultramicrotome
-
Silicon wafers
-
NanoSIMS 50L instrument or similar
Procedure:
-
In Vivo/In Vitro Labeling:
-
For in vivo studies, administer ¹⁵N-thymidine to the animal model via injection or in the drinking water.[8] The dosing regimen will depend on the specific model and experimental question.
-
For in vitro studies, add ¹⁵N-thymidine to the cell culture medium.
-
-
Sample Preparation for MIMS:
-
Harvest the tissue or cells and fix them in 4% paraformaldehyde.
-
Dehydrate the samples through an ethanol (B145695) series and embed them in a resin such as LR White.
-
Cut ultrathin sections (e.g., 100-200 nm) using an ultramicrotome and mount them on silicon wafers.[6]
-
-
MIMS Analysis:
-
Introduce the sample-mounted silicon wafer into the NanoSIMS instrument.
-
Use a Cs⁺ primary ion beam to sputter the surface of the sample.
-
Simultaneously detect the secondary ions of ¹²C¹⁴N⁻ and ¹²C¹⁵N⁻ to create isotopic ratio images. The ¹²C¹⁴N⁻ signal provides a map of the nitrogen distribution (and thus cellular structures), while the ratio of ¹²C¹⁵N⁻ to ¹²C¹⁴N⁻ reveals the extent of ¹⁵N incorporation.
-
-
Data Analysis:
-
Use specialized software (e.g., OpenMIMS) to process the MIMS data.
-
Define regions of interest (ROIs) corresponding to individual cell nuclei.
-
Calculate the ¹⁵N/¹⁴N ratio within each ROI to quantify the level of ¹⁵N-thymidine incorporation and thus identify cells that have undergone DNA synthesis during the labeling period.
-
Protocol 3: Use of ¹⁵N₂-TMP as an Internal Standard for dTMP Quantification
Objective: To accurately quantify the concentration of dTMP in a biological sample using isotope dilution mass spectrometry.
Procedure:
-
Sample Preparation:
-
To a known amount of sample (e.g., cell lysate, plasma), add a known amount of ¹⁵N₂-TMP as an internal standard. The amount of internal standard should be in the same order of magnitude as the expected analyte concentration.
-
Perform metabolite extraction as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted sample using LC-MS/MS as described in Protocol 1, monitoring the MRM transitions for both the endogenous (light) dTMP and the ¹⁵N₂-TMP (heavy) internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of unlabeled dTMP and a fixed concentration of ¹⁵N₂-TMP. Plot the ratio of the peak area of the light analyte to the heavy internal standard against the concentration of the light analyte.
-
Determine the peak area ratio of the endogenous dTMP to the ¹⁵N₂-TMP in the unknown sample.
-
Calculate the concentration of dTMP in the sample by interpolating its peak area ratio on the calibration curve.
-
Conclusion
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 4. High Resolution Multi-Isotope Imaging Mass Spectrometry (MIMS) Imaging Applications in Stem Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sourcing and Application of Thymidine 5'-monophosphate-¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and key applications of Thymidine (B127349) 5'-monophosphate-¹⁵N₂. This isotopically labeled nucleotide is a critical tool for researchers in various fields, including drug development, metabolic studies, and structural biology. Its primary utility lies in its application as a tracer and an internal standard for highly sensitive analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Commercial Suppliers and Product Specifications
A variety of life science and chemical suppliers offer Thymidine 5'-monophosphate-¹⁵N₂. The following table summarizes key quantitative data from several prominent commercial vendors to facilitate comparison and procurement.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities | Form |
| Cambridge Isotope Laboratories, Inc. | NLM-3925 | ≥98% | 98 atom % ¹⁵N | 10 mg, bulk inquiries | Solid |
| Eurisotop (a subsidiary of CIL) | NLM-3925-10 | ≥98% | 98 atom % ¹⁵N | 10 mg | Solid |
| MedChemExpress | HY-130438S | >98% | Not specified | 1 mg, 5 mg | Solid |
| Sigma-Aldrich (Merck) | 900385 (for ¹³C₁₀,¹⁵N₂) | ≥95% (CP) | ≥98 atom % | Solution (100 mM) | Solution |
| Thermo Fisher Scientific | Not available as ¹⁵N₂ directly, but offers the unlabeled compound. |
Note: Product specifications and availability are subject to change. It is recommended to consult the respective supplier's website for the most current information.
Core Applications and Experimental Methodologies
Thymidine 5'-monophosphate-¹⁵N₂ is primarily utilized in two main capacities: as an internal standard for quantitative analysis and as a metabolic tracer.
Internal Standard for Quantitative Analysis by LC-MS/MS
The most common application of ¹⁵N-labeled thymidine monophosphate is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[1] The co-elution of the labeled standard with the endogenous, unlabeled analyte allows for precise quantification by correcting for variations in sample preparation and instrument response.
a. Sample Preparation:
-
Extraction: Extract metabolites from biological samples (e.g., cell lysates, plasma) using a cold solvent mixture, such as 80% methanol.
-
Spiking: Add a known concentration of Thymidine 5'-monophosphate-¹⁵N₂ to the extraction solvent prior to its addition to the sample. This ensures that the internal standard is subjected to the same extraction and downstream processing steps as the analyte.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins and other cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the metabolites using a suitable HPLC or UHPLC column, such as a reversed-phase C18 column or a HILIC column for polar compounds. A typical gradient elution may involve water with 0.1% formic acid as mobile phase A and acetonitrile (B52724) with 0.1% formic acid as mobile phase B.
-
Mass Spectrometry Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive or negative ion mode.
-
MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both unlabeled thymidine monophosphate and the ¹⁵N₂-labeled internal standard. The transitions will differ by approximately 2 Da due to the two ¹⁵N atoms.
c. Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the ¹⁵N₂-labeled internal standard.
-
Quantification: Determine the concentration of the endogenous thymidine monophosphate by comparing the calculated ratio to a standard curve generated using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.
Metabolic Labeling and Flux Analysis
Thymidine 5'-monophosphate-¹⁵N₂ can be used as a tracer to study DNA synthesis and nucleotide metabolism.[2][3][4][5][6] By introducing the labeled compound to cells or organisms, researchers can track its incorporation into newly synthesized DNA and other metabolic pathways.
The following diagram illustrates a general workflow for a metabolic labeling experiment using Thymidine 5'-monophosphate-¹⁵N₂.
NMR Spectroscopy for Structural and Interaction Studies
¹⁵N-labeling of nucleotides is a powerful technique in NMR spectroscopy for studying the structure and dynamics of DNA and RNA, as well as their interactions with other molecules such as proteins and small molecule drugs.[7][8][9][10][11] The ¹⁵N nucleus provides an additional spectroscopic handle to resolve spectral overlap and to probe the local chemical environment.
a. Sample Preparation:
-
Synthesis of ¹⁵N-labeled Oligonucleotide: Incorporate Thymidine 5'-monophosphate-¹⁵N₂ into a custom DNA or RNA oligonucleotide sequence using solid-phase synthesis.
-
Purification and Desalting: Purify the labeled oligonucleotide using HPLC and desalt it thoroughly.
-
NMR Sample Preparation: Dissolve the purified oligonucleotide in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O) to a final concentration of 0.1-1 mM.
b. NMR Data Acquisition:
-
Spectrometer Setup: Tune and shim the NMR spectrometer for the specific sample.
-
¹H-¹⁵N HSQC Experiment: Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons.
-
Acquisition Parameters: Typical parameters include a spectral width of ~16 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension, with the carrier frequency centered in the respective spectral regions. The number of scans will depend on the sample concentration and desired signal-to-noise ratio.
c. Spectral Analysis:
-
Resonance Assignment: Assign the cross-peaks in the HSQC spectrum to specific nitrogen-proton pairs in the oligonucleotide. The ¹⁵N chemical shifts of the thymidine residues will be distinct from those of other nucleobases.
-
Structural and Dynamic Information: Analyze the chemical shifts, line widths, and intensities of the cross-peaks to obtain information about the local structure, dynamics, and intermolecular interactions of the labeled thymidine residues.
Logical Workflow for Utilizing Thymidine 5'-monophosphate-¹⁵N₂
The following diagram provides a logical workflow for a typical research project involving the use of Thymidine 5'-monophosphate-¹⁵N₂.
This technical guide provides a foundational understanding of the commercial landscape and practical applications of Thymidine 5'-monophosphate-¹⁵N₂. For more specific applications and advanced techniques, consulting the primary scientific literature is highly recommended.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) | Springer Nature Experiments [experiments.springernature.com]
- 4. biorxiv.org [biorxiv.org]
- 5. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. people.bu.edu [people.bu.edu]
- 9. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 10. Nitrogen-15 NMR spectroscopy of N-metallated nucleic acids: insights into 15N NMR parameters and N-metal bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thymidine 5'-monophosphate-15N2 for Quantitative Proteomics
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Nucleotide Metabolism and Proteome Dynamics
Quantitative proteomics, the large-scale analysis of protein abundance, has become an indispensable tool in modern biological research and drug development.[1][2] Among the various techniques available, metabolic labeling using stable isotopes offers a powerful approach for the accurate quantification of protein expression changes between different cellular states.[3][4] This is typically achieved by introducing amino acids or nitrogen sources containing heavy isotopes, such as ¹⁵N, into cell culture media.[3][5][6] The incorporated heavy isotopes create a mass shift in the resulting peptides, which can be precisely measured by mass spectrometry, allowing for the relative quantification of proteins between a 'light' (natural isotope abundance) and a 'heavy' (isotope-labeled) sample.[5][6]
This guide introduces a specialized application of metabolic labeling: the use of Thymidine (B127349) 5'-monophosphate-¹⁵N₂ (¹⁵N₂-TMP) to investigate the proteomic consequences of DNA synthesis and related cellular processes. Thymidine is a specific precursor for DNA synthesis, and by introducing ¹⁵N₂-TMP into cells, researchers can specifically label the pool of nucleotides destined for DNA replication and repair. While not a conventional method for global proteome labeling, this technique provides a unique strategy to probe the proteome's response to events centered around DNA metabolism, such as cell cycle progression, DNA damage, and the effects of drugs targeting these pathways.[7][8][9][10]
By tracing the metabolic fate of ¹⁵N₂-TMP, it becomes possible to quantitatively assess changes in proteins that are functionally linked to DNA replication, repair, and cell cycle control. This approach is particularly relevant for oncology and drug development, where understanding the cellular response to DNA-damaging agents or cell cycle inhibitors is paramount.
Core Principles and Applications
The fundamental principle behind this technique is to use ¹⁵N₂-TMP as a tracer to investigate cellular processes that are intrinsically linked to DNA synthesis. The two nitrogen atoms in the thymine (B56734) base of ¹⁵N₂-TMP are replaced with the heavy isotope ¹⁵N. When introduced to cells, this labeled monophosphate is converted to deoxythymidine triphosphate (dTTP) and incorporated into newly synthesized DNA.[11]
While this does not directly label the proteome, it provides a powerful tool to study the proteomic landscape under conditions of active DNA synthesis or in response to DNA-related stress. The primary applications include:
-
Studying the DNA Damage Response (DDR): By inducing DNA damage in cells supplied with ¹⁵N₂-TMP, researchers can quantify changes in the expression and post-translational modification of proteins involved in the complex signaling network of the DDR.[7][8][9]
-
Analyzing Cell Cycle-Dependent Protein Expression: The cell cycle is tightly regulated by the expression and degradation of specific proteins.[12][13][14] Using ¹⁵N₂-TMP in synchronized cell populations allows for the precise correlation of proteomic changes with the S-phase of the cell cycle.
-
Elucidating Drug Mechanisms of Action: For therapeutic agents that target DNA synthesis or repair, this method can help identify on-target and off-target effects by revealing the global proteomic shifts that occur upon drug treatment.
Experimental Design and Workflow
A typical experiment involves comparing two cell populations: a control ('light') group and an experimental ('heavy') group. The experimental group is cultured with medium containing ¹⁵N₂-TMP.
Detailed Experimental Protocol
This protocol outlines the key steps for a comparative proteomic analysis using ¹⁵N₂-TMP to study the DNA damage response.
1. Cell Culture and Metabolic Labeling:
-
Culture two populations of cells under identical conditions. For the 'heavy' labeled sample, supplement the growth medium with ¹⁵N₂-Thymidine 5'-monophosphate. The final concentration and labeling duration should be optimized for the specific cell line and experimental goals. A typical starting point is a 24-48 hour incubation.
-
The 'light' control sample should be cultured for the same duration without the labeled thymidine monophosphate.
2. Induction of DNA Damage (Optional):
-
For studying the DNA damage response, treat the 'heavy' labeled cells with a DNA-damaging agent (e.g., etoposide, UV radiation) for a predetermined time.
-
The 'light' control cells should be mock-treated.
3. Cell Harvesting and Lysis:
-
Harvest both cell populations separately.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer compatible with mass spectrometry (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Mixing and Protein Digestion:
-
Combine equal amounts of protein from the 'light' and 'heavy' lysates.
-
Reduce the protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide.
-
Digest the protein mixture into peptides using a sequence-grade protease, most commonly trypsin.
5. Peptide Cleanup and Fractionation:
-
Desalt the peptide mixture using a C18 solid-phase extraction column.
-
For complex proteomes, an optional peptide fractionation step (e.g., high-pH reversed-phase chromatography) can be performed to increase the number of identified proteins.
6. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of ¹⁵N in the proteins from the 'heavy' sample.
7. Data Analysis:
-
Process the raw mass spectrometry data using a software package capable of quantitative proteomics analysis (e.g., MaxQuant, Proteome Discoverer).
-
The software will identify peptides and proteins and calculate the ratio of 'heavy' to 'light' peptide signals for each identified protein.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the control and experimental conditions.
Data Presentation
The quantitative output of such an experiment is a list of identified proteins with their corresponding heavy/light ratios, indicating their relative abundance change. Below is a representative table of proteins that might be identified as significantly regulated in a DNA damage response experiment.
| Protein ID | Gene Name | Protein Name | H/L Ratio | p-value | Function |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | <0.001 | Cell cycle arrest, apoptosis |
| P11387 | TOP2A | DNA topoisomerase 2-alpha | 0.48 | <0.005 | DNA replication, chromosome segregation |
| Q13428 | FANCD2 | Fanconi anemia group D2 protein | 1.89 | <0.01 | DNA repair |
| P27348 | PARP1 | Poly(ADP-ribose) polymerase 1 | 1.75 | <0.01 | DNA repair, apoptosis |
| Q96S88 | RRM2B | Ribonucleoside-diphosphate reductase subunit M2 B | 2.11 | <0.001 | Deoxynucleotide synthesis for DNA repair |
This is illustrative data, adapted from typical findings in DNA damage response proteomics studies.
Visualization of Key Pathways
Thymidine Monophosphate Biosynthesis and Incorporation
The supplied ¹⁵N₂-TMP enters the cellular nucleotide pool and is subsequently phosphorylated to dTTP before being incorporated into DNA. Understanding this pathway is crucial for interpreting the experimental results.
A Simplified DNA Damage Response Signaling Pathway
A key application of this technique is to study the proteomic changes in the DNA Damage Response (DDR) pathway. The diagram below illustrates a simplified view of the signaling cascade initiated by DNA double-strand breaks.
Conclusion and Future Perspectives
The use of Thymidine 5'-monophosphate-¹⁵N₂ for quantitative proteomics represents a targeted approach to understanding the complex interplay between DNA metabolism and the broader proteome. While not a replacement for global metabolic labeling with labeled amino acids, it offers a unique and powerful method for researchers focused on the DNA damage response, cell cycle regulation, and the mechanism of action of DNA-targeting therapeutics. Future advancements in mass spectrometry sensitivity and data analysis workflows will further enhance the utility of this technique, enabling the detection of subtle proteomic changes and the elucidation of novel regulatory pathways.
References
- 1. youtube.com [youtube.com]
- 2. BroadE: Quantitative methods in proteomics | Broad Institute [broadinstitute.org]
- 3. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Mass spectrometry-based proteomic analysis of the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomics insights into DNA damage response and translating this knowledge to clinical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontlinegenomics.com [frontlinegenomics.com]
- 13. biorxiv.org [biorxiv.org]
- 14. A proteomic chronology of gene expression through the cell cycle in human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Application of 15N-Labeled dTMP in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the utilization of 15N-labeled deoxythymidine monophosphate (dTMP) and its precursor, thymidine (B127349), in cell culture for studying DNA synthesis, nucleotide metabolism, and drug efficacy. Stable isotope labeling with 15N offers a powerful, non-radioactive method to trace the fate of nucleotides in cellular processes, providing valuable insights for basic research and pharmaceutical development.
Introduction to 15N-Labeled dTMP in Cellular Studies
Deoxythymidine monophosphate (dTMP) is a critical precursor for DNA synthesis. The ability to track its incorporation into newly synthesized DNA provides a direct measure of cellular proliferation and DNA repair. 15N-labeled dTMP, or its more commonly used precursor 15N-labeled thymidine, allows researchers to distinguish newly synthesized DNA from the existing DNA pool using mass spectrometry. This technique is instrumental in metabolic flux analysis, allowing for the quantification of the flow of atoms through metabolic pathways, and providing a dynamic view of cellular metabolism.[1] The use of stable isotopes like 15N is a safe and effective alternative to radioactive labeling for studying DNA replication dynamics.
Key Signaling Pathway: Pyrimidine (B1678525) Synthesis
The synthesis of dTMP occurs through two primary pathways: the de novo pathway and the salvage pathway. Understanding these pathways is crucial for interpreting data from 15N-labeling experiments.
-
De Novo Synthesis: This pathway synthesizes pyrimidine nucleotides from simpler precursor molecules. It begins with glutamine and carbon dioxide, leading to the formation of uridine (B1682114) monophosphate (UMP).[2] UMP is then converted to deoxyuridine monophosphate (dUMP), which is subsequently methylated by thymidylate synthase to form dTMP.[2] This pathway can be traced using 15N-labeled glutamine, which serves as a nitrogen donor.[3][4][5]
-
Salvage Pathway: This pathway recycles pre-existing nucleosides, such as thymidine, to generate nucleotides. Exogenously supplied 15N-labeled thymidine is taken up by the cell and phosphorylated by thymidine kinase to form 15N-labeled dTMP.[6] This 15N-dTMP is then further phosphorylated to 15N-deoxythymidine triphosphate (15N-dTTP) and incorporated into DNA during replication.
Below is a diagram illustrating the key steps in the pyrimidine synthesis pathway leading to dTMP formation.
Caption: Pyrimidine synthesis pathways leading to dTMP and DNA.
Experimental Protocols
Metabolic Labeling of Mammalian Cells with 15N-Thymidine
This protocol outlines a general procedure for labeling adherent mammalian cells with 15N-thymidine to trace its incorporation into DNA.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
15N2-Thymidine (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that allows for logarithmic growth during the labeling period. Allow cells to adhere and grow for 24 hours.
-
Prepare Labeling Medium: Prepare complete culture medium containing 15N-thymidine. The final concentration of 15N-thymidine can range from 1 µM to 10 µM, depending on the cell line and experimental goals. A common starting concentration is 5 µM. For cell synchronization experiments, higher concentrations (e.g., 2 mM) can be used for a defined period (e.g., 18 hours) to arrest cells at the G1/S boundary.[7]
-
Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the pre-warmed 15N-thymidine-containing medium to the cells.
-
Incubation: Incubate the cells for the desired period. The incubation time can vary from a few hours to several cell cycles, depending on the experimental question. For studies of DNA synthesis rates, a labeling period of 24 to 72 hours is common.[3]
-
Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS to remove any unincorporated 15N-thymidine. Harvest the cells by trypsinization or scraping.
-
Sample Storage: Store the cell pellets at -80°C until DNA extraction.
DNA Extraction and Hydrolysis
Materials:
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Enzymatic DNA hydrolysis solution or acid hydrolysis reagents. A simplified one-step enzymatic hydrolysis can be performed.[8]
-
LC-MS grade water
Procedure:
-
DNA Extraction: Extract genomic DNA from the cell pellets according to the manufacturer's protocol of the chosen DNA extraction kit.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method.
-
DNA Hydrolysis:
-
Enzymatic Hydrolysis (One-Step Method): A digest mix containing Benzonase, phosphodiesterase I, and alkaline phosphatase in a Tris-HCl buffer can be used.[8] Incubate the DNA sample with the digest mix at 37°C for at least 6 hours.[8]
-
Acid Hydrolysis: Alternatively, gas-phase formic acid hydrolysis can be performed by incubating the dried DNA sample in a sealed vessel with formic acid at 140°C for 24-48 hours.[9][10]
-
-
Sample Preparation for LC-MS/MS: After hydrolysis, the samples containing deoxyribonucleosides are typically dried down and reconstituted in a suitable solvent (e.g., water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis for 15N-Enrichment
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)
Procedure:
-
Chromatographic Separation: Separate the deoxyribonucleosides using a suitable HPLC column (e.g., a C18 reversed-phase column or a HILIC column).
-
Mass Spectrometry Analysis: Analyze the eluting deoxyribonucleosides using the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Data Acquisition: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to specifically detect and quantify the unlabeled (14N) and labeled (15N) thymidine. The mass transitions for unlabeled thymidine (dT) and 15N2-thymidine ([15N2]dT) would be monitored.
-
Data Analysis: Calculate the percentage of 15N enrichment by determining the ratio of the peak area of the 15N-labeled thymidine to the total peak area (15N-labeled + unlabeled thymidine).
Data Presentation and Interpretation
Quantitative data from 15N-dTMP labeling experiments should be presented in a clear and structured manner to facilitate interpretation and comparison across different experimental conditions.
Mass Shift and Isotopologue Distribution
The incorporation of 15N atoms into dTMP results in a predictable mass shift. Thymine, the nucleobase in dTMP, contains two nitrogen atoms. Therefore, fully labeled 15N2-dTMP will have a mass increase of approximately 2 Da compared to the unlabeled dTMP. The mass isotopologue distribution (MID) provides information on the fraction of molecules that contain zero, one, or two 15N atoms.
Table 1: Calculated Mass Shifts for 15N-Labeled Thymine and dTMP
| Analyte | Unlabeled Monoisotopic Mass (Da) | 15N-Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |
| Thymine (C5H6N2O2) | 126.0429 | 128.0370 | +1.9941 |
| dTMP (C10H15N2O8P) | 322.0566 | 324.0507 | +1.9941 |
Note: Masses are calculated based on the most abundant isotopes.
Quantification of DNA Synthesis
The percentage of 15N enrichment in the DNA is a direct measure of the fraction of newly synthesized DNA during the labeling period. This can be used to compare proliferation rates between different cell populations or under different treatment conditions.
Table 2: Example of Quantitative Data from a 15N-Thymidine Labeling Experiment
| Cell Line | Treatment | Labeling Time (h) | % 15N Enrichment in DNA (Mean ± SD) |
| MCF-7 | Control | 24 | 15.2 ± 1.8 |
| MCF-7 | Drug X (10 nM) | 24 | 8.5 ± 1.1 |
| HeLa | Control | 24 | 25.6 ± 2.3 |
| HeLa | Drug X (10 nM) | 24 | 12.1 ± 1.5 |
Note: These are hypothetical data for illustrative purposes.
Visualization of Experimental Workflow
A clear workflow diagram is essential for planning and executing stable isotope labeling experiments.
Caption: General workflow for 15N-thymidine labeling experiments.
Applications in Research and Drug Development
-
Measuring Cell Proliferation: Directly quantify the rate of DNA synthesis in response to growth factors, signaling molecules, or drug treatments.
-
Metabolic Flux Analysis: Trace the flow of nitrogen from precursors like glutamine into the nucleotide synthesis pathway.[3][5]
-
Drug Efficacy Studies: Assess the impact of cytotoxic or cytostatic drugs on DNA replication. For example, drugs targeting thymidylate synthase can be evaluated by their effect on the incorporation of labeled precursors.
-
DNA Repair Studies: Investigate the dynamics of DNA repair by measuring the incorporation of 15N-dTMP during the repair process.
Conclusion
The use of 15N-labeled dTMP and its precursors in cell culture provides a robust and quantitative method for studying DNA metabolism. This technical guide offers a foundational understanding and practical protocols for researchers to implement this powerful technique. The ability to precisely measure DNA synthesis and nucleotide flux offers significant advantages for advancing our understanding of cellular physiology and for the development of novel therapeutics.
References
- 1. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]
- 3. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multifunctional role of thymidine phosphorylase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Theoretical Basis of Stable Isotopes in Biology
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles governing the use of stable isotopes in biological and pharmaceutical research. It covers the core theories of isotope fractionation, delta notation, and the practical application of these concepts in advanced analytical methodologies.
Core Principles: The Foundation of Stable Isotope Science
Stable isotopes are atoms of the same element that contain the same number of protons but a different number of neutrons, resulting in different atomic masses.[1] Unlike radioisotopes, they do not undergo radioactive decay.[2] This inherent stability and the subtle mass differences are the cornerstones of their utility in biological tracing.[3] The most commonly used stable isotopes in biological research are those of hydrogen, carbon, nitrogen, and oxygen (²H, ¹³C, ¹⁵N, and ¹⁸O).[]
Isotope Fractionation: The Basis of Isotopic Separation
Isotope fractionation is the process that leads to the partial separation of heavy and light isotopes during physical or chemical processes.[5][6] This occurs because the mass difference between isotopes, though small, influences bond energies and reaction rates.[2] Molecules containing heavier isotopes have slightly stronger bonds and react more slowly than those with lighter isotopes.[2][5][7] This partitioning is the central phenomenon that allows researchers to trace metabolic pathways and understand ecological systems.[8] There are two primary types of fractionation:
-
Equilibrium Isotope Effects (EIE): These occur in reversible reactions at or near equilibrium. Heavier isotopes tend to accumulate in the chemical species with the strongest bonds or lowest energy state.[5][8] EIEs are temperature-dependent, with fractionation being more pronounced at lower temperatures.[7][9] A classic example is the partitioning of oxygen isotopes between water and carbonate minerals.[7]
-
Kinetic Isotope Effects (KIE): These are observed in fast, unidirectional, and incomplete reactions.[7][10] Because molecules with lighter isotopes are less massive, they move and react faster.[7] This results in the product of a reaction becoming enriched in the lighter isotope, while the remaining reactant pool becomes enriched in the heavier isotope.[7] Photosynthesis is a prime example of a process dominated by kinetic fractionation, where plants preferentially fix the lighter ¹²CO₂.[5]
Distinguishing between these effects is critical for accurately interpreting isotopic data.[10] Kinetic effects often result in larger fractionations, while equilibrium effects are characteristic of slower, reversible processes.[10]
Delta (δ) Notation: A Universal Language for Isotope Ratios
Because measuring the absolute abundance of an individual isotope is difficult, scientists measure the ratio of the heavy to the light isotope (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N).[5] These ratios are then expressed as a relative difference between a sample and an international standard using the delta (δ) notation, in parts per thousand (‰ or "per mil").[5][11][12][13]
The formula for calculating the delta value is:
δ (‰) = [ (R_sample / R_standard) - 1 ] * 1000
Where R_sample is the ratio of the heavy to light isotope in the sample and R_standard is the same ratio in a recognized international standard.[11][13]
-
A positive δ value indicates that the sample is "heavier" or enriched in the heavy isotope relative to the standard.
-
A negative δ value indicates that the sample is "lighter" or depleted in the heavy isotope relative to the standard.
This standardized notation allows for the comparison of data across different laboratories and studies worldwide.[13]
Quantitative Data Presentation
The natural abundance of stable isotopes forms the baseline against which all labeling experiments are measured. Understanding these baseline values is crucial for experimental design and data correction.[14]
Table 1: Natural Abundance of Stable Isotopes for Key Biological Elements
| Element | Isotope | Molar Mass (u) | Natural Abundance (%) | International Standard |
|---|---|---|---|---|
| Hydrogen | ¹H | 1.007825 | 99.9885 | VSMOW¹ |
| ²H (D) | 2.014102 | 0.0115 | VSMOW¹ | |
| Carbon | ¹²C | 12.000000 | 98.93 | VPDB² |
| ¹³C | 13.003355 | 1.07 | VPDB² | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 | Air |
| ¹⁵N | 15.000109 | 0.368 | Air | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 | VSMOW¹ |
| ¹⁷O | 16.999132 | 0.038 | VSMOW¹ | |
| ¹⁸O | 17.999160 | 0.205 | VSMOW¹ | |
| Sulfur | ³²S | 31.972071 | 94.93 | VCDT³ |
| ³³S | 32.971458 | 0.76 | VCDT³ | |
| ³⁴S | 33.967867 | 4.29 | VCDT³ |
| | ³⁶S | 35.967081 | 0.02 | VCDT³ |
Data sourced from IUPAC reports and geochemical literature.[5][15] ¹VSMOW: Vienna Standard Mean Ocean Water ²VPDB: Vienna Pee Dee Belemnite ³VCDT: Vienna Canyon Diablo Troilite
Core Experimental Methodologies and Protocols
The theoretical principles of isotope fractionation and measurement are put into practice through a suite of powerful analytical techniques. These methods allow researchers to trace the flow of atoms through complex biological systems.[16]
Isotope Ratio Mass Spectrometry (IRMS)
IRMS is the cornerstone technique for high-precision measurement of natural isotopic variations.[17][18] It is optimized to measure the relative abundance of isotopes with exceptional sensitivity, making it ideal for detecting the subtle fractionations that occur in biological and geological systems.[17][18][19]
Generalized IRMS Protocol:
-
Sample Preparation: The sample (solid, liquid, or gas) is quantitatively converted into a simple gas (e.g., CO₂, N₂, H₂, SO₂).[17][18] This is often achieved through high-temperature combustion or reduction in an elemental analyzer.
-
Gas Introduction: The purified analyte gas is introduced into the high-vacuum ion source of the mass spectrometer.
-
Ionization: In the ion source, the gas molecules are bombarded with a stream of electrons, creating positively charged ions.[18]
-
Acceleration: The ions are accelerated by a strong electric potential (kilovolts) into the mass analyzer.[20][21]
-
Mass Separation: The accelerated ion beam passes through a powerful magnetic field, which deflects the ions.[18][21] Lighter ions are deflected more than heavier ions, causing the ion beam to separate according to the mass-to-charge ratio (m/z) of the isotopes.[21]
-
Detection: Spatially separated ion beams are simultaneously collected by a series of detectors called Faraday cups.[17][20] The electrical current generated in each cup is proportional to the abundance of the specific isotope being measured.
-
Data Analysis: The instrument software calculates the isotope ratio from the measured currents and compares it to a reference gas that is analyzed concurrently, reporting the final result in delta (δ) notation.[20]
Stable Isotope Labeling & Tracing
In contrast to measuring natural abundance, stable isotope labeling involves intentionally enriching a biological system with a substrate containing a high abundance of a heavy isotope (e.g., ¹³C-glucose, ¹⁵N-leucine).[16][22] This "tracer" can then be followed as it is incorporated into downstream metabolites, proteins, or nucleic acids, allowing for the direct measurement of metabolic fluxes and pathway activities.[16][23][24]
Logical Framework for Isotope Tracing:
Key Applications and Associated Protocols
MFA is a powerful technique that uses stable isotope tracers to quantify the rates (fluxes) of intracellular metabolic reactions.[23][24][25] By supplying a labeled substrate like ¹³C-glucose, researchers can measure the pattern of ¹³C incorporation into downstream metabolites.[22] This labeling pattern is a direct function of the relative activities of the metabolic pathways involved, allowing for the construction of a detailed metabolic map.[23][24]
Generalized MFA Protocol:
-
Tracer Selection: Choose a stable isotope-labeled substrate (e.g., [U-¹³C]-glucose, ¹⁵N-glutamine) that will enter the pathway of interest.
-
Labeling Experiment: Introduce the tracer to the biological system (e.g., cell culture, whole animal) and allow it to reach a metabolic and isotopic steady state.
-
Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites.
-
Analytical Measurement: Analyze the isotopic labeling patterns of the extracted metabolites using mass spectrometry (LC-MS or GC-MS) or NMR.
-
Computational Modeling: Use the measured labeling distributions as input for a computational model of the metabolic network. The model then solves for the intracellular flux values that best explain the observed labeling patterns.
SIP is a technique used to identify which microorganisms in a complex environmental sample are actively consuming a specific substrate.[26][27] A substrate highly enriched in a stable isotope (e.g., ¹³C-benzene, ¹⁵N-ammonium) is introduced into the environment.[28][29] Microbes that consume the substrate will incorporate the heavy isotope into their cellular components, such as DNA, RNA, or phospholipid fatty acids (PLFAs).[26][28]
Generalized DNA-SIP Protocol:
-
Incubation: Incubate the environmental sample (e.g., soil, water) with the isotopically labeled substrate.
-
Biomolecule Extraction: Extract total DNA from the sample after a suitable incubation period.
-
Isopycnic Centrifugation: Separate the "heavy" DNA (containing ¹³C or ¹⁵N) from the "light" DNA (unlabeled) by density gradient ultracentrifugation (typically using cesium chloride or cesium trifluoroacetate).[27][30]
-
Fractionation: Carefully collect fractions along the density gradient.
-
Analysis: Identify the microorganisms present in the "heavy" DNA fractions using molecular techniques like high-throughput sequencing. These are the organisms that actively assimilated the labeled substrate.
SILAC is a widely used method in quantitative proteomics for identifying differences in protein abundance between two or more cell populations.[31][32][33][34] It relies on the metabolic incorporation of "light" (normal) or "heavy" (isotope-labeled) amino acids into proteins.[31][35]
Generalized SILAC Protocol:
-
Cell Culture: Grow two populations of cells in specialized media. One medium contains normal amino acids ("light"), while the other contains heavy isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₄-Lysine).[32] Cells are cultured for a sufficient number of divisions to ensure complete incorporation of the labeled amino acids into the entire proteome.
-
Experimental Treatment: Apply the experimental condition to one cell population while the other serves as a control.
-
Sample Combination: Combine equal numbers of cells (or equal amounts of protein) from the "light" and "heavy" populations.[32] Mixing samples at this early stage minimizes downstream processing errors.[31]
-
Protein Extraction and Digestion: Extract the combined proteins and digest them into peptides (typically with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: In the mass spectrum, each peptide from the heavy-labeled cells will appear at a known mass shift compared to its light counterpart. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two original cell populations.[32]
Conclusion
The theoretical principles of stable isotope fractionation provide a robust foundation for a diverse array of powerful analytical techniques. From quantifying metabolic fluxes with MFA to identifying active microbial players with SIP and comparing entire proteomes with SILAC, stable isotope-based methods are indispensable tools in modern biology and drug development. A thorough understanding of these core concepts is essential for designing rigorous experiments and accurately interpreting the rich, dynamic data they provide.
References
- 1. iewarchiv.uni-graz.at [iewarchiv.uni-graz.at]
- 2. Introduction | G-WADI [gwadi.org]
- 3. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eps.mcgill.ca [eps.mcgill.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. Equilibrium fractionation - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. railsback.org [railsback.org]
- 12. Basic science of isotope ratios [imprint-analytics.at]
- 13. youtube.com [youtube.com]
- 14. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.ualberta.ca [chem.ualberta.ca]
- 16. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isotope Ratio Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 18. contractlaboratory.com [contractlaboratory.com]
- 19. scispace.com [scispace.com]
- 20. ethz.ch [ethz.ch]
- 21. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]
- 22. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 26. Methodological considerations for the use of stable isotope probing in microbial ecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Stable-isotope probing - Wikipedia [en.wikipedia.org]
- 28. projects.itrcweb.org [projects.itrcweb.org]
- 29. academic.oup.com [academic.oup.com]
- 30. researchgate.net [researchgate.net]
- 31. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 33. info.gbiosciences.com [info.gbiosciences.com]
- 34. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 35. chempep.com [chempep.com]
Methodological & Application
Application Notes and Protocols for 15N Metabolic Labeling of DNA using a Thymidine Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the metabolic labeling of DNA with the stable isotope ¹⁵N using a thymidine (B127349) precursor. This method is a powerful tool for quantifying DNA synthesis, turnover, and repair in vitro and in vivo. The non-radioactive nature of stable isotopes makes this a safer alternative to traditional methods using ³H-thymidine. Subsequent analysis by mass spectrometry allows for precise quantification of new DNA synthesis.
Introduction
Metabolic labeling with stable isotopes, such as ¹⁵N, is a fundamental technique in proteomics and metabolomics for tracking the synthesis and turnover of biomolecules.[1][2][3] In the context of DNA, ¹⁵N labeling enables the direct measurement of DNA replication rates. This is achieved by providing cells with a ¹⁵N-labeled precursor that is incorporated into newly synthesized DNA strands. The subsequent detection and quantification of ¹⁵N enrichment, typically by mass spectrometry, provides a quantitative measure of DNA synthesis.
While various ¹⁵N-labeled precursors can be used, such as [¹⁵N]H₄Cl or ¹⁵N-labeled amino acids which feed into the nucleotide synthesis pathways, the use of a direct precursor like ¹⁵N-thymidine offers a more targeted approach for labeling the DNA of cells.[4][5] This method is particularly useful for studying the effects of drugs on DNA replication, understanding DNA repair mechanisms, and investigating cellular proliferation in various biological systems.
Principle of the Method
The protocol is based on the cellular uptake of ¹⁵N-labeled thymidine, which is then phosphorylated to thymidine triphosphate (TTP) and incorporated into newly synthesized DNA during the S-phase of the cell cycle. The level of ¹⁵N incorporation in the DNA is directly proportional to the rate of DNA synthesis. The workflow involves culturing cells in the presence of the ¹⁵N-labeled precursor, followed by DNA extraction, hydrolysis to individual deoxynucleosides, and analysis by liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of thymidine incorporation into DNA and the overall experimental workflow.
Caption: Metabolic pathway of ¹⁵N-thymidine incorporation into DNA.
Caption: Experimental workflow for ¹⁵N metabolic labeling of DNA.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
Materials
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
¹⁵N-Thymidine (e.g., [U-¹⁵N₂]-Thymidine)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
DNA extraction kit or reagents for phenol-chloroform extraction
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
-
¹³C,¹⁵N-labeled deoxynucleoside internal standards (for absolute quantification)
Procedure
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to attach and grow to the desired confluency (typically 50-70%).
-
-
¹⁵N-Thymidine Labeling:
-
Prepare a stock solution of ¹⁵N-Thymidine in sterile water or DMSO.
-
Remove the standard culture medium and replace it with fresh medium containing the desired concentration of ¹⁵N-Thymidine. A starting concentration of 10 µM can be used, but this should be optimized.
-
Incubate the cells for a specific duration. The labeling time will depend on the cell doubling time and the experimental question. For rapidly dividing cells, a 24-hour labeling period is often sufficient.
-
-
Cell Harvesting:
-
After the labeling period, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization, followed by centrifugation to obtain a cell pellet.
-
-
DNA Extraction:
-
Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions. Alternatively, a standard phenol-chloroform extraction protocol can be used.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
-
Enzymatic Hydrolysis of DNA:
-
To 20 µg of DNA, add Nuclease P1 and incubate at 37°C for 2 hours.
-
Add Alkaline Phosphatase and incubate at 37°C for an additional 2 hours. This will hydrolyze the DNA into individual deoxynucleosides.
-
For absolute quantification, a known amount of ¹³C,¹⁵N-labeled deoxynucleoside internal standards should be added before hydrolysis.
-
-
Sample Preparation for LC-MS:
-
Terminate the hydrolysis reaction by adding an equal volume of ice-cold acetonitrile to precipitate the enzymes.
-
Centrifuge the sample to pellet the precipitated protein.
-
Transfer the supernatant containing the deoxynucleosides to a new tube and dry it under a vacuum.
-
Reconstitute the dried sample in a suitable volume of LC-MS mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Analyze the samples using a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Separate the deoxynucleosides using a C18 reverse-phase column.
-
Use multiple reaction monitoring (MRM) for a triple quadrupole MS or selected ion monitoring (SIM) for a high-resolution MS to detect and quantify the unlabeled (¹⁴N) and labeled (¹⁵N) deoxynucleosides.
-
Data Analysis
The percentage of ¹⁵N incorporation can be calculated using the following formula:
% ¹⁵N Incorporation = [Area (¹⁵N-dT)] / [Area (¹⁵N-dT) + Area (¹⁴N-dT)] * 100
Where:
-
Area (¹⁵N-dT) is the peak area of the ¹⁵N-labeled deoxythymidine.
-
Area (¹⁴N-dT) is the peak area of the unlabeled deoxythymidine.
Quantitative Data Summary
The following table provides example parameters that can be measured and reported in a ¹⁵N metabolic labeling experiment.
| Parameter | Example Value | Unit | Notes |
| Cell Line | HeLa | - | - |
| Seeding Density | 2 x 10⁵ | cells/well | In a 6-well plate |
| ¹⁵N-Thymidine Concentration | 10 | µM | To be optimized |
| Labeling Duration | 24 | hours | Approximately one cell cycle |
| DNA Yield | 5 | µg | Per 10⁶ cells |
| ¹⁵N Incorporation | 45 | % | After 24 hours of labeling |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low ¹⁵N Incorporation | - Insufficient labeling time- Low concentration of ¹⁵N-Thymidine- Slow cell proliferation | - Increase labeling duration- Increase ¹⁵N-Thymidine concentration- Ensure cells are in the exponential growth phase |
| High Background Signal | - Contamination during sample preparation | - Use high-purity reagents and sterile techniques |
| Poor Chromatographic Separation | - Inappropriate LC column or mobile phase | - Optimize LC conditions (e.g., gradient, column chemistry) |
Conclusion
Metabolic labeling of DNA with ¹⁵N-thymidine followed by LC-MS analysis is a robust and sensitive method for quantifying DNA synthesis. This protocol provides a framework for researchers to apply this technique to their specific research questions in areas such as drug development, cancer biology, and DNA repair studies. The non-radioactive nature of this method, combined with the quantitative power of mass spectrometry, makes it an invaluable tool for modern biological research.
References
- 1. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. projects.iq.harvard.edu [projects.iq.harvard.edu]
LC-MS/MS method for detection of Thymidine 5'-monophosphate-15N2
An LC-MS/MS Method for the Sensitive and Specific Detection of Thymidine (B127349) 5'-monophosphate-15N2
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Thymidine 5'-monophosphate (dTMP) in biological samples. The use of a stable isotope-labeled internal standard, Thymidine 5'-monophosphate-15N2 (dTMP-15N2), ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The described protocol provides a comprehensive workflow from sample preparation to data analysis, making it suitable for various research applications, including studies of DNA synthesis and repair, drug development, and metabolic pathway analysis.
Introduction
Thymidine 5'-monophosphate (dTMP) is a critical deoxyribonucleotide that serves as a direct precursor for the synthesis of deoxythymidine triphosphate (dTTP), an essential building block for DNA replication and repair. The intracellular concentration of dTMP is tightly regulated through two primary pathways: the de novo pathway and the salvage pathway. The de novo pathway involves the methylation of deoxyuridine monophosphate (dUMP) by thymidylate synthase. The salvage pathway recycles thymidine from DNA degradation, which is then phosphorylated to dTMP by thymidine kinase.
Given its central role in DNA metabolism, the accurate quantification of dTMP is crucial for understanding cellular proliferation, the mechanism of action of various anticancer drugs that target nucleotide metabolism, and inborn errors of metabolism. LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques. The stable isotope dilution technique, employing dTMP-15N2 as an internal standard, is the gold standard for quantitative analysis as it accounts for analyte loss during sample preparation and ionization variability in the mass spectrometer.
Experimental
Materials and Reagents
-
Thymidine 5'-monophosphate (dTMP) standard
-
This compound (dTMP-15N2) internal standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Ammonium acetate, LC-MS grade
-
Formic acid, LC-MS grade
-
Extraction solution: Methanol/acetonitrile/water (2:2:1, v/v/v), pre-chilled to -20°C
-
Biological matrix (e.g., cell culture, tissue homogenate)
Sample Preparation
A protein precipitation and extraction method is employed to isolate dTMP from biological matrices.
-
Homogenization (for tissue samples): Weigh approximately 50-100 mg of frozen tissue and homogenize in a pre-chilled tube with a bead-beating instrument.
-
Cell Lysis (for cell cultures): For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS), then add 1 mL of ice-cold extraction solution per 1-5 million cells. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the cell pellet in 1 mL of ice-cold extraction solution.
-
Internal Standard Spiking: Add the dTMP-15N2 internal standard to each sample to a final concentration of 100 ng/mL.
-
Extraction: Vigorously vortex the samples for 1 minute, followed by incubation at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.[1][2]
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of LC-MS grade water with 0.1% formic acid. Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| LC System | |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 2.0 | 100 | 0 |
| 10.0 | 80 | 20 |
| 12.0 | 5 | 95 |
| 14.0 | 5 | 95 |
| 14.1 | 100 | 0 |
| 18.0 | 100 | 0 |
Table 3: MRM Transitions for dTMP and dTMP-15N2
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| dTMP | 321.05 | 79.0 (Quantifier) | 100 | 30 | 25 |
| dTMP | 321.05 | 125.0 (Qualifier) | 100 | 30 | 15 |
| dTMP-15N2 (IS) | 323.05 | 79.0 (Quantifier) | 100 | 30 | 25 |
| dTMP-15N2 (IS) | 323.05 | 127.0 (Qualifier) | 100 | 30 | 15 |
Note: The fragmentation of the [M-H]⁻ precursor ion of dTMP (m/z 321.05) to the phosphate (B84403) fragment [PO3]⁻ (m/z 79.0) is a common transition for nucleotides. The product ion at m/z 125.0 corresponds to the deprotonated thymine (B56734) base. For the 15N2-labeled internal standard, the precursor ion is shifted by 2 Da to m/z 323.05, and the thymine base fragment is also shifted to m/z 127.0.
Data Analysis and Validation
Quantification
Quantification is based on the ratio of the peak area of the dTMP quantifier transition to the peak area of the dTMP-15N2 quantifier transition. A calibration curve is constructed by plotting this ratio against the concentration of dTMP in the calibration standards. The concentration of dTMP in the unknown samples is then calculated from this calibration curve.
Method Validation Summary
The method should be validated for linearity, sensitivity (limit of detection and quantification), accuracy, precision, and matrix effect according to regulatory guidelines. The following table presents typical performance characteristics for a validated method.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (85-115%) |
| Precision (%RSD) | Intra-day < 10%, Inter-day < 15% |
| Matrix Effect | Minimal, compensated by the stable isotope-labeled internal standard |
Visualizations
Biochemical Pathway of dTMP Metabolism
The following diagram illustrates the central role of Thymidine 5'-monophosphate in DNA synthesis.
Caption: Metabolic pathways leading to the synthesis of dTMP and its subsequent phosphorylation for DNA synthesis.
Experimental Workflow
The diagram below outlines the major steps of the analytical protocol.
Caption: Overview of the analytical workflow from sample collection to data quantification.
Conclusion
The LC-MS/MS method presented here provides a reliable, sensitive, and specific approach for the quantification of Thymidine 5'-monophosphate in various biological samples. The use of a stable isotope-labeled internal standard (dTMP-15N2) is critical for achieving accurate and precise results. This protocol is well-suited for researchers in academia and the pharmaceutical industry who require robust analytical methods for studying nucleotide metabolism and its role in health and disease.
References
Quantifying DNA Synthesis with 15N Labeled Thymidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of DNA synthesis is fundamental to understanding cell proliferation, a critical process in development, tissue homeostasis, and various pathological states, including cancer. Traditional methods for measuring DNA synthesis have often relied on radioactive isotopes like ³H-thymidine or thymidine (B127349) analogs such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU).[1][2][3][4][5][6][7][8] While effective, these methods present challenges related to handling radioactive materials and potential DNA distortion.[1] The use of stable, non-radioactive isotopes like ¹⁵N-labeled thymidine, coupled with sensitive analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Multi-isotope Imaging Mass Spectrometry (MIMS), offers a robust and safer alternative for directly measuring DNA synthesis.[1][9][10]
This document provides detailed application notes and protocols for quantifying DNA synthesis using ¹⁵N labeled thymidine, intended for researchers, scientists, and professionals in drug development.
Principle of the Method
The core principle of this method lies in the cellular uptake and incorporation of exogenously supplied ¹⁵N-labeled thymidine into newly synthesized DNA during the S-phase of the cell cycle. Thymidine is incorporated via the nucleotide salvage pathway. Once inside the cell, thymidine is phosphorylated by thymidine kinase to form thymidine monophosphate (TMP), which is further phosphorylated to thymidine triphosphate (TTP). This ¹⁵N-labeled TTP then serves as a precursor for DNA polymerase, which incorporates it into the elongating DNA strand.
The amount of ¹⁵N incorporated into the DNA is directly proportional to the rate of DNA synthesis and, consequently, cell proliferation. By measuring the abundance of ¹⁵N in the DNA of a cell population, a quantitative measure of proliferative activity can be obtained.
Signaling Pathway: Thymidine Incorporation into DNA
Caption: Thymidine salvage pathway for DNA synthesis.
Experimental Workflow
The general workflow for quantifying DNA synthesis using ¹⁵N labeled thymidine involves several key steps, from labeling the cells to analyzing the isotopic enrichment in the DNA.
Caption: General experimental workflow for ¹⁵N thymidine labeling.
Detailed Experimental Protocols
Protocol 1: In Vitro Labeling of Cultured Cells
This protocol is suitable for quantifying DNA synthesis in adherent or suspension cell cultures.
Materials:
-
Cell culture medium and supplements
-
¹⁵N₂-Thymidine (e.g., from Cambridge Isotope Laboratories)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit)
-
Enzymes for DNA hydrolysis: Nuclease P1, Alkaline Phosphatase
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and resume proliferation.
-
Labeling: Prepare a stock solution of ¹⁵N₂-Thymidine in sterile water or PBS. Add the labeled thymidine to the cell culture medium to a final concentration of 10-50 nM.[11] The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for a period that allows for significant incorporation of the label. This can range from a few hours to the length of one or more cell cycles.
-
Cell Harvesting:
-
For suspension cells, pellet the cells by centrifugation.
-
For adherent cells, wash with PBS, detach using trypsin or a cell scraper, and then pellet by centrifugation.
-
Wash the cell pellet twice with cold PBS to remove any unincorporated ¹⁵N-thymidine.
-
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Quantification and Purity: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
Enzymatic Hydrolysis of DNA:
-
Denature the DNA sample by heating at 98°C for 10 minutes, followed by rapid quenching on ice.[11]
-
Hydrolyze the DNA to individual deoxyribonucleosides by incubating with Nuclease P1 and Alkaline Phosphatase.
-
-
LC-MS/MS Analysis:
-
Data Analysis: Calculate the ¹⁵N enrichment in the thymidine pool, which reflects the fraction of newly synthesized DNA.
Protocol 2: In Vivo Labeling and Analysis using MIMS
This protocol is adapted from studies involving the administration of ¹⁵N-thymidine to quantify cell proliferation in tissues.[1][9][10]
Materials:
-
¹⁵N-Thymidine for in vivo administration
-
Tissue collection and fixation reagents (e.g., paraformaldehyde)
-
Reagents for tissue processing and embedding (e.g., osmium tetroxide, araldite (B8193078) EPON resin)[10]
-
Ultramicrotome
-
Multi-isotope Imaging Mass Spectrometry (MIMS) instrument
Procedure:
-
Administration of ¹⁵N-Thymidine: Administer ¹⁵N-thymidine to the subject. The route of administration (e.g., oral, intravenous) and dosage will depend on the specific study design and ethical considerations.[9] For instance, oral administration of 50 mg/kg has been used in human infants.[12]
-
Tissue Collection: At a predetermined time point after administration, collect the tissue of interest.[9]
-
Tissue Fixation and Processing:
-
Sectioning: Cut thin sections (e.g., 200-500 nm) of the embedded tissue using an ultramicrotome and mount them on silicon wafers for MIMS analysis.[10][12]
-
MIMS Analysis:
-
Data Analysis: Quantify the ¹⁵N enrichment in the nuclei of cells within the tissue to identify and quantify proliferating cells. This can be correlated with other imaging modalities like confocal microscopy for further cellular characterization.[1][9]
Data Presentation
Quantitative data from ¹⁵N-thymidine incorporation experiments should be presented clearly to allow for easy interpretation and comparison.
Table 1: Example LC-MS/MS Quantification of ¹⁵N-Thymidine Incorporation in Cultured Cells
| Sample ID | Treatment | ¹⁴N-Thymidine (ng/mL) | ¹⁵N-Thymidine (ng/mL) | % ¹⁵N Enrichment |
| CTRL-1 | Vehicle | 150.2 | 0.5 | 0.33% |
| CTRL-2 | Vehicle | 145.8 | 0.6 | 0.41% |
| CTRL-3 | Vehicle | 152.1 | 0.4 | 0.26% |
| DRUG-A-1 | Drug A (10 µM) | 75.6 | 0.3 | 0.40% |
| DRUG-A-2 | Drug A (10 µM) | 80.1 | 0.2 | 0.25% |
| DRUG-A-3 | Drug A (10 µM) | 78.9 | 0.3 | 0.38% |
Table 2: Example MIMS Data for In Vivo ¹⁵N-Thymidine Labeling
| Region of Interest | Cell Type | Number of Nuclei Analyzed | ¹⁵N-Positive Nuclei | % Proliferating Cells |
| Myocardium | Cardiomyocytes | 500 | 5 | 1.0% |
| Brain | Neurons | 1000 | 2 | 0.2% |
| Intestinal Crypt | Epithelial Stem Cells | 200 | 50 | 25.0% |
Applications in Research and Drug Development
-
Oncology: Assessing the anti-proliferative effects of novel cancer therapeutics.
-
Toxicology: Evaluating the cytotoxic and cytostatic effects of compounds on various cell types.
-
Regenerative Medicine: Studying stem cell proliferation and tissue regeneration.[10]
-
Developmental Biology: Investigating cell division and differentiation during embryonic development.
-
Immunology: Measuring lymphocyte proliferation in response to stimuli.[3]
Conclusion
The use of ¹⁵N-labeled thymidine provides a powerful, non-radioactive method for the direct and quantitative measurement of DNA synthesis. The protocols outlined here, utilizing either LC-MS/MS for in vitro studies or MIMS for in vivo tissue analysis, offer high sensitivity and specificity. This approach is invaluable for a wide range of applications in basic research and drug development, enabling a deeper understanding of cell proliferation dynamics.
References
- 1. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. revvity.com [revvity.com]
- 4. Simple Laboratory methods to measure cell proliferation using DNA synthesis property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytologicsbio.com [cytologicsbio.com]
- 6. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Thymidine Incorporation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 10. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incorporation characteristics of exogenous 15N-labeled thymidine, deoxyadenosine, deoxyguanosine and deoxycytidine into bacterial DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elimination of 15N-thymidine after oral administration in human infants - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide for 15N Incorporation in Mammalian Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the metabolic incorporation of 15N stable isotopes into mammalian cells. This technique is a cornerstone for quantitative proteomics, enabling the precise analysis of protein expression, turnover, and post-translational modifications. The following sections detail the necessary protocols, offer insights into potential challenges, and provide quantitative data to guide experimental design.
Introduction
Metabolic labeling with stable isotopes, such as 15N, involves replacing the naturally abundant light isotopes in cellular components with their heavier counterparts. In the context of proteomics, this is typically achieved by culturing cells in a medium where the standard nitrogen source (14N) is substituted with a 15N-enriched source. Once incorporated, the mass shift induced by the 15N isotope allows for the differentiation and relative or absolute quantification of proteins from different cell populations using mass spectrometry (MS). This approach, often used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), provides high accuracy and reproducibility by allowing the mixing of samples at an early stage, thereby minimizing experimental variability.
Data Presentation
Quantitative Analysis of 15N Labeling Efficiency and Metabolic Scrambling
Achieving high 15N incorporation is crucial for accurate quantification. However, factors such as cell line, culture conditions, and the specific amino acids used can influence labeling efficiency. Furthermore, metabolic scrambling, the conversion of one amino acid into another, can lead to the unintended labeling of other amino acid residues.
Table 1: Metabolic Scrambling of α-15N-Labeled Amino Acids in HEK293 Cells
This table summarizes the extent of metabolic scrambling observed for 18 different 15N-labeled amino acids when supplemented into the culture medium of HEK293 cells. The data highlights which amino acids are metabolically stable and which are prone to conversion, providing critical information for designing selective labeling experiments.[1]
| 15N-Labeled Amino Acid | Minimal Scrambling | Interconversion | Significant Scrambling |
| Alanine (A) | X | ||
| Aspartate (D) | X | ||
| Glutamate (E) | X | ||
| Isoleucine (I) | X | ||
| Leucine (L) | X | ||
| Valine (V) | X | ||
| Glycine (G) | X | ||
| Serine (S) | X | ||
| Cysteine (C) | X | ||
| Phenylalanine (F) | X | ||
| Histidine (H) | X | ||
| Lysine (B10760008) (K) | X | ||
| Methionine (M) | X | ||
| Asparagine (N) | X | ||
| Arginine (R) | X | ||
| Threonine (T) | X | ||
| Tryptophan (W) | X | ||
| Tyrosine (Y) | X |
Data adapted from a study on selective isotope labeling in Human Embryonic Kidney (HEK) 293 cells.[1]
Table 2: Estimated 15N Incorporation Efficiency in Selectively Labeled HEK293 Cells
This table presents the estimated percentage of 15N incorporation for specific amino acid labeling strategies in HEK293 cells, as determined by mass spectrometry. This provides a quantitative measure of labeling efficiency under specific experimental conditions.[1]
| Labeling Strategy | Target Amino Acids | Estimated 15N Incorporation (%) |
| 15N-KGS | Lysine, Glycine, Serine | 52 ± 4 |
| 15N-VIL | Valine, Isoleucine, Leucine | 30 ± 14 |
These values represent the percentage of the target amino acids that have incorporated the 15N label. The lower incorporation for VIL is attributed to significant metabolic scrambling.[1]
Experimental Protocols
Protocol 1: Uniform 15N Labeling of Mammalian Cells for Global Proteomic Analysis
This protocol describes the complete replacement of nitrogen sources in the cell culture medium with their 15N-labeled counterparts to achieve uniform labeling of the entire proteome.
Materials:
-
Mammalian cell line of choice (e.g., HEK293, CHO)
-
15N-labeled cell culture medium (e.g., DMEM, RPMI-1640) lacking the standard amino acids.
-
15N-labeled amino acid mixture or 15N-labeled algal/yeast extracts.
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize contamination with unlabeled amino acids.
-
Standard cell culture reagents and equipment (flasks, incubators, etc.).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Adaptation:
-
Gradually adapt cells to the 15N-labeling medium. Start by mixing the standard medium with the 15N medium in a 1:1 ratio.
-
Culture the cells for at least two passages in this mixed medium.
-
Subsequently, culture the cells in 100% 15N-labeling medium.
-
To ensure complete incorporation, cells should be cultured for a minimum of five to six cell doublings in the 100% 15N medium.
-
-
Cell Culture and Expansion:
-
Maintain the cells in the 15N-labeling medium supplemented with dFBS and other necessary components (e.g., glutamine, antibiotics).
-
Expand the cell culture to obtain the desired number of cells for the experiment.
-
-
Experimental Treatment:
-
Once a high level of 15N incorporation is achieved (ideally >95%), the cells are ready for the experimental treatment (e.g., drug treatment, induction of protein expression).
-
A parallel culture grown in standard "light" (14N) medium should be maintained as a control.
-
-
Cell Harvest and Lysis:
-
Harvest the "heavy" (15N-labeled) and "light" (14N-labeled) cells separately.
-
Wash the cell pellets with ice-cold PBS to remove any residual medium.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of the "heavy" and "light" cell lysates using a standard protein assay (e.g., BCA assay).
-
Mix the lysates in a 1:1 protein ratio. This ensures that any subsequent sample handling steps affect both proteomes equally.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with standard proteomics sample preparation protocols, such as protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
Protocol 2: SILAC using 15N-Labeled Lysine and Arginine
This protocol outlines the specific incorporation of 15N-labeled lysine and arginine, a common approach in SILAC experiments. Trypsin, the most frequently used protease in proteomics, cleaves C-terminal to lysine and arginine, ensuring that the vast majority of resulting peptides will contain a labeled amino acid.
Materials:
-
Mammalian cell line auxotrophic for lysine and arginine.
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-lysine and L-arginine.
-
"Light" L-lysine and L-arginine.
-
"Heavy" 15N-labeled L-lysine (e.g., L-Lysine:HCl (U-13C6, 15N2)) and L-arginine (e.g., L-Arginine:HCl (U-13C6, 15N4)). Note: Often, 13C and 15N are used in combination for SILAC.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
Standard cell culture reagents and equipment.
Procedure:
-
Media Preparation:
-
Prepare "light" medium by supplementing the lysine and arginine-deficient medium with the "light" amino acids to their normal concentrations.
-
Prepare "heavy" medium by supplementing the deficient medium with the "heavy" 15N-labeled lysine and arginine.
-
Add dFBS and other necessary supplements to both media.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
As with uniform labeling, ensure cells undergo at least five to six doublings to achieve near-complete incorporation of the labeled amino acids.
-
-
Experimental Design:
-
Apply the experimental condition to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control (e.g., the "light" labeled cells).
-
-
Harvesting, Lysis, and Mixing:
-
Follow the same procedures for harvesting, lysis, and protein quantification as described in Protocol 1.
-
Combine the "light" and "heavy" lysates in a 1:1 protein ratio.
-
-
Downstream Processing:
-
Proceed with protein digestion and sample preparation for mass spectrometry analysis as in Protocol 1.
-
Protocol 3: Assessment of 15N Incorporation Efficiency by Mass Spectrometry
This protocol provides a method to verify the percentage of 15N incorporation in your labeled cell population.
Materials:
-
15N-labeled cell lysate.
-
Protein digestion reagents (trypsin, etc.).
-
LC-MS/MS system.
-
Software for analyzing isotopic distributions (e.g., Protein Prospector, MaxQuant).
Procedure:
-
Sample Preparation:
-
Take an aliquot of the 15N-labeled cell lysate.
-
Perform in-solution or in-gel tryptic digestion of the proteins.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Acquire high-resolution MS1 scans to accurately determine the isotopic distribution of the peptides.
-
-
Data Analysis:
-
Identify a set of high-confidence peptides from abundant proteins.
-
For each identified peptide, extract the isotopic cluster from the MS1 spectrum.
-
Compare the experimentally observed isotopic distribution with the theoretical distribution for a 100% 14N peptide and a 100% 15N-labeled peptide of the same sequence.
-
The incorporation efficiency can be calculated based on the relative intensities of the light and heavy isotopic peaks. Specialized software can automate this process by fitting the experimental data to theoretical distributions at varying levels of enrichment.
-
Visualizations
Amino Acid Metabolism and Nitrogen Flux
The metabolic fate of amino acids is a complex network of interconnected pathways. Understanding these pathways is crucial for interpreting 15N labeling data, especially in the context of metabolic scrambling. The following diagram illustrates key hubs in amino acid metabolism, focusing on the entry points of nitrogen from several amino acids into central metabolic pathways.
Caption: Key pathways of nitrogen metabolism in mammalian cells.
Experimental Workflow for 15N-Based Quantitative Proteomics
The following diagram outlines the major steps involved in a typical quantitative proteomics experiment using 15N metabolic labeling.
Caption: Workflow for 15N metabolic labeling in quantitative proteomics.
References
Application Notes and Protocols for In Vivo Tissue Labeling with Thymidine 5'-monophosphate-15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for quantifying cell proliferation, death, and turnover in vivo. Thymidine (B127349), a nucleoside incorporated into DNA during the S-phase of the cell cycle, can be labeled with the stable isotope ¹⁵N. When administered in vivo, ¹⁵N-labeled thymidine is incorporated into the DNA of dividing cells. The detection of this isotopic label, typically by mass spectrometry, allows for the precise quantification of cell proliferation rates in various tissues. This document provides detailed application notes and protocols for the use of Thymidine 5'-monophosphate-¹⁵N₂ (TMP-¹⁵N₂) for in vivo labeling studies. TMP-¹⁵N₂ is a direct precursor for DNA synthesis and offers a robust method for tracking cell division in preclinical and clinical research.
Applications
-
Oncology: Measuring tumor cell proliferation in response to therapeutic agents.
-
Immunology: Tracking the expansion of immune cell populations during an immune response.[1]
-
Neuroscience: Studying adult neurogenesis and glial cell turnover.
-
Cardiology: Assessing cardiomyocyte proliferation and heart tissue regeneration.
-
Developmental Biology: Following cell lineage and differentiation pathways.
-
Drug Development: Evaluating the pharmacodynamic effects of drugs on cell cycle kinetics.
Data Presentation
The following table presents illustrative quantitative data on the percentage of labeled cells in different murine tissues after in vivo administration of TMP-¹⁵N₂. This data is representative of typical results and should be used for guidance in experimental design.
| Tissue | Time Point (post-administration) | Dosage (mg/kg) | % Labeled Cells (Mean ± SD) |
| Small Intestine (Crypts) | 24 hours | 50 | 35.2 ± 4.5 |
| 72 hours | 50 | 15.8 ± 2.1 | |
| Spleen (Germinal Centers) | 7 days | 50 | 25.6 ± 3.8 |
| 14 days | 50 | 10.2 ± 1.5 | |
| Bone Marrow (Hematopoietic Stem Cells) | 48 hours | 50 | 18.9 ± 2.9 |
| 7 days | 50 | 8.1 ± 1.2 | |
| Liver (Hepatocytes) | 7 days | 50 | 1.5 ± 0.4 |
| 21 days | 50 | 0.8 ± 0.2 |
Disclaimer: The data presented in this table is for illustrative purposes and is compiled from representative findings in the field. Actual results will vary depending on the specific experimental conditions, animal model, and analytical methods used.
Signaling Pathway: Thymidine Incorporation into DNA
Exogenously administered thymidine or its monophosphate form is incorporated into cellular DNA primarily through the nucleoside salvage pathway. This pathway recycles nucleosides and bases from the degradation of nucleic acids. The key steps are outlined in the diagram below.
Caption: Thymidine Salvage Pathway for ¹⁵N₂-TMP Incorporation.
Experimental Protocols
In Vivo Administration of Thymidine 5'-monophosphate-¹⁵N₂
This protocol is adapted from established methods for in vivo labeling with thymidine analogues.[2][3]
Materials:
-
Thymidine 5'-monophosphate-¹⁵N₂ (sterile, endotoxin-free)
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Animal model (e.g., mice, rats)
-
Syringes and needles for administration
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the TMP-¹⁵N₂ powder in sterile PBS to the desired concentration. A common stock concentration is 10 mg/mL.
-
Ensure complete dissolution. Gentle warming and vortexing may be required.
-
Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Animal Dosing:
-
Route of Administration: Intraperitoneal (IP) injection is common for systemic delivery in rodents. Oral gavage or intravenous infusion can also be used depending on the experimental design.[4]
-
Dosage: A typical starting dose is 50 mg/kg body weight. This may need to be optimized based on the tissue of interest and the desired level of labeling.
-
Dosing Schedule:
-
Pulse Labeling: A single injection to label cells in S-phase at a specific time point.
-
Pulse-Chase: A single injection followed by a chase period to track the fate of the labeled cells.
-
Continuous Labeling: Multiple injections over a period (e.g., every 12 hours for 5 days) or administration in drinking water to label a larger proportion of proliferating cells.
-
-
Tissue Collection and DNA Extraction
Materials:
-
Surgical tools for tissue dissection
-
Liquid nitrogen or dry ice for snap-freezing
-
DNA extraction kit (commercial kits are recommended for consistency)
-
RNase A
-
Proteinase K
Procedure:
-
Tissue Harvest:
-
At the desired time point after TMP-¹⁵N₂ administration, euthanize the animal according to IACUC-approved protocols.
-
Dissect the tissues of interest quickly and rinse with ice-cold PBS to remove excess blood.
-
Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until processing.
-
-
DNA Extraction:
-
Homogenize the frozen tissue sample.
-
Follow the manufacturer's protocol for the chosen DNA extraction kit. This typically involves cell lysis, protein digestion with Proteinase K, RNA removal with RNase A, and purification of the DNA.
-
Elute the purified DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
Sample Preparation and Mass Spectrometry Analysis
Materials:
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
¹⁵N-labeled and unlabeled deoxythymidine standards
Procedure:
-
DNA Hydrolysis:
-
Enzymatically digest the purified DNA to individual deoxynucleosides.
-
Incubate the DNA sample with nuclease P1 to hydrolyze it to deoxynucleoside 5'-monophosphates.
-
Subsequently, add alkaline phosphatase to dephosphorylate the mononucleotides to deoxynucleosides.
-
-
LC-MS/MS Analysis:
-
Separate the deoxynucleosides using liquid chromatography.
-
Analyze the eluent by tandem mass spectrometry.
-
Monitor the specific mass transitions for unlabeled deoxythymidine and ¹⁵N₂-labeled deoxythymidine.
-
Generate a standard curve using known concentrations of labeled and unlabeled standards to quantify the amount of ¹⁵N₂-deoxythymidine in the sample.
-
-
Data Analysis:
-
Calculate the percentage of ¹⁵N₂-labeled deoxythymidine relative to the total deoxythymidine pool.
-
This percentage reflects the proportion of newly synthesized DNA in the tissue sample.
-
Experimental Workflow
The overall experimental workflow for in vivo labeling with TMP-¹⁵N₂ is depicted below.
Caption: Experimental Workflow for In Vivo Labeling with TMP-¹⁵N₂.
Concluding Remarks
The use of Thymidine 5'-monophosphate-¹⁵N₂ for in vivo labeling provides a safe and robust method to study cell dynamics in a variety of biological contexts. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute successful in vivo labeling experiments. Careful optimization of dosing and sensitive analytical techniques are crucial for obtaining high-quality, reproducible data.
References
Unlocking DNA's Secrets: Advanced NMR Spectroscopy of ¹⁵N-Labeled DNA
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Utilizing ¹⁵N NMR for High-Resolution Structural and Dynamic Analysis of DNA.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure, dynamics, and interactions of biological macromolecules at atomic resolution. For nucleic acids, the incorporation of the stable isotope, Nitrogen-15 (¹⁵N), provides a powerful lens through which to observe the intricate details of DNA architecture and its complexes with proteins and small molecule ligands. This document provides comprehensive application notes and detailed experimental protocols for the application of ¹⁵N NMR techniques to the study of labeled DNA, designed to be a practical resource for researchers in structural biology and drug discovery.
Application Notes
The Significance of ¹⁵N Labeling in DNA NMR
The primary nitrogen atoms in DNA are integral to its structure and function, participating in the Watson-Crick hydrogen bonds that form the core of the double helix, and are often directly involved in interactions with drugs and proteins in the major and minor grooves.[1] However, the low natural abundance (0.37%) and unfavorable nuclear properties of the common ¹⁴N isotope result in broad, difficult-to-interpret NMR signals. By contrast, the ¹⁵N isotope possesses a nuclear spin of 1/2, which gives rise to sharp, well-resolved NMR peaks, making it ideal for high-resolution structural analysis.[2] Isotopic labeling of DNA with ¹⁵N is therefore a prerequisite for a wide range of advanced NMR experiments that are crucial for a detailed understanding of:
-
DNA Structure and Conformation: Probing the geometry of Watson-Crick and non-canonical base pairing.
-
DNA Dynamics: Characterizing motions on a wide range of timescales, from picoseconds to seconds.
-
DNA-Ligand Interactions: Identifying binding sites and characterizing the conformational changes upon drug binding.[1]
-
DNA-Protein Interactions: Mapping protein binding interfaces and elucidating the structural basis of recognition.
Key ¹⁵N NMR Techniques for DNA Analysis
A suite of multidimensional NMR experiments can be employed to extract a wealth of information from ¹⁵N-labeled DNA samples. The most fundamental and widely used of these are:
-
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): This is the cornerstone experiment for ¹⁵N-labeled biomolecules. It provides a two-dimensional correlation spectrum showing a peak for each proton directly attached to a ¹⁵N atom. The resulting "fingerprint" spectrum is exquisitely sensitive to the chemical environment of each H-N pair and is invaluable for monitoring changes upon ligand or protein binding.
-
¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects correlations between protons and ¹⁵N atoms that are separated by two or three bonds. It is particularly useful for assigning the chemical shifts of non-protonated nitrogen atoms and for linking different spin systems within the DNA molecule.
-
¹⁵N-edited Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about protons that are close in space, regardless of whether they are connected by chemical bonds. The ¹⁵N-edited version of this experiment filters the NOESY signals through the ¹⁵N chemical shifts, which helps to resolve spectral overlap and is crucial for determining the three-dimensional structure of DNA and its complexes.
-
Measurement of Through-Hydrogen-Bond J-Couplings: The direct detection of scalar couplings across the hydrogen bonds of Watson-Crick base pairs (²hJNN and ¹hJHN) provides unambiguous evidence for the presence and geometry of these crucial interactions. These measurements are a powerful tool for studying the stability and dynamics of the DNA duplex.
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from NMR experiments on ¹⁵N-labeled DNA.
Table 1: Typical ¹⁵N Chemical Shift Ranges for DNA Nucleobases
| Nucleobase | Nitrogen Atom | Typical Chemical Shift Range (ppm, relative to liquid NH₃) |
| Guanine | N1 (imino) | 140 - 150 |
| N2 (amino) | 70 - 80 | |
| N3 | 160 - 170 | |
| N7 | 220 - 230 | |
| N9 | 165 - 175 | |
| Adenine | N1 | 220 - 230 |
| N3 | 205 - 215 | |
| N6 (amino) | 75 - 85 | |
| N7 | 225 - 235 | |
| N9 | 165 - 175 | |
| Thymine | N1 | 135 - 145 |
| N3 (imino) | 155 - 165 | |
| Cytosine | N1 | 145 - 155 |
| N3 | 190 - 200 | |
| N4 (amino) | 90 - 100 |
Note: Chemical shifts are sensitive to the local environment, including pH, temperature, and binding events.
Table 2: Through-Hydrogen-Bond J-Coupling Constants in Watson-Crick Base Pairs
| Base Pair | Coupling Constant | Typical Value (Hz) |
| A-T | ²hJNN (A:N1 - T:N3) | ~7 - 9 |
| ¹hJHN (A:N1 - T:H3) | ~2 - 4 | |
| G-C | ²hJNN (G:N1 - C:N3) | ~6 - 7 |
| ¹hJHN (G:N1 - C:H3) | ~2 - 3.6 |
These couplings provide direct evidence of hydrogen bond formation.[3][4]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for preparing ¹⁵N-labeled DNA and for performing key NMR experiments.
References
- 1. Trans-hydrogen-bond (h2)J(NN) and (h1)J(NH) couplings in the DNA A-T base pair: natural bond orbital analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of h2J(NN) and h1J(HN) coupling constants across Watson-Crick base pairs in the Antennapedia homeodomain-DNA complex using TROSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes and Protocols for Mass Spectrometry of 15N Labeled DNA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of 15N labeled DNA samples for mass spectrometric analysis. The methodologies outlined herein are designed to ensure high-quality, reproducible results for studies involving DNA metabolism, DNA-drug interactions, and DNA damage and repair.
Introduction
Stable isotope labeling of DNA with 15N is a powerful technique for quantitative mass spectrometry. By incorporating 15N into the DNA backbone, researchers can use the labeled DNA as an internal standard for accurate quantification of DNA adducts, monitor DNA synthesis and turnover, and trace the metabolic fate of nucleotides. This approach minimizes sample preparation variability and enhances the precision of mass spectrometric measurements.
Overall Experimental Workflow
The sample preparation for mass spectrometry of 15N labeled DNA involves a multi-step process. It begins with the metabolic labeling of DNA in a biological system, followed by the extraction and purification of the labeled genomic DNA. The purified DNA is then enzymatically hydrolyzed to its constituent deoxynucleosides. These labeled deoxynucleosides are subsequently purified and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
The following tables summarize key quantitative parameters and expected outcomes at various stages of the sample preparation process.
Table 1: 15N Labeling Efficiency in Different Biological Systems
| Biological System | 15N Source | Typical Incubation Time | Expected Labeling Efficiency (%) |
| E. coli | 15NH4Cl in M9 minimal media | 16-24 hours (multiple generations) | > 98% |
| Mammalian Cells | 15N-labeled amino acids in cell culture media | 48-72 hours (2-3 cell doublings) | 95-99% |
Table 2: DNA Yield and Purity
| Sample Source | Extraction Method | Expected DNA Yield (µg per 10^6 cells) | A260/A280 Ratio |
| E. coli | Commercial Kit (e.g., Qiagen DNeasy) | 5 - 10 | 1.8 - 2.0 |
| Mammalian Cells | Commercial Kit (e.g., Qiagen DNeasy) | 3 - 7 | 1.8 - 2.0 |
Table 3: LC-MS/MS Parameters for 15N Labeled Deoxynucleosides
| Deoxynucleoside | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| [15N5]Deoxyguanosine | 273.1 | 157.1 | 15 |
| [15N5]Deoxyadenosine | 257.1 | 141.1 | 20 |
| [15N3]Deoxycytidine | 231.1 | 115.1 | 18 |
| [15N2]Thymidine | 245.1 | 128.1 | 12 |
Experimental Protocols
Protocol for 15N Metabolic Labeling of E. coli DNA
This protocol describes the metabolic labeling of E. coli by growing the bacteria in a minimal medium containing 15NH4Cl as the sole nitrogen source.
Materials:
-
M9 minimal media components
-
15NH4Cl (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Glucose (or other carbon source)
-
Trace metals solution
-
Thiamine
-
Appropriate antibiotics
-
E. coli strain of interest
-
Shaking incubator
Procedure:
-
Prepare 1 L of M9 minimal medium using 1 g of 15NH4Cl as the nitrogen source.
-
Supplement the medium with glucose to a final concentration of 0.4%, 1 mM MgSO4, 0.1 mM CaCl2, trace metals, and thiamine.
-
Inoculate 10 mL of the 15N-M9 medium with a single colony of E. coli.
-
Grow overnight at 37°C with vigorous shaking (250 rpm).
-
Use the overnight culture to inoculate a larger volume (e.g., 500 mL) of fresh 15N-M9 medium.
-
Incubate at 37°C with shaking until the culture reaches the desired growth phase (e.g., late logarithmic phase, OD600 ≈ 0.8).
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet can be stored at -80°C or used immediately for DNA extraction.
Protocol for Genomic DNA Extraction
This protocol outlines a general procedure for extracting high-quality genomic DNA from bacterial or mammalian cells using a commercial kit.
Materials:
-
Qiagen DNeasy Blood & Tissue Kit (or equivalent)
-
15N labeled cell pellet
-
RNase A
-
Microcentrifuge
-
Water bath or heat block
Procedure:
-
Resuspend the cell pellet in the appropriate lysis buffer provided with the kit.
-
Add RNase A and incubate at room temperature for 2 minutes.
-
Follow the manufacturer's protocol for protein digestion and precipitation.
-
Apply the lysate to the DNA binding column and centrifuge.
-
Wash the column with the provided wash buffers.
-
Elute the purified genomic DNA with the elution buffer.
-
Quantify the DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be approximately 1.8.
Protocol for Enzymatic Hydrolysis of 15N Labeled DNA
This protocol describes the complete enzymatic digestion of genomic DNA into its constituent deoxynucleosides.
Materials:
-
Purified 15N labeled genomic DNA
-
Nuclease P1
-
Alkaline Phosphatase
-
50 mM Sodium Acetate (B1210297) buffer (pH 5.3)
-
1 M Tris-HCl (pH 8.0)
-
Water bath
Procedure:
-
In a microcentrifuge tube, add up to 20 µg of purified 15N labeled DNA.
-
Add 50 mM sodium acetate buffer to a final volume of 100 µL.
-
Add 10 units of Nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Add 10 µL of 1 M Tris-HCl (pH 8.0) to adjust the pH.
-
Add 10 units of Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
The resulting solution contains a mixture of 15N labeled deoxynucleosides.
Protocol for Solid-Phase Extraction (SPE) of Deoxynucleosides
This protocol provides a general method for purifying deoxynucleosides from the enzymatic digest mixture using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridge (e.g., Waters Sep-Pak C18)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
DNA hydrolysate
-
Vacuum manifold
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the DNA hydrolysate onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove salts and other polar impurities.
-
Elution: Elute the 15N labeled deoxynucleosides with 2 mL of 50% methanol in water.
-
Drying: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol for LC-MS/MS Analysis
This protocol outlines a general method for the analysis of 15N labeled deoxynucleosides by LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 3 for specific transitions for each 15N labeled deoxynucleoside.
Data Analysis: Calculating 15N Incorporation Efficiency
The percentage of 15N incorporation can be determined by comparing the isotopic distribution of a labeled deoxynucleoside with its unlabeled counterpart.
The calculation is based on the relative intensities of the monoisotopic peak (M) and the peaks corresponding to the incorporation of 15N atoms (M+n). For a deoxynucleoside with 'x' nitrogen atoms, the theoretical mass shift upon complete 15N labeling is 'x' Da. The observed mass shift and the distribution of isotopic peaks in the mass spectrum are used to calculate the average 15N enrichment. Specialized software can be used for accurate calculation by fitting the experimental isotopic pattern to theoretical distributions at varying levels of 15N incorporation.
Application Notes and Protocols for Pulse-Chase Analysis with 15N-Thymidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulse-chase analysis is a powerful technique used to study the dynamics of biological processes over time. This method involves exposing cells or organisms to a labeled molecule (the "pulse") for a brief period, followed by the addition of an excess of the same, unlabeled molecule (the "chase"). This allows researchers to track the metabolic fate of the labeled cohort of molecules. When combined with stable isotope labeling using 15N-thymidine and analysis by mass spectrometry, this technique offers a precise and quantitative method to study DNA synthesis, cell proliferation, and cell turnover without the safety concerns associated with radioactive isotopes.[1][2]
15N-thymidine is a non-radioactive, stable isotope-labeled version of thymidine (B127349), a fundamental component of DNA.[3] During the S-phase of the cell cycle, proliferating cells incorporate 15N-thymidine into their newly synthesized DNA.[3] By tracking the incorporation of 15N over time, researchers can gain valuable insights into the kinetics of DNA replication and the effects of various stimuli, including therapeutic agents, on this process.[4] This approach is particularly valuable in drug development for assessing the efficacy of cytostatic or cytotoxic compounds that target DNA synthesis.
Applications in Research and Drug Development
-
Quantification of Cell Proliferation: Determine the rate of DNA synthesis and cell division in response to growth factors, signaling molecules, or other stimuli.
-
Evaluation of Anti-Cancer Drug Efficacy: Assess the cytostatic or cytotoxic effects of novel therapeutic compounds by measuring their impact on DNA replication in cancer cell lines.[5]
-
DNA Repair Studies: In conjunction with DNA-damaging agents, this method can be adapted to study the dynamics of DNA repair mechanisms.
-
Cell Fate and Turnover Analysis: Track the lineage and lifespan of specific cell populations in complex tissues.[1]
Principle of the Experiment
The experimental workflow consists of three main stages: the pulse, the chase, and the analysis.
-
Pulse: Cultured cells are incubated for a defined period with a medium containing 15N-thymidine. During this time, cells undergoing DNA replication will incorporate the 15N-labeled nucleoside into their DNA.
-
Chase: The 15N-thymidine-containing medium is removed and replaced with a medium containing a high concentration of unlabeled ("light") 14N-thymidine. This effectively prevents the further incorporation of the 15N label, allowing the fate of the initially labeled DNA to be tracked over time.
-
Analysis: At various time points during the chase, cells are harvested, and their genomic DNA is extracted and purified. The DNA is then enzymatically or chemically hydrolyzed into individual nucleosides. The ratio of 15N-thymidine to 14N-thymidine is quantified using highly sensitive mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
Mandatory Visualizations
Caption: Workflow of 15N-thymidine pulse-chase analysis.
Caption: Incorporation of 15N-thymidine into DNA.
Experimental Protocols
Protocol 1: In Vitro Pulse-Chase with 15N-Thymidine
This protocol is designed for adherent or suspension cells in culture.
Materials:
-
Cell line of interest (e.g., a cancer cell line for drug studies)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
15N-Thymidine (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Unlabeled thymidine (Sigma-Aldrich or equivalent)
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the start of the experiment (typically 60-70% confluency for adherent cells).[7] Prepare enough plates or flasks for all time points, including a T=0 control.
-
Pulse:
-
Prepare the "pulse medium" by supplementing complete culture medium with 10 µM 15N-thymidine. The optimal concentration may vary between cell lines and should be determined empirically.
-
Aspirate the standard medium from the cells, wash once with pre-warmed PBS, and add the pulse medium.
-
Incubate the cells for a defined "pulse" period. For measuring rapid changes in DNA synthesis, a short pulse of 1-4 hours is recommended. For cell turnover studies, a longer pulse may be necessary.
-
-
Chase:
-
Prepare the "chase medium" by supplementing complete culture medium with a 10- to 100-fold excess of unlabeled thymidine (e.g., 100 µM to 1 mM). This high concentration competitively inhibits the incorporation of any remaining 15N-thymidine.
-
At the end of the pulse period, aspirate the pulse medium, wash the cells twice with pre-warmed PBS to remove residual 15N-thymidine, and add the chase medium.[8] This marks the beginning of the chase (T=0).
-
-
Time-Course Harvesting:
-
Immediately harvest the T=0 time point.
-
Incubate the remaining cells and harvest them at subsequent time points (e.g., 2, 4, 8, 12, 24 hours). The choice of time points will depend on the expected rate of DNA synthesis and turnover in the chosen cell line.
-
To harvest, wash cells with cold PBS, and proceed to DNA extraction.
-
-
DNA Extraction:
-
Extract genomic DNA from the cell pellets using a commercial kit according to the manufacturer's instructions. Ensure high purity and integrity of the DNA.
-
-
DNA Hydrolysis to Nucleosides:
-
Quantify the extracted DNA (e.g., using a NanoDrop spectrophotometer).
-
Digest 0.5-1 µg of DNA per sample. A common method involves a two-step enzymatic hydrolysis:
-
First, incubate the DNA with Nuclease P1 at 37°C for at least 1 hour.
-
Then, add Alkaline Phosphatase and incubate for another hour at 37°C.
-
-
Alternatively, acid hydrolysis with formic acid can be used, which breaks the DNA down to its constituent nucleobases.[9][10]
-
-
LC-MS/MS Analysis:
-
Analyze the hydrolyzed samples by LC-MS/MS. Use a method optimized for the separation and detection of thymidine.
-
Monitor the mass-to-charge ratios (m/z) for both unlabeled thymidine (14N-dT) and 15N-labeled thymidine (15N-dT).[6]
-
Generate a standard curve using known concentrations of 15N-thymidine and unlabeled thymidine to ensure accurate quantification.
-
Protocol 2: Experimental Design for Anti-Cancer Drug Evaluation
This protocol outlines how to use the 15N-thymidine pulse-chase assay to evaluate the efficacy of a novel cytostatic drug.
Objective: To determine if "Drug X" inhibits DNA synthesis in a cancer cell line.
Experimental Groups:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) in which the drug is dissolved.
-
Drug X Treated: Cells treated with the desired concentration of Drug X.
-
Positive Control (Optional): Cells treated with a known inhibitor of DNA synthesis (e.g., Aphidicolin).
Procedure:
-
Pre-treatment: Seed cells as described in Protocol 1. Once the cells reach the desired confluency, treat them with either the vehicle or Drug X for a predetermined period (e.g., 24 hours) before starting the pulse-chase experiment.
-
Pulse-Chase: Perform the pulse-chase experiment as detailed in Protocol 1 on all experimental groups. The pulse and chase media should also contain the respective vehicle or drug.
-
Data Collection and Analysis: Harvest cells at various time points during the chase (e.g., 0, 4, 8, 24 hours). Extract and analyze the DNA as described.
-
Expected Outcome:
-
In the Vehicle Control group, you would expect to see a high level of 15N incorporation at T=0, which gradually decreases over the chase period as cells divide and the labeled DNA is diluted.
-
In the Drug X Treated group, if the drug is an effective inhibitor of DNA synthesis, you would expect to see significantly lower incorporation of 15N-thymidine during the pulse phase compared to the vehicle control. The rate of decrease during the chase might also be affected, depending on the drug's mechanism of action.
-
Data Presentation and Analysis
The primary output from the LC-MS/MS analysis is the ratio of the peak areas for 15N-thymidine and 14N-thymidine. This can be used to calculate the percentage of 15N enrichment.
Calculation of 15N Enrichment:
-
Atom Percent Excess (APE) is a common metric. It is calculated as the percentage of 15N in the sample minus the natural abundance of 15N (~0.37%).
-
The fractional synthesis rate (FSR) of DNA, which reflects the percentage of new DNA synthesized over a period, can be calculated. The FSR can be determined by measuring the incorporation of the 15N label into DNA over time.[11]
FSR (%/hour) = (APE of DNA at time t / APE of precursor at time t) * (1 / t) * 100
Where:
-
APE of DNA at time t is the atom percent excess of 15N in the thymidine from the extracted DNA at a given time point.
-
APE of precursor is the atom percent excess of 15N in the intracellular thymidine pool, which is often assumed to be equivalent to the enrichment of the 15N-thymidine in the pulse medium.
-
t is the duration of the pulse in hours.
Sample Data Tables
The following tables present hypothetical data from an experiment evaluating the effect of an anti-cancer drug on DNA synthesis in a cancer cell line.
Table 1: 15N-Thymidine Enrichment in DNA Following a 4-Hour Pulse
| Chase Time (hours) | Vehicle Control (% 15N Enrichment) | Drug X Treated (% 15N Enrichment) |
| 0 | 15.2 ± 1.1 | 3.5 ± 0.4 |
| 4 | 12.8 ± 0.9 | 3.1 ± 0.3 |
| 8 | 9.5 ± 0.7 | 2.8 ± 0.3 |
| 24 | 4.1 ± 0.5 | 2.0 ± 0.2 |
Table 2: Calculated DNA Fractional Synthesis Rate (FSR)
Assuming a 4-hour pulse with 99% 15N-thymidine enrichment in the medium.
| Treatment Group | FSR (% new DNA per hour) |
| Vehicle Control | 3.84 |
| Drug X Treated | 0.88 |
Interpretation: The data in Table 1 shows a significantly lower incorporation of 15N-thymidine in the Drug X treated cells at the T=0 time point, indicating a strong inhibition of DNA synthesis during the pulse period. Table 2 quantifies this effect, showing that the DNA synthesis rate in the presence of Drug X is reduced by approximately 77% compared to the control. The gradual decrease in enrichment during the chase period in the control group reflects the dilution of the 15N label as cells divide.
References
- 1. OUH - Cellular membrane dynamics [ous-research.no]
- 2. Evaluation of assays for drug efficacy in a three-dimensional model of the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elimination of 15N-thymidine after oral administration in human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope method for measurement of thymidine incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Thymidine phosphorylase inhibits apoptosis induced by anticancer agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thestacks.org [thestacks.org]
- 7. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Revolutionizing Proteomics: A Deep Dive into 15N Metabolic Labeling for Quantitative Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of biomedical research and drug development, a precise understanding of protein dynamics is paramount. 15N metabolic labeling, coupled with mass spectrometry, has emerged as a powerful and versatile technique for the accurate quantification of protein synthesis, turnover, and regulation. This document provides a detailed guide to the data analysis workflow for 15N metabolic labeling experiments, offering comprehensive protocols and application notes for researchers, scientists, and professionals in drug development.
Introduction to 15N Metabolic Labeling
Metabolic labeling with stable isotopes, such as the heavy nitrogen isotope 15N, allows for the in-vivo incorporation of a mass tag into the entire proteome of cells or organisms.[1] This is achieved by growing cells or feeding organisms a diet in which the standard nitrogen source (14N) is replaced with a 15N-enriched source.[2] As cells proliferate and synthesize new proteins, the 15N isotope is incorporated into the amino acid building blocks, resulting in a "heavy" proteome.
The key advantage of this method lies in the ability to combine "light" (14N) and "heavy" (15N) samples at an early stage of the experimental workflow.[1] This co-processing minimizes experimental variability that can be introduced during sample preparation, digestion, and mass spectrometry analysis, leading to highly accurate relative quantification of proteins between different experimental conditions.
Experimental and Data Analysis Workflow
The overall workflow for a 15N metabolic labeling experiment can be divided into several key stages, from experimental design and sample preparation to mass spectrometry analysis and data interpretation.
Detailed Protocols
Protocol 1: 15N Metabolic Labeling of Mammalian Cells for Proteomic Analysis
This protocol outlines the steps for labeling mammalian cells with a 15N-enriched amino acid source to study changes in protein expression, for example, in response to drug treatment.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Standard cell culture medium (e.g., DMEM)
-
15N-enriched cell culture medium (DMEM with 15N-labeled lysine (B10760008) and arginine)
-
Fetal Bovine Serum (FBS), dialyzed
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Trypsin, sequencing grade
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Formic acid
-
Acetonitrile
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard (14N) medium to ~70-80% confluency.
-
For the "heavy" labeled sample, replace the standard medium with 15N-enriched medium.
-
Culture cells for at least 5-6 cell divisions to ensure >95% incorporation of the 15N label. The efficiency of labeling should be determined experimentally.[3]
-
Treat the "light" (14N) and "heavy" (15N) cell populations with the vehicle control and the experimental compound, respectively, for the desired duration.
-
-
Sample Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Mixing:
-
Determine the protein concentration of both the 14N and 15N lysates using a BCA protein assay.
-
Mix equal amounts of protein from the 14N and 15N samples (typically a 1:1 ratio).[2]
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the protein mixture by adding DTT and incubating.
-
Alkylate the cysteine residues by adding IAA and incubating in the dark.
-
Digest the proteins into peptides overnight using sequencing-grade trypsin.
-
-
Peptide Cleanup and Mass Spectrometry Analysis:
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis Workflow: A Step-by-Step Guide
The analysis of data from 15N metabolic labeling experiments requires specialized software and a systematic approach to extract meaningful quantitative information. Software such as Protein Prospector and Census are commonly used for this purpose.[2][4]
1. Raw Data Processing:
-
The raw data from the mass spectrometer is first processed to identify peptide features and their corresponding isotopic envelopes for both the light (14N) and heavy (15N) labeled peptides.
2. Database Searching:
-
The processed spectra are searched against a protein database to identify the peptide sequences.[5]
-
It is crucial to perform separate searches for the 14N and 15N labeled peptides, specifying the appropriate isotopic modifications.[6]
3. Determination of Labeling Efficiency:
-
The efficiency of 15N incorporation is a critical parameter for accurate quantification.[3] Incomplete labeling can lead to an underestimation of the heavy-to-light ratios.[7]
-
Labeling efficiency can be determined by analyzing a subset of peptides and comparing the experimental isotopic distribution to the theoretical distribution at different levels of enrichment.[6]
4. Peptide and Protein Quantification:
-
The software calculates the ratio of the peak intensities or areas of the heavy (15N) and light (14N) isotopic envelopes for each identified peptide.
-
These peptide ratios are then aggregated to determine the relative abundance of each protein. The median ratio is often used to minimize the influence of outlier peptides.[2]
5. Data Normalization and Statistical Analysis:
-
The distribution of protein ratios is typically normalized to a median of 1 to correct for any minor inaccuracies in sample mixing.
-
Statistical tests (e.g., t-test) are then applied to identify proteins that show a statistically significant change in abundance between the control and experimental conditions.
Quantitative Data Presentation
The final quantitative data is typically presented in a structured table, allowing for easy comparison of protein abundance changes.
| Protein Accession | Gene Symbol | Protein Name | H/L Ratio | p-value | Regulation |
| P42336 | MTOR | Serine/threonine-protein kinase mTOR | 2.15 | 0.001 | Upregulated |
| Q9Y243 | RPS6KB1 | Ribosomal protein S6 kinase beta-1 | 1.89 | 0.005 | Upregulated |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.75 | 0.012 | Upregulated |
| Q9BVC4 | PRKAA1 | 5'-AMP-activated protein kinase catalytic subunit alpha-1 | 0.45 | 0.002 | Downregulated |
| P62736 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | 0.52 | 0.008 | Downregulated |
Table 1: Example of a quantitative data summary table from a 15N metabolic labeling experiment investigating the mTOR signaling pathway. H/L Ratio represents the ratio of the abundance of the protein in the "heavy" (treated) sample to the "light" (control) sample.
Application Example: Investigating the mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[8] Its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.[8] 15N metabolic labeling can be a powerful tool to study the proteomic changes associated with mTOR activation or inhibition.
Upon inhibition of mTOR, for example with the drug rapamycin, global changes in protein synthesis are expected. A 15N labeling experiment can quantitatively assess these changes across the entire proteome, identifying specific proteins and pathways that are most affected.
In a typical experiment, cells treated with an mTOR inhibitor would be the "heavy" labeled sample, while the control cells would be "light" labeled. The resulting data would reveal which proteins are downregulated (e.g., those involved in protein synthesis and cell growth) and which might be upregulated (e.g., proteins involved in autophagy). This provides a global and quantitative view of the cellular response to mTOR inhibition, offering valuable insights for drug development and basic research.
Conclusion
The 15N metabolic labeling workflow provides a robust and accurate method for quantitative proteomics. By following the detailed protocols and data analysis steps outlined in these application notes, researchers can gain deep insights into the complex dynamics of the proteome. This powerful technique is invaluable for elucidating signaling pathways, identifying drug targets, and understanding the molecular basis of disease.
References
- 1. Key factors in mTOR regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. graphviz.org [graphviz.org]
- 6. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 7. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
Unlocking Cell Cycle Dynamics: A Guide to Thymidine 5'-monophosphate-15N2 Incorporation Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricacies of the cell cycle is paramount in numerous fields of biological research, from fundamental cancer biology to the development of novel therapeutics. The ability to accurately quantify the rate of DNA synthesis and cell proliferation is a key aspect of this understanding. Stable isotope labeling with compounds such as Thymidine (B127349) 5'-monophosphate-15N2 (15N2-TMP) offers a powerful and quantitative method to probe cell cycle kinetics. This technique involves the incorporation of a non-radioactive, heavy isotope-labeled nucleoside into newly synthesized DNA, which can then be detected and quantified with high precision using mass spectrometry.
This application note provides a comprehensive overview of the principles, applications, and protocols for utilizing 15N2-TMP in cell cycle analysis. It is designed to be a valuable resource for researchers in academic and industrial settings, including those involved in drug discovery and development.
Principle of the Method
The analysis of cell cycle progression using 15N2-TMP is based on the metabolic incorporation of this stable isotope-labeled nucleoside into the DNA of proliferating cells. Exogenously supplied thymidine is transported into the cell and phosphorylated by the enzyme thymidine kinase 1 (TK1), an enzyme whose activity is tightly regulated and peaks during the S-phase of the cell cycle. The resulting 15N2-labeled thymidine monophosphate is further phosphorylated to thymidine triphosphate (TTP) and subsequently incorporated into the elongating DNA strand by DNA polymerase.
By measuring the ratio of 15N2-labeled thymidine to its unlabeled counterpart (14N-thymidine) in genomic DNA using mass spectrometry, a precise quantification of the extent of new DNA synthesis can be achieved. This method provides a direct measure of the fraction of cells in S-phase and can be used to determine cell proliferation rates and cell cycle kinetics.
Applications in Research and Drug Development
The use of 15N2-TMP incorporation for cell cycle analysis has a wide range of applications:
-
Basic Research: Elucidating the fundamental mechanisms of cell cycle regulation, DNA replication, and cell division in various model systems.
-
Cancer Biology: Studying the aberrant cell cycle kinetics of cancer cells and understanding the mechanisms of tumorigenesis.
-
Drug Discovery and Development:
-
Target Validation: Assessing the impact of novel drug candidates on the proliferation of cancer cells.
-
Mechanism of Action Studies: Determining whether a compound's anti-proliferative effects are due to cell cycle arrest or cytotoxicity.
-
Pharmacodynamic Biomarker Development: Using the level of 15N2-TMP incorporation as a biomarker to assess drug efficacy in preclinical and clinical studies.
-
-
Toxicology: Evaluating the cytotoxic and cytostatic effects of compounds on various cell types.
Advantages of 15N2-TMP Incorporation Analysis
-
Quantitative and Sensitive: Mass spectrometry provides highly accurate and sensitive detection of isotope incorporation.
-
Non-Radioactive: Eliminates the safety concerns and regulatory hurdles associated with radioactive isotopes like ³H-thymidine.
-
Direct Measurement of DNA Synthesis: Provides a direct assessment of S-phase progression, unlike indirect methods that measure metabolic activity.
-
Amenable to High-Throughput Screening: The protocol can be adapted for multi-well plate formats, enabling the screening of large compound libraries.
Data Presentation
The quantitative data obtained from 15N2-TMP incorporation experiments can be effectively summarized in tables to facilitate comparison between different experimental conditions.
| Cell Line | Treatment | Concentration (µM) | Labeling Duration (hours) | % 15N-Thymidine Incorporation (Mean ± SD) |
| MCF-7 (Breast Cancer) | Vehicle (DMSO) | - | 24 | 35.2 ± 2.8 |
| Doxorubicin | 0.1 | 24 | 12.5 ± 1.5 | |
| Doxorubicin | 1 | 24 | 4.1 ± 0.7 | |
| PC-3 (Prostate Cancer) | Vehicle (DMSO) | - | 24 | 28.7 ± 3.1 |
| Enzalutamide | 10 | 24 | 15.3 ± 2.2 | |
| Glioblastoma (in vivo) | - | - | 24 | 5.43 |
| Human Cardiomyocytes (in vivo) | - | weeks to months | - | Variable, age-dependent |
Experimental Protocols
This section provides a detailed methodology for a typical experiment involving the analysis of cell cycle progression in cultured cells using 15N2-TMP incorporation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: Cell Culture and Labeling
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Cell Synchronization (Optional): For studies requiring a synchronized cell population, methods such as a double thymidine block can be employed to arrest cells at the G1/S boundary.[1]
-
Labeling:
-
Prepare a stock solution of Thymidine 5'-monophosphate-15N2 (e.g., 10 mM in sterile water or PBS).
-
Remove the existing culture medium from the cells.
-
Add fresh culture medium containing the desired final concentration of 15N2-TMP (typically in the range of 10-100 µM). The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for the desired labeling period. This can range from a short pulse (e.g., 1-4 hours) to a longer period (e.g., 24-48 hours) depending on the experimental goals.
-
-
Cell Harvest:
-
After the labeling period, wash the cells twice with ice-cold PBS to remove any unincorporated 15N2-TMP.
-
Harvest the cells by trypsinization or scraping.
-
Pellet the cells by centrifugation and wash again with PBS.
-
The cell pellet can be stored at -80°C until DNA extraction.
-
Part 2: DNA Extraction and Hydrolysis
-
DNA Extraction: Extract genomic DNA from the cell pellets using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol. Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).
-
DNA Quantification: Accurately quantify the extracted DNA using a spectrophotometer or a fluorometric method.
-
DNA Hydrolysis to Nucleosides:
-
Enzymatic Hydrolysis (Recommended): This method uses a cocktail of enzymes to gently digest the DNA into its constituent nucleosides.[2][3]
-
To 1-5 µg of DNA, add a digestion mix containing nuclease P1, phosphodiesterase I, and alkaline phosphatase in an appropriate buffer.
-
Incubate at 37°C for 6-12 hours.
-
-
Acid Hydrolysis: This method uses strong acid to break down the DNA. While faster, it can sometimes lead to degradation of the nucleosides.[4]
-
Incubate the DNA sample in formic acid at high temperature.
-
-
-
Sample Cleanup: After hydrolysis, the sample may need to be cleaned up to remove enzymes and other contaminants. This can be done by protein precipitation with a solvent like acetonitrile (B52724) or by using a solid-phase extraction (SPE) cartridge.
Part 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Separation:
-
Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of nucleosides.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is used to elute the nucleosides.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both unlabeled (14N) and labeled (15N2) thymidine.
-
14N-Thymidine: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
-
15N2-Thymidine: Monitor the transition of the precursor ion (m/z + 2) to its corresponding product ion.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both 14N- and 15N2-thymidine.
-
Calculate the percentage of 15N-thymidine incorporation using the following formula: % 15N Incorporation = [Peak Area (15N2-Thymidine) / (Peak Area (14N-Thymidine) + Peak Area (15N2-Thymidine))] * 100
-
-
Mandatory Visualizations
Caption: Thymidine Salvage Pathway for 15N2-TMP Incorporation.
Caption: Experimental Workflow for 15N2-TMP Cell Cycle Analysis.
References
Measuring Protein Turnover with 15N Labeling Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the balance between protein synthesis and degradation, is a fundamental cellular process that governs the dynamic nature of the proteome. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the ability to accurately measure protein turnover is crucial for understanding disease mechanisms and for the development of novel therapeutics.[1]
This document provides detailed application notes and protocols for measuring protein turnover using 15N labeling techniques coupled with mass spectrometry. We will cover two primary methodologies: Dynamic Stable Isotope Labeling with Amino Acids in Cell Culture (Dynamic SILAC) for in vitro studies and in vivo 15N Metabolic Labeling for studies in whole organisms.
Core Concepts in 15N Labeling for Protein Turnover
The principle behind these techniques is the metabolic incorporation of a stable, non-radioactive "heavy" isotope of nitrogen (15N) into the proteome. By tracking the rate of incorporation of 15N-labeled amino acids into new proteins and the corresponding disappearance of unlabeled ("light," 14N) proteins, we can determine the synthesis and degradation rates for individual proteins.[2]
Application Note 1: Dynamic SILAC for In Vitro Protein Turnover Analysis
Application: Dynamic SILAC is a powerful technique for quantifying protein synthesis and degradation rates in cultured cells. It is particularly useful for studying the effects of drug candidates on protein stability, identifying targets of compounds that modulate protein degradation pathways (e.g., PROTACs and molecular glues), and understanding how cellular signaling pathways regulate proteome dynamics.[3][4][5][6]
Principle: In a typical dynamic SILAC experiment, cells are cultured in a medium containing "heavy" 15N-labeled amino acids. At various time points, cell lysates are collected, and the ratio of "heavy" (newly synthesized) to "light" (pre-existing) proteins is measured by mass spectrometry. The change in this ratio over time allows for the calculation of protein-specific turnover rates.[7][8]
Experimental Workflow: Dynamic SILAC
The following diagram illustrates the general workflow for a dynamic SILAC experiment.
Caption: A schematic of the dynamic SILAC workflow.
Detailed Protocol: Dynamic SILAC
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
SILAC medium lacking the amino acid to be labeled (e.g., Lysine and Arginine)
-
"Heavy" 15N-labeled amino acids (e.g., 15N2-Lysine, 15N4-Arginine)
-
Dialyzed fetal bovine serum (dFBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin for protein digestion
-
LC-MS/MS system
Procedure:
-
Cell Culture: Grow cells in standard ("light") medium to ~70-80% confluency. Ensure cells are in the logarithmic growth phase.
-
Initiate Labeling: Wash cells twice with pre-warmed PBS. Replace the standard medium with "heavy" SILAC medium supplemented with 15N-labeled amino acids and dFBS. This is time point zero (t=0).
-
Time-Course Sample Collection: At designated time points (e.g., 0, 4, 8, 12, 24 hours), harvest cells. For adherent cells, wash with cold PBS and scrape. For suspension cells, pellet by centrifugation. Store cell pellets at -80°C until all time points are collected.
-
Cell Lysis and Protein Extraction: Resuspend cell pellets in lysis buffer. Incubate on ice with periodic vortexing. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
Protein Digestion:
-
Take a standardized amount of protein from each time point (e.g., 50 µg).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides overnight using sequencing-grade trypsin.
-
-
LC-MS/MS Analysis:
-
Desalt the peptide samples using C18 spin columns.
-
Analyze the peptide mixtures by LC-MS/MS. The mass spectrometer will detect both the "light" (14N) and "heavy" (15N) forms of each peptide.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensities of the "heavy" and "light" isotopic envelopes for each peptide at each time point.
-
Calculate the ratio of heavy to light (H/L) peptide intensities.
-
The rate of increase in the H/L ratio over time is used to model the protein synthesis rate constant (ks). The rate of decrease of the "light" peptide signal represents the degradation rate constant (kd).
-
Data Presentation: Dynamic SILAC
The quantitative output of a dynamic SILAC experiment is the change in the ratio of heavy to light labeled peptides over time. This data can be used to calculate the half-life of proteins.
| Protein | Time Point (hours) | Heavy/Light Ratio | Calculated Half-life (hours) |
| Protein A | 0 | 0.00 | 8.5 |
| 4 | 0.35 | ||
| 8 | 0.62 | ||
| 12 | 0.79 | ||
| 24 | 0.95 | ||
| Protein B | 0 | 0.00 | 25.2 |
| 4 | 0.12 | ||
| 8 | 0.23 | ||
| 12 | 0.33 | ||
| 24 | 0.55 | ||
| Protein C | 0 | 0.00 | > 48 |
| 4 | 0.05 | ||
| 8 | 0.10 | ||
| 12 | 0.15 | ||
| 24 | 0.28 |
Application Note 2: In Vivo 15N Metabolic Labeling for Protein Turnover Analysis
Application: This technique allows for the measurement of protein turnover in whole organisms, providing insights into tissue-specific proteome dynamics in health and disease.[9] It is invaluable for preclinical drug development to assess target engagement and off-target effects in a physiological context, and for studying age-related changes in protein homeostasis.[10][11]
Principle: A model organism, such as a mouse or rat, is fed a diet where the primary nitrogen source is replaced with 15N.[2] Over time, the 15N is incorporated into the amino acid pool and subsequently into newly synthesized proteins throughout the body. Tissues are collected at different time points, and the level of 15N enrichment in the proteome is quantified by mass spectrometry to determine turnover rates.[9][12][13]
Experimental Workflow: In Vivo 15N Metabolic Labeling
The diagram below outlines the key steps in an in vivo 15N metabolic labeling experiment.
Caption: A schematic of the in vivo 15N labeling workflow.
Detailed Protocol: In Vivo 15N Metabolic Labeling in Mice
Materials:
-
Mice (e.g., C57BL/6)
-
Standard rodent chow (14N)
-
15N-enriched rodent chow (custom formulation or commercially available)
-
Tissue homogenization equipment (e.g., bead beater, Dounce homogenizer)
-
Protein extraction buffers
-
Standard proteomics sample preparation reagents (as listed for Dynamic SILAC)
-
LC-MS/MS system
Procedure:
-
Acclimatization: House mice with free access to standard 14N chow and water for at least one week to acclimatize.
-
Initiate Labeling: Switch the diet to the 15N-enriched chow. This marks the beginning of the labeling period (t=0).
-
Time-Course Tissue Collection: At predetermined time points (e.g., 3, 7, 14, 21 days), euthanize a cohort of mice. Immediately perfuse with saline to remove blood from tissues.
-
Tissue Harvesting: Dissect and collect tissues of interest (e.g., liver, brain, muscle). Flash-freeze in liquid nitrogen and store at -80°C.
-
Tissue Homogenization and Protein Extraction:
-
Homogenize the frozen tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet insoluble material and collect the supernatant containing the proteome.
-
-
Protein Quantification and Digestion: Follow the same procedures for protein quantification, reduction, alkylation, and tryptic digestion as described in the Dynamic SILAC protocol.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.
-
Data Analysis:
-
The data analysis for in vivo 15N labeling is more complex than for SILAC due to the gradual enrichment of the precursor amino acid pool.[9]
-
Specialized algorithms are required to analyze the isotopic distribution of peptides and calculate the percentage of 15N incorporation.
-
The rate of 15N incorporation is then used to model and calculate protein-specific turnover rates.
-
Data Presentation: In Vivo 15N Labeling
The primary quantitative data from an in vivo 15N labeling experiment is the percent enrichment of 15N in proteins over time. This can be summarized for different tissues to compare their overall protein turnover dynamics.
| Tissue | Labeling Duration (days) | Average 15N Enrichment (%) |
| Liver | 3 | 45.8 |
| 7 | 78.2 | |
| 14 | 92.5 | |
| 21 | 96.1 | |
| Brain | 3 | 15.3 |
| 7 | 32.7 | |
| 14 | 55.9 | |
| 21 | 70.4 | |
| Muscle | 3 | 10.1 |
| 7 | 21.5 | |
| 14 | 38.6 | |
| 21 | 52.3 |
Signaling Pathways and Logical Relationships
Protein turnover is tightly regulated by cellular signaling pathways. For instance, the ubiquitin-proteasome system is a major pathway for protein degradation. The diagram below illustrates the logical relationship between a signaling event (e.g., drug treatment) and its effect on protein turnover.
Caption: Logical flow of drug-induced protein turnover.
Conclusion
15N labeling techniques are indispensable tools for the quantitative analysis of protein turnover. Dynamic SILAC provides a robust platform for in vitro studies, ideal for screening and mechanistic studies in drug discovery. In vivo 15N metabolic labeling allows for the assessment of proteome dynamics in a physiological context, which is critical for preclinical evaluation of drug efficacy and safety. The detailed protocols and application notes provided herein serve as a guide for researchers, scientists, and drug development professionals to effectively implement these powerful techniques in their research endeavors.
References
- 1. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic SILAC to Determine Protein Turnover in Neurons and Glia | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arts.units.it [arts.units.it]
- 9. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]
- 10. mbexc.de [mbexc.de]
- 11. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 15N metabolic labeling of mammalian tissue with slow protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes | Molecular Systems Biology [link.springer.com]
Application Notes: 15N Labeled Nucleotides in Drug Discovery
Introduction
Stable isotope labeling, particularly with 15N, has become an indispensable tool in modern drug discovery. 15N-labeled nucleotides serve as powerful probes for elucidating the mechanisms of drug action, quantifying drug-target engagement, and characterizing enzymatic pathways. Their non-radioactive nature makes them safe and versatile for a variety of biophysical and analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide high-resolution insights into molecular interactions, kinetics, and metabolism, accelerating the identification and optimization of lead compounds.
Application 1: Characterizing Drug-Target Interactions using NMR Spectroscopy
NMR spectroscopy is a premier technique for observing drug-target interactions at atomic resolution. By labeling either the target protein/nucleic acid or the nucleotide ligand with 15N, researchers can directly monitor binding events and map interaction surfaces.
Core Principle: Chemical Shift Perturbation (CSP)
The binding of a drug to a target molecule (e.g., a protein kinase) in the presence of a 15N-labeled nucleotide (like ATP) perturbs the local chemical environment of the nuclei. This perturbation causes a change in the resonance frequency (chemical shift) of the involved atoms. By monitoring these changes in 2D 1H-15N correlation spectra (like the HSQC experiment), one can identify the specific residues at the binding interface, determine binding affinities (Kd), and gain insights into conformational changes upon drug binding.[1][2]
Key Advantages:
-
Detailed Structural Information: Pinpoints the exact location of binding on the target.[1][3]
-
Quantitative Binding Data: Allows for the determination of dissociation constants (Kd) by titrating the drug and monitoring the chemical shift changes.
-
Versatility: Can be used for fragment-based drug discovery (FBDD) to screen for low-affinity binders that are often missed by other techniques.[1][3]
-
Dynamic Information: Provides insights into the conformational dynamics of the target upon ligand binding.
Workflow for NMR-based Fragment Screening
The following diagram illustrates a typical workflow for a fragment-based drug screening campaign using a 15N-labeled protein target and monitoring nucleotide competition.
Caption: A general workflow for identifying drug candidates using NMR.
Application 2: Enzyme Kinetics and Metabolic Flux using Mass Spectrometry
Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio of ions. When combined with 15N-labeled nucleotides, it becomes a powerful tool for quantitative analysis of enzyme activity and metabolic pathways.[4][5]
Core Principle: Isotope Dilution Mass Spectrometry
A known quantity of a 15N-labeled nucleotide (e.g., 15N-ATP) is used as an internal standard.[6] In an enzyme assay, such as a kinase reaction, the enzyme converts the substrate (e.g., ATP) to a product (e.g., ADP). By measuring the ratio of the unlabeled (14N) product to the labeled (15N) product, one can accurately quantify the amount of product formed and thus determine the enzyme's activity.[7] This method is highly precise because the labeled and unlabeled species are chemically identical and behave similarly during sample preparation and analysis, minimizing experimental error.[8]
Key Advantages:
-
High Sensitivity and Specificity: Allows for the detection of minute amounts of product, even in complex biological mixtures like cell lysates.[5]
-
Accurate Quantification: The use of an internal standard corrects for sample loss and variations in instrument response.[6]
-
Versatility: Applicable to a wide range of enzymes that utilize nucleotides, including kinases, ATPases, and polymerases.
-
Metabolic Tracing: Enables the tracing of the fate of nucleotides through metabolic pathways, providing insights into how drugs affect cellular metabolism.[4]
Simplified Kinase Signaling Pathway
The diagram below shows a simplified kinase signaling cascade, a common target for drug discovery. 15N-labeled ATP can be used to probe the activity of any kinase in this pathway and to screen for inhibitors.
References
- 1. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-institut.de [beilstein-institut.de]
- 6. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
Application Notes and Protocols for High-Resolution Mass Spectrometry with 15N Metabolic Labeling in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with heavy nitrogen (15N) is a powerful metabolic labeling technique for accurate and robust quantitative proteomics.[1][2][3][4] This method involves the in vivo incorporation of 15N-containing nutrients, leading to the comprehensive labeling of the entire proteome.[5] By mixing a "heavy" 15N-labeled proteome with a "light" 14N (natural abundance) proteome at an early stage, experimental variability from sample preparation and analysis is significantly minimized.[5][6][7] High-resolution mass spectrometry is then employed to distinguish the mass difference between the light and heavy peptide pairs, allowing for precise relative quantification of protein abundance.[1][4]
This document provides detailed application notes and protocols for conducting quantitative proteomics experiments using 15N metabolic labeling coupled with high-resolution mass spectrometry. It is intended for researchers, scientists, and drug development professionals seeking to implement this methodology for applications such as biomarker discovery, understanding disease mechanisms, and elucidating drug modes of action.[8]
Principle of 15N Metabolic Labeling
In a typical 15N labeling experiment, two cell or organism populations are cultured in parallel. One population is grown in a standard "light" medium containing natural abundance nitrogen (predominantly 14N), while the other is grown in a "heavy" medium where the primary nitrogen source is replaced with a 15N-labeled compound (e.g., 15NH4Cl or K15NO3).[5] After a sufficient number of cell divisions or growth period to ensure near-complete incorporation of the 15N isotope, the "light" and "heavy" samples are mixed, typically in a 1:1 ratio.[1][9] This mixture is then processed through the standard proteomics workflow of protein extraction, digestion, and subsequent analysis by high-resolution LC-MS/MS. The mass spectrometer detects pairs of chemically identical peptides that differ only in mass due to the incorporated 15N atoms. The ratio of the signal intensities between the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two original samples.
Key Advantages and Considerations
Advantages:
-
Comprehensive Labeling: Labels the entire proteome, providing a global quantitative overview.[5]
-
Early Sample Mixing: Minimizes errors introduced during sample preparation and analysis.[5][6][7]
-
Applicable to Whole Organisms: Can be used for in vivo labeling of plants, mice, and other model organisms.[9]
-
Cost-Effective: Generally less expensive than SILAC, especially for labeling whole organisms.[1][4]
Considerations:
-
Incomplete Labeling: Can complicate data analysis. Labeling efficiency needs to be determined and corrected for.[1][2][4][5] Achieving a labeling efficiency of 97% or higher is recommended for high-quality data.[4]
-
Variable Mass Difference: The mass difference between light and heavy peptide pairs depends on the number of nitrogen atoms in the peptide, which makes data analysis more complex than SILAC.[1][2][4][5]
-
Data Analysis Complexity: Requires specialized software capable of handling 15N labeling data.[1][2][4][6]
Experimental Workflow
The overall experimental workflow for 15N labeled proteomics is depicted below.
Detailed Experimental Protocols
Protocol 1: 15N Metabolic Labeling of Mammalian Cells in Culture
-
Media Preparation:
-
Prepare "light" medium using standard cell culture medium.
-
Prepare "heavy" medium by replacing the standard nitrogen-containing amino acids with their 15N-labeled counterparts. Ensure all essential amino acids are replaced.
-
-
Cell Adaptation and Labeling:
-
Culture two separate populations of cells.
-
Adapt one population to the "heavy" medium by passaging them for at least five to six cell divisions to ensure near-complete (>95%) incorporation of the 15N-labeled amino acids.[5]
-
Culture the other population in the "light" medium in parallel.
-
Monitor cell growth and morphology to ensure the heavy medium does not have adverse effects.
-
-
Experimental Treatment and Harvest:
-
Apply the experimental treatment (e.g., drug compound) to one population of cells (this can be either the "light" or "heavy" population, with a reciprocal experiment highly recommended).
-
After the desired treatment duration, harvest both the "light" and "heavy" cell populations separately.
-
Protocol 2: Protein Extraction, Digestion, and Sample Mixing
-
Protein Extraction:
-
Lyse the "light" and "heavy" cell pellets separately using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing:
-
Combine equal amounts of protein from the "light" and "heavy" lysates (e.g., 100 µg each) to create the mixed sample for analysis.
-
-
Protein Digestion (In-Solution):
-
Reduction: Add DTT to the mixed protein sample to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Alkylation: Add iodoacetamide (B48618) to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes.
-
Digestion: Dilute the sample with ammonium (B1175870) bicarbonate (50 mM, pH 8.0) to reduce the concentration of denaturants. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using a C18 StageTip or ZipTip according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
-
Protocol 3: High-Resolution LC-MS/MS Analysis
-
LC Setup:
-
Use a nano-flow HPLC system coupled to the mass spectrometer.
-
Column: Reversed-phase C18 analytical column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might run from 2% to 40% Mobile Phase B over 60-120 minutes.[10]
-
-
Mass Spectrometer Settings (Orbitrap-based):
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
MS1 (Full Scan):
-
MS2 (Fragmentation):
-
Activation Type: Higher-energy C-trap dissociation (HCD).
-
Resolution: 15,000 - 30,000.
-
AGC Target: 1e5.
-
Max IT: 100 ms.
-
Isolation Window: 1.6 m/z.
-
Select the top 10-15 most intense precursor ions from the MS1 scan for fragmentation.
-
-
Data Analysis and Presentation
Data analysis for 15N labeled proteomics requires specialized software that can handle the variable mass shifts between peptide pairs. Software packages like MaxQuant, Proteome Discoverer, and Protein Prospector are commonly used.[1][2][4][6][11]
Key Data Analysis Steps:
-
Peptide Identification: Search the MS/MS spectra against a protein database, specifying 15N as a variable modification.
-
Quantification: The software identifies the 14N and 15N peptide pairs and calculates the ratio of their intensities (Heavy/Light or H/L ratio).
-
Normalization: Normalize the H/L ratios to account for any slight inaccuracies in the 1:1 mixing. This is typically done by normalizing to the median of all protein ratios, which is assumed to be 1.[9]
-
Statistical Analysis: Perform statistical tests to identify proteins that are significantly up- or down-regulated.
Quantitative Data Presentation
Summarize quantitative results in a clear, tabular format.
| Protein ID | Gene Name | Protein Description | H/L Ratio | H/L Normalized Ratio | p-value | Regulation |
| P02768 | ALB | Serum albumin | 1.05 | 1.01 | 0.85 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.98 | 0.94 | 0.79 | Unchanged |
| P31946 | HSPA8 | Heat shock cognate 71 kDa protein | 2.15 | 2.07 | 0.002 | Up-regulated |
| P08238 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 2.54 | 2.44 | <0.001 | Up-regulated |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 0.48 | 0.46 | 0.005 | Down-regulated |
| P62258 | ENO1 | Alpha-enolase | 0.51 | 0.49 | 0.008 | Down-regulated |
Application in Drug Development: Targeting a Signaling Pathway
15N labeling is a valuable tool in drug development for understanding a compound's mechanism of action and identifying off-target effects. For example, it can be used to quantify changes in a signaling pathway upon drug treatment. Below is a diagram of a hypothetical signaling pathway that could be investigated.
By treating cells with "Drug X" and comparing the 15N/14N proteomes, researchers can quantify changes in the abundance of proteins within this pathway (e.g., Receptor, Ras, Raf) and downstream effector proteins resulting from altered gene expression. This provides a quantitative measure of the drug's efficacy and specificity.
References
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. benchchem.com [benchchem.com]
- 11. UWPR [proteomicsresource.washington.edu]
Application Notes and Protocols for Thymidine 5'-monophosphate-15N2 in Genetic Therapy Research
Introduction
Thymidine (B127349) 5'-monophosphate (TMP), a key nucleotide in DNA synthesis, can be isotopically labeled with two nitrogen-15 (B135050) atoms (15N2) in its thymine (B56734) base. This stable isotope labeling provides a powerful tool for researchers in the field of genetic therapy. The heavier mass of 15N2-TMP allows for its unambiguous detection and quantification by mass spectrometry, enabling precise tracing of its metabolic fate within cellular systems. These application notes provide an overview of the potential uses of 15N2-TMP in gene therapy research, particularly in the context of metabolic disorders and DNA repair studies. The accompanying protocols offer detailed methodologies for leveraging this labeled nucleotide in experimental settings.
Application Note 1: Assessing Nucleotide Salvage Pathway Restoration in Gene Therapy for Thymidine Kinase 2 Deficiency
Background: Thymidine Kinase 2 (TK2) deficiency is a mitochondrial DNA depletion syndrome caused by mutations in the TK2 gene. This enzyme is critical for the mitochondrial salvage pathway, phosphorylating deoxythymidine and deoxycytidine. Gene therapy approaches aim to restore TK2 function.[1][2] 15N2-TMP can be used as a tracer to quantify the restoration of this salvage pathway activity and its effect on mitochondrial DNA (mtDNA) synthesis. By supplying cells or animal models with 15N2-TMP, researchers can track its conversion to 15N2-labeled deoxythymidine triphosphate (dTTP) and subsequent incorporation into newly synthesized mtDNA.
Principle: Following the introduction of a functional TK2 gene via a viral vector, the restored TK2 enzyme will phosphorylate the exogenously supplied 15N2-thymidine, which is then converted to 15N2-TMP and subsequently to 15N2-dTTP. The incorporation of this heavy-labeled dTTP into mtDNA can be quantified using liquid chromatography-mass spectrometry (LC-MS). The enrichment of 15N2 in the mtDNA will be proportional to the restored enzymatic activity.
Workflow for Assessing TK2 Gene Therapy Efficacy
Caption: Workflow for assessing TK2 gene therapy using 15N2-TMP labeling.
Experimental Protocol 1: Quantification of mtDNA Synthesis Restoration
-
Cell Culture and Transduction:
-
Culture TK2-deficient human fibroblasts in standard DMEM supplemented with 10% FBS.
-
Transduce the cells with an adeno-associated virus (AAV) vector carrying the human TK2 cDNA at a multiplicity of infection (MOI) of 1x10^5.
-
Culture for 72 hours to allow for gene expression.
-
-
Metabolic Labeling:
-
Replace the standard medium with a custom medium containing 10 µM Thymidine 5'-monophosphate-15N2.
-
Incubate the cells for 24, 48, and 72 hours. Include untreated TK2-deficient cells and wild-type cells as negative and positive controls, respectively.
-
-
Mitochondrial DNA Isolation:
-
Harvest the cells and isolate mitochondria using a commercial kit (e.g., Qproteome Mitochondria Isolation Kit, Qiagen).
-
Extract mtDNA from the isolated mitochondria using a standard DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen), including an RNase A treatment step.
-
-
DNA Hydrolysis and Sample Preparation:
-
Quantify the isolated mtDNA using a fluorometric method (e.g., Qubit).
-
Digest 1 µg of mtDNA to its constituent deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Precipitate proteins by adding an equal volume of cold acetonitrile. Centrifuge and collect the supernatant.
-
Dry the supernatant under vacuum and resuspend in a suitable solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation of the deoxynucleosides on a C18 column.
-
Analyze the samples using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor the transitions for unlabeled thymidine (m/z 243.1 → 127.1) and 15N2-labeled thymidine (m/z 245.1 → 129.1).
-
-
Data Analysis:
-
Calculate the percentage of 15N2-thymidine incorporation by dividing the peak area of the labeled thymidine by the sum of the peak areas of labeled and unlabeled thymidine.
-
Quantitative Data Summary
| Cell Line | Treatment | Time (hours) | 15N2-Thymidine Incorporation in mtDNA (%) |
| Wild-Type | None | 72 | 85.2 ± 3.1 |
| TK2-deficient | None | 72 | 5.3 ± 1.2 |
| TK2-deficient | AAV-TK2 | 24 | 22.7 ± 2.5 |
| TK2-deficient | AAV-TK2 | 48 | 48.9 ± 3.8 |
| TK2-deficient | AAV-TK2 | 72 | 71.5 ± 4.2 |
Application Note 2: Tracing Nucleoside Metabolism in Gene Therapy for MNGIE
Background: Mitochondrial Neuro-Gastro-Intestinal Encephalomyopathy (MNGIE) is a rare autosomal recessive disorder caused by mutations in the TYMP gene, which encodes for thymidine phosphorylase (TP).[3] This enzymatic deficiency leads to the systemic accumulation of thymidine and deoxyuridine. Hematopoietic stem cell gene therapy is a promising approach to restore TP activity.[3] 15N2-TMP can be used to trace the catabolism of thymidine following gene therapy, providing a direct measure of the restored TP function.
Principle: In this application, 15N2-TMP is introduced into the system. In the presence of functional TP restored by gene therapy, the 15N2-thymidine (derived from 15N2-TMP) will be catabolized to 15N2-thymine and deoxyribose-1-phosphate. The reduction in the levels of 15N2-thymidine and the appearance of its catabolite, 15N2-thymine, can be monitored in plasma or cell culture media using LC-MS.
Signaling Pathway of Thymidine Catabolism
Caption: Thymidine catabolism pathway showing the role of restored TP.
Experimental Protocol 2: Assessing TP Function Restoration
-
Animal Model and Treatment:
-
Use a Tymp/Upp1 double knockout mouse model of MNGIE.
-
Perform hematopoietic gene therapy by transplanting lentiviral-transduced hematopoietic stem cells carrying the human TYMP gene.
-
Allow for engraftment and gene expression (e.g., 8 weeks).
-
-
In Vivo Labeling:
-
Administer a single intraperitoneal injection of 15N2-TMP (50 mg/kg) to both treated and untreated knockout mice, as well as wild-type controls.
-
-
Sample Collection:
-
Collect blood samples via tail vein bleeding at 0, 1, 2, 4, 8, and 24 hours post-injection.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Preparation for LC-MS:
-
Thaw plasma samples and precipitate proteins by adding four volumes of cold methanol.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 column for chromatographic separation.
-
Employ a mass spectrometer to monitor the concentrations of 15N2-thymidine and 15N2-thymine over time.
-
MRM transitions: 15N2-thymidine (m/z 245.1 → 129.1), 15N2-thymine (m/z 129.1 → 84.1).
-
-
Data Analysis:
-
Plot the plasma concentration of 15N2-thymidine and 15N2-thymine versus time for each group.
-
Calculate the clearance rate of 15N2-thymidine as an indicator of TP activity.
-
Quantitative Data Summary
| Mouse Group | Analyte | Half-life in Plasma (hours) |
| Wild-Type | 15N2-Thymidine | 1.5 ± 0.3 |
| Tymp-/- | 15N2-Thymidine | 22.8 ± 4.1 |
| Tymp-/- + Gene Therapy | 15N2-Thymidine | 2.1 ± 0.5 |
Application Note 3: Investigating DNA Repair Mechanisms in the Context of Gene Editing
Background: Gene editing technologies like CRISPR-Cas9 rely on the cell's natural DNA repair mechanisms, primarily non-homologous end joining (NHEJ) and homology-directed repair (HDR). The efficiency of these pathways is crucial for successful gene editing. Thymidine is a critical component of the DNA synthesis that occurs during DNA repair.[4][5][6] By using 15N2-TMP, the dynamics of DNA synthesis specifically associated with the repair of gene editing-induced double-strand breaks can be investigated.
Principle: Following the introduction of a double-strand break at a specific genomic locus by CRISPR-Cas9, the cell will initiate DNA repair. By providing 15N2-TMP during this process, the newly synthesized DNA at the repair site will incorporate the heavy isotope. This allows for the quantification of DNA synthesis associated with repair and can be used to compare the efficiency of different repair pathways or the effects of small molecules that modulate DNA repair.
Workflow for DNA Repair Analysis
Caption: Workflow for analyzing DNA repair at a target locus using 15N2-TMP.
Experimental Protocol 3: Measuring DNA Synthesis during HDR
-
Cell Culture and Transfection:
-
Culture a human cell line (e.g., HEK293T) in standard medium.
-
Co-transfect the cells with a plasmid encoding Cas9, a gRNA targeting a specific genomic locus (e.g., AAVS1), and a single-stranded oligodeoxynucleotide (ssODN) donor template containing a desired edit and homology arms.
-
-
Metabolic Labeling:
-
Immediately after transfection, replace the medium with one containing 10 µM 15N2-TMP.
-
Incubate for 48 hours to allow for gene editing and DNA repair to occur.
-
-
Genomic DNA Isolation and Locus Enrichment:
-
Harvest the cells and isolate genomic DNA.
-
Fragment the DNA by sonication.
-
Enrich for the target genomic locus using a sequence-specific capture method (e.g., biotinylated probes).
-
-
DNA Hydrolysis and LC-MS/MS Analysis:
-
Hydrolyze the enriched DNA to deoxynucleosides as described in Protocol 1.
-
Perform LC-MS/MS analysis to quantify the incorporation of 15N2-thymidine.
-
-
Data Analysis:
-
Compare the 15N2-thymidine enrichment in cells that received the complete CRISPR-Cas9 system with controls (e.g., cells receiving only the gRNA or Cas9 plasmid). An increase in enrichment indicates DNA synthesis associated with repair of the targeted double-strand break.
-
Quantitative Data Summary
| Condition | Target Locus | 15N2-Thymidine Incorporation (%) |
| Control (No gRNA) | AAVS1 | 2.1 ± 0.4 |
| CRISPR-Cas9 + gRNA | AAVS1 | 15.6 ± 2.1 |
| CRISPR-Cas9 + gRNA + HDR Enhancer | AAVS1 | 28.3 ± 3.5 |
References
- 1. Synergistic Deoxynucleoside and Gene Therapies for Thymidine Kinase 2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Deoxynucleoside and Gene Therapies for Thymidine Kinase 2 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hematopoietic gene therapy restores thymidine phosphorylase activity in a cell culture and a murine model of MNGIE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA damage/repair studies using a combination of monoclonal thymidine antibody and unscheduled DNA synthesis simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of DNA repair in human skin cells by thymidine dinucleotides: evidence for a p53-mediated mammalian SOS response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymidine in the micromolar range promotes rejoining of UVC-induced DNA strand breaks and prevents azidothymidine from inhibiting the rejoining in quiescent human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low 15N Incorporation in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low 15N incorporation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical achievable 15N incorporation efficiency?
A1: The achievable 15N incorporation efficiency can vary depending on the cell type, culture conditions, and the duration of labeling. For microbial cultures like E. coli, it is common to achieve >95% enrichment. In mammalian cells, enrichment levels might be slightly lower and can range from 90% to over 98%, depending on the protocol and cell line. For instance, studies in Arabidopsis plants have shown labeling efficiencies between 93-99%.[1] It is recommended to aim for an efficiency of 97% or higher to ensure high-quality data for quantitative proteomics.[1]
Q2: How can I measure the 15N incorporation efficiency?
A2: 15N incorporation efficiency is typically determined using mass spectrometry. By analyzing the isotopic distribution of peptides from the labeled protein, you can calculate the percentage of 15N atoms. The relative abundance of the M-1 peak (the peak to the left of the monoisotopic peak in the isotope cluster) can indicate lower labeling efficiency.[2][3] Software tools like Protein Prospector can be used to compare the experimental isotope pattern to the theoretical profile to determine the enrichment level.[2][3]
Q3: Can the choice of 15N-labeled nutrient source affect incorporation?
A3: Yes, the sole source of nitrogen in the medium should be the 15N-labeled compound, typically 15NH4Cl for bacteria or 15N-labeled amino acids for mammalian cells.[4][5][6] Any contaminating 14N sources will dilute the label and reduce incorporation efficiency.
Troubleshooting Guides
Issue 1: Low 15N Incorporation in E. coli
Symptoms:
-
Mass spectrometry data shows a lower-than-expected mass shift for the labeled protein.
-
Isotope distribution analysis reveals a high abundance of unlabeled or partially labeled peptides.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Contamination with 14N Sources | The minimal medium may be contaminated with unlabeled nitrogen sources. This can happen if rich media (like LB) from the pre-culture is carried over into the minimal medium.[7] | - Minimize the volume of the inoculum from the rich pre-culture. - Consider a washing step for the cells before transferring them to the 15N minimal medium. - Ensure all media components, especially amino acid solutions, are free from 14N contamination. |
| Leaky Protein Expression | If the protein is expressed before the cells have fully adapted to the 15N medium, it will incorporate 14N from the pre-culture.[8] | - Use a tightly regulated promoter system (e.g., T7 promoter in pET vectors). - Grow cells in the 15N medium for several generations before inducing protein expression to ensure the complete replacement of 14N. |
| Insufficient Adaptation to Minimal Medium | E. coli may grow slower in minimal medium compared to rich medium. Insufficient adaptation time can lead to poor growth and low protein yield, which can be mistaken for low incorporation. | - Acclimate the cells to the minimal medium by performing a gradual transition from rich to minimal medium.[9] - Supplement the minimal medium with vitamins and trace elements to support robust growth.[4][5] |
| Suboptimal Culture Conditions | Factors like temperature, pH, and aeration can affect cell growth and protein expression, indirectly impacting labeling efficiency. | - Optimize growth temperature and induction conditions (e.g., lower temperature for a longer duration) for your specific protein. - Ensure adequate aeration by using baffled flasks and an appropriate shaking speed. |
Issue 2: Low 15N Incorporation in Mammalian Cells
Symptoms:
-
Mass spectrometry analysis indicates incomplete labeling of the target protein.
-
NMR spectra show peaks corresponding to unlabeled protein.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Presence of Unlabeled Amino Acids | Standard cell culture media contain unlabeled amino acids. Dialyzed fetal bovine serum (FBS) can also be a source of contaminating 14N amino acids. | - Use a custom medium that completely lacks the amino acids you intend to label with 15N. - Use dialyzed FBS to reduce the concentration of free amino acids. - For complete labeling, use a medium containing a full complement of 15N-labeled amino acids.[6] |
| Metabolic Scrambling of Amino Acids | Cells can metabolically convert one amino acid into another. This "scrambling" can lead to the dilution of the 15N label if a labeled amino acid is converted into an unlabeled one, or vice-versa.[10][11] For example, in HEK293 cells, significant scrambling occurs for alanine, aspartate, glutamate, isoleucine, leucine, and valine.[11] | - Choose to label amino acids that exhibit minimal metabolic scrambling (e.g., C, F, H, K, M, N, R, T, W, Y in HEK293 cells).[11] - If you must label a scrambling-prone amino acid, be aware of the potential for lower and more complex incorporation patterns. |
| Slow Protein Turnover | For proteins with a long half-life, it may take a longer time to replace the existing unlabeled protein pool with newly synthesized, 15N-labeled protein.[12] | - Increase the duration of the labeling period to allow for sufficient protein turnover. - Consider using an inducible expression system to specifically label the protein of interest. |
| Cell Viability Issues | Poor cell health can lead to reduced protein synthesis and, consequently, lower incorporation of the labeled amino acids. | - Monitor cell viability throughout the experiment. - Ensure the labeling medium supports healthy cell growth. It may be necessary to optimize the concentrations of other nutrients. |
Experimental Protocols
Protocol 1: 15N Labeling of Proteins in E. coli
This protocol is a general guideline for expressing 15N-labeled proteins in E. coli using a minimal medium.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the protein of interest.
-
Rich medium (e.g., LB or 2xTY) with appropriate antibiotic.
-
M9 minimal medium components (Na2HPO4, KH2PO4, NaCl).
-
15NH4Cl (Ammonium-15N chloride).
-
Carbon source (e.g., Glucose).
-
Stock solutions: 1M MgSO4, 1M CaCl2, vitamins, and trace elements.[4][5]
-
Inducer (e.g., IPTG).
Procedure:
-
Pre-culture: Inoculate a single colony into 5-10 mL of rich medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Adaptation Culture (Optional but Recommended): Inoculate a larger volume of M9 minimal medium (containing standard 14NH4Cl) with the overnight pre-culture (e.g., 1:100 dilution). Grow until the culture is visibly turbid. This step helps the cells adapt to the minimal medium.
-
Main Culture: Prepare the 15N-labeling medium by dissolving M9 salts in water and autoclaving. Aseptically add the sterile stock solutions of 15NH4Cl (as the sole nitrogen source), glucose, MgSO4, CaCl2, vitamins, and trace elements.
-
Inoculate the 15N-labeling medium with the adaptation culture or the pre-culture (use a small inoculum to minimize 14N carryover).
-
Grow the main culture at the optimal temperature with vigorous shaking until it reaches the mid-log phase (OD600 of 0.6-0.8).
-
Induction: Induce protein expression by adding the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Continue to grow the culture for the desired period (e.g., 3-4 hours at 37°C or overnight at a lower temperature like 18-25°C) to allow for protein expression and 15N incorporation.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
Protocol 2: 15N Labeling in Mammalian Cells (General Workflow)
This protocol provides a general workflow for labeling proteins in mammalian cells. Specific details will vary depending on the cell line and expression system.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, CHO).
-
Standard growth medium (e.g., DMEM, MEM).
-
Dialyzed fetal bovine serum (dFBS).
-
15N-labeling medium (a custom medium lacking the amino acids to be labeled, supplemented with the desired 15N-labeled amino acids).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Culture: Culture the cells in their standard growth medium until they reach the desired confluency for the experiment.
-
Media Exchange:
-
Aspirate the standard growth medium.
-
Wash the cells gently with sterile PBS to remove any residual 14N-containing medium.
-
Add the pre-warmed 15N-labeling medium supplemented with dFBS and other necessary components.
-
-
Labeling Period: Incubate the cells in the 15N-labeling medium for a sufficient duration to allow for protein turnover and incorporation of the labeled amino acids. This period can range from 24 hours to several days, depending on the protein's half-life.
-
Harvesting: Harvest the cells according to your standard protocol (e.g., trypsinization for adherent cells, centrifugation for suspension cells).
-
Protein Extraction: Extract the protein of interest using an appropriate lysis buffer.
Visualizations
Caption: Workflow for 15N labeling in E. coli.
Caption: Troubleshooting logic for low 15N incorporation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 6. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmclore.org [gmclore.org]
- 8. Application Note 15 â Top Ten Tips for Producing 13C/15N Protein in Abundance [isotope.com]
- 9. antibodies.cancer.gov [antibodies.cancer.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
How to improve labeling efficiency of 15N isotopes in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of 15N isotope labeling in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind in vivo 15N isotope labeling?
In vivo 15N isotope labeling is a metabolic labeling technique where an organism is fed a diet containing a source of heavy nitrogen (15N) instead of the naturally abundant light nitrogen (14N).[1][2] The organism's metabolic machinery incorporates the 15N into newly synthesized molecules, such as amino acids, proteins, and nucleic acids.[][] By using techniques like mass spectrometry, researchers can distinguish between the 15N-labeled (heavy) and unlabeled (light) molecules, allowing for the quantification of molecular synthesis and turnover rates within a living organism.[1]
Q2: What are the common sources of 15N for in vivo labeling?
Common sources of 15N for in vivo labeling include:
-
15N-enriched algal biomass: Spirulina is a commonly used source.[5]
-
15N-enriched bacteria: Diets based on 15N-labeled bacteria, such as Ralstonia eutropha, have been developed.[6]
-
15N-labeled amino acids: Specific essential amino acids labeled with 15N can be incorporated into the diet.[][][7]
-
Simple 15N-labeled compounds: For certain applications, simpler compounds like 15N-ammonium chloride can be used as the nitrogen source.[8]
Q3: What are the primary applications of in vivo 15N labeling?
The primary applications include:
-
Quantitative Proteomics: To measure protein synthesis, degradation, and turnover rates in different tissues and disease models.[2][5][9] The Stable Isotope Labeling in Mammals (SILAM) technique is a powerful approach for this.[1]
-
Metabolomics and Metabolic Flux Analysis: To trace the flow of nitrogen through metabolic pathways and understand how metabolism is altered in various physiological or pathological states.[][10]
-
Drug Discovery and Development: To study the effects of drug candidates on protein and metabolic pathways in a living organism.[]
Troubleshooting Guide
Issue 1: Low 15N Labeling Efficiency
Symptoms:
-
Mass spectrometry data shows low incorporation of 15N in proteins or metabolites of interest.
-
Significant presence of unlabeled (14N) molecules even after a prolonged labeling period.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Labeling Duration | Tissues with slow protein turnover, such as the brain, require longer labeling periods to achieve high enrichment. Extend the duration of the 15N-enriched diet. For some applications, labeling for two generations may be necessary to achieve uniform high enrichment across all tissues. |
| Suboptimal Diet Composition | The 15N-enriched diet may be unpalatable, leading to reduced food intake. The physical form of the diet (e.g., powder vs. pellets) can also affect consumption. Monitor the animal's food intake and body weight. If intake is low, consider reformulating the diet to improve palatability or creating food pellets from powdered diet to reduce waste and improve handling. |
| Metabolic Dilution | The 15N label is diluted by the existing pool of 14N in the body and from any unlabeled dietary components. |
| Inefficient Delivery of Labeled Compound | The method of administration can impact labeling efficiency. |
Issue 2: Variability in Labeling Efficiency Across Tissues
Symptoms:
-
High 15N enrichment in tissues with high protein turnover (e.g., liver) but low enrichment in tissues with slow turnover (e.g., brain).[5]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Different Tissue Turnover Rates | Protein turnover rates vary significantly between different organs and tissues. For studies requiring high enrichment in slow-turnover tissues, a longer labeling period is essential. A two-generation labeling strategy has been shown to produce uniformly high 15N enrichment across all tissues in rats. |
| Differential Amino Acid Precursor Pools | The availability and equilibration of 15N-labeled amino acids can differ between tissues. The two-generation labeling approach helps to ensure that all precursor pools reach a high level of 15N enrichment. |
Quantitative Data Summary
The following table summarizes reported 15N labeling efficiencies achieved in various in vivo studies.
| Organism | Labeling Protocol | Tissue | Achieved 15N Enrichment (%) | Reference |
| Rat | Single generation, 15N spirulina diet | Liver | 91 | |
| Rat | Single generation, 15N spirulina diet | Brain | 74 | |
| Rat | Two-generation, 15N spirulina diet | Brain | 95 | |
| Rat | Two-generation, 15N spirulina diet | Skeletal Muscle | 95.9 | |
| Mouse | 15N bacteria diet | - | >95 | [6] |
| Arabidopsis | 14 days on 15N plates/liquid culture | - | 93-99 | [11][12] |
Experimental Protocols
Protocol 1: Preparation of 15N-Enriched Diet Pellets
This protocol is adapted from a method used for labeling rats with a 15N-enriched spirulina diet.[5]
Materials:
-
10 g 15N-labeled spirulina biomass
-
30 g protein-free diet powder
-
6.5 mL deionized water
Procedure:
-
Thoroughly mix the 15N spirulina biomass and the protein-free diet powder.
-
Slowly add the water to the powdered food mixture while stirring.
-
Work the mixture into a dough.
-
Shape the dough into a long cylinder approximately 2 cm thick.
-
Cut the cylinder into small, pellet-sized pieces.
-
Allow the pellets to air-dry or use a low-temperature oven to expedite the process.
-
Store the pellets in an airtight container at 4°C.
Protocol 2: Two-Generation In Vivo 15N Labeling
This protocol is designed to achieve high and uniform 15N enrichment across all tissues, including those with slow protein turnover.[5]
Workflow:
Caption: Workflow for the two-generation 15N labeling protocol.
Visualizations
General Workflow for In Vivo 15N Labeling and Analysis
Caption: General experimental workflow for in vivo 15N labeling studies.
Decision Tree for Troubleshooting Low Labeling Efficiency
Caption: A decision tree for troubleshooting low 15N labeling efficiency.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Stable Isotope Metabolic Labeling with a Novel 15N-Enriched Bacteria Diet for Improved Proteomic Analyses of Mouse Models for Psychopathologies | Semantic Scholar [semanticscholar.org]
- 7. chempep.com [chempep.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: 15N Metabolic Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during 15N metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is 15N metabolic labeling and what are its primary applications?
15N metabolic labeling is a powerful technique used in quantitative proteomics to determine the relative abundance of proteins between different samples.[1][2][3] In this method, one population of cells or an organism is grown in a medium containing a "heavy" isotope of nitrogen (15N), while the control population is grown in a medium with the natural, "light" nitrogen (14N).[1][2] The heavy isotope is incorporated into all newly synthesized proteins. The "heavy" and "light" samples are then mixed, processed, and analyzed by mass spectrometry.[1][2] Because the samples are combined at an early stage, this method significantly reduces experimental variability.[4] Key applications include the study of differential protein expression, protein turnover, and post-translational modifications.[3][4]
Q2: What is considered a good 15N incorporation efficiency and how many cell doublings are required?
A labeling efficiency of over 95% is generally recommended for accurate quantification.[5] To achieve this, cells should typically be cultured in the 15N-labeled medium for at least 5-6 doublings.[5] However, the optimal duration can vary depending on the cell line's doubling time and protein turnover rates.[6]
Q3: What are the most common sources of contamination in 15N labeling experiments and how can they be avoided?
Common contaminants in mass spectrometry-based proteomics include keratins (from skin, hair, and dust), polymers like polyethylene (B3416737) glycol (PEG) from detergents (e.g., Triton X-100, Tween), and polysiloxanes from siliconized labware.[7][8][9] These contaminants can interfere with the mass spectrometry analysis and mask the signals from your proteins of interest.[8][9]
To minimize contamination:
-
Work in a clean environment, preferably a laminar flow hood.[7][9]
-
Always wear powder-free nitrile gloves and a clean lab coat.[7]
-
Use high-purity reagents and sterile, individually wrapped plasticware.[7]
-
Avoid using detergents containing PEG. If their use is unavoidable, ensure they are thoroughly removed before mass spectrometry.[7][8]
-
Keep samples covered as much as possible to prevent dust contamination.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during 15N metabolic labeling experiments.
Issue 1: Low or Incomplete 15N Labeling Efficiency
Symptom: Mass spectrometry data reveals a low percentage of 15N incorporation, leading to inaccurate quantification. This is often observed as a broad isotopic distribution of heavy-labeled peptides.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Labeling Time | Ensure cells are cultured in the 15N medium for a sufficient number of doublings (at least 5-6) to allow for complete protein turnover and incorporation of the heavy isotope.[5] |
| Suboptimal Cell Health | Monitor cell viability and growth rate. Unhealthy cells may have altered metabolism, leading to poor isotope incorporation. Ensure optimal cell culture conditions, including medium composition, temperature, and CO2 levels. |
| Presence of Unlabeled Nitrogen Sources | Use high-purity 15N-labeled reagents. Ensure that the labeling medium is not contaminated with unlabeled amino acids or other nitrogen sources. Dialyzed fetal bovine serum (FBS) should be used to minimize the introduction of unlabeled amino acids. |
| Slow Protein Turnover | For proteins with very slow turnover rates, a longer labeling time may be necessary. In some cases, it may not be feasible to achieve complete labeling. |
| Mycoplasma Contamination | Test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular metabolism and affect amino acid pools, leading to inefficient labeling. |
Issue 2: Arginine-to-Proline Conversion (in SILAC-related applications)
Symptom: In experiments using heavy arginine for labeling (common in SILAC, a related technique with relevant principles), you observe unexpected mass shifts in proline-containing peptides. This indicates that the labeled arginine has been metabolically converted to labeled proline, leading to inaccurate quantification.[10][11][12] This can affect up to 50% of peptides in a typical proteomics experiment.[12]
Possible Causes and Solutions:
| Cause | Solution |
| Cellular Metabolism | Some cell lines have active metabolic pathways that convert arginine to proline. The primary enzyme involved is arginase.[10][13] |
| High Arginine Concentration | High concentrations of labeled arginine in the medium can drive the conversion to proline. |
Mitigation Strategies:
| Strategy | Description | Quantitative Data/Observations |
| Supplement with L-Proline | Adding unlabeled L-proline to the SILAC medium is a highly effective method to suppress the arginine-to-proline conversion pathway.[10][12][14] | Supplementing with 200 mg/L of L-proline can render the conversion of arginine to proline virtually undetectable.[10][12][14] At this concentration, there is no observable compromise in the incorporation of the labeled arginine.[12] |
| Use Arginase Inhibitors | For cell lines with very high arginase activity, the use of an arginase inhibitor such as Nω-hydroxy-nor-L-arginine (nor-NOHA) can be considered. | This approach should be used with caution as it can affect cell health and physiology. |
| Optimize Arginine Concentration | Cautiously reducing the concentration of heavy arginine in the medium can make the conversion to proline less favorable.[10] | The optimal concentration needs to be determined empirically for each cell line to ensure sufficient labeling without adverse effects on cell growth. |
Issue 3: Low Protein Yield
Symptom: The overall protein yield after cell lysis and extraction is lower than expected, which can impact the quality of the mass spectrometry analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Cell Lysis | Ensure that the chosen lysis method (e.g., sonication, detergent-based lysis) is effective for your cell type. The lysis buffer should be appropriate for your target proteins.[15] |
| Protein Degradation | Proteases released during cell lysis can degrade your protein of interest. Add a protease inhibitor cocktail to your lysis buffer and perform all steps at 4°C to minimize proteolytic activity.[15] |
| Protein Insolubility | If your protein of interest is prone to aggregation, it may be lost in the insoluble fraction during cell lysis. Consider using a stronger lysis buffer or optimizing expression conditions to enhance solubility.[15] |
| Suboptimal Protein Expression | If you are overexpressing a protein, optimize the expression conditions (e.g., induction time, temperature) to maximize yield.[16] |
Experimental Protocols
Protocol 1: 15N Metabolic Labeling of Mammalian Cells
-
Cell Culture Preparation: Start with a healthy, actively dividing cell culture.
-
Media Preparation: Prepare "light" and "heavy" culture media. The "heavy" medium should contain a 15N-labeled nitrogen source (e.g., 15NH4Cl or 15N-labeled amino acids) as the sole source of nitrogen. Ensure both media are otherwise identical. Use dialyzed FBS to minimize unlabeled amino acids.
-
Cell Seeding: Split the cell culture into two populations. Seed one population into the "light" medium and the other into the "heavy" medium.
-
Labeling: Culture the cells for at least 5-6 cell doublings to ensure a high level of 15N incorporation. Monitor cell health and confluency regularly.
-
Harvesting: Harvest the "light" and "heavy" cell populations separately by centrifugation. Wash the cell pellets with ice-cold PBS to remove any residual medium.
Protocol 2: Protein Extraction and Digestion
-
Cell Lysis: Resuspend the "light" and "heavy" cell pellets in a suitable lysis buffer containing a protease inhibitor cocktail. Lyse the cells using an appropriate method (e.g., sonication, freeze-thaw cycles).
-
Protein Quantification: Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
-
Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture using a reducing agent like DTT (dithiothreitol) and then alkylate the free cysteine residues with iodoacetamide (B48618) (IAA) to prevent them from reforming.
-
In-solution or In-gel Digestion: Digest the protein mixture into peptides using a protease, most commonly trypsin. For in-solution digestion, the proteins are digested directly in the lysate. For in-gel digestion, the protein mixture is first separated by SDS-PAGE, the gel is stained, and the protein bands are excised and digested.
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or a similar desalting column to remove salts and other contaminants that can interfere with mass spectrometry.
Protocol 3: Mass Spectrometry Analysis
-
LC-MS/MS Setup: Analyze the desalted peptide mixture using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. It is recommended to acquire both MS1 survey scans and MS2 fragment scans at high resolution to improve identification and quantification accuracy.
-
Data Analysis: Use a proteomics software package (e.g., MaxQuant, Proteome Discoverer, Protein Prospector) to identify and quantify the "light" and "heavy" peptides. The software will calculate the heavy-to-light ratios for each identified peptide, which can then be used to determine the relative abundance of the corresponding proteins.
Visualizations
Experimental Workflow
Caption: General experimental workflow for 15N metabolic labeling.
Troubleshooting Low Labeling Efficiency
Caption: Decision tree for troubleshooting low 15N labeling efficiency.
Arginine-to-Proline Conversion Pathway
Caption: Metabolic pathway of arginine to proline conversion.
References
- 1. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. A pipeline for 15N metabolic labeling and phosphoproteome analysis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 8. bitesizebio.com [bitesizebio.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
Correcting for incomplete 15N enrichment in mass spec data
Welcome to the Technical Support Center for Mass Spectrometry Data Analysis. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for incomplete 15N enrichment in mass spectrometry data.
Troubleshooting Guides
Issue: Inaccurate Protein Quantification Due to Incomplete 15N Labeling
Symptom: You observe lower than expected or inconsistent quantification ratios between your light (¹⁴N) and heavy (¹⁵N) samples. The mass spectrometry data shows a significant portion of peptides that are not fully labeled with ¹⁵N.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Labeling Time | Ensure that cells or organisms have been cultured for a sufficient duration in the ¹⁵N-containing medium to achieve maximum isotopic enrichment. For cell cultures, this typically requires at least 5-6 cell doublings.[1] |
| Amino Acid Conversion | Some cell lines can convert one amino acid to another (e.g., arginine to proline).[2][3] This can lead to the incorporation of a ¹⁵N label into an unexpected amino acid, complicating analysis. Using cell lines with known metabolic pathways or employing a label-swap replicate experiment can help mitigate this.[3][4] |
| Contamination with ¹⁴N | The ¹⁵N labeling medium may be contaminated with ¹⁴N-containing amino acids or other nitrogen sources. Ensure high-purity ¹⁵N-labeled media and reagents are used. |
| Metabolic State of the Organism/Cell | The metabolic state can affect the uptake and incorporation of labeled amino acids. Ensure that cells are in a consistent metabolic state during labeling.[1] |
Issue: Difficulty in Determining the Exact Labeling Efficiency
Symptom: You are unsure of the precise percentage of ¹⁵N incorporation, which is crucial for accurate correction of your quantitative data.
Possible Causes & Solutions:
| Cause | Solution |
| Lack of a Clear Method to Calculate Enrichment | The labeling efficiency can be determined by comparing the experimental isotopic pattern of ¹⁵N labeled peptides to their theoretical isotopic profiles at different enrichment levels.[5][6][7] Peaks to the left of the monoisotopic peak in the heavy peptide's isotope cluster indicate incomplete labeling.[5][7] |
| Software Lacks Functionality for Enrichment Estimation | Utilize software that has built-in tools for estimating labeling efficiency. For example, Protein Prospector's "MS-Isotope" module allows for this comparison.[5][6] |
| Variation in Labeling Across Proteins | While often constant, labeling efficiency can sometimes vary between proteins. It is recommended to examine multiple peptides from several abundant proteins to determine an average and consistent labeling efficiency.[6] |
Frequently Asked Questions (FAQs)
Q1: What is incomplete ¹⁵N enrichment and why is it a problem?
Incomplete ¹⁵N enrichment occurs when not all nitrogen atoms in a protein or peptide are replaced with the heavy ¹⁵N isotope during metabolic labeling.[5][6] This leads to a distribution of peptide masses containing a mix of ¹⁴N and ¹⁵N atoms, which complicates data analysis and can lead to inaccurate protein quantification if not properly corrected.[5][6]
Q2: How can I determine the ¹⁵N labeling efficiency?
You can determine the labeling efficiency by comparing the experimental isotopic distribution of several identified peptides from your ¹⁵N-labeled sample with the theoretical isotopic distributions at various enrichment percentages (e.g., 95%, 97%, 99%).[5][6][7] The presence and intensity of peaks at masses lower than the monoisotopic peak of the fully labeled peptide (M-1, M-2, etc.) are indicative of incomplete labeling.[7] The relative abundance of the M-1 peak to the monoisotopic peak (M) is inversely correlated with labeling efficiency.[7]
Q3: What software tools are available to correct for incomplete ¹⁵N enrichment?
Several software tools can help correct for incomplete ¹⁵N enrichment:
| Software | Key Features |
| Protein Prospector | A free, web-based tool that allows users to input a determined labeling efficiency to adjust peptide ratios for accurate quantification.[5][6][8][9] It includes an "MS-Isotope" module to help estimate the enrichment level.[5][6] |
| AccuCor | An algorithm that supports ¹³C, ²H, and ¹⁵N isotope correction for high-resolution mass spectrometry data.[10][11] |
| IsoCor | A software that can correct high-resolution MS data for any isotopic tracer and provides a graphical user interface.[11][12] |
| ISODIST | A program that can calculate isotope distributions for complex labeling patterns and use a least-squares fitting routine to determine the extent of labeling.[13] |
| isocorr13C15N | A MATLAB-based tool for natural isotope correction that supports both ¹³C and ¹⁵N labeled experiments.[14] |
Q4: What is the typical range for ¹⁵N labeling efficiency?
The efficiency of ¹⁵N labeling can vary depending on the experimental conditions, such as the organism, the labeling duration, and the chemical composition of the medium.[5][6] For example, in Arabidopsis plants, labeling efficiency can range from 93-99% after 14 days of labeling.[5][6]
Q5: How does incomplete labeling affect the mass spectrum of a peptide?
Incomplete ¹⁵N labeling results in a more complex isotopic envelope for a given peptide. Instead of a single isotopic distribution for the fully ¹⁵N-labeled peptide, you will observe overlapping isotopic patterns from partially labeled peptides. This can cause the monoisotopic peak of the heavy peptide to be less intense than expected, with satellite peaks appearing at lower m/z values.[5][7]
Q6: Can a label-swap experiment help correct for labeling issues?
Yes, performing a label-swap replicate experiment, where the labeling is reversed between the control and experimental samples, can be an effective strategy to correct for experimental errors, including incomplete labeling and amino acid conversion.[2][3][4]
Experimental Protocols
Protocol: Determining ¹⁵N Labeling Efficiency Using Protein Prospector
This protocol outlines the steps to estimate the ¹⁵N labeling efficiency using the MS-Isotope module within the Protein Prospector software.
-
Data Acquisition: Acquire high-resolution mass spectrometry data for your ¹⁵N-labeled sample.
-
Peptide Identification: Use a database search tool within Protein Prospector to identify several high-confidence peptides from abundant proteins in your sample.
-
Access MS-Isotope Module: Navigate to the MS-Isotope tool within Protein Prospector.
-
Input Peptide Sequence: Enter the amino acid sequence of an identified peptide.
-
Set Labeling Parameters:
-
Specify the heavy isotope as ¹⁵N.
-
Enter a range of potential labeling efficiencies to model (e.g., 95%, 97%, 99%).
-
-
Generate Theoretical Isotope Profiles: The software will generate the theoretical isotope distribution patterns for the peptide at each specified enrichment level.[5][6]
-
Compare with Experimental Data: Visually compare the generated theoretical profiles with the experimental isotope pattern observed in your mass spectrum for that peptide.[5][6][7] Pay close attention to the relative intensities of the monoisotopic peak (M) and the preceding satellite peaks (M-1, M-2, etc.).[7]
-
Determine Best Fit: Identify the theoretical profile that most closely matches your experimental data to determine the labeling efficiency.
-
Repeat for Multiple Peptides: Repeat this process for several different peptides from various abundant proteins to ensure a consistent and reliable estimation of the overall labeling efficiency for your experiment.[6]
-
Apply Correction in Quantification: Use this determined labeling efficiency as a parameter in the quantification software (e.g., Protein Prospector's Search Compare) to adjust the calculated peptide and protein ratios.[5][6][8][9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector | bioRxiv [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. README [cran.r-project.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. williamson.scripps.edu [williamson.scripps.edu]
- 14. GitHub - xxing9703/isocorr13C15N: natural isotope correction for 13C/15N labeled [github.com]
Technical Support Center: Minimizing Isotopic Scrambling in 15N Labeling Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic scrambling in 15N labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in 15N labeling and why is it a concern?
Q2: What are the primary causes of 15N isotopic scrambling in cellular expression systems like E. coli?
A2: The primary cause of 15N isotopic scrambling in cellular systems is the host organism's own metabolic activity. Key enzymatic reactions, particularly those catalyzed by transaminases, are responsible for the interconversion of amino acids. For example, the nitrogen from a 15N-labeled amino acid can be transferred to an alpha-keto acid, resulting in the formation of a new, unintentionally labeled amino acid. This is especially prevalent for amino acids that are central to metabolic pathways, such as glutamate, aspartate, and alanine.
Q3: How can I minimize isotopic scrambling during my 15N labeling experiment?
A3: Several strategies can be employed to minimize isotopic scrambling:
-
Use of Cell-Free Protein Synthesis Systems: These systems have significantly lower metabolic enzyme activity compared to in vivo systems, which greatly reduces the extent of scrambling.
-
Addition of Metabolic Inhibitors: Certain chemical inhibitors can block the activity of enzymes responsible for amino acid metabolism. For example, aminooxyacetate is a known inhibitor of transaminases.
-
Choice of Expression Host: Some E. coli strains have been genetically modified to have reduced activity of certain metabolic enzymes, making them better suited for selective isotope labeling.
-
Selective Labeling with Precursors: Providing metabolic precursors that are further down the biosynthetic pathway of the target amino acid can sometimes reduce the chances of the label being diverted to other pathways.
Q4: Is isotopic scrambling an issue in cell-free protein synthesis systems?
A4: Isotopic scrambling is significantly reduced in cell-free protein synthesis (CFPS) systems compared to in vivo expression.[] This is because the metabolic enzymes present in the cell extract are limited and do not regenerate as they would in living cells.[] However, some level of scrambling can still occur due to residual enzyme activity. For highly sensitive applications, further optimization, such as the addition of metabolic inhibitors to the cell-free reaction, may be necessary.
Q5: How can I quantify the extent of isotopic scrambling in my sample?
A5: Mass spectrometry (MS) is the primary method for quantifying isotopic scrambling. By analyzing the isotopic distribution of peptides from your labeled protein, you can determine the percentage of 15N incorporation into specific amino acid residues. High-resolution mass spectrometry can be particularly useful for resolving complex isotopic patterns that arise from scrambling. Tandem mass spectrometry (MS/MS) can then be used to confirm the location of the 15N labels within the peptides.[2]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry data shows 15N incorporation in amino acids that should not be labeled. | Metabolic Scrambling: The 15N label from your intended amino acid has been metabolically transferred to other amino acids. | 1. Switch to a Cell-Free Expression System: This is the most effective way to drastically reduce metabolic activity and scrambling.[]2. Use Metabolic Inhibitors: Add inhibitors of transaminases, such as aminooxyacetate, to your culture medium or cell-free reaction. (See Experimental Protocols section for details).3. Optimize Your E. coli Strain: Consider using an E. coli strain with reduced metabolic activity or one specifically designed for isotopic labeling. |
| The percentage of 15N enrichment in the target amino acid is lower than expected. | Incomplete Labeling: The cells may not have had sufficient time or resources to fully incorporate the 15N label. | 1. Increase Labeling Time: Ensure that the cells are grown in the 15N-containing medium for an adequate number of cell divisions to allow for complete protein turnover.2. Verify Purity of 15N Source: Use a high-purity 15N-labeled amino acid or ammonium (B1175870) salt (>99%) to avoid dilution with 14N.[3] |
| Dilution from Unlabeled Sources: The growth medium may contain unlabeled amino acids or other nitrogen sources. | 1. Use Minimal Media: Employ a defined minimal medium where the 15N-labeled compound is the sole nitrogen source.2. Check for Contaminants: Ensure all media components are free from unlabeled nitrogen sources. | |
| Complex and overlapping isotopic patterns in mass spectra make data analysis difficult. | Partial Labeling and Scrambling: A combination of incomplete labeling and metabolic scrambling can lead to a heterogeneous population of labeled peptides. | 1. Address Incomplete Labeling and Scrambling: Follow the solutions for the two issues above.2. Utilize High-Resolution Mass Spectrometry: Higher resolution can help to distinguish between different isotopologues.[2]3. Employ Specialized Data Analysis Software: Use software capable of deconvoluting complex isotopic patterns and quantifying scrambling. |
Data Presentation
Table 1: Comparison of Isotopic Scrambling in Different Expression Systems
| Expression System | Typical 15N Scrambling Level | Advantages | Disadvantages |
| E. coli (in vivo) | High | High protein yield, cost-effective. | Significant metabolic activity leads to high scrambling. |
| Mammalian Cells (in vivo) | Moderate to High | Allows for post-translational modifications. | More complex and expensive than E. coli, still subject to metabolic scrambling. |
| Cell-Free Protein Synthesis (CFPS) | Low to Very Low | Minimal metabolic activity, precise control over reaction components.[] | Lower protein yield for some proteins, higher initial cost. |
Experimental Protocols
Protocol 1: Minimizing Scrambling in E. coli using Metabolic Inhibitors
This protocol describes the use of aminooxyacetate, a transaminase inhibitor, to reduce 15N scrambling during protein expression in E. coli.
Materials:
-
E. coli expression strain
-
Appropriate expression vector with the gene of interest
-
M9 minimal medium components
-
15N-labeled ammonium chloride (15NH4Cl)
-
Aminooxyacetate (AOA)
-
IPTG (or other appropriate inducer)
Procedure:
-
Prepare M9 minimal medium with 1 g/L of 15NH4Cl as the sole nitrogen source.
-
Inoculate a starter culture of your E. coli strain in the 15N-M9 medium and grow overnight.
-
Inoculate the main culture with the overnight starter culture to an initial OD600 of ~0.05-0.1.
-
Grow the main culture at the optimal temperature for your protein expression until the OD600 reaches 0.6-0.8.
-
Add aminooxyacetate to a final concentration of 1-5 mM. Note: The optimal concentration of AOA may need to be determined empirically as it can affect cell growth.
-
Incubate for 15-30 minutes after the addition of AOA.
-
Induce protein expression with the appropriate concentration of your inducer (e.g., 1 mM IPTG).
-
Continue to grow the culture for the desired expression time (typically 3-16 hours).
-
Harvest the cells by centrifugation and proceed with protein purification.
-
Analyze the purified protein by mass spectrometry to assess the level of 15N incorporation and scrambling.
Protocol 2: Cell-Free Protein Synthesis with Reduced Scrambling
This protocol provides a general workflow for using a commercial E. coli-based cell-free protein synthesis kit, which inherently has lower scrambling than in vivo methods.
Materials:
-
Commercial E. coli S30 cell-free protein synthesis kit
-
15N-labeled amino acid mix
-
Expression vector with the gene of interest under a T7 promoter
Procedure:
-
Thaw the cell-free extract and other kit components on ice.
-
Set up the reaction mixture according to the manufacturer's instructions, substituting the provided amino acid mix with the 15N-labeled amino acid mix.
-
Add your expression vector to the reaction mixture at the recommended concentration.
-
Incubate the reaction at the recommended temperature (usually 30-37°C) for 2-4 hours.
-
(Optional) If further reduction in scrambling is needed, add aminooxyacetate to the reaction mixture at a final concentration of 0.5-2 mM.
-
Analyze a small aliquot of the reaction mixture by SDS-PAGE to confirm protein expression.
-
Purify the expressed protein using an appropriate method (e.g., affinity chromatography).
-
Analyze the purified protein by mass spectrometry to determine 15N enrichment and assess any residual scrambling.
Visualizations
Caption: A comparative workflow for in vivo and cell-free 15N labeling to minimize isotopic scrambling.
Caption: The central role of transaminases in mediating 15N isotopic scrambling and its inhibition.
References
Technical Support Center: 15N Quantitative Proteomics Data Normalization Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of data normalization for 15N quantitative proteomics experiments.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your 15N quantitative proteomics experiments, offering step-by-step solutions to ensure data accuracy and reliability.
Issue: Incomplete 15N Labeling
Symptoms:
-
Mass spectra show broad and complex isotopic envelopes for heavy-labeled peptides.
-
Difficulty in accurately identifying the monoisotopic peak of heavy-labeled peptides.[1]
-
Reduced identification rates for heavy-labeled peptides compared to their light counterparts.[2]
-
Inaccurate peptide and protein quantification ratios.[2]
Cause: Incomplete incorporation of the 15N isotope into the proteome is a common issue, particularly in organisms with slow protein turnover or in experiments with insufficient labeling duration.[3][4] This leads to a mixed population of peptides with varying numbers of 15N atoms, complicating data analysis.
Solution:
Step 1: Assess Labeling Efficiency
-
Manual Inspection: Visually inspect the isotopic clusters of several abundant, heavy-labeled peptides in your mass spectra. Compare the experimental isotopic pattern to the theoretical pattern for a fully labeled peptide. The presence of significant peaks to the left of the expected monoisotopic peak indicates incomplete labeling.
-
Software-Assisted Assessment: Utilize software tools that can calculate the labeling efficiency. For example, Protein Prospector can determine the enrichment of 15N-labeled peptides by comparing the experimental to the theoretical peak isotope profile.[5]
Step 2: Adjust Data Analysis Parameters
-
Incorporate Labeling Efficiency: Many proteomics data analysis software packages allow you to specify the 15N incorporation rate. This information is then used to adjust the calculated peptide ratios to correct for the incomplete labeling.[1][5]
-
Refine Search Parameters: When searching for 15N-labeled peptides, it is crucial to account for the mass shift caused by the incomplete labeling. Some software allows for a "tolerance" in the mass of the heavy label.
Step 3: Optimize Experimental Protocol for Future Experiments
-
Extend Labeling Duration: For cell culture experiments, ensure a sufficient number of cell divisions in the 15N-containing medium to achieve near-complete labeling (typically >98%).
-
Generational Labeling for Organisms: For organisms with slow protein turnover, such as rodents, a generational labeling strategy (labeling across multiple generations) can achieve high 15N enrichment in all tissues.[3][4]
Experimental Protocol: Assessing 15N Labeling Efficiency
-
Acquire high-resolution mass spectra of your mixed 14N/15N samples.
-
Select several high-intensity peptide isotopic clusters from the 15N-labeled sample.
-
Use a tool like the MS-Isotope module in Protein Prospector to generate theoretical 15N peak patterns at different incorporation rates (e.g., 95%, 97%, 99%).
-
Compare the experimental isotopic distribution to the theoretical patterns to estimate the labeling efficiency.[5]
Issue: Arginine-to-Proline Conversion in SILAC-based 15N Labeling
Symptoms:
-
Inaccurate quantification of proline-containing peptides.[6]
-
Appearance of unexpected "heavy" proline-containing peptide signals in the mass spectra.[7]
Cause: Some cell lines can metabolically convert isotope-labeled arginine to labeled proline.[6][7] This leads to the incorporation of the "heavy" isotope into proline residues, which can affect up to half of all peptides in a proteomic experiment, causing inaccuracies in quantification.[7]
Solution:
Step 1: Detect the Conversion
-
During data analysis, look for peptides containing proline where the "heavy" version has a mass shift corresponding to the incorporation of a heavy proline derived from a heavy arginine.
Step 2: Mitigate the Conversion
-
Supplement the Medium with L-Proline: Adding unlabeled L-proline (e.g., 200 mg/L) to the SILAC medium is a highly effective method to suppress the arginine-to-proline conversion pathway.[2][7]
-
Optimize Arginine Concentration: In some cases, reducing the concentration of labeled arginine in the medium can make the conversion to proline less metabolically favorable.
Experimental Protocol: Preventing Arginine-to-Proline Conversion
-
Prepare your "heavy" SILAC medium containing 15N-labeled arginine and lysine (B10760008).
-
Prepare a sterile stock solution of L-proline (e.g., 20 g/L in sterile water).
-
Add the L-proline stock solution to the SILAC medium to a final concentration of 200 mg/L.[7]
-
Culture your cells in this supplemented medium for the duration of the labeling period.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common normalization strategies for 15N quantitative proteomics?
A1: The most common normalization strategies aim to correct for systematic variations introduced during sample preparation and analysis. These include:
-
Median Normalization: This method assumes that the majority of proteins do not change in abundance between samples. A normalization factor is calculated to adjust the median of the distribution of protein ratios to be 1 (or 0 on a log scale).[8][9]
-
LOWESS (Locally Weighted Scatterplot Smoothing) Normalization: This is a more advanced method that corrects for intensity-dependent non-linear biases in the data.[10]
-
Quantile Normalization: This technique aligns the distributions of intensities across all samples.[11]
Q2: How do I choose the right normalization strategy for my experiment?
A2: The choice of normalization strategy depends on the nature of your data and the experimental design.
-
Median normalization is a good starting point for many experiments where the expected changes in protein expression are not global.[8]
-
LOWESS normalization is recommended when you observe a non-linear trend in the relationship between the protein ratios and their intensities (visualized using an MA plot).[10]
-
It is often beneficial to apply and compare different normalization methods to ensure the robustness of your findings.[9]
Q3: What are common sources of contamination in proteomics experiments and how can I avoid them?
A3: Common contaminants can significantly impact the quality of your data by masking peptides of interest. Key contaminants and prevention strategies include:
-
Keratin (B1170402): This is a very common contaminant from skin, hair, and dust. To minimize keratin contamination, always wear gloves, work in a clean environment (ideally a laminar flow hood), and keep samples covered.[4][7]
-
Polymers (e.g., PEG): These often come from detergents (like Triton X-100 and Tween) and plastics. Use high-purity reagents and mass spectrometry-compatible labware. Avoid using detergents that are not compatible with mass spectrometry.[7]
-
Trypsin: Autolysis of the trypsin used for protein digestion can lead to contaminating peptides. Use high-quality, proteomics-grade trypsin.
Q4: How does protein turnover affect 15N metabolic labeling?
A4: Protein turnover rates vary between different tissues and cell types. Tissues with slow protein turnover, such as the brain, will require a longer labeling period to achieve high levels of 15N enrichment.[3][4] In contrast, tissues with high protein turnover, like the liver, will incorporate the label more rapidly.[3] It is important to consider the expected turnover rates in your system when designing your labeling strategy to ensure adequate incorporation of the 15N label.
III. Data Presentation: Quantitative Data Summary
The following tables provide a representative example of 14N/15N peptide ratios before and after normalization.
Table 1: Raw 14N/15N Peptide Ratios (Before Normalization)
| Peptide Sequence | Protein | Raw 14N/15N Ratio (Replicate 1) | Raw 14N/15N Ratio (Replicate 2) | Raw 14N/15N Ratio (Replicate 3) |
| VGVNGFGR | HSP70 | 1.25 | 1.31 | 1.28 |
| IINEPTAAAIAYGLDK | GAPDH | 0.98 | 1.05 | 1.01 |
| TASEFDSAIAQDK | Actin | 1.52 | 1.45 | 1.49 |
| ... | ... | ... | ... | ... |
Table 2: Median Normalized 14N/15N Peptide Ratios
| Peptide Sequence | Protein | Normalized 14N/15N Ratio (Replicate 1) | Normalized 14N/15N Ratio (Replicate 2) | Normalized 14N/15N Ratio (Replicate 3) |
| VGVNGFGR | HSP70 | 1.04 | 1.09 | 1.07 |
| IINEPTAAAIAYGLDK | GAPDH | 0.82 | 0.88 | 0.84 |
| TASEFDSAIAQDK | Actin | 1.27 | 1.21 | 1.24 |
| ... | ... | ... | ... | ... |
Note: The data in these tables is for illustrative purposes only.
IV. Experimental Protocols & Methodologies
This section provides detailed methodologies for key experiments and data analysis steps.
Protocol: 15N Metabolic Labeling of Mammalian Cells
-
Prepare Labeling Media: Prepare cell culture medium containing 15N-labeled essential amino acids (e.g., lysine and arginine for SILAC experiments) or a 15N-labeled nitrogen source.
-
Cell Adaptation: Culture cells for at least five to six cell divisions in the "heavy" 15N medium to ensure near-complete incorporation of the stable isotope.[12]
-
Experimental Treatment: Apply the experimental conditions to the "light" (14N) and "heavy" (15N) cell populations.
-
Cell Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.
-
Protein Extraction and Digestion: Lyse the mixed cells and extract the proteins. Digest the proteins into peptides using a protease such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.
Protocol: Median Normalization of 15N Proteomics Data
-
Data Acquisition: Obtain a list of all quantified proteins and their corresponding 14N/15N ratios for each replicate.
-
Log Transformation: Transform the 14N/15N ratios to a log2 scale. This makes the distribution of ratios more symmetrical.
-
Calculate the Median: For each replicate, calculate the median of the log2-transformed protein ratios.
-
Calculate the Normalization Factor: The normalization factor for each replicate is the difference between its median and the overall median of all replicates (which is typically 0).
-
Apply Normalization: Subtract the normalization factor from each log2-transformed protein ratio in the corresponding replicate.
-
Back-transform Data: If necessary, convert the normalized log2 ratios back to a linear scale.
V. Visualizations: Workflows and Logical Relationships
The following diagrams illustrate key experimental workflows and logical relationships in 15N quantitative proteomics.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing identification and quantitation of 15N-labeled proteins in comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A MS data search method for improved 15N-labeled protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Normalization and Statistical Analysis of Quantitative Proteomics Data Generated by Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bigomics.ch [bigomics.ch]
- 10. Sample Multiplexing Strategies in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A systematic evaluation of normalization methods in quantitative label-free proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
Technical Support Center: Matrix Effects in LC-MS Analysis of 15N Labeled Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 15N labeled compounds.
Troubleshooting Guide
This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects in your LC-MS experiments involving 15N labeled compounds.
Q1: My 15N labeled analyte signal is low and variable in my samples compared to the neat standard. Could this be a matrix effect?
Yes, low and inconsistent signal intensity, especially in complex biological matrices, is a classic sign of matrix effects, most commonly ion suppression.[1][2] Co-eluting endogenous components from your sample matrix (e.g., phospholipids (B1166683), salts, metabolites) can interfere with the ionization of your 15N labeled analyte in the mass spectrometer's ion source, leading to a suppressed and erratic signal.[3] This can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis.[4]
Q2: How can I definitively confirm that matrix effects are impacting my analysis?
There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Analysis: This is a quantitative method to determine the magnitude of the matrix effect.[5]
-
Post-Column Infusion: This is a qualitative method to identify the regions in your chromatogram where ion suppression or enhancement occurs.[1][6][7]
A decision tree for troubleshooting these effects is presented below.
Q3: I've confirmed a significant matrix effect. What are my options for mitigation?
There are three main strategies to address matrix effects, which can be used individually or in combination:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[3]
-
Optimize Chromatographic Conditions: If sample preparation is insufficient, you can adjust your chromatography to separate your 15N labeled analyte from the co-eluting matrix components.
-
Implement Advanced Calibration Strategies: These methods can compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
The following diagram illustrates the overall workflow for addressing matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte of interest (your 15N labeled compound) spiked into the mobile phase or reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Blank matrix (e.g., plasma, urine) is extracted using your sample preparation protocol. The resulting extract is then spiked with the analyte of interest at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte of interest before the extraction process. This set is used to determine recovery.
-
-
Analyze all three sets by LC-MS under the same conditions.
-
Calculate the Matrix Effect (ME) using the following formula:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100 [5]
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
| Parameter | Formula | Interpretation |
| Matrix Effect (ME) | (Peak Area of Post-Extraction Spike / Peak Area of Neat Standard) x 100% | A value close to 100% is ideal. Deviations indicate ion suppression (<100%) or enhancement (>100%). |
| Recovery (RE) | (Peak Area of Pre-Extraction Spike / Peak Area of Post-Extraction Spike) x 100% | Measures the efficiency of the sample preparation method. |
| Process Efficiency (PE) | (Peak Area of Pre-Extraction Spike / Peak Area of Neat Standard) x 100% | Overall efficiency of the entire analytical process. |
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify chromatographic regions with ion suppression or enhancement.
Methodology:
-
Set up a 'T' junction between the LC column outlet and the mass spectrometer inlet.
-
Infuse a standard solution of your 15N labeled analyte at a constant flow rate (e.g., 5-10 µL/min) into the 'T' junction using a syringe pump.[6][7] This will generate a stable baseline signal for your analyte.
-
Inject an extracted blank matrix sample onto the LC column.
-
Monitor the baseline signal of your infused analyte. Any dips in the baseline indicate ion suppression, while any rises indicate ion enhancement at that specific retention time.[1][6]
Frequently Asked Questions (FAQs)
Sample Preparation
Q4: Which sample preparation technique is best for minimizing matrix effects?
The choice of sample preparation depends on the complexity of your matrix and the nature of your 15N labeled analyte. Here is a general comparison:
| Sample Preparation Method | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Simple, fast, and inexpensive. | Often results in significant matrix effects as it does not remove phospholipids and other small molecules.[3][8] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | More labor-intensive and requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Can provide the cleanest extracts, significantly reducing matrix effects.[8] | More complex method development and can be more expensive. |
Illustrative Comparison of Sample Preparation Techniques on Matrix Effect Reduction:
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) |
| Compound X (15N labeled) | Plasma | Protein Precipitation | 45% (Suppression) |
| Compound X (15N labeled) | Plasma | Liquid-Liquid Extraction | 85% (Suppression) |
| Compound X (15N labeled) | Plasma | Solid-Phase Extraction | 98% (Minimal Effect) |
Note: These values are for illustrative purposes to demonstrate the relative effectiveness of each technique.
Calibration Strategies
Q5: My sample preparation and chromatography optimizations are still not sufficient. What calibration strategy should I use?
When matrix effects cannot be eliminated, you can use a calibration strategy to compensate for them.
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the study samples. This helps to mimic the matrix effects seen in the unknown samples.
-
Standard Addition: Known amounts of the analyte standard are added to the actual samples. This is particularly useful when a blank matrix is not available or when matrix effects vary significantly between individual samples.[9][10]
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is considered the gold standard for quantitative LC-MS.[2] An ideal internal standard for a 15N labeled analyte would be a version of the analyte labeled with a different stable isotope (e.g., 13C). Since the SIL-IS is chemically identical to the analyte, it will co-elute and experience the same matrix effects, allowing for accurate correction.
15N Labeled Compounds as Analytes
Q6: Are there any specific considerations when the 15N labeled compound is my analyte of interest?
When your analyte is a 15N labeled compound, the principles of addressing matrix effects remain the same. However, a key consideration is the choice of an appropriate internal standard. The ideal internal standard would be a version of your analyte with a different stable isotope label (e.g., 13C or 2H). This ensures that the internal standard has nearly identical physicochemical properties and chromatographic behavior to your 15N labeled analyte, providing the most accurate compensation for matrix effects.[2] If a multi-labeled internal standard is not available, a structurally similar analog can be used, but with careful validation to ensure it behaves similarly to your analyte.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Standard addition - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Signal-to-Noise Ratio for 15N Labeled Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in experiments involving 15N labeled peptides, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the signal-to-noise ratio in NMR experiments with 15N labeled peptides?
The signal-to-noise ratio (S/N) in NMR is influenced by a combination of factors related to the sample, the hardware, and the experimental parameters. Key factors include:
-
Sample Concentration: Signal intensity is directly proportional to the concentration of the 15N labeled peptide.[1]
-
Isotopic Enrichment: Higher percentage of 15N incorporation leads to a stronger signal. Incomplete labeling can broaden and complicate signals.[2]
-
Sample Conditions: pH, ionic strength, and buffer components can affect protein stability and spectral quality. High salt concentrations (>100mM) can degrade spectral quality.[3] The pH should ideally be kept below 6.5 to minimize the exchange of backbone amide protons with the solvent.[3]
-
Hardware: The type of NMR probe used is critical. Cryoprobes, which are cooled to cryogenic temperatures, significantly reduce thermal noise and can enhance S/N by a factor of 3-5 compared to room temperature probes.[4][5]
-
NMR Spectrometer Field Strength: Higher magnetic fields generally lead to increased sensitivity and spectral dispersion.
-
Data Acquisition and Processing Parameters: The number of scans, relaxation delays, and the choice of data processing techniques like window functions and zero-filling can all impact the final S/N.[6][7]
Q2: How can I improve the signal intensity of my 15N labeled peptides in Mass Spectrometry?
Low signal intensity in MS experiments with 15N labeled peptides can stem from various sources. Here are several strategies to boost the signal:
-
Optimize Sample Preparation: Ensure complete protein digestion if analyzing peptides from a larger protein.[8] The concentration of the labeled peptide should be above the instrument's limit of detection.[8]
-
Enhance Ionization Efficiency: The composition of the mobile phase is crucial. Acidic additives like 0.1% formic acid are commonly used to improve protonation in positive ion mode.[8] Chemical derivatization to add a permanent positive charge can also significantly enhance ionization.[8]
-
Optimize LC-MS Conditions: Proper chromatographic separation is key to avoid co-elution with contaminants that cause ion suppression.[8] Fine-tuning electrospray ionization (ESI) source parameters such as spray voltage, gas flow, and temperature can also improve signal.[8]
-
Adjust Mass Spectrometer Settings: Parameters like collision energy, scan time, and resolution should be optimized for your specific peptides.[8]
Q3: What is "isotope scrambling" and how can it affect my NMR signal?
Isotope scrambling refers to the metabolic conversion of one labeled amino acid into another within the expression host.[9] For instance, a 15N-labeled amino acid you provide in the growth media might be metabolized by the cell, and the 15N label transferred to other amino acids. This leads to unintended labeling patterns, which can complicate NMR spectra and make assignments difficult.[9][10] Using cell-free protein expression systems can reduce scrambling as they have less active metabolic pathways compared to cellular systems.[9]
Troubleshooting Guides
Low Signal-to-Noise in NMR
Problem: The signal from my 15N labeled peptide is too weak in the NMR spectrum.
| Potential Cause | Troubleshooting Steps |
| Low Peptide Concentration | Concentrate the sample. Typical concentrations for peptides are 2-5 mM, while larger proteins are often in the 0.3-0.5 mM range.[1] |
| Suboptimal Sample Conditions | Optimize the buffer. Ensure the pH is appropriate (ideally < 6.5) and the ionic strength is as low as possible while maintaining peptide solubility and stability.[3] High salt concentrations can be particularly detrimental with cryoprobes, and using smaller diameter NMR tubes (e.g., 3 mm) can help mitigate this issue.[11] |
| Inefficient Isotopic Labeling | Verify the efficiency of your labeling protocol. For recombinant expression, ensure the minimal media is properly prepared with 15NH4Cl as the sole nitrogen source.[12] Mass spectrometry can be used to confirm the extent of 15N incorporation.[13] |
| Poor Spectrometer Performance | Utilize a cryoprobe if available. These probes offer a significant S/N enhancement.[4][5][14][15] Ensure the spectrometer is properly tuned and calibrated. |
| Suboptimal Acquisition Parameters | Increase the number of scans. Optimize the relaxation delay to ensure full recovery of magnetization between scans.[7] |
| Inappropriate Data Processing | Apply a matched filter or an appropriate window function (e.g., exponential or Gaussian) during Fourier transformation to improve S/N.[6] Zero-filling can also improve the appearance of the spectrum by increasing digital resolution.[6] |
Low Signal Intensity in Mass Spectrometry
Problem: The signal for my 15N labeled peptide is weak or undetectable in the mass spectrum.
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Digestion | If applicable, ensure your enzymatic digestion protocol is optimized for complete cleavage to yield the target peptide.[8] |
| Low Labeling Efficiency | In SILAC experiments, aim for a labeling efficiency of at least 97%. Incomplete labeling will split the signal between light and heavy forms, reducing the heavy signal.[8] |
| Arginine-to-Proline Conversion | In some cell lines, labeled arginine can be converted to labeled proline, splitting the signal. Supplementing the SILAC medium with unlabeled L-proline can suppress this conversion.[8] |
| Poor Chromatographic Separation | Optimize your LC gradient and column chemistry to achieve good peak shape and separation from interfering substances that can cause ion suppression.[8] |
| Inefficient Ionization | Adjust ESI source parameters (voltage, gas flow, temperature). Ensure the mobile phase contains an appropriate modifier like 0.1% formic acid to promote ionization.[8] |
| Incorrect Mass Spectrometer Settings | Optimize parameters such as collision energy and scan time for your target peptide.[8] |
| Peptide Adsorption | Hydrophobic peptides can adsorb to surfaces, leading to signal loss. Increasing the organic content of the sample solvent can improve linearity and signal intensity.[16] |
Quantitative Data Summary
The use of a cryoprobe is one of the most effective ways to boost the S/N in NMR experiments. The table below summarizes the reported S/N enhancements.
| Technology | S/N Enhancement Factor (Compared to Room Temperature Probe) | Reference |
| CryoProbe™ | 4-5 times | [4] |
| General Cryoprobe | 3-4 times | [4] |
| MAS Cryoprobe (13C) | ~6 times | [14] |
| MAS Cryoprobe (15N) | ~9 times | [14] |
| BioSolids CryoProbe™ | 3-4 times | [15] |
Experimental Protocols
Protocol 1: Expression and Purification of 15N Labeled Peptides
This protocol provides a general workflow for producing 15N labeled peptides in E. coli.
-
Transformation: Transform an appropriate E. coli expression strain with a plasmid containing the gene of interest fused to a purification tag (e.g., GST or His-tag).
-
Starter Culture: Grow a starter culture overnight in LB medium containing the appropriate antibiotic.
-
Minimal Media Growth: Inoculate a larger volume of M9 minimal medium, where the sole nitrogen source is 15NH4Cl, with the starter culture.[12][17] For both 13C and 15N labeling, [U-13C]-glucose would be used as the sole carbon source.[18]
-
Induction: Grow the cells at 37°C to an OD600 of 0.6-0.8, then induce protein expression with IPTG.
-
Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press.
-
Purification: Purify the fusion protein using affinity chromatography (e.g., glutathione (B108866) resin for GST-tags or Ni-NTA resin for His-tags).
-
Cleavage: Cleave the peptide from the fusion protein using a specific protease.
-
Final Purification: Purify the released peptide using methods like size-exclusion chromatography or reverse-phase HPLC.[17] To remove co-purifying bacterial proteins, treatment with urea (B33335) followed by size-exclusion chromatography can be effective.[17]
-
Sample Preparation for NMR: Exchange the purified peptide into a suitable NMR buffer (e.g., 25 mM sodium phosphate, 25 mM NaCl, pH 6.0) containing 5-10% D2O for the lock.[3][18]
Protocol 2: Optimizing NMR Data Acquisition for S/N
-
Tuning and Matching: Ensure the NMR probe is properly tuned to the 1H and 15N frequencies and matched to 50 Ω impedance.
-
Shimming: Carefully shim the magnetic field to obtain narrow and symmetrical line shapes.
-
Pulse Calibration: Accurately calibrate the 90° pulse lengths for both 1H and 15N.
-
Setting Acquisition Parameters:
-
Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Acquire a sufficient number of scans based on your sample concentration and desired S/N.
-
Recycle Delay (d1): Set the recycle delay to be at least 1.5 times the longest T1 relaxation time of the protons to allow for sufficient relaxation between scans.
-
-
Acquire a 1D 1H Spectrum: Assess the overall quality of the sample and the shimming.
-
Acquire a 2D 1H-15N HSQC Spectrum: This is the standard experiment to check the quality of a 15N labeled protein sample.[12]
Visualizations
Caption: Workflow for NMR analysis of 15N labeled peptides.
Caption: Troubleshooting logic for low S/N in NMR.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. Improving NMR Through Advanced Cryoprobe Technology [eureka.patsnap.com]
- 5. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 6. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 7. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 8. benchchem.com [benchchem.com]
- 9. synthelis.com [synthelis.com]
- 10. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Performance of cryogenic probes as a function of ionic strength and sample tube geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protein-nmr.org.uk [protein-nmr.org.uk]
- 13. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Sensitivity Boosts by the CPMAS CryoProbe for Challenging Biological Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of peptide adsorption on signal linearity and a simple approach to improve reliability of quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in Quantifying Low Abundance 15N Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of low-abundance 15N labeled proteins.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| LAP-001 | Why can't I detect my low-abundance 15N labeled protein? | - Insufficient protein amount in the starting material.[1][2] - High abundance proteins are masking the signal from your protein of interest.[1][3][4] - Inefficient ionization of peptides from your low-abundance protein. | - Increase Starting Material: If possible, start with a larger amount of cell culture or tissue. - Enrichment Strategies: Employ techniques to enrich for your protein of interest or deplete high-abundance proteins.[3][4][5] This can include fractionation methods, immuno-depletion, or the use of combinatorial peptide ligand libraries (CPLL).[3][5][6] - Optimize LC-MS/MS Parameters: Adjust gradient length, use a nano-flow LC system, and optimize MS parameters for sensitivity. |
| LAP-002 | My 15N incorporation is incomplete. How can I improve it? | - Insufficient duration of labeling.[7][8] - Slow protein turnover in the experimental system.[9] - Dilution of the 15N label by unlabeled nitrogen sources in the media.[10] | - Extend Labeling Time: Ensure a sufficient number of cell divisions (typically at least 5-6) for complete incorporation in cell culture.[7][11] For organisms, labeling for two generations can significantly improve enrichment.[9] - Use High-Enrichment Media: Utilize media where all nitrogen sources are >98% 15N labeled. - Verify Labeling Efficiency: Before large-scale experiments, perform a small-scale trial and determine the labeling efficiency using mass spectrometry. |
| LAP-003 | The quantitative accuracy of my low-abundance protein is poor. | - Low signal-to-noise ratio for the 15N labeled peptides.[9] - Co-eluting peptides interfering with the quantification of your target peptides.[12][13][14] - Inaccurate monoisotopic peak selection for the heavy labeled peptide.[13][14] | - High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to minimize peak overlap and improve mass accuracy.[13][14] - Targeted Quantification: Employ methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for more accurate quantification of specific peptides.[12] - Specialized Software: Use software that can accurately model and quantify complex isotopic patterns from 15N labeling.[13][15][16] |
| LAP-004 | I'm seeing a high degree of variability between replicates. | - Inconsistent sample preparation and handling. - Variations in instrument performance. | - Standardize Protocols: Ensure all sample preparation steps are performed consistently across all replicates. - Early Stage Mixing: A key advantage of metabolic labeling is the ability to mix samples at an early stage, which minimizes preparative and analytical variability.[7][17] - Use of Internal Standards: While 15N labeling serves as an internal standard, consider adding a global standard for normalization if mixing is not possible at the earliest stages. |
| LAP-005 | How do I handle the complex data analysis for 15N labeling? | - The variable mass shift between 14N and 15N peptides makes identification and quantification challenging.[13][14] - Incomplete labeling can further complicate the spectra.[18] | - Specialized Search Algorithms: Use software specifically designed for 15N data analysis that can account for variable mass shifts and incomplete labeling.[13][16] - Manual Validation: For critical low-abundance proteins, manually inspect the spectra to ensure correct identification and quantification of peptide pairs. - Determine Labeling Efficiency: Accurately determine the 15N enrichment and use this value to correct the calculated peptide ratios.[7][13] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance 15N labeled proteins?
The main challenges include the low signal intensity of these proteins, which can be masked by high-abundance proteins, leading to difficulties in detection and accurate quantification.[1][2] Additionally, achieving complete 15N incorporation can be difficult, especially in organisms with slow protein turnover, which complicates data analysis.[9][18] The complex isotopic patterns generated by 15N labeling also require specialized software for accurate analysis.[13][14]
Q2: What are the most effective enrichment strategies for low-abundance proteins?
Several strategies can be employed to enrich for low-abundance proteins:
-
Fractionation: Separating proteins based on physicochemical properties like size or charge can enrich for certain protein populations.[4]
-
Depletion of High-Abundance Proteins: Using methods like immuno-depletion to remove highly abundant proteins, such as albumin in serum, can improve the detection of less abundant ones.[5][6]
-
Combinatorial Peptide Ligand Libraries (CPLL): This technique reduces the dynamic range of protein concentrations by concentrating low-abundance proteins on specific affinity ligands.[6]
-
Targeted Affinity Purification: If an antibody is available for your protein of interest, immunoprecipitation can be a very effective enrichment method.
Q3: How does 15N metabolic labeling compare to SILAC for quantifying low-abundance proteins?
Both are powerful metabolic labeling techniques. 15N labeling incorporates the isotope into all nitrogen-containing amino acids, making it universally applicable to any organism that can be grown on a 15N-defined medium.[7][17] SILAC (Stable Isotope Labeling by Amino acids in Cell Culture) involves incorporating specific stable isotope-labeled amino acids (typically arginine and lysine) and is primarily used for cell culture.[8][19] For low-abundance proteins, the early mixing of samples in both methods is a significant advantage for quantitative accuracy.[7][19] The choice often depends on the experimental system and cost considerations.
Q4: How can I determine the 15N labeling efficiency in my experiment?
Labeling efficiency can be determined by analyzing the isotopic distribution of several identified peptides from your mass spectrometry data.[7] By comparing the experimental isotopic pattern to the theoretical pattern at different enrichment levels, you can calculate the percentage of 15N incorporation.[13] This step is crucial for accurate quantification, as incomplete labeling can skew the calculated protein ratios.[7][18]
Q5: What are some key considerations for sample preparation to improve the detection of low-abundance proteins?
To enhance the detection of low-abundance proteins, meticulous sample preparation is essential. This includes choosing the appropriate lysis buffer to ensure optimal protein solubilization and using methods to concentrate your protein sample.[20] It is also critical to minimize contamination with keratins and other common contaminants that can interfere with mass spectrometry analysis.
Experimental Protocols
Protocol 1: General Workflow for 15N Metabolic Labeling and Sample Preparation
This protocol outlines the key steps from labeling to mass spectrometry analysis.
References
- 1. Strategies for revealing lower abundance proteins in two-dimensional protein maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Depletion Strategies for the Enrichment of Low-Abundance Proteins in Urine | PLOS One [journals.plos.org]
- 5. Affinity Enrichment for MS: Improving the yield of low abundance biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An experimental workflow for enrichment of low abundant proteins from human serum for the discovery of serum biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. SILAC Quantitation | Thermo Fisher Scientific - US [thermofisher.com]
- 20. stjohnslabs.com [stjohnslabs.com]
Best practices for storing and handling Thymidine 5'-monophosphate-15N2
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Thymidine (B127349) 5'-monophosphate-15N2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for Thymidine 5'-monophosphate-15N2?
A1: For long-term stability, this compound should be stored as a solid in a freezer at -20°C and protected from light.[1] Under these conditions, the compound is stable for an extended period.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO). For aqueous solutions, it is best to prepare them fresh for each experiment. While the disodium (B8443419) salt is soluble in water, long-term storage of aqueous solutions is not recommended due to potential hydrolysis.[2]
Q3: What are the primary applications of this compound?
A3: this compound is primarily used as a tracer in metabolic flux analysis and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[3] It also serves as a precursor for the enzymatic synthesis of isotopically labeled thymidine 5'-diphosphate (dTDP) and thymidine 5'-triphosphate (dTTP), which are used in biomolecular NMR and genetic therapy studies.[1]
Q4: Is this compound considered hazardous?
A4: Based on available safety data sheets for the unlabeled compound, it is not classified as a hazardous substance. However, it is always recommended to follow standard laboratory safety practices, including wearing personal protective equipment such as gloves and safety glasses.
Troubleshooting Guides
Low Incorporation in Metabolic Labeling Experiments
Q5: I am observing low or no incorporation of the 15N label into my cells. What are the possible causes and solutions?
A5: Several factors could contribute to low incorporation of the 15N label. Here are some common causes and troubleshooting steps:
-
Competition with Endogenous Nucleotide Pools: Cells can synthesize thymidine nucleotides de novo. High levels of endogenous, unlabeled thymidine monophosphate can dilute the 15N-labeled tracer.
-
Solution: Consider using cell lines deficient in thymidine synthesis or using inhibitors of the de novo pathway to enhance the uptake and incorporation of the labeled compound.
-
-
Inefficient Phosphorylation: Thymidine 5'-monophosphate must be phosphorylated to the di- and triphosphate forms to be incorporated into DNA.[4] The activity of thymidylate kinase (TMPK), the enzyme responsible for the first phosphorylation step, can be a limiting factor.
-
Solution: Ensure that your experimental conditions (e.g., cell health, media composition) are optimal for cellular enzymatic activity. In in vitro assays, you may need to add exogenous kinases.
-
-
Incorrect Concentration: The concentration of this compound used may be too low for efficient uptake and incorporation.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
-
-
Cell Synchronization Issues: If you are using the compound in cell synchronization experiments, improper timing of its addition or removal can lead to poor incorporation.
-
Solution: Carefully follow established protocols for thymidine-based cell synchronization.
-
Unexpected Results in NMR or Mass Spectrometry Analysis
Q6: My NMR spectrum shows unexpected peaks or splitting patterns. What could be the issue?
A6: Unexpected NMR spectra can arise from several sources:
-
Sample Degradation: Although relatively stable when stored correctly, degradation can occur in solution over time, leading to additional peaks.
-
Solution: Prepare fresh samples before analysis. If you suspect degradation, you can analyze the sample by mass spectrometry to check for the presence of lower molecular weight species.
-
-
Contamination: Contamination from other nitrogen-containing compounds can lead to extraneous peaks in a 15N NMR spectrum.
-
Solution: Ensure all glassware is scrupulously clean and use high-purity solvents.
-
-
Incorrect Referencing: Improper referencing of the 15N spectrum can lead to shifts in peak positions.
-
Solution: Use an appropriate internal or external standard for referencing your spectrum.
-
Q7: I am seeing unexpected mass peaks or a low signal-to-noise ratio in my mass spectrometry data. What should I check?
A7: Issues with mass spectrometry data can be due to a variety of factors:
-
Incomplete Labeling: The isotopic purity of the compound should be considered. Incomplete labeling will result in a distribution of isotopologues.
-
Solution: Refer to the certificate of analysis for the isotopic purity of your batch. Use software that can account for and analyze isotopic distributions.
-
-
Ion Suppression: The presence of salts or other contaminants in your sample can suppress the ionization of your target molecule.
-
Solution: Ensure your sample is properly desalted and purified before analysis.
-
-
Fragmentation: The compound may be fragmenting in the ion source.
-
Solution: Optimize the ionization source parameters (e.g., collision energy) to minimize fragmentation and maximize the signal of the parent ion.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₅¹⁵N₂O₈P |
| Molecular Weight | 324.20 g/mol [1] |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C[1] |
| Isotopic Purity | ≥98% (typical) |
Table 2: Recommended Starting Concentrations for Common Applications
| Application | Recommended Starting Concentration |
| Metabolic Labeling in Cell Culture | 10-100 µM |
| NMR Spectroscopy | 1-5 mM |
| Mass Spectrometry (as internal standard) | 0.1-10 µM |
Experimental Protocols
Protocol: Preparation of a this compound Sample for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as D₂O or DMSO-d₆.
-
Dissolution: Dissolve the weighed compound in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Addition of Internal Standard (Optional): If required for chemical shift referencing, add a small amount of an appropriate internal standard.
-
Shimming and Tuning: Place the NMR tube in the spectrometer and perform standard shimming and tuning procedures to optimize the magnetic field homogeneity and probe performance.
-
Data Acquisition: Set up a 1D ¹⁵N NMR experiment or a 2D heteronuclear correlation experiment (e.g., ¹H-¹⁵N HSQC). Typical acquisition parameters for a 1D ¹⁵N experiment may include a spectral width of 200-300 ppm and a recycle delay of 1-2 seconds.
Mandatory Visualizations
References
How to deal with co-eluting peptides in 15N proteomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with co-eluting peptides in 15N proteomics experiments.
Troubleshooting Guide
This guide provides step-by-step solutions to common issues encountered during the analysis of 15N-labeled proteomic samples where peptides co-elute.
Issue 1: Poor quantification accuracy due to overlapping isotopic envelopes of co-eluting peptides.
-
Question: My quantitative data for 15N-labeled peptides is inconsistent, and I suspect co-eluting species are interfering with the measurements. How can I improve the accuracy of quantification?
-
Answer: Overlapping isotopic envelopes from co-eluting peptides are a significant challenge in 15N metabolic labeling experiments. Here’s a systematic approach to troubleshoot and mitigate this issue:
-
Optimize Chromatographic Separation: The first step is to improve the physical separation of peptides before they enter the mass spectrometer.
-
Gradient Optimization: Lengthening the liquid chromatography (LC) gradient can enhance the separation of peptides with similar retention times.[1]
-
Column Chemistry: If gradient optimization is insufficient, consider using a column with a different stationary phase to alter peptide selectivity.[2]
-
Temperature Adjustment: Modifying the column temperature can also influence peptide retention and improve resolution.[2]
-
-
Utilize High-Resolution Mass Spectrometry: High-resolution mass spectrometers can help distinguish between the isotopic peaks of co-eluting peptides, even with partial overlap. Ensure your instrument is properly calibrated to achieve the highest possible mass accuracy.
-
Employ Deconvolution Algorithms: Specialized software algorithms can computationally separate the signals of co-eluting peptides. These algorithms use the characteristic isotopic patterns of 14N and 15N-labeled peptides to deconvolve the mixed spectra.[3] Several deconvolution algorithms are available, including vendor-specific tools like Xtract and SNAP, as well as third-party software.[4][5]
-
Data-Independent Acquisition (DIA): Consider using a DIA workflow. DIA systematically fragments all ions within a specified m/z range, which can help in the deconvolution of complex spectra from co-eluting peptides. Software such as Spectronaut is designed for DIA data analysis.[6]
-
Adjust Data Analysis Parameters:
-
Mass Tolerance: Set a narrow mass tolerance for peptide identification to minimize the chances of misidentifying peaks from co-eluting species.
-
Isotope Cluster Pattern Matching: Some software, like Protein Prospector, allows for isotope cluster pattern matching to flag incorrect monoisotopic peak assignments that may arise from co-elution.[7]
-
-
Issue 2: Difficulty in identifying 15N-labeled peptides due to complex spectra from co-eluting species.
-
Question: I am having trouble getting confident identifications for my 15N-labeled peptides, especially in dense regions of the chromatogram. Could co-elution be the cause, and how can I improve my identification rates?
-
Answer: Co-elution can indeed lead to chimeric MS/MS spectra, where fragment ions from multiple precursor peptides are present, making confident peptide identification challenging. Here are some strategies to address this:
-
Refine Chromatographic Separation: As with quantification issues, improving the LC separation is a critical first step. A better-resolved chromatogram will result in purer precursor ion populations for MS/MS analysis.
-
Optimize Data-Dependent Acquisition (DDA) Parameters:
-
Dynamic Exclusion: Enable and optimize dynamic exclusion to prevent the mass spectrometer from repeatedly selecting the most abundant co-eluting peptides for fragmentation, allowing for the selection of lower-abundance species.
-
Isolation Window: Use a narrower isolation window for precursor ion selection to reduce the likelihood of co-isolating multiple peptides.
-
-
Advanced Search Algorithms: Utilize search algorithms that are specifically designed to handle chimeric spectra. Some modern proteomics software can identify peptides from mixed MS/MS spectra.
-
Software for 15N Data Analysis: Employ software specifically designed for 15N metabolic labeling data. For instance, Protein Prospector can handle 15N data and helps in distinguishing between light and heavy peptide pairs.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is peptide co-elution in the context of 15N proteomics?
A1: In liquid chromatography-mass spectrometry (LC-MS) based proteomics, co-elution refers to the situation where two or more different peptide species are not adequately separated by the chromatography column and enter the mass spectrometer at the same time.[9] In 15N proteomics, this is particularly problematic because the mass spectrometer will detect the isotopic envelopes of both the 14N (light) and 15N (heavy) labeled peptides, as well as any other co-eluting species, simultaneously. This can lead to overlapping signals that complicate identification and quantification.
Q2: Why is co-elution a more significant problem in 15N proteomics compared to other labeling methods like SILAC?
A2: In 15N metabolic labeling, every nitrogen atom in a peptide is replaced with a 15N isotope. This results in a variable mass shift between the light and heavy versions of a peptide, depending on the number of nitrogen atoms it contains.[7][8] This contrasts with SILAC, where a fixed mass difference is introduced. The variable mass shift in 15N labeling, combined with the natural isotopic distribution of both the light and heavy peptides, can create very complex and overlapping spectral patterns, especially when multiple peptides co-elute. The isotopic clusters of heavy labeled peptides are also generally broader, which further increases the chance of overlap.[7][8]
Q3: How can I visually inspect my data for signs of co-elution?
A3: You can look for several indicators in your raw data:
-
Distorted Peak Shapes: In the extracted ion chromatogram (XIC), co-eluting peptides can result in peaks that are broader than expected, or have shoulders or split tops.[2]
-
Irregular Isotopic Patterns: When viewing the mass spectrum, the isotopic distribution of a peptide should follow a predictable pattern. If the observed pattern is distorted or shows unexpected peaks, it could be due to a co-eluting species.
Q4: Are there any experimental design strategies to minimize the impact of co-elution?
A4: Yes, in addition to optimizing your LC-MS method, you can consider:
-
Fractionation: For highly complex samples, offline fractionation of proteins or peptides before LC-MS analysis can significantly reduce the number of co-eluting species in any given run.
-
Reverse Labeling: Performing a reverse labeling experiment, where the control sample is labeled with 15N and the experimental sample is unlabeled, can help confirm quantitative results and identify potential artifacts.[10][11][12][13]
Experimental Protocols
Protocol 1: Basic Workflow for 15N Metabolic Labeling and LC-MS/MS Analysis
This protocol outlines the key steps for a typical 15N metabolic labeling experiment.
-
Cell Culture and Labeling:
-
Grow one population of cells in a medium containing the natural abundance of nitrogen (14N).
-
Grow a second population of cells in a medium where the primary nitrogen source (e.g., ammonium (B1175870) salt or specific amino acids) is replaced with its 15N-labeled counterpart. The labeling duration should be sufficient to achieve high incorporation (typically >95%).[8]
-
-
Sample Preparation:
-
Harvest and lyse the 14N and 15N-labeled cell populations.
-
Determine the protein concentration for each lysate.
-
Mix equal amounts of protein from the 14N and 15N samples.[14]
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the mixed protein sample using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture.
-
Analyze the peptides using a high-resolution nano-LC-MS/MS system.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the 14N and 15N peptide pairs.
-
Account for the 15N incorporation efficiency in the quantification calculations.[7]
-
Quantitative Data Summary
Table 1: Impact of LC Gradient Length on Peptide Co-elution
| LC Gradient Length (minutes) | Average Number of Co-eluting Peptides per MS/MS Scan | Average Peptide ID Confidence Score |
| 60 | 3.2 | 85.4 |
| 120 | 2.1 | 92.1 |
| 180 | 1.5 | 95.7 |
This table illustrates that increasing the LC gradient length generally reduces the number of co-eluting peptides, leading to higher confidence in peptide identifications. Data is hypothetical and for illustrative purposes.
Visualizations
Caption: A general overview of the experimental workflow in a 15N metabolic labeling proteomics study.
Caption: A logical workflow for troubleshooting issues arising from peptide co-elution.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Deconvolution in mass spectrometry based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Top-Down Proteomics Data Analysis by Combining Deconvolution Results through a Machine Learning Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Software | Core Facility for Mass Spectrometry [proteomics.uni-mainz.de]
- 7. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. m.youtube.com [m.youtube.com]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy:using metabolic precursors in sample preparation - White Rose Research Online [eprints.whiterose.ac.uk]
- 14. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]
Reducing variability in 15N metabolic labeling experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in 15N metabolic labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete 15N Labeling
Q1: My 15N incorporation efficiency is below the recommended >97%. What are the common causes and how can I improve it?
A1: Incomplete labeling is a frequent issue that significantly impacts the accuracy of quantification by underestimating the heavy-to-light peptide ratios.[1] Achieving a labeling efficiency of at least 97% is crucial for reliable results.[1]
Common Causes & Solutions:
-
Insufficient Labeling Time: The number of cell divisions is critical for achieving high incorporation. For mammalian cell cultures, a minimum of 5-6 cell doublings is recommended to ensure near-complete labeling of the proteome.[1][2] For organisms with slower turnover, like plants, longer labeling periods (e.g., 14 days) may be necessary.[3]
-
Contamination with 14N Sources: Standard fetal bovine serum (FBS) in cell culture media contains unlabeled amino acids, which will compete with the 15N-labeled sources. It is essential to use dialyzed FBS to minimize this contamination.[4] Also, ensure that the basal medium itself does not contain unlabeled nitrogen sources.
-
Purity of the 15N Isotope: The purity of the 15N-labeled compound (e.g., 15NH4Cl, K15NO3) is critical. Always use high-purity isotopes (ideally >99%) from a reliable supplier.[3]
-
Suboptimal Growth Conditions: Factors that slow down cell growth and protein synthesis can hinder efficient label incorporation. Ensure that cell culture conditions (e.g., temperature, CO2, media supplements) are optimal for your specific cell line.[5][6]
Troubleshooting Workflow for Incomplete Labeling:
Caption: A decision tree for troubleshooting incomplete 15N labeling.
Issue 2: High Variability Between Replicate Experiments
Q2: I'm observing significant quantitative differences between my biological or technical replicates. How can I minimize this variability?
A2: Minimizing experimental variability is the primary advantage of metabolic labeling, as samples can be mixed early in the workflow.[2][7] However, several factors can still introduce variability.
Sources of Variability & Mitigation Strategies:
-
Inconsistent Labeling Efficiency: Variability in labeling efficiency between experiments is a major source of quantitative error.[8] It is crucial to standardize the labeling protocol, including the duration, cell passage number, and media components. Always measure the labeling efficiency for each experiment and use this value to correct the final protein ratios during data analysis.[3][8]
-
Sample Mixing Errors: Inaccurate protein quantification before mixing the "light" (14N) and "heavy" (15N) samples can lead to systematic errors. Use a reliable protein quantification assay and ensure precise pipetting.
-
Cell Passage Number: High passage numbers can alter cell characteristics, including growth rates and protein expression, leading to variability. It is good practice to use cells within a consistent and low passage number range for all experiments.
-
Label-Swap Experiments: To control for any unforeseen isotope-specific effects on cell physiology or protein expression, perform label-swap replicate experiments.[9][10] In a label-swap, you would have one replicate where Condition A is "light" and Condition B is "heavy," and a second replicate where Condition A is "heavy" and Condition B is "light."
Data Presentation: Impact of Labeling Efficiency on Peptide Identification
| Labeling Efficiency | Heavy (15N) Peptide IDs | Light (14N) Peptide IDs | Comment |
| < 95% | Significantly Lower | Higher | Low enrichment broadens isotope clusters, making monoisotopic peak assignment for heavy peptides difficult, thus reducing identifications.[3][8] |
| 95% - 98% | Moderately Lower | Higher | Identification of heavy peptides improves but may still lag behind light peptides.[11] |
| > 98.5% | Similar | Similar | At high enrichment levels, the identification rate between heavy and light peptides becomes comparable.[3] |
Issue 3: Challenges in Data Analysis and Quantification
Q3: How do I accurately determine labeling efficiency and correct for it in my data?
A3: Accurately determining and correcting for labeling efficiency is a critical step for reliable quantification.
Protocol for Determining Labeling Efficiency:
-
Acquire High-Resolution MS1 Scans: Analyze the "heavy" labeled sample alone by LC-MS/MS. It is recommended to acquire MS1 survey scans at high resolution (e.g., 120,000) to reduce peak overlap.[7]
-
Identify Abundant Peptides: Search the data to identify several (e.g., 8-10) abundant peptides from different proteins.[3][8]
-
Compare Experimental vs. Theoretical Isotope Patterns: For each identified peptide, extract the experimental isotopic distribution. Compare this to the theoretical isotopic distribution at various enrichment levels (e.g., 95%, 97%, 99%).[8]
-
Calculate Efficiency: A common method is to measure the intensity of the monoisotopic peak (M) and the peak to its left (M-1), which is caused by incomplete labeling. The ratio of M-1/M can be used to calculate the labeling efficiency.[3][8]
-
Average the Results: Calculate the average labeling efficiency across the multiple peptides analyzed. The labeling efficiency is typically constant across all proteins within a single experiment.[3][8]
Data Analysis Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. web.mit.edu [web.mit.edu]
- 6. Application Note 15 â Top Ten Tips for Producing 13C/15N Protein in Abundance [isotope.com]
- 7. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 8. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Protein Quantification with ¹⁵N Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy of protein quantification using ¹⁵N metabolic labeling.
Troubleshooting Guides
This section addresses specific issues that may arise during ¹⁵N labeling experiments.
Issue: Incomplete ¹⁵N Labeling
Question: My mass spectrometry data indicates low or incomplete incorporation of ¹⁵N into my proteins. What are the possible causes and how can I resolve this?
Answer: Incomplete labeling is a common issue that can significantly impact the accuracy of protein quantification. Here are the primary causes and troubleshooting steps:
-
Insufficient Labeling Time: For complete labeling, the ¹⁵N-containing nutrient must be the primary source of nitrogen for an adequate duration. In cell culture, this typically requires at least five to six cell doublings for the existing "light" (¹⁴N) proteins to be diluted out through cell division and protein turnover.[1] For organisms like Arabidopsis, a labeling period of 14 days is recommended to achieve high efficiency.[2][3]
-
Solution: Extend the labeling period to ensure sufficient incorporation of the ¹⁵N isotope. Monitor labeling efficiency at different time points to determine the optimal duration for your specific system.
-
-
Purity of ¹⁵N Source: The isotopic purity of the ¹⁵N-labeled nutrient is crucial.
-
Solution: Ensure the use of high-purity (>99%) ¹⁵N-labeled compounds from a reputable supplier.[2]
-
-
Amino Acid Recycling: The recycling of amino acids from the degradation of pre-existing "light" proteins can dilute the ¹⁵N-labeled amino acid pool, leading to lower incorporation rates.
-
Solution: While difficult to eliminate completely, understanding the protein turnover rates in your system can help in designing the labeling strategy. For tissues with slow protein turnover, a longer labeling period across generations may be necessary to achieve high enrichment.[1]
-
-
Contamination with ¹⁴N: Contamination from external sources can compromise labeling efficiency.
-
Solution: Use dialyzed serum in cell culture media to minimize the introduction of unlabeled amino acids.[4] Ensure all media components are free from unlabeled nitrogen sources.
-
Issue: Low Protein Yield
Question: I am experiencing low protein yield after my ¹⁵N labeling experiment. What could be the cause and how can I improve it?
Answer: Low protein yield can stem from several factors throughout the experimental workflow.
-
Suboptimal Cell Growth: "Leaky" expression of a potentially toxic protein before induction can slow cell growth, leading to a lower final cell density and consequently, lower protein yield.[5]
-
Solution: Use a tightly regulated promoter system to minimize basal expression. Optimizing culture conditions such as temperature and induction time can also improve cell health and protein expression.[6]
-
-
Inefficient Cell Lysis and Protein Extraction: Incomplete disruption of cells will result in a significant loss of protein.
-
Solution: Choose a lysis method appropriate for your cell type (e.g., physical disruption, detergents).[7] Ensure the lysis buffer is effective and compatible with downstream processing.
-
-
Protein Degradation: Proteases released during cell lysis can degrade the target proteins.
-
Solution: Perform all extraction steps at low temperatures and include a protease inhibitor cocktail in your lysis buffer.[8]
-
-
Protein Insolubility: Overexpressed proteins can sometimes form insoluble inclusion bodies.
-
Solution: Optimize expression conditions (e.g., lower temperature, different expression strain) to enhance protein solubility. Solubilization agents can be used during extraction, but their compatibility with mass spectrometry must be considered.[8]
-
Issue: Complex and Inaccurate Mass Spectrometry Data
Question: The mass spectra from my ¹⁵N-labeled samples are complex, making peptide identification and quantification difficult and inaccurate. How can I address this?
Answer: The inherent nature of ¹⁵N labeling can lead to complex spectra, but several strategies can mitigate these challenges.
-
Variable Mass Shifts: Unlike SILAC, where there is a fixed mass difference between light and heavy peptides, the mass shift in ¹⁵N labeling depends on the number of nitrogen atoms in each peptide, complicating automated data analysis.[9]
-
Co-eluting Peptides: In complex samples, peptides with similar properties can co-elute, leading to overlapping isotopic envelopes and inaccurate quantification.[3]
-
Inaccurate Monoisotopic Peak Assignment: Incomplete labeling can broaden the isotopic cluster of heavy-labeled peptides, making it difficult to correctly identify the monoisotopic peak.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of ¹⁵N metabolic labeling over other quantification methods like SILAC?
A1: The main advantage of ¹⁵N labeling is its universal applicability to any organism that can be grown on a defined medium with a single nitrogen source. This makes it suitable for a wide range of model systems, including bacteria, yeast, plants, and even small animals.[1] In contrast, SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) is primarily limited to cell culture and relies on the uptake of specific labeled amino acids.[12][13]
Q2: How do I determine the ¹⁵N labeling efficiency?
A2: Labeling efficiency can be determined by comparing the experimental isotopic distribution of several identified peptides with their theoretical distributions at different enrichment levels.[3][14] Software tools like Protein Prospector have modules (e.g., "MS-Isotope") that allow you to input a peptide sequence and an estimated incorporation rate to generate a theoretical isotopic pattern, which can then be manually compared to your experimental data.[3][14] The ratio of the M-1 peak (the peak immediately to the left of the monoisotopic peak) to the monoisotopic peak (M) is particularly sensitive to labeling efficiency and can be used for this calculation.[14]
Q3: Can the passage number of my cell line affect ¹⁵N labeling?
A3: Yes, the passage number can significantly impact your experiment. High-passage number cells can exhibit altered growth rates, protein expression profiles, and overall metabolism.[15] These changes can lead to inconsistent or incomplete labeling. It is highly recommended to use low-passage cells (e.g., <15-20 passages) for quantitative proteomics experiments to ensure reproducibility and physiological relevance.[16]
Q4: What are the key considerations for data acquisition in an LC-MS/MS experiment with ¹⁵N-labeled samples?
A4: High-resolution mass analysis is critical for both precursor ions (MS1) and fragment ions (MS2).[3] High resolution in MS1 helps to resolve overlapping isotopic clusters from co-eluting peptides, improving quantification accuracy.[3] High mass accuracy in MS2 improves the confidence of peptide identification. Data-dependent acquisition (DDA) settings should be optimized for the complexity of your sample and the speed of your chromatography to maximize the number of identified and quantified proteins.[10]
Q5: What is the difference between ¹⁵N labeling and SILAC?
A5: The primary difference lies in the labeling strategy. ¹⁵N labeling incorporates the heavy isotope into all nitrogen-containing molecules, leading to a variable mass shift in peptides depending on their amino acid composition.[17] SILAC, on the other hand, uses specific amino acids (typically lysine (B10760008) and arginine) labeled with heavy isotopes (¹³C or ¹⁵N), resulting in a constant and predictable mass shift for most tryptic peptides.[13][18]
Quantitative Data Summary
| Parameter | Typical Range | Factors Influencing the Value | Reference |
| ¹⁵N Labeling Efficiency | 93-99% | Purity of ¹⁵N source, labeling duration, organism's metabolic rate, cell doubling time. | [2][3] |
| Protein Yield (from E. coli) | Can exceed 100 mg/L | Expression vector and strain, induction conditions (time, temperature), cell density at induction. | [5][6] |
| Recommended Cell Passages | < 15-20 | To maintain cellular phenotype, growth rate, and protein expression profiles. | [16] |
Experimental Protocols
Protocol 1: ¹⁵N Metabolic Labeling in E. coli
This protocol is adapted for protein expression and labeling in E. coli.
-
Prepare Minimal Media: Prepare M9 minimal medium, but omit the standard ammonium (B1175870) chloride (NH₄Cl).
-
Add ¹⁵N Source: Supplement the M9 medium with ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) as the sole nitrogen source. For a 1-liter culture, add 1 gram of ¹⁵NH₄Cl.[19]
-
Inoculation:
-
Growth and Induction:
-
Grow the main culture at the optimal temperature for your protein (e.g., 37°C) with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.8-1.0.[21]
-
Induce protein expression according to your vector system (e.g., with IPTG).
-
Continue to culture for an additional 2-12 hours post-induction.[21]
-
-
Cell Harvest: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -20°C or processed immediately.[21]
Protocol 2: Protein Extraction and Digestion
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer containing a protease inhibitor cocktail.[8] Use a physical lysis method (e.g., sonication or French press) or a detergent-based method to disrupt the cells.[7]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
-
Mixing (for relative quantification): Combine the "light" (¹⁴N) and "heavy" (¹⁵N) protein samples in a 1:1 ratio based on protein concentration.
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT (dithiothreitol) and incubating.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) and incubating in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the concentration of any denaturants (e.g., urea).
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 to 1:100).
-
Incubate overnight at 37°C.[22]
-
-
Desalting: Acidify the digest with trifluoroacetic acid (TFA) and desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.[22] The desalted peptides are now ready for LC-MS/MS analysis.
Visualizations
References
- 1. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. Application Note 15 â Top Ten Tips for Producing 13C/15N Protein in Abundance [isotope.com]
- 6. ukisotope.com [ukisotope.com]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. ckisotopes.com [ckisotopes.com]
- 10. Optimization of Data-Dependent Acquisition Parameters for Coupling High-Speed Separations with LC-MS/MS for Protein Identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 14. researchgate.net [researchgate.net]
- 15. korambiotech.com [korambiotech.com]
- 16. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Mechanisms of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 19. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 20. antibodies.cancer.gov [antibodies.cancer.gov]
- 21. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 22. biorxiv.org [biorxiv.org]
Validation & Comparative
A Head-to-Head Comparison: Thymidine 5'-monophosphate-15N2 vs. BrdU for Cell Proliferation Assays
For researchers, scientists, and drug development professionals, accurately measuring cell proliferation is fundamental to understanding biological processes and evaluating the efficacy of therapeutic agents. The incorporation of thymidine (B127349) analogs into newly synthesized DNA is a cornerstone of these assays. This guide provides an objective comparison of two such analogs: the stable isotope-labeled Thymidine 5'-monophosphate-15N2 and the widely used bromodeoxyuridine (BrdU).
This comparison delves into their mechanisms of action, experimental protocols, and performance characteristics, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Principle of the Methods
Both this compound and BrdU are analogs of thymidine, a natural precursor for DNA synthesis. During the S-phase of the cell cycle, these analogs are incorporated into newly synthesized DNA, serving as markers for proliferating cells. The key difference lies in their chemical nature and, consequently, their detection methods and biological impact.
This compound is a non-radioactive, stable isotope-labeled version of the natural DNA precursor. The nitrogen atoms in the thymine (B56734) base are replaced with the heavier 15N isotope. Its incorporation is detected by the change in mass, typically measured by Multi-Isotope Imaging Mass Spectrometry (MIMS). This method offers the significant advantage of being non-toxic and minimally perturbing to the cell's natural processes.
Bromodeoxyuridine (BrdU) is a synthetic nucleoside analog where the methyl group at the 5th position of the pyrimidine (B1678525) ring is replaced by a bromine atom.[1] This structural alteration allows for its detection using specific monoclonal antibodies. However, the incorporation of this halogenated analog can have cytotoxic and genotoxic effects, potentially influencing the very processes being measured.[2][3][4][5]
Comparative Data
The following table summarizes the key characteristics and performance aspects of this compound and BrdU based on available research.
| Feature | This compound | Bromodeoxyuridine (BrdU) |
| Principle of Detection | Mass change due to 15N incorporation | Antibody-based detection of the bromine moiety |
| Primary Detection Method | Multi-Isotope Imaging Mass Spectrometry (MIMS) | ELISA, Flow Cytometry, Immunohistochemistry (IHC) |
| Toxicity | Generally considered non-toxic and non-perturbing.[6][7] | Known to have cytotoxic, genotoxic, and anti-proliferative effects, and can alter the cell cycle.[2][3][4][5] |
| Sensitivity | High, capable of detecting low levels of incorporation at subcellular resolution. | High, with various signal amplification strategies available (e.g., enzymatic reactions in ELISA). |
| Protocol Complexity | High. Requires specialized equipment (MIMS) and expertise in mass spectrometry data analysis. | Moderate. Well-established protocols with commercially available kits.[8][9][10][11] |
| Multiplexing Capability | Can be combined with other stable isotope labels for multi-faceted analysis. | Can be combined with fluorescent antibodies for other cellular markers, though DNA denaturation step may affect some epitopes. |
| In Vivo Application | Safe for use in humans and animals for in vivo proliferation studies.[6][7] | Widely used in animal models, but toxicity is a concern for long-term studies and limits human applications. |
Experimental Workflows
The experimental workflows for utilizing this compound and BrdU differ significantly, primarily in the detection phase.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Effects of Bromodeoxyuridine and [3H]Thymidine Incorporation into DNA on Cell Proliferation, Position, and Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 7. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. abcam.com [abcam.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. k-assay.com [k-assay.com]
A Head-to-Head Comparison: 15N vs. 13C Labeled Thymidine for DNA Synthesis Analysis
For researchers, scientists, and drug development professionals delving into the intricacies of DNA synthesis, the choice of isotopic label for thymidine (B127349) is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two leading stable isotopes, ¹⁵N and ¹³C-labeled thymidine, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tracer for your research needs.
Stable isotope-labeled thymidine, in conjunction with mass spectrometry-based techniques, has emerged as a powerful and safe alternative to traditional autoradiography using ³H-thymidine or assays with thymidine analogues like bromodeoxyuridine (BrdU).[1][2] Among the stable isotopes, ¹⁵N and ¹³C are the most commonly employed for labeling thymidine to track its incorporation into newly synthesized DNA. The fundamental principle lies in the thymidine salvage pathway, where exogenous thymidine is taken up by cells and incorporated into their DNA during the S-phase of the cell cycle.
At a Glance: Key Differences Between ¹⁵N and ¹³C Labeled Thymidine
| Feature | ¹⁵N Labeled Thymidine | ¹³C Labeled Thymidine |
| Natural Abundance of Isotope | ~0.37%[3][] | ~1.1%[] |
| Signal-to-Noise Ratio in MS | Higher, due to lower natural abundance.[3][5] | Lower, due to higher natural abundance.[] |
| Primary Analytical Technique | Multi-Isotope Imaging Mass Spectrometry (MIMS)[3][6][7] | Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[8][9][10], MIMS[6] |
| Sensitivity | Generally considered higher, especially in MIMS.[5] | Effective, but potentially lower sensitivity than ¹⁵N in certain applications. |
| Metabolic Scrambling | Less prone to metabolic scrambling of the label. | The carbon backbone is generally stable, but rearrangements can occur in certain metabolic analyses.[] |
| Cost | Can be more expensive. | Generally more economical. |
| Common Applications | In vivo and in vitro cell turnover studies, fate mapping of cells.[3][7] | DNA stable-isotope probing (DNA-SIP), in vitro proliferation assays.[8][9] |
Delving Deeper: A Performance-Based Comparison
The selection between ¹⁵N and ¹³C-labeled thymidine hinges on the specific requirements of the experiment, particularly the desired sensitivity and the analytical instrumentation available.
Signal-to-Noise Ratio and Sensitivity: The most significant advantage of ¹⁵N-labeled thymidine lies in the lower natural abundance of the ¹⁵N isotope (~0.37%) compared to ¹³C (~1.1%).[3][] This lower natural background results in a higher signal-to-noise ratio during mass spectrometric analysis, making it easier to detect the labeled thymidine incorporated into DNA.[3][5] Consequently, ¹⁵N-thymidine is often considered the superior choice for experiments requiring high sensitivity, such as tracking the proliferation of rare cell populations.[5]
Analytical Approaches: ¹⁵N-thymidine is frequently paired with Multi-Isotope Imaging Mass Spectrometry (MIMS), a technique that allows for the visualization and quantification of isotope incorporation at the subcellular level with high spatial resolution.[3][6][7] This makes it an invaluable tool for studying cell turnover and fate in complex tissues. ¹³C-labeled thymidine can also be analyzed by MIMS, but it is more commonly quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][8][9][10] LC-MS/MS is a powerful technique for the quantitative analysis of labeled nucleosides from bulk DNA samples.
Metabolic Stability: While both isotopes are stable and do not decay, the potential for the labeled atom to be exchanged or lost during metabolic processes is a consideration. The carbon backbone of thymidine labeled with ¹³C is generally stable.[] However, in some metabolic pathways, rearrangements of the carbon skeleton can occur. The nitrogen atoms in the pyrimidine (B1678525) ring of thymidine, where ¹⁵N is incorporated, are considered highly stable and less susceptible to metabolic scrambling.
Experimental Workflows and Protocols
To effectively utilize these tracers, it is crucial to follow established protocols for labeling, sample processing, and analysis.
Signaling Pathway: Thymidine Salvage Pathway
The incorporation of exogenous thymidine into DNA is primarily mediated by the thymidine salvage pathway. Understanding this pathway is fundamental to designing and interpreting experiments using labeled thymidine.
Figure 1: The thymidine salvage pathway for DNA incorporation.
Experimental Workflow for DNA Synthesis Analysis
The general workflow for analyzing DNA synthesis using either ¹⁵N or ¹³C-labeled thymidine involves several key steps, from labeling the cells or organism to the final analysis.
Figure 2: General experimental workflow for DNA synthesis analysis.
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Labeling with ¹⁵N or ¹³C-Thymidine
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase during the labeling period.
-
Labeling Medium Preparation: Prepare the cell culture medium containing the desired concentration of ¹⁵N or ¹³C-labeled thymidine. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Labeling: Remove the existing medium and replace it with the labeling medium.
-
Incubation: Incubate the cells for a duration equivalent to at least one cell cycle to ensure sufficient incorporation of the label.
-
Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them by trypsinization or scraping.
Protocol 2: DNA Extraction and Hydrolysis for Mass Spectrometry Analysis
-
DNA Extraction: Extract genomic DNA from the harvested cells or tissues using a commercial DNA extraction kit or a standard phenol-chloroform protocol.[11]
-
DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer or a fluorometric assay.
-
Enzymatic Hydrolysis: To break down the DNA into individual deoxynucleosides for analysis, incubate the purified DNA with a mixture of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 12-24 hours.[11][12]
-
Sample Cleanup: Centrifuge the hydrolyzed sample to pellet any undigested material. The supernatant containing the deoxynucleosides is then ready for mass spectrometry analysis.[11]
Protocol 3: Multi-Isotope Imaging Mass Spectrometry (MIMS) Analysis of ¹⁵N-Thymidine
-
Sample Preparation: Tissues are fixed, embedded (e.g., in resin), and sectioned into thin slices (typically 100-200 nm). The sections are then mounted on a conductive substrate.
-
Instrument Setup: The MIMS instrument (e.g., NanoSIMS 50L) is tuned to detect the masses corresponding to ¹²C¹⁴N⁻ and ¹²C¹⁵N⁻.[7] The ratio of these two ions is used to determine the ¹⁵N enrichment.
-
Data Acquisition: A primary ion beam is rastered across the sample surface, generating secondary ions that are analyzed by the mass spectrometer. This process creates images that map the distribution of the different isotopes within the tissue section.
-
Data Analysis: Specialized software is used to analyze the MIMS images and quantify the ¹⁵N/¹⁴N ratio in specific regions of interest, such as cell nuclei, to identify cells that have undergone DNA synthesis.[3]
Protocol 4: LC-MS/MS Analysis of ¹³C-Thymidine
-
Chromatographic Separation: The hydrolyzed DNA sample is injected into a liquid chromatograph. The deoxynucleosides are separated on a C18 reversed-phase column using a gradient of aqueous and organic mobile phases.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the unlabeled and ¹³C-labeled thymidine.[10] This involves selecting the precursor ion (the protonated thymidine molecule) and then fragmenting it to produce a specific product ion.
-
Quantification: The peak areas of the unlabeled and ¹³C-labeled thymidine are used to calculate the percentage of ¹³C enrichment in the DNA sample.
Conclusion: Making the Right Choice
Both ¹⁵N and ¹³C-labeled thymidine are powerful tools for the analysis of DNA synthesis, offering a safe and robust alternative to radioactive methods. The choice between them should be guided by the specific experimental goals and available resources.
-
For studies demanding the highest sensitivity and subcellular localization , particularly in complex tissues, ¹⁵N-thymidine coupled with MIMS is the preferred method due to its superior signal-to-noise ratio.[3][5]
-
For quantitative analysis of DNA synthesis in bulk samples , where high throughput may be a consideration, ¹³C-thymidine analyzed by LC-MS/MS offers a reliable and often more economical option .[8][9]
Ultimately, a thorough understanding of the principles behind each labeling strategy and the associated analytical techniques will empower researchers to design and execute experiments that yield clear and impactful results in the dynamic field of DNA synthesis research.
References
- 1. mdpi.com [mdpi.com]
- 2. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic imaging at the nanoscale with Multi-Isotope Imaging Mass Spectrometry (MIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Resolution Multi-Isotope Imaging Mass Spectrometry (MIMS) Imaging Applications in Stem Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A liquid chromatography - mass spectrometry method to measure ¹³C-isotope enrichment for DNA stable-isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Incorporation characteristics of exogenous 15N-labeled thymidine, deoxyadenosine, deoxyguanosine and deoxycytidine into bacterial DNA - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mass Spectrometry Results of ¹⁵N Labeled Experiments: A Comparative Guide
In the realm of quantitative proteomics, stable isotope labeling has become a cornerstone for accurate and reproducible measurements.[1] Among these methods, ¹⁵N metabolic labeling stands out as a powerful technique for the comprehensive quantification of thousands of proteins by introducing a stable heavy isotope into all expressed proteins.[1][2][3] This approach significantly minimizes experimental variability by allowing for the early mixing of samples.[2] However, the validation of results from ¹⁵N labeled experiments is crucial to ensure data accuracy and reliability, given challenges such as incomplete labeling and the complexity of data analysis.[2]
This guide provides a comparative overview of methodologies for validating mass spectrometry results of ¹⁵N labeled experiments, presents supporting experimental data, and offers detailed protocols for researchers, scientists, and drug development professionals.
Comparison of Quantitative Proteomics Strategies
The choice of a quantification strategy is pivotal and depends on the specific experimental goals, the nature of the sample, and the available resources. Below is a comparison of ¹⁵N metabolic labeling with two other prevalent methods: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ).
| Feature | ¹⁵N Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Label-Free Quantification (LFQ) |
| Principle | Incorporation of ¹⁵N-containing nutrients into all proteins within a cell culture or whole organism.[1] | Incorporation of "heavy" amino acids (e.g., ¹³C or ¹⁵N-labeled arginine and lysine) into proteins in cell culture. | Comparison of signal intensities of unlabeled peptides across different mass spectrometry runs.[4][5] |
| Advantages | - Comprehensive labeling of the entire proteome.- Early sample mixing minimizes experimental variability.- Applicable to whole organisms.[1] | - High accuracy due to early sample mixing.- Well-established workflows and data analysis tools.[1] | - No special media or reagents required.- Applicable to a wide range of sample types. |
| Disadvantages | - Incomplete labeling can complicate data analysis.- The mass difference between labeled and unlabeled peptides varies depending on the number of nitrogen atoms.[2][3] | - Primarily limited to cell culture.- Incomplete labeling can occur.- The cost of labeled amino acids can be high.[1][4] | - Susceptible to variations in sample preparation and MS analysis.- Generally lower accuracy and precision compared to labeling methods.[1] |
| Typical Labeling Efficiency | Can range from 93-99%, contingent on the organism and the duration of labeling.[2][3] | Can achieve >95% incorporation after 5-6 cell doublings.[1] | Not applicable. |
Experimental Protocols
Accurate and reproducible quantification in ¹⁵N labeling experiments hinges on meticulous execution of the experimental workflow.
1. ¹⁵N Metabolic Labeling of Cells or Organisms
The foundational step is the efficient incorporation of the ¹⁵N isotope.
-
For Cell Culture:
-
Culture cells in a "light" medium containing the natural abundance of nitrogen (¹⁴N).
-
For the "heavy" sample, culture cells in a medium where the primary nitrogen sources are substituted with ¹⁵N-labeled compounds (e.g., ¹⁵NH₄Cl, K¹⁵NO₃).
-
Ensure a sufficient number of cell divisions (typically at least 5-6) to achieve a high level of ¹⁵N incorporation (>95%).[1]
-
-
For Whole Organisms (e.g., Plants):
-
Grow the organism on a medium where ¹⁵N-labeled nitrogen salts are the sole nitrogen source.[1]
-
2. Sample Preparation and Mass Spectrometry
-
Harvest the "light" (¹⁴N) and "heavy" (¹⁵N) labeled cells or tissues.
-
Combine the samples in a 1:1 ratio based on cell number or protein concentration.
-
Perform protein extraction, digestion (typically with trypsin), and peptide cleanup.
-
Analyze the resulting peptide mixture using high-resolution mass spectrometry (e.g., Orbitrap or FT-ICR).[6][7] It is recommended that both MS1 survey scans and MS2 fragment scans are acquired with high resolution.[2]
Data Analysis Workflow
The analysis of ¹⁵N-labeled peptide data requires specialized software and a systematic approach to ensure accurate quantification.
Key Data Analysis Steps:
-
Peptide Identification: The acquired MS/MS spectra are searched against a protein database to identify both the ¹⁴N and ¹⁵N-labeled peptides.[1]
-
Determination of Labeling Efficiency: The ¹⁵N enrichment level is calculated by comparing the experimental isotopic pattern of known peptides to their theoretical distributions at different enrichment levels.[2] The M-1/M ratio is particularly sensitive to labeling efficiency and is often used for this calculation.[2][6]
-
Peptide Quantification: Extracted ion chromatograms (XICs) are generated for both the light and heavy forms of each identified peptide.[1][4]
-
Ratio Adjustment: The calculated peptide ratios are corrected based on the determined labeling efficiency to account for incomplete labeling.[1][2]
-
Protein Quantification: The adjusted ratios of multiple peptides belonging to the same protein are combined to determine the overall protein abundance ratio. The median ratio is often used to provide a robust estimate.[1][2]
Software for Data Analysis
Several software packages are available for analyzing ¹⁵N labeling data, each with its own set of features.
| Software | Key Features | Availability |
| Protein Prospector | Open-access web-based software. Features include ratio adjustment based on labeling efficiency, median and interquartile range for protein ratios, and isotope cluster pattern matching.[2][3][6] | Free |
| Census | A freely available quantitative software that can fully analyze ¹⁵N-labeled data. It includes algorithms for enrichment ratio calculation and accurate prediction of isotope distribution.[8] | Free |
| MSQuant | A popular tool for quantitative proteomics, supporting various labeling techniques including ¹⁵N. | Free |
| Skyline | A Windows-based application that supports multiple quantitation workflows, including uniformly labeled ¹⁵N.[9] | Free |
| ISODIST | A program that uses Fourier transform convolution to calculate the isotope distribution of species with complex labeling patterns and fits the calculated distribution to a data set.[10] | Free |
Validation of Quantification Accuracy
Several methods can be employed to validate the accuracy of protein quantification from ¹⁵N labeling experiments.
1. Reciprocal Labeling (Label-Swap) Experiments
In a reciprocal experiment, the labeling is reversed. The sample that was initially labeled with ¹⁴N is now labeled with ¹⁵N, and vice versa. This helps to identify and correct for any biases introduced by the labeling process itself.
2. Use of Internal Standards
Heavy-labeled peptides in ¹⁵N labeling experiments can serve as natural internal standards, which increases confidence in the quantification.[1][7]
3. Targeted Mass Spectrometry
Targeted quantification using techniques like Parallel Reaction Monitoring (PRM) on a high-resolution, high-mass-accuracy mass spectrometer can provide more accurate results, especially for low-abundance proteins.[7] This method addresses challenges such as co-eluting peptides and chemical noise that can affect quantification in data-dependent acquisition (DDA) mode.[7]
Conclusion
Mass spectrometric validation of ¹⁵N-labeled peptides is a robust and accurate method for global protein quantification.[1] Its primary advantage lies in the ability to combine samples early in the workflow, thereby minimizing experimental error.[1] While challenges such as incomplete labeling exist, these can be effectively addressed through careful experimental design, appropriate data analysis strategies, and rigorous validation techniques.[2][11] The use of high-resolution mass spectrometry and specialized software tools further enhances the accuracy and reliability of quantification in ¹⁵N labeled experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 4. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroswiss.ch [spectroswiss.ch]
- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ckgas.com [ckgas.com]
- 9. Review of Software Tools for Design and Analysis of Large scale MRM Proteomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. williamson.scripps.edu [williamson.scripps.edu]
- 11. A MS data search method for improved 15N-labeled protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Proteomics: Cross-Validation of 15N Labeling
In the dynamic field of proteomics, accurate and robust quantification of protein abundance is paramount for unraveling complex biological processes and identifying potential therapeutic targets. Among the various techniques available, 15N metabolic labeling has long been a reliable method. However, with the advent of other powerful quantitative strategies, it is crucial for researchers, scientists, and drug development professionals to understand the comparative performance of these methods. This guide provides an objective cross-validation of 15N labeling with other prevalent quantitative proteomics techniques, supported by experimental data and detailed protocols.
Comparative Analysis of Quantitative Proteomics Methods
The choice of a quantitative proteomics strategy depends on various factors, including the biological system under investigation, the desired level of accuracy and precision, and available resources. Here, we compare 15N metabolic labeling with two other widely used methods: Label-Free Quantification (LFQ) and Isobaric Tagging (e.g., iTRAQ, TMT).
| Parameter | 15N Metabolic Labeling | Label-Free Quantification (LFQ) | Isobaric Tagging (iTRAQ/TMT) |
| Principle | In vivo incorporation of 15N-labeled nitrogen sources into all proteins. | Quantification based on the signal intensity or spectral counts of unlabeled peptides. | In vitro chemical labeling of peptides with isobaric tags that have a reporter ion for quantification. |
| Accuracy | High, as samples are mixed at the beginning of the workflow, minimizing experimental variability.[1][2] | Can be high with stringent data analysis and sufficient replicates, but susceptible to variations in sample preparation and instrument performance.[3][4] | Generally high, but can be affected by ratio compression due to co-isolation of precursor ions.[5] |
| Precision | High, due to early sample mixing.[1][6] | Lower compared to labeling methods due to run-to-run variation.[3][7] | High, as differently labeled peptides from various samples are analyzed in a single mass spectrometry run.[8] |
| Proteome Coverage | Can be lower as it relies on the identification of both light and heavy peptide pairs.[9] | Can achieve high proteome coverage.[8][9] | High proteome coverage is achievable.[8] |
| Dynamic Range | Good, but can be limited by the dynamic range of the mass spectrometer. | Wider dynamic range for quantification, especially with low protein loading.[6] | Good, but reporter ion quantification can be challenging for low-abundance proteins. |
| Multiplexing | Typically limited to two conditions (14N vs. 15N). | Not inherently multiplexed; each sample is run separately. | High multiplexing capabilities (up to 18-plex with TMTpro), allowing for the comparison of multiple samples simultaneously.[10][11][12] |
| Applicability | Limited to organisms that can be metabolically labeled.[13][14] | Applicable to virtually any type of biological sample.[7][15] | Applicable to any protein sample that can be digested into peptides.[12] |
| Cost | Can be expensive due to the cost of 15N-labeled media or food.[15] | Generally more cost-effective as it does not require expensive labeling reagents.[4] | Reagents can be expensive, especially for higher-plex experiments.[12] |
| Workflow Complexity | Relatively straightforward in terms of sample preparation after labeling. Data analysis can be complex due to incomplete labeling.[2][16] | Simpler sample preparation, but data analysis requires sophisticated algorithms for alignment and normalization.[7] | More complex sample preparation due to the chemical labeling steps. |
Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate the typical experimental workflows for a cross-validation study comparing these quantitative proteomics methods.
Principles of Quantification
The underlying principles of each quantification method are distinct and are visualized in the following diagrams.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summarized protocols for the key experiments discussed.
15N Metabolic Labeling in Cell Culture
-
Cell Culture: Grow cells in a custom-formulated medium where the standard nitrogen source (e.g., arginine, lysine, or all amino acids) is replaced with its 15N-labeled counterpart. For the control "light" sample, use the standard medium.
-
Label Incorporation: Culture the cells for a sufficient number of cell divisions (typically 5-6) to ensure near-complete incorporation of the 15N label.[17] The efficiency of labeling should be checked and can range from 93-99%.[16][18]
-
Harvesting and Mixing: Harvest the "light" (14N) and "heavy" (15N) cell populations and mix them at a 1:1 ratio based on cell count or total protein amount.[9]
-
Protein Extraction and Digestion: Lyse the mixed cells and extract the proteins. Digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptide pairs and quantify the relative abundance based on the peak intensities of the 14N and 15N forms.[16]
Label-Free Quantification (LFQ)
-
Sample Preparation: Culture and harvest cells from different experimental conditions separately.
-
Protein Extraction and Digestion: Extract proteins and digest them into peptides for each sample individually.
-
LC-MS/MS Analysis: Analyze each sample in a separate LC-MS/MS run. It is critical to maintain consistent chromatographic conditions between runs.
-
Data Analysis: Utilize software that can perform chromatographic alignment and normalization across different runs. Quantification is based on the integrated peak area of the peptide's extracted ion chromatogram or on the number of tandem mass spectra acquired for a given protein (spectral counting).[4][15]
Isobaric Tagging (iTRAQ/TMT)
-
Sample Preparation: Culture and harvest cells from different experimental conditions.
-
Protein Extraction and Digestion: Extract and digest proteins into peptides for each sample separately.
-
Labeling: Label the peptides from each condition with a different isobaric tag (e.g., TMT-126, TMT-127, etc.) according to the manufacturer's protocol.[9] These tags are chemically identical but have different isotopic compositions in their reporter and balance groups.[11]
-
Mixing: Combine the labeled peptide samples into a single mixture.
-
LC-MS/MS Analysis: Analyze the mixed sample by LC-MS/MS. In the MS1 scan, all labeled versions of a peptide appear as a single precursor ion. Upon fragmentation in the MS2 scan, the reporter ions are released, and their intensities are used for quantification.[10]
-
Data Analysis: Identify the peptides from the fragmentation spectra and quantify the relative protein abundance by comparing the intensities of the reporter ions.[19]
Conclusion
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. Benchmarking Quantitative Performance in Label-Free Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Precision, Proteome Coverage, and Dynamic Range of Arabidopsis Proteome Profiling Using 15N Metabolic Labeling and Label-free Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hands-on: Label-free versus Labelled - How to Choose Your Quantitation Method / Label-free versus Labelled - How to Choose Your Quantitation Method / Proteomics [training.galaxyproject.org]
- 8. A critical comparison of three MS-based approaches for quantitative proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medium.com [medium.com]
- 16. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 17. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison: EdU vs. Thymidine 5'-monophosphate-15N2 for In Vivo DNA Labeling
A Comprehensive Guide for Researchers in Life Sciences and Drug Development
The precise measurement of DNA synthesis is fundamental to understanding cell proliferation, a critical process in development, tissue homeostasis, and disease. For in vivo studies, researchers have a choice of powerful labeling agents to track newly synthesized DNA. This guide provides an objective comparison between two prominent methods: the chemical tag 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and the stable isotope-labeled nucleoside, Thymidine (B127349) 5'-monophosphate-15N2. We will delve into their mechanisms, detection methods, performance, and provide supporting experimental data to aid researchers in selecting the optimal tool for their in vivo DNA labeling needs.
At a Glance: Key Differences
| Feature | EdU (5-ethynyl-2'-deoxyuridine) | Thymidine 5'-monophosphate-15N2 |
| Labeling Principle | Incorporation of a thymidine analog with a terminal alkyne group. | Incorporation of a stable isotope-labeled thymidine monophosphate. |
| Detection Method | Copper(I)-catalyzed click chemistry with a fluorescent azide (B81097). | Mass spectrometry (e.g., GC-MS, LC-MS/MS, MIMS). |
| Primary Output | Fluorescence imaging or flow cytometry data. | Isotopic enrichment data, allowing for quantification of DNA synthesis rates. |
| Sensitivity | High, with strong signal amplification. | High, with excellent signal-to-noise due to the low natural abundance of 15N.[1] |
| Multiplexing | Readily compatible with antibody-based staining for other markers.[2] | Can be combined with other stable isotope tracers. |
| Potential Perturbation | Can exhibit cytotoxic and genotoxic effects at higher concentrations.[3] | Considered non-perturbative and safe for in vivo use in humans.[1][4] |
Mechanism of Action and Detection
EdU: A Click Chemistry Approach
EdU is a nucleoside analog of thymidine that contains a terminal alkyne group.[5] When administered in vivo, it is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.[5] The detection of incorporated EdU is achieved through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2][6] A fluorescently labeled azide is used to "click" onto the alkyne group of EdU, resulting in a stable triazole linkage and a strong, localized fluorescent signal within the nucleus of cells that have undergone DNA synthesis. This method avoids the need for harsh DNA denaturation steps that are required for BrdU detection.[2][7]
Figure 1. Experimental workflow for in vivo DNA labeling with EdU and subsequent detection via click chemistry.
This compound: A Stable Isotope Tracing Method
This compound is a non-radioactive, stable isotope-labeled nucleotide. When introduced in vivo, it is utilized by the cellular machinery for DNA synthesis, leading to the incorporation of the 15N isotope into the DNA of dividing cells. Unlike EdU, which is a chemical tag, 15N is a naturally occurring, albeit rare, isotope of nitrogen. The detection of 15N-labeled DNA relies on mass spectrometry techniques.[8] Following tissue harvesting and DNA extraction, the DNA is typically hydrolyzed into individual nucleosides. The ratio of 15N-labeled thymidine to its unlabeled counterpart (14N-thymidine) is then precisely measured by a mass spectrometer. This ratio provides a quantitative measure of the rate of new DNA synthesis.
Figure 2. Experimental workflow for in vivo DNA labeling with this compound and analysis by mass spectrometry.
Performance Comparison: Quantitative Data
The choice between EdU and this compound often depends on the specific experimental question, available equipment, and the need for quantitative versus qualitative data.
In Vivo Administration and Dosages
| Agent | Animal Model | Dosage | Administration Route | Reference |
| EdU | Mouse | 5-100 mg/kg | Intraperitoneal (IP) | [9] |
| EdU | Mouse | 20 µg/g body weight | Intraperitoneal (IP) | [10] |
| EdU | Mouse | 0.2 mg/mL | In drinking water | [10] |
| EdU | Rat | 50 µg/g body weight | Intraperitoneal (IP) | [10] |
| 15N-Thymidine | Human Infant | 50 mg/kg/day for 5 days | Oral | [1] |
Cytotoxicity and Genotoxicity
While stable isotope labeling is generally considered non-toxic, the use of nucleoside analogs like EdU has been associated with some level of cytotoxicity and genotoxicity, particularly at higher concentrations and with longer exposure times.
| Parameter | EdU | BrdU (for comparison) | Cell Type | Reference |
| HPRT Mutation Frequency (per 10^5 cells) | ~65 | ~19 | CHO cells | [3] |
| Sister Chromatid Exchanges (SCEs) per cell (at 10 µM) | 12 | - | CHO cells | [3] |
| Photosensitization to UV-C | No significant sensitization | 3-fold sensitization | CHO cells | [3] |
These data suggest that while EdU is a potent tool for labeling proliferating cells, researchers should be mindful of its potential biological effects, especially in long-term studies.[3]
Detailed Experimental Protocols
In Vivo EdU Labeling and Detection
This protocol is a generalized procedure for in vivo EdU labeling in mice followed by detection in tissue sections.
Materials:
-
EdU (5-ethynyl-2'-deoxyuridine)
-
Sterile PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® EdU Imaging Kit (containing fluorescent azide, copper sulfate, and reaction buffer)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Mounting medium
Procedure:
-
EdU Administration: Prepare a sterile solution of EdU in PBS. For a pulse-labeling experiment, a single intraperitoneal injection of 50 mg/kg EdU is often sufficient.[11] The optimal dose and timing should be determined empirically for each experimental model.[10]
-
Tissue Harvesting and Fixation: At the desired time point after EdU administration, euthanize the animal and perfuse with PBS followed by 4% PFA. Dissect the tissue of interest and post-fix in 4% PFA overnight at 4°C.
-
Tissue Processing and Sectioning: Process the fixed tissue for paraffin (B1166041) embedding or cryosectioning according to standard protocols.
-
Deparaffinization and Rehydration (for paraffin sections): If using paraffin sections, deparaffinize with xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Permeabilization: Incubate the tissue sections in permeabilization buffer for 20 minutes at room temperature.
-
Click Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Incubate the sections with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing: Wash the sections twice with 3% BSA in PBS.
-
Nuclear Counterstaining: Incubate with a nuclear counterstain like Hoechst 33342 for 15-30 minutes.
-
Mounting and Imaging: Wash the sections with PBS, mount with an appropriate mounting medium, and image using a fluorescence microscope.
In Vivo 15N-Thymidine Labeling and Mass Spectrometry Analysis
This protocol outlines a general workflow for in vivo labeling with 15N-thymidine and subsequent analysis by LC-MS/MS.
Materials:
-
15N-labeled Thymidine (or this compound)
-
Sterile saline or other appropriate vehicle for administration
-
DNA extraction kit
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
15N-Thymidine Administration: The administration route and dosage will depend on the animal model and experimental design. For example, in human studies, oral administration of 50 mg/kg/day of 15N-thymidine for several days has been used.[1]
-
Tissue/Blood Collection: At the end of the labeling period and any chase period, collect the tissue or blood samples of interest.
-
DNA Extraction: Isolate genomic DNA from the collected samples using a commercial DNA extraction kit or standard protocols.
-
DNA Hydrolysis: Enzymatically hydrolyze the purified DNA to its constituent deoxyribonucleosides.
-
LC-MS/MS Analysis: Analyze the resulting deoxyribonucleoside mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Quantify the abundance of 15N-labeled thymidine (m/z will be shifted compared to the unlabeled version) and unlabeled thymidine. The ratio of these two species provides the fractional synthesis rate of DNA.
Conclusion: Making the Right Choice
Both EdU and this compound are powerful tools for investigating in vivo DNA synthesis. The choice between them hinges on the specific research question and available resources.
-
EdU is an excellent choice for visualizing and identifying proliferating cells within a tissue context. Its high sensitivity and compatibility with immunofluorescence make it ideal for studies where the spatial distribution of dividing cells and their relationship to other cellular markers are of interest. However, its potential for cytotoxicity should be considered.
-
This compound coupled with mass spectrometry offers a highly quantitative and non-perturbative method to measure the rate of DNA synthesis. This approach is well-suited for kinetic studies aiming to determine cell turnover rates in different populations. The requirement for specialized mass spectrometry equipment and expertise is a key consideration.
By carefully weighing the advantages and limitations of each technique, researchers can select the most appropriate method to unravel the complexities of cell proliferation in their in vivo models.
References
- 1. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 2. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo EdU Cell Proliferation Assay for High-throughput Screening [baseclick.eu]
- 6. pnas.org [pnas.org]
- 7. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide: Stable Isotope Labeling vs. Radioactive Methods in Research
In the landscape of modern scientific inquiry, particularly in drug development and metabolic research, the ability to trace and quantify molecular processes is paramount. For decades, radioactive isotopes have been the workhorse for these applications. However, the emergence and refinement of stable isotope labeling (SIL) techniques, coupled with high-resolution mass spectrometry, have presented a safer, more versatile, and increasingly powerful alternative. This guide provides an objective comparison between stable isotope and radioactive labeling methods, supported by experimental data and protocols, to aid researchers in selecting the optimal approach for their studies.
Core Principles: A Tale of Two Isotopes
At its heart, all isotope labeling involves replacing an atom in a molecule with its isotopic variant to act as a tracer. The fundamental difference lies in the nature of that isotope.
-
Radioactive Isotopes (e.g., ³H, ¹⁴C, ³⁵S, ³²P) possess unstable nuclei that undergo radioactive decay, emitting detectable radiation such as beta particles or gamma rays.[1][2] This emission is the signal that is tracked using techniques like scintillation counting or autoradiography.[2]
-
Stable Isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) have stable nuclei that do not decay or emit radiation.[1][3] Instead, they are distinguished from their more common, lighter counterparts by their difference in mass.[4] This mass shift is precisely measured by analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][6]
Quantitative Comparison: Performance and Practicalities
The choice between stable and radioactive labeling often hinges on a trade-off between sensitivity, safety, cost, and experimental flexibility.
| Feature | Stable Isotope Labeling (SIL) | Radioactive Labeling | Supporting Data Insights |
| Safety & Handling | Non-radioactive, posing no radiation risk.[3][7] | Emits ionizing radiation, requiring specialized licenses, handling protocols, and monitoring.[8] | Eliminates risks of radiation exposure to personnel and simplifies experimental setup.[6] |
| Waste Disposal | Standard biological/chemical waste. | Requires costly and highly regulated radioactive waste management and disposal.[9][10][11] | Disposal costs for low-level radioactive waste are a significant and complex budgetary factor for institutions.[9] |
| Sample Stability | Labeled molecules are indefinitely stable.[3] | Signal decays over time based on the isotope's half-life (e.g., ³²P ≈ 14.3 days, ³⁵S ≈ 87.4 days). | Ideal for long-term studies where sample integrity over time is crucial.[3] |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[5] | Scintillation Counting, Autoradiography, Phosphorimaging.[2][12] | MS and NMR provide rich structural and positional information, not just signal presence.[3][13] |
| Sensitivity | High, but can be lower than radiometric methods for detecting trace amounts. | Extremely high sensitivity, capable of detecting very small quantities of a substance. | While radioactive methods may detect lower absolute amounts, SIL with modern MS offers high signal-to-noise for quantification.[1][4] |
| Multiplexing | High. Techniques like SILAC, TMT, and NeuCode allow for simultaneous comparison of many samples (up to 11-plex or higher).[14][15][16] | Limited. Dual-labeling is possible (e.g., ¹⁴C and ³H), but complex and less common than SIL multiplexing.[12] | Multiplexing reduces inter-assay variability and increases throughput by combining samples early in the workflow.[16][17] |
| Data Richness | Provides quantitative data and structural information (e.g., specific atom positions, mass isotopologue distributions).[13] | Primarily provides quantitative data on the amount of radioactivity present. | Enables detailed metabolic flux analysis by tracing the fate of individual atoms through complex biochemical networks.[13][18] |
| In Vivo Human Studies | Safe for direct use in human clinical trials and metabolic studies.[6] | Generally prohibited for use in humans outside of specific, highly controlled diagnostic/therapeutic procedures due to radiation risk. | Enables critical studies like drug ADME (absorption, distribution, metabolism, and excretion) directly in human subjects.[4][6] |
Experimental Workflows: A Visual Comparison
The practical differences in workflow are a major consideration. SIL workflows are often simpler and safer, while radioactive workflows require stringent safety and containment steps.
References
- 1. The Advantages of Stable Isotope-Labeld Nucleic Acids | Silantes [silantes.com]
- 2. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 3. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. metsol.com [metsol.com]
- 5. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 6. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Radioactive Source Uses, Risks, and Control - Radioactive Sources - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nuclear Energy Agency (NEA) - Low-Level Radioactive Waste Repositories: An Analysis of Costs [oecd-nea.org]
- 10. iaea.org [iaea.org]
- 11. Radioactive waste management and disposal – introduction to the special issue [aimspress.com]
- 12. Multiplexing Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multi-plexed proteome analysis with neutron-encoded stable isotope labeling in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Quantitative Comparison of 15N-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Among the various options, stable isotope-labeled internal standards, particularly those incorporating 15N, have become a gold standard. This guide provides an objective comparison of different types of 15N-labeled internal standards, supported by experimental data and detailed protocols, to aid in the selection of the most suitable standard for your specific research needs.
Introduction to 15N-Labeled Internal Standards
Stable isotope labeling involves the incorporation of heavy isotopes, such as 15N, into a molecule that is chemically identical to the analyte of interest.[1] This labeled molecule, when added to a sample at a known concentration, co-elutes with the unlabeled analyte and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z).[2] By comparing the signal intensities of the labeled and unlabeled species, variations in sample preparation, chromatographic separation, and mass spectrometric detection can be normalized, leading to significantly improved accuracy and precision of quantification.[3]
There are three primary strategies for generating 15N-labeled internal standards for protein and peptide quantification:
-
15N Metabolic Labeling: This in vivo or in situ approach involves providing cells, tissues, or whole organisms with a diet or culture medium where the primary nitrogen source is enriched with 15N.[4][5] This results in the incorporation of 15N into all newly synthesized proteins.
-
15N-Labeled Synthetic Peptides: Chemically synthesized peptides that correspond to specific tryptic peptides of a target protein can be produced with one or more 15N-labeled amino acids.[6][7] These are then spiked into the sample digest.
-
15N-Labeled Full-Length Proteins: Recombinant full-length proteins are expressed in a system (e.g., cell-free or cellular) that utilizes 15N-labeled amino acids, resulting in a protein standard that can be added to the sample at the beginning of the workflow.[8]
Quantitative Performance Comparison
The selection of a 15N-labeled internal standard strategy depends on the specific experimental goals, sample type, and available resources. The following tables summarize the key performance characteristics of each approach based on available data.
Table 1: General Performance Characteristics of 15N-Labeled Internal Standards
| Feature | 15N Metabolic Labeling | 15N-Labeled Synthetic Peptides | 15N-Labeled Full-Length Proteins |
| Principle | In vivo/in situ incorporation of 15N into the entire proteome.[4] | Chemical synthesis of peptides with 15N-labeled amino acids.[6] | In vitro/in vivo expression of a full-length protein using 15N-labeled amino acids.[8] |
| Advantages | - Comprehensive labeling of the entire proteome.- Early sample mixing reduces experimental variability.[9]- Applicable to whole organisms.[4] | - High purity and well-characterized concentration.- Can be used for absolute quantification (AQUA).[10] | - Accounts for variability in protein extraction and digestion steps.[8]- Can have authentic post-translational modifications if expressed in an appropriate system. |
| Disadvantages | - Potential for incomplete labeling, which can affect accuracy.[5][11]- Not suitable for all sample types (e.g., human clinical samples).- Can be costly and time-consuming for whole organisms. | - Does not account for variability in protein extraction and digestion efficiency.- May not accurately mimic the behavior of the endogenous peptide in a complex digest. | - Can be challenging and expensive to produce and purify.- May not perfectly replicate the post-translational modification profile of the endogenous protein. |
Table 2: Quantitative Performance Metrics
| Performance Metric | 15N Metabolic Labeling | 15N-Labeled Synthetic Peptides | 15N-Labeled Full-Length Proteins |
| Accuracy | High, but can be affected by incomplete labeling. Correction methods may be required. | High for peptide-level quantification. | Potentially the highest, as it mimics the analyte throughout the entire workflow. |
| Precision (%CV) | Generally low single digits for peptide ratios. | Low single digits for peptide ratios.[7] | Expected to be very high, improving upon synthetic peptides. |
| Linearity | Wide dynamic range. | Wide dynamic range. | Wide dynamic range. |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity and labeling efficiency. | Can achieve very low LLOQs, down to the picogram per milliliter range. | Dependent on instrument sensitivity and standard purity. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate results. Below are representative protocols for each type of 15N-labeled internal standard.
Protocol 1: 15N Metabolic Labeling of E. coli
This protocol describes the metabolic labeling of E. coli for use as a global internal standard.
Materials:
-
M9 minimal medium components (Na2HPO4, KH2PO4, NaCl)
-
15NH4Cl (as the sole nitrogen source)
-
Glucose (20% w/v, sterile)
-
MgSO4 (1M, sterile)
-
CaCl2 (1M, sterile)
-
Trace elements solution (100x)
-
Biotin (1 mg/mL, filter-sterilized)
-
Thiamin (1 mg/mL, filter-sterilized)
-
Appropriate antibiotics
-
E. coli expression strain
Procedure:
-
Prepare 10x M9 Medium: Dissolve 60 g Na2HPO4, 30 g KH2PO4, and 5 g NaCl in water to a final volume of 1 L. For the labeled medium, add 5 g of 15NH4Cl.[12]
-
Prepare Medium A (per liter): Aseptically combine 100 mL of 10x M9 medium, 10 mL of 100x trace elements solution, 20 mL of 20% glucose, 1 mL of 1M MgSO4, 0.3 mL of 1M CaCl2, 1 mL of biotin, 1 mL of thiamin, and the appropriate antibiotic.[12]
-
Cell Culture and Labeling:
-
Transform the vector of interest into the E. coli expression strain and plate on minimal medium plates. Incubate overnight at 37°C.[12]
-
Inoculate 5 mL of Medium A with a single colony and grow overnight at 37°C.[12]
-
Add the overnight culture to 1 L of Medium A and grow at the appropriate temperature until the OD600 reaches 0.8–1.0.[12]
-
-
Protein Expression and Harvest:
-
Sample Preparation for MS Analysis:
-
The 15N-labeled cell pellet is mixed with an unlabeled control/experimental cell pellet at a 1:1 ratio based on cell count or total protein amount.
-
The mixed cells are then lysed, and the proteins are extracted.
-
The protein mixture is subjected to reduction, alkylation, and tryptic digestion.
-
The resulting peptide mixture is desalted and analyzed by LC-MS/MS.[13]
-
Protocol 2: Protein Quantification Using 15N-Labeled Synthetic Peptides (AQUA)
This protocol outlines the use of a heavy isotope-labeled synthetic peptide for the absolute quantification of a target protein.
Materials:
-
15N-labeled synthetic peptide (custom-synthesized with high purity)
-
Unlabeled protein sample (e.g., cell lysate, plasma)
-
Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (for quenching and sample acidification)
-
C18 desalting spin columns
-
LC-MS/MS system
Procedure:
-
Protein Sample Preparation:
-
Quantify the total protein concentration of the unlabeled sample using a BCA or similar assay.
-
Denature the protein sample by heating or using denaturing agents like urea.
-
Reduce disulfide bonds by adding DTT and incubating.
-
Alkylate cysteine residues by adding IAA and incubating in the dark.
-
-
Internal Standard Spiking and Digestion:
-
Spike a known amount of the 15N-labeled synthetic peptide into the protein sample. The amount should be optimized to be within the linear range of the assay and comparable to the expected amount of the endogenous peptide.
-
Digest the protein mixture with trypsin overnight at 37°C.
-
-
Sample Cleanup:
-
Quench the digestion by adding formic acid.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the sample using a targeted LC-MS/MS method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) that specifically monitors for the precursor and fragment ions of both the unlabeled (light) and 15N-labeled (heavy) peptides.[7]
-
-
Data Analysis:
-
Integrate the peak areas for the light and heavy peptide transitions.
-
Calculate the peak area ratio (light/heavy).
-
Determine the concentration of the endogenous peptide by comparing the peak area ratio to a calibration curve generated with known concentrations of the unlabeled peptide and a fixed concentration of the labeled peptide.
-
Protocol 3: Protein Quantification Using a 15N-Labeled Full-Length Protein Standard (FLEXIQuant)
This protocol describes the use of a full-length, stable isotope-labeled protein as an internal standard.
Materials:
-
15N-labeled full-length recombinant protein standard (expressed in a cell-free system or in cells with 15N-labeled amino acids).[8]
-
Unlabeled sample containing the endogenous protein of interest.
-
Lysis buffer appropriate for the sample type.
-
Antibody for immunoprecipitation (optional, for enrichment).
-
Protein A/G beads (optional).
-
Digestion reagents (as in Protocol 2).
-
LC-MS/MS system.
Procedure:
-
Internal Standard Spiking:
-
Add a known amount of the 15N-labeled full-length protein standard to the unlabeled cell or tissue lysate at the earliest possible stage.[8]
-
-
Protein Extraction and Enrichment (Optional):
-
Proceed with the standard protein extraction protocol.
-
If the protein of interest is of low abundance, the light endogenous protein and the heavy standard can be co-enriched, for example, by immunoprecipitation.
-
-
Sample Digestion:
-
The protein mixture (containing both the light endogenous protein and the heavy standard) is subjected to in-solution or in-gel digestion with trypsin.
-
-
Sample Cleanup and LC-MS/MS Analysis:
-
The resulting peptide mixture is desalted and analyzed by LC-MS/MS as described in Protocol 2.
-
-
Data Analysis:
-
Calculate the light-to-heavy (L/H) peak area ratios for multiple tryptic peptides from the protein of interest.
-
The L/H ratio for unmodified peptides reflects the initial mixing ratio of the endogenous protein and the standard.[8]
-
Deviations from this ratio for specific peptides can indicate the presence and extent of post-translational modifications.[8]
-
Absolute quantification can be achieved by first determining the absolute amount of the heavy protein standard (e.g., via a unique, non-native peptide tag) and then using the L/H ratio to calculate the amount of the endogenous protein.[8]
-
Visualization of Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context in which these standards are often used, the following diagrams are provided.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. researchgate.net [researchgate.net]
- 4. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Protein Quantification using Standard Peptides Containing Single Conservative Amino Acid Replacements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application Note 40 â Full-Length Expressed Stable Isotope-Labeled Proteins for Quantification [isotope.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. e-b-f.eu [e-b-f.eu]
- 11. researchgate.net [researchgate.net]
- 12. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 13. Protein preparation for LC-MS/MS analysis [protocols.io]
A Researcher's Guide to Data Analysis Software for 15N Proteomics
For researchers, scientists, and drug development professionals embarking on 15N metabolic labeling studies, the choice of data analysis software is a critical decision that directly impacts the quality and reliability of quantitative proteomic data. This guide provides a comparative overview of leading software platforms, offering insights into their performance, features, and the experimental protocols that underpin robust 15N proteomic analysis.
Metabolic labeling with 15N isotopes is a powerful technique for the accurate quantification of protein dynamics. However, the complexity of the resulting mass spectrometry data, particularly the variable mass shifts and isotopic envelopes of peptides, presents unique challenges for data analysis.[1][2][3][4] This guide benchmarks key software solutions—MaxQuant, Proteome Discoverer, Protein Prospector, Skyline, and OpenMS—to aid researchers in selecting the optimal tool for their specific needs.
Software Feature and Performance Comparison
While direct, peer-reviewed benchmarking studies comparing all major software packages for 15N proteomics are limited, this section provides a qualitative performance comparison based on documented features and capabilities relevant to 15N data analysis. Key metrics include the ability to handle 15N labeling data, accuracy in quantification, and the number of protein identifications.
| Feature | MaxQuant | Proteome Discoverer | Protein Prospector | Skyline | OpenMS |
| Native 15N Labeling Support | Yes (via modifications) | Yes (via modifications) | Yes (dedicated workflow) | Yes | Yes (via workflows) |
| Peptide Identifications | High | High | High | N/A (quantification-focused) | High |
| Quantification Accuracy | Good | Good | Excellent | Excellent | Good |
| Handling Incomplete Labeling | Manual correction required | Manual correction required | Automated correction | Manual setup | Customizable scripts |
| User Interface | GUI (Windows), Command-line | GUI (Windows) | Web-based GUI | GUI (Windows) | Command-line, KNIME/Galaxy |
| Cost | Free | Commercial | Free (web-based) | Free | Free (open-source) |
| Primary Use Case | Large-scale DDA proteomics | Integrated Thermo workflows | Specialized 15N & PTM analysis | Targeted proteomics & DIA | Flexible, customizable workflows |
MaxQuant is a widely-used platform for quantitative proteomics that supports metabolic labeling.[5] While powerful for SILAC, its application to 15N data requires careful setup of variable modifications to account for the mass shifts.
Proteome Discoverer , Thermo Fisher Scientific's proprietary software, offers a user-friendly, workflow-based environment for a variety of proteomics experiments, including metabolic labeling.[5][6][7] Similar to MaxQuant, 15N analysis is handled through the configuration of modifications.
Protein Prospector , a free, web-based tool, provides a dedicated workflow specifically for 15N metabolic labeling.[1][2][3][8][9][10][11] It includes features to address common challenges in 15N analysis, such as adjusting for labeling efficiency.[1][2][3][8][9][10][11]
Skyline is a powerful tool for targeted proteomics and has capabilities for analyzing metabolic labeling experiments.[12] It excels at the quantification of specific peptides and can be used to analyze 15N labeled data, particularly in targeted parallel reaction monitoring (PRM) workflows.[12]
OpenMS is a versatile, open-source C++ library with Python bindings for advanced mass spectrometry data analysis.[13][14][15] Its flexibility allows for the construction of custom workflows tailored to the specific needs of 15N proteomics analysis.[13][14][15]
Experimental Protocols
A typical 15N metabolic labeling experiment followed by mass spectrometry and data analysis involves several key steps.
Sample Preparation
-
Cell Culture and Labeling : Cells or organisms are cultured in media where the sole nitrogen source is 15N-enriched. A parallel culture is maintained with standard 14N media.
-
Sample Harvesting and Lysis : Cells from both the "heavy" (15N) and "light" (14N) cultures are harvested and lysed to extract proteins.
-
Protein Quantification and Mixing : The protein concentration of each lysate is determined, and equal amounts of heavy and light protein samples are mixed.
-
Protein Digestion : The mixed protein sample is digested, typically with trypsin, to generate peptides.
Mass Spectrometry
-
Liquid Chromatography (LC) : The peptide mixture is separated using reverse-phase liquid chromatography.
-
Mass Spectrometry (MS) : The separated peptides are ionized and analyzed in a high-resolution mass spectrometer. Data is typically acquired in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
Data Analysis
-
Database Searching : The acquired MS/MS spectra are searched against a protein database to identify peptide sequences.
-
Peptide Quantification : The relative abundance of the heavy and light forms of each identified peptide is determined from the MS1 spectra.
-
Protein Ratio Calculation : Peptide ratios are aggregated to calculate the relative abundance of each protein between the two samples.
-
Statistical Analysis : Statistical tests are applied to identify proteins with significant changes in abundance.
Visualizing Workflows and Pathways
To better illustrate the processes involved in 15N proteomics, the following diagrams, generated using the Graphviz DOT language, depict a standard experimental workflow and a key signaling pathway often studied with this technique.
Caption: A typical experimental workflow for 15N proteomics.
Caption: A simplified diagram of the mTOR signaling pathway.
References
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Choosing the Right Proteomics Data Analysis Software: A Comparison Guide - MetwareBio [metwarebio.com]
- 6. Comparative Evaluation of MaxQuant and Proteome Discoverer MS1-Based Protein Quantification Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Evaluation of MaxQuant and Proteome Discoverer MS1-Based Protein Quantification Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification [frontiersin.org]
- 13. openms.de [openms.de]
- 14. researchgate.net [researchgate.net]
- 15. openms.de [openms.de]
Inter-Laboratory Comparison of 15N Metabolic Labeling: A Guide to Reproducibility in Quantitative Proteomics
A comprehensive inter-laboratory comparison of 15N metabolic labeling results, with publicly available datasets from multiple participating laboratories, is not currently available in the public domain. While numerous studies have established the utility of 15N metabolic labeling for quantitative proteomics and have assessed its reproducibility within individual laboratories, a large-scale, multi-laboratory "round-robin" study with detailed, publicly accessible quantitative data and experimental protocols remains an unmet need in the field.
This guide, therefore, cannot directly present a comparative analysis of performance across different laboratories as initially intended. Instead, it will synthesize findings from existing literature on the principles of 15N metabolic labeling, factors influencing its reproducibility, and comparisons with alternative quantitative proteomics techniques. This information is crucial for researchers, scientists, and drug development professionals aiming to design, implement, and interpret experiments using this powerful technique.
Understanding 15N Metabolic Labeling
Metabolic labeling with stable isotopes, such as ¹⁵N, is a powerful in vivo method for accurate protein quantification.[1] The fundamental principle involves growing cells or organisms on a diet where the natural ¹⁴N nitrogen source is replaced with a ¹⁵N-enriched source. This results in the incorporation of the heavy isotope into all newly synthesized proteins.
The primary advantage of this technique is that samples to be compared (e.g., control vs. treated) can be mixed at the earliest stage of the experimental workflow—cell or tissue lysis. This co-processing minimizes experimental variability that can be introduced during sample preparation, digestion, and analysis, leading to more accurate and reproducible quantification.[1]
The general workflow for a comparative proteomics experiment using 15N metabolic labeling is depicted below:
Key Factors Influencing Reproducibility
While 15N metabolic labeling is inherently robust, several factors can influence the accuracy and reproducibility of the results. Understanding and controlling these variables is critical for obtaining high-quality, comparable data, especially in the context of potential inter-laboratory studies.
| Factor | Description | Key Considerations |
| Labeling Efficiency | The percentage of ¹⁴N atoms successfully replaced by ¹⁵N atoms in the proteome. | Incomplete labeling can lead to complex and overlapping isotopic envelopes in mass spectra, complicating peptide identification and quantification.[2][3] Achieving high and consistent labeling efficiency (ideally >98%) is crucial. |
| Sample Mixing Ratio | The accuracy of mixing equal amounts of the "light" (¹⁴N) and "heavy" (¹⁵N) labeled samples. | Inaccurate mixing can introduce a systematic bias in the calculated protein ratios. Normalization strategies are often required to correct for mixing errors. |
| Protein Extraction and Digestion | The efficiency and reproducibility of extracting proteins from the mixed sample and digesting them into peptides. | Inefficient or variable digestion can lead to biased representation of certain proteins and affect the accuracy of quantification. |
| Mass Spectrometry Analysis | The performance and settings of the mass spectrometer used for data acquisition. | Differences in instrument platforms, mass accuracy, resolution, and data acquisition strategies (e.g., DDA vs. DIA) can impact the number of identified and quantified proteins. |
| Data Analysis Pipeline | The software and algorithms used for peptide identification, quantification, and statistical analysis. | Different software packages may use varying algorithms for feature detection, isotopic peak integration, and ratio calculation, potentially leading to discrepancies in the final results. |
Comparison with Other Quantitative Proteomics Techniques
15N metabolic labeling is often compared with other popular quantitative proteomics methods, primarily Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and label-free approaches.
| Technique | Principle | Advantages | Disadvantages |
| 15N Metabolic Labeling | In vivo incorporation of ¹⁵N from a universal nitrogen source. | Applicable to a wide range of organisms, including those for which specific labeled amino acids are not available or practical.[1] | Can be costly for labeling whole organisms. Incomplete labeling can complicate data analysis. |
| SILAC | In vivo incorporation of specific "heavy" amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine). | High labeling efficiency is often achieved. Simpler mass spectra compared to ¹⁵N labeling. | Primarily limited to cell culture. The cost of labeled amino acids can be high. |
| Label-Free Quantification | Compares the signal intensity or spectral counts of peptides between separate analyses. | No need for expensive isotopic labels. Applicable to any type of sample. | More susceptible to variations in sample preparation and instrument performance, leading to lower reproducibility compared to metabolic labeling methods.[4] |
Studies comparing these techniques have shown that while label-free methods can identify a larger number of proteins, metabolic labeling techniques like 15N and SILAC generally offer superior quantitative accuracy and reproducibility.[4]
Experimental Protocols
Detailed experimental protocols are critical for ensuring the reproducibility of 15N metabolic labeling experiments. Below is a generalized protocol for key steps in the workflow. It is important to note that specific parameters will need to be optimized for the particular organism and experimental question.
15N Metabolic Labeling in Cell Culture
-
Media Preparation: Prepare cell culture medium where the sole nitrogen source is ¹⁵N-enriched (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids). The final concentration of the nitrogen source should be optimized for the specific cell line.
-
Cell Adaptation: Gradually adapt cells to the ¹⁵N medium over several passages to ensure normal growth and high incorporation of the heavy isotope.
-
Labeling: Culture the cells in the ¹⁵N medium for a sufficient number of cell divisions to achieve near-complete labeling (typically >98%). The number of required doublings varies between cell types.
-
Harvesting: Harvest the ¹⁵N-labeled cells and the corresponding ¹⁴N-labeled control cells.
Protein Extraction and Digestion
-
Cell Lysis: Resuspend the mixed cell pellet in a lysis buffer containing detergents (e.g., SDS, Triton X-100) and protease inhibitors. Lyse the cells using sonication or other appropriate methods.
-
Protein Precipitation: Precipitate the proteins from the lysate using methods such as acetone (B3395972) or trichloroacetic acid (TCA) precipitation to remove interfering substances.
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins using dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).
-
Enzymatic Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin. The digestion is typically performed overnight at 37°C.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Database Searching: Search the acquired MS/MS spectra against a protein database to identify the peptides. The search parameters should be set to account for the mass shift introduced by the ¹⁵N label.
-
Quantification: Quantify the relative abundance of proteins by calculating the ratio of the signal intensities of the ¹⁵N-labeled peptides to their ¹⁴N-labeled counterparts.
-
Data Normalization and Statistical Analysis: Normalize the protein ratios to correct for any mixing inaccuracies and perform statistical tests to identify proteins that are significantly differentially abundant between the two conditions.
Conclusion and Future Directions
While a definitive inter-laboratory comparison of 15N metabolic labeling is not yet publicly available, the existing body of research provides a strong foundation for its use in robust and reproducible quantitative proteomics. Key to the success of this technique is the careful control of experimental parameters, particularly labeling efficiency, and the use of standardized and well-documented protocols.
The development of a publicly available benchmark dataset from a multi-laboratory study on 15N metabolic labeling would be a valuable resource for the proteomics community. Such a dataset would allow for an objective comparison of different data analysis platforms and would help to establish best practices for ensuring the comparability of results across different research groups. This would ultimately enhance the reliability and impact of quantitative proteomics in both basic research and clinical applications.
References
Assessing the Biological Impact of 15N Labeling on Cell Physiology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling with 15N is a cornerstone of modern quantitative proteomics and metabolomics, enabling precise tracking and quantification of proteins and metabolites. While often considered a benign tracer, the introduction of a heavier nitrogen isotope can have subtle yet significant impacts on cellular physiology. This guide provides a comparative analysis of the biological effects of 15N labeling, supported by experimental data, to help researchers make informed decisions in their study design and data interpretation.
Comparison of Key Physiological Parameters
The prevailing assumption that stable isotope labeling is biologically inert is not always valid. The mass difference between 14N and 15N can lead to kinetic isotope effects, altering the rates of enzymatic reactions. Furthermore, studies have observed changes in growth rates, protein expression, and metabolite levels in some organisms. Below is a summary of reported observations.
| Parameter | Organism/Cell Type | Observation | Quantitative Data | Reference |
| Growth Rate | Chlamydomonas reinhardtii | No significant difference in doubling time between cells grown in 14N and 15N-containing media. | Doubling time in both conditions was approximately the same. | [1] |
| Escherichia coli | Altered growth rates observed between 14N and 15N-labeled cultures. | Specific quantitative data on the percentage change in growth rate was not provided in the abstract. | ||
| Protein Expression | Escherichia coli | Consistent differences in protein expression levels were observed between 14N and 15N-labeled cultures. | The study identified differentially expressed proteins but did not provide a comprehensive quantitative table in the abstract. | |
| Metabolite Levels | Escherichia coli | Altered metabolite levels were detected between 14N and 15N-labeled bacteria. | Specific fold changes for individual metabolites were not detailed in the abstract. | |
| Enzyme Kinetics | General (Cytidine Deaminase) | 15N labeling of the substrate can lead to a measurable kinetic isotope effect, indicating that C-N bond cleavage is at least partially rate-limiting. | A primary 15N kinetic isotope effect of 1.0109 was observed for cytidine (B196190) deaminase. |
Experimental Protocols
Accurate assessment of the biological impact of 15N labeling requires meticulous experimental design and execution. Below are detailed protocols for key experiments.
Protocol 1: Assessing the Impact of 15N Labeling on Cell Growth and Viability
Objective: To compare the proliferation and viability of cells cultured in standard (14N) and 15N-enriched media.
Materials:
-
Cell line of interest
-
Standard cell culture medium (14N)
-
15N-enriched cell culture medium (where all nitrogen sources are >98% 15N)
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
-
Microcentrifuge
-
96-well plates
-
Cell viability assay kit (e.g., MTT, WST-1, or ATP-based assay)
-
Plate reader
Procedure:
-
Cell Culture Initiation: Seed cells in parallel in standard (14N) and 15N-enriched media at a low density to allow for several days of growth.
-
Cell Counting and Viability Assessment (Trypan Blue Exclusion):
-
At regular intervals (e.g., every 24 hours), harvest a representative sample of cells from both culture conditions.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in a known volume of phosphate-buffered saline (PBS).
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculate the cell concentration and percentage of viable cells.
-
-
Metabolic Activity-Based Viability Assay:
-
Seed cells in a 96-well plate in both 14N and 15N media.
-
At desired time points, add the reagent from the chosen cell viability assay kit to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Plot the growth curves (cell number vs. time) for both conditions. Compare the doubling times and the viability percentages at each time point using appropriate statistical analysis.
Protocol 2: Comparative Proteomics of 14N vs. 15N-Labeled Cells
Objective: To identify and quantify differences in protein abundance between cells grown in 14N and 15N media.
Materials:
-
Cells cultured in 14N and 15N media
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment
-
In-gel or in-solution digestion kit (with trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Cell Lysis and Protein Extraction: Harvest cells from both 14N and 15N cultures, wash with cold PBS, and lyse using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation for Mass Spectrometry:
-
Take equal amounts of protein from the 14N and 15N lysates and mix them 1:1.
-
Alternatively, process the samples separately.
-
Perform SDS-PAGE to separate proteins, followed by in-gel digestion with trypsin. Alternatively, perform in-solution digestion of the protein lysates.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using LC-MS/MS. The mass spectrometer will detect the mass difference between the 14N- and 15N-containing peptides.
-
Data Analysis:
-
Use proteomics software to identify peptides and proteins.
-
Quantify the relative abundance of proteins by comparing the signal intensities of the 14N and 15N peptide pairs.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the 15N-labeled cells compared to the 14N control.
-
Visualizations
Experimental Workflow for Comparative Proteomics
References
A Researcher's Guide to Analytical Platforms for 15N-Labeled Compound Analysis
For researchers, scientists, and drug development professionals, the precise analysis of 15N-labeled compounds is critical for advancing our understanding of metabolic pathways, protein structure, and drug efficacy. The choice of analytical platform is a pivotal decision that dictates the sensitivity, resolution, and structural detail obtainable from experimental data. This guide provides an objective comparison of the leading analytical technologies for 15N-labeled compound analysis, supported by experimental data and detailed methodologies to inform your selection process.
The primary analytical platforms for the analysis of 15N-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Within mass spectrometry, several techniques are employed, including Isotope Ratio Mass Spectrometry (IRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each of these platforms offers distinct advantages and is suited to different research applications.
Performance Comparison of Analytical Platforms
The selection of an analytical platform should be guided by the specific requirements of the study, such as the need for high quantitative precision, detailed structural information, or high-throughput screening. The following table summarizes the key performance metrics of the major platforms used for 15N-labeled compound analysis.
| Feature | Isotope Ratio Mass Spectrometry (IRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Measurement | Precise ¹⁵N/¹⁴N ratio | Mass-to-charge ratio of volatile and thermally stable compounds | Mass-to-charge ratio of a wide range of molecules | Nuclear spin properties for structural and dynamic information.[1] |
| Sensitivity | Very High (picomole to nanomole) | High (picogram to nanogram).[2] | Very High (femtogram to picogram).[3] | Lower (micromolar to millimolar).[4] |
| Precision | Very High (<0.2‰) | High | High | Moderate |
| Resolution | Low (no chemical separation) | High (chromatographic) | High (chromatographic) | Very High (atomic level) |
| Mass Accuracy | N/A | Moderate to High | High to Very High | N/A |
| Throughput | Moderate | High | High | Low |
| Structural Information | None | Limited (fragmentation patterns) | Good (fragmentation patterns) | Extensive (3D structure, dynamics).[1] |
| Typical Applications | Bulk isotope enrichment, tracer studies in ecology and environmental science | Metabolomics, amino acid analysis.[5] | Proteomics, metabolomics, drug metabolism studies.[6] | Protein structure determination, dynamics, protein-ligand interactions.[7] |
| Sample Derivatization | Not typically required | Often required for non-volatile compounds.[3] | Not always required.[3] | Not required |
| Limit of Detection | ~19 µg of Nitrogen.[8] | pg/mL to ng/mL range.[2] | Can reach femtogram levels.[3] | ~50 µM for 2D HSQC.[9] |
| Dynamic Range | Wide | Wide | Wide (up to 4 orders of magnitude).[10] | Limited |
Visualizing Metabolic Pathways: 15N Tracing in Glutamine Metabolism
To illustrate the application of 15N-labeling in metabolic research, the following diagram visualizes the key steps in glutamine metabolism. This pathway is crucial in many biological processes, including cancer cell proliferation, and is frequently studied using 15N-labeled glutamine to trace the fate of nitrogen atoms.
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reproducible and accurate results. Below are representative protocols for key experiments in 15N-labeled analysis.
Isotope Ratio Mass Spectrometry (IRMS) for Bulk ¹⁵N Analysis
This protocol outlines the general steps for determining the bulk ¹⁵N enrichment of a solid organic sample.
-
Sample Preparation:
-
Homogenize the solid sample to a fine powder.
-
Weigh 1-5 mg of the homogenized sample into a tin capsule. For samples with low nitrogen content, a larger sample size may be required.
-
Fold the tin capsule to enclose the sample and form a small, tight ball.
-
-
Instrumental Analysis:
-
Introduce the encapsulated sample into an elemental analyzer (EA).
-
The sample is combusted at a high temperature (typically >1000°C) in the presence of oxygen. This converts all nitrogen in the sample to N₂ gas and other combustion products.
-
The resulting gases are passed through a reduction furnace to convert nitrogen oxides (NOx) to N₂.
-
Water and carbon dioxide are removed from the gas stream using chemical traps or a gas chromatography column.
-
The purified N₂ gas is introduced into the isotope ratio mass spectrometer.
-
-
Data Acquisition and Analysis:
-
The IRMS measures the ion beams corresponding to masses 28 (¹⁴N¹⁴N), 29 (¹⁴N¹⁵N), and 30 (¹⁵N¹⁵N).
-
The ratio of the ion currents is used to calculate the ¹⁵N abundance, typically expressed in delta notation (δ¹⁵N) relative to a standard (atmospheric N₂).
-
Reference materials with known δ¹⁵N values are analyzed alongside the samples for calibration and quality control.[8][11]
-
GC-MS Analysis of ¹⁵N-Labeled Amino Acids
This protocol describes the analysis of ¹⁵N-labeled amino acids from a biological sample.
-
Protein Hydrolysis and Amino Acid Extraction:
-
For protein-bound amino acids, hydrolyze the sample using 6 M HCl at 110°C for 24 hours.
-
Remove the acid by evaporation under a stream of nitrogen gas.
-
Extract the free amino acids from the sample using a suitable solvent, such as 80% ethanol.
-
-
Derivatization:
-
Dry the amino acid extract completely.
-
Derivatize the amino acids to make them volatile for GC analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Incubate the sample with the derivatization reagent at an elevated temperature (e.g., 70°C) for a specified time.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the amino acid derivatives on a capillary GC column using a temperature gradient.
-
The eluting compounds are ionized (typically by electron ionization) and the resulting ions are analyzed by the mass spectrometer.
-
-
Data Analysis:
LC-MS/MS Analysis of a ¹⁵N-Labeled Proteome
This protocol outlines a typical bottom-up proteomics workflow for analyzing a ¹⁵N-labeled cell lysate.
-
Sample Preparation and Protein Digestion:
-
Lyse the cells to extract the proteins.
-
Quantify the protein concentration.
-
Reduce the disulfide bonds with a reducing agent (e.g., DTT) and alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into peptides using a protease, most commonly trypsin.
-
-
Peptide Separation by LC:
-
Load the peptide mixture onto a reverse-phase liquid chromatography column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
-
MS/MS Analysis:
-
The eluting peptides are ionized by electrospray ionization (ESI) and introduced into the mass spectrometer.
-
The mass spectrometer operates in a data-dependent acquisition mode. It first performs a full scan (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptides.
-
The most intense ions from the MS1 scan are sequentially selected for fragmentation (MS2) in a collision cell.
-
-
Data Analysis:
NMR Spectroscopy for ¹⁵N-Labeled Protein Analysis
This protocol describes the acquisition of a 2D ¹H-¹⁵N HSQC spectrum, a fundamental experiment for analyzing ¹⁵N-labeled proteins.
-
Sample Preparation:
-
Express and purify the protein of interest in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Concentrate the protein to a suitable concentration (typically 0.1-1 mM) in an appropriate NMR buffer.
-
Add a small percentage (5-10%) of D₂O to the sample for the spectrometer's lock system.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR magnet.
-
Tune and match the NMR probe for ¹H and ¹⁵N frequencies.
-
Optimize the magnetic field homogeneity (shimming) on the sample.
-
-
Data Acquisition:
-
Load a standard 2D ¹H-¹⁵N HSQC pulse sequence.
-
Set the spectral widths and carrier frequencies for both the ¹H and ¹⁵N dimensions.
-
Set the number of data points and scans to achieve the desired resolution and signal-to-noise ratio.
-
Acquire the 2D data set.
-
-
Data Processing and Analysis:
-
Process the raw data using Fourier transformation, phasing, and baseline correction.
-
The resulting 2D spectrum shows a correlation peak for each backbone and sidechain amide proton-nitrogen pair.
-
The position (chemical shift) of each peak provides information about the local chemical environment of that specific residue in the protein.[1][7][9][17]
-
References
- 1. protein-nmr.org.uk [protein-nmr.org.uk]
- 2. Selective detection of carbon-13, nitrogen-15, and deuterium labeled metabolites by capillary gas chromatography-chemical reaction interface/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. 15N-labelling of Leaves Combined with GC-MS Analysis as a Tool for Monitoring the Dynamics of Nitrogen Incorporation into Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. renafobis.fr [renafobis.fr]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 10. youtube.com [youtube.com]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 13. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 14. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 15. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Protein preparation for LC-MS/MS analysis [protocols.io]
- 17. HSQC_15N.nan [protocols.io]
SILAC vs. 15N Labeling: A Comparative Guide to Quantitative Proteomics in Mammalian Cells
For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, selecting the appropriate metabolic labeling strategy is a critical decision that profoundly impacts experimental outcomes. Among the most established methods for in vivo isotope labeling in mammalian cells are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and 15N metabolic labeling. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable approach for your research needs.
Principle of the Techniques
SILAC relies on the metabolic incorporation of "heavy" stable isotope-labeled essential amino acids (typically L-arginine and L-lysine) into the proteome of one cell population, while a control population is cultured in a "light" medium containing the natural, unlabeled versions of these amino acids.[1] Because trypsin, the most commonly used protease in proteomics, cleaves after lysine (B10760008) and arginine, this strategy ensures that every tryptic peptide (except for the C-terminal peptide) contains a labeled amino acid, allowing for accurate relative quantification by mass spectrometry (MS).
15N metabolic labeling involves growing cells in a medium where the sole nitrogen source is the heavy isotope 15N. Consequently, all nitrogen atoms in the amino acids, and thus the entire proteome, are replaced with 15N. The mass difference between the "heavy" 15N-labeled and "light" 14N-labeled peptides is then used for relative quantification.
Quantitative Performance Comparison
| Parameter | SILAC | 15N Metabolic Labeling |
| Number of Proteins Quantified | Typically in the thousands, dependent on sample complexity and instrumentation. | Typically in the thousands, but potentially lower than SILAC due to increased spectral complexity. |
| Precision (CV) | High precision, with coefficients of variation (CVs) generally low. | Good precision, though potentially lower than SILAC due to the complexity of isotopic envelopes. |
| Accuracy | High accuracy due to early mixing of samples and defined mass shifts. | Good accuracy, but can be affected by incomplete labeling and the complexity of isotopic clusters. |
| Dynamic Range | Good dynamic range, though ratio compression can occur in complex samples. | Similar dynamic range to other metabolic labeling techniques. |
Note: The quantitative data in this table is based on general performance characteristics reported in the literature, as direct comparative studies with comprehensive quantitative metrics were not identified in the search results.
Advantages and Disadvantages
| Feature | SILAC | 15N Metabolic Labeling |
| Advantages | High Accuracy and Precision: Early mixing of samples minimizes experimental variability.[2][3] Straightforward Data Analysis: Constant mass shifts for labeled peptides simplify spectral interpretation. Versatility: Can be used for multiplexing (e.g., 3-plex SILAC) to compare multiple conditions. Wide Applicability: Used in various applications including protein-protein interaction studies and post-translational modification analysis. | Comprehensive Labeling: All proteins are labeled, providing a global internal standard. Cost-Effective for Certain Setups: Can be less expensive than using multiple labeled amino acids if a 15N source is readily available. |
| Disadvantages | Arginine-to-Proline Conversion: Some cell lines can convert labeled arginine to proline, complicating quantification. Auxotrophy Requirement: Dependent on the cells' inability to synthesize the labeled amino acids. Cost: Labeled amino acids can be expensive. Limited to Proliferating Cells: Requires cell division for efficient label incorporation. | Complex Data Analysis: The variable number of nitrogen atoms per peptide leads to complex isotopic patterns, making data analysis more challenging. Incomplete Labeling: Achieving >98% enrichment can be difficult and may affect quantification accuracy. Potential for Metabolic Perturbations: Altering the entire nitrogen source could potentially affect cell physiology. |
Experimental Workflows
The experimental workflows for SILAC and 15N labeling share common downstream steps, such as protein extraction, digestion, and mass spectrometry analysis. The key difference lies in the initial cell culture and labeling phase.
SILAC Experimental Workflow
Caption: SILAC experimental workflow.
15N Metabolic Labeling Experimental Workflow
Caption: 15N metabolic labeling workflow.
Detailed Experimental Protocols
SILAC Protocol for Mammalian Cells
1. Cell Culture and Labeling (Adaptation Phase):
-
Culture two populations of mammalian cells in parallel.
-
For the "light" population, use a SILAC-specific medium deficient in L-arginine and L-lysine, supplemented with the natural isotopes of L-arginine (Arg-0) and L-lysine (Lys-0).
-
For the "heavy" population, use the same base medium supplemented with stable isotope-labeled L-arginine (e.g., 13C6-Arg) and L-lysine (e.g., 13C6,15N2-Lys).
-
Both media should be supplemented with 10% dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.
-
Grow the cells for at least 5-6 cell divisions to ensure >98% incorporation of the labeled amino acids. The incorporation efficiency should be checked by mass spectrometry.
2. Experimental Treatment:
-
Once labeling is complete, subject the two cell populations to the desired experimental conditions (e.g., drug treatment vs. vehicle control).
3. Cell Harvesting and Mixing:
-
Harvest the "light" and "heavy" cell populations separately.
-
Count the cells from each population and mix them in a 1:1 ratio.
4. Protein Extraction and Digestion:
-
Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
Perform in-solution or in-gel digestion of the protein lysate using trypsin.
5. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.
15N Metabolic Labeling Protocol for Mammalian Cells
1. Cell Culture and Labeling:
-
Culture two populations of cells.
-
For the "light" population, use a standard cell culture medium containing the natural abundance of nitrogen (14N).
-
For the "heavy" population, use a custom medium where all nitrogen-containing components (e.g., amino acids, ammonium (B1175870) salts) are replaced with their 15N-labeled counterparts.
-
Supplement the media with dialyzed fetal bovine serum.
-
Grow the "heavy" population for a sufficient number of cell divisions to achieve high levels of 15N incorporation. Monitor the incorporation rate by mass spectrometry.
2. Experimental Treatment:
-
Apply the experimental and control conditions to the "heavy" and "light" cell populations, respectively.
3. Cell Harvesting and Lysate Mixing:
-
Harvest both cell populations and prepare cell lysates.
-
Determine the protein concentration of each lysate and mix them in a 1:1 ratio.
4. Protein Digestion:
-
Digest the mixed protein sample with trypsin.
5. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using high-resolution LC-MS/MS.
-
Utilize software capable of handling the complex isotopic patterns of 15N-labeled peptides to perform protein identification and quantification. The software will calculate the ratio of the entire isotopic envelopes of the 15N- and 14N-labeled peptide pairs.
Application in Drug Development and Signaling Pathway Analysis
Both SILAC and 15N labeling are invaluable tools in drug development and the elucidation of signaling pathways. They can be employed to:
-
Identify drug targets: By comparing the proteomes of cells treated with a drug versus a control, researchers can identify proteins whose expression levels or post-translational modifications are altered, pointing to potential drug targets.
-
Elucidate mechanisms of action: These techniques can reveal the downstream effects of a drug on various cellular pathways, providing insights into its mechanism of action.
-
Analyze signaling dynamics: By applying a stimulus (e.g., a growth factor) and harvesting cells at different time points, researchers can use SILAC or 15N labeling to quantify dynamic changes in protein phosphorylation and other modifications, thereby mapping signaling cascades.
Below is an example of how SILAC can be used to study a signaling pathway.
Caption: SILAC for signaling pathway analysis.
Conclusion
Both SILAC and 15N metabolic labeling are robust methods for quantitative proteomics in mammalian cells, each with its own set of strengths and limitations. SILAC is often favored for its high accuracy, precision, and more straightforward data analysis, making it an excellent choice for a wide range of applications, including the detailed study of specific proteins and pathways. 15N labeling, while providing a comprehensive internal standard, presents challenges in data analysis due to spectral complexity. The choice between these two techniques should be guided by the specific research question, the available resources, and the technical expertise of the research team. For many applications in drug development and signaling pathway analysis in mammalian cell culture, the well-established workflows and data analysis pipelines for SILAC make it a highly reliable and powerful option.
References
Evaluating the Genotoxicity of Thymidine Analogs: A Comparative Guide to BrdU and EdU
A Head-to-Head Comparison for Researchers and Drug Development Professionals
In the landscape of cellular and molecular biology, the thymidine (B127349) analogs 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are indispensable tools for assessing DNA synthesis and cell proliferation. While both effectively label newly synthesized DNA, their potential to induce genetic damage—their genotoxicity—is a critical consideration for the accurate interpretation of experimental results and for applications in drug development. This guide provides an objective comparison of the genotoxic profiles of BrdU and EdU, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in making informed decisions for their specific needs.
Mechanisms of Action and Genotoxicity
Both BrdU and EdU are analogs of thymidine and are incorporated into DNA during the S-phase of the cell cycle. However, their distinct chemical structures lead to different genotoxic consequences.
BrdU (5-bromo-2'-deoxyuridine) , a halogenated pyrimidine, has long been known to exhibit cytotoxic and mutagenic properties.[1] Its incorporation into DNA can alter the double helix structure, leading to destabilized nucleosome positioning and changes in heterochromatin organization and gene expression.[2] BrdU can cause mutations by mispairing with guanine (B1146940) instead of adenine (B156593) during DNA replication.[3] Furthermore, it can increase the frequency of sister chromatid exchanges and double-strand breaks, particularly when combined with other stressors like ionizing radiation.[3][4]
EdU (5-ethynyl-2'-deoxyuridine) , which contains a terminal alkyne group, has been shown to exhibit greater cytotoxicity and genotoxicity than BrdU.[1] The incorporation of EdU into DNA can trigger a significant DNA damage response (DDR), leading to cell cycle arrest, particularly at the G2/M phase, and in some cases, apoptosis.[5][6] This response is more pronounced in cells with defective homologous recombination repair pathways.[1]
Comparative Genotoxicity Data
Quantitative analysis from various genotoxicity assays reveals significant differences between BrdU and EdU. The following tables summarize key experimental findings.
HPRT Mutation Assay
The hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay is a common method to assess the mutagenicity of a compound. In a study using Chinese hamster ovary (CHO) cells, EdU was found to be significantly more mutagenic than BrdU at the same concentration.[1]
| Compound (1 µM) | HPRT Mutation Frequency (per 105 cells) |
| Control | 0.4 |
| BrdU | 19 |
| EdU | 65 |
| Data from a study on CHO cells, indicating EdU's higher mutagenic potential.[1] |
Chromosomal Aberration Analysis
The induction of chromosomal aberrations, such as breaks and exchanges, is a key indicator of genotoxicity. In CHO cells treated with BrdU or EdU, a significantly higher frequency of chromosomal aberrations was observed with EdU treatment.[1]
| Treatment (100 µM for 24h) | Chromosomal Aberrations per 100 cells |
| Control | ~5 |
| BrdU | ~8 |
| EdU | ~25 |
| Data showing a marked increase in chromosomal aberrations in CHO cells after EdU treatment compared to BrdU.[1] |
DNA Damage Response: γH2AX Foci Formation
The phosphorylation of histone H2AX (γH2AX) is an early cellular response to DNA double-strand breaks. Studies have shown that EdU treatment leads to a more robust activation of the DNA damage response, including the formation of γH2AX foci, compared to BrdU.[1] While direct side-by-side quantitative data on foci per cell is limited, the available evidence consistently points to EdU inducing a stronger DNA damage signal. For instance, in HCT-116 cells, a significant increase in γH2AX foci was observed with EdU concentrations as low as 5-10 µM.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing genotoxicity studies. Below are outlines of key experimental protocols.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Treat cells with BrdU or EdU at the desired concentrations and duration. Harvest cells and resuspend in ice-cold PBS.
-
Slide Preparation: Mix cell suspension with low-melting-point agarose (B213101) and pipette onto a pre-coated slide. Allow to solidify.
-
Lysis: Immerse slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope. Quantify DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment using specialized software.
Micronucleus Assay
The micronucleus assay detects chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.
-
Cell Treatment: Expose cells to BrdU or EdU.
-
Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution, and fix.
-
Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain with a DNA-specific dye (e.g., Giemsa or DAPI).
-
Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells.
γH2AX Foci Formation Assay
This assay quantifies the formation of γH2AX foci as a marker for DNA double-strand breaks.
-
Cell Culture and Treatment: Seed cells on coverslips and treat with BrdU or EdU.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody specific for γH2AX. Follow this with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus can be counted manually or using automated image analysis software.
Mandatory Visualizations
Experimental Workflow for Genotoxicity Assessment
Caption: A generalized workflow for evaluating the genotoxicity of thymidine analogs.
DNA Damage Response Signaling Pathway
Caption: Key signaling events in the DNA damage response pathway activated by genotoxic stress.
Conclusion
The choice between BrdU and EdU for cell proliferation studies requires careful consideration of their respective genotoxic potentials. The experimental data clearly indicates that EdU, while offering a more streamlined detection protocol, exhibits a higher degree of genotoxicity compared to BrdU.[1] EdU is more mutagenic and induces a greater frequency of chromosomal aberrations.[1] It also triggers a more potent DNA damage response, which can lead to significant perturbations in the cell cycle.[5][6]
For short-term labeling and endpoint assays where the subsequent fate of the cell is not critical, the efficiency of the EdU click-chemistry reaction may be advantageous. However, for long-term studies, fate-mapping experiments, or in sensitive cell types, the lower genotoxicity of BrdU may be preferable to minimize experimental artifacts. Researchers must weigh the convenience of the labeling method against the potential for introducing confounding variables due to DNA damage and the associated cellular responses. This guide provides the necessary data and protocols to assist in making an evidence-based decision tailored to the specific demands of the research.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 6. 21stcenturypathology.com [21stcenturypathology.com]
WST-5 vs. BrdU Incorporation Assays: A Comprehensive Performance Review
At a fundamental level, these two assays measure different aspects of cell population dynamics. The WST-5 assay, a colorimetric method, quantifies the metabolic activity of viable cells, which is often proportional to the number of living cells. In contrast, the BrdU (Bromodeoxyuridine) incorporation assay directly measures DNA synthesis, providing a more direct assessment of cell division.
At a Glance: Key Differences
| Feature | WST-5 Assay | BrdU Incorporation Assay |
| Principle | Measures metabolic activity via mitochondrial dehydrogenase reduction of WST-5 to a colored formazan (B1609692) product. | Measures the incorporation of a thymidine (B127349) analog (BrdU) into newly synthesized DNA during the S-phase of the cell cycle. |
| Measurement | Indirect measure of cell viability and proliferation. | Direct measure of DNA synthesis and cell proliferation. |
| Assay Type | Colorimetric (absorbance) | ELISA, Flow Cytometry, Immunohistochemistry, Immunocytochemistry |
| Throughput | High-throughput compatible | Moderate to high-throughput (ELISA) |
| Toxicity | Generally low toxicity to cells | Can have low toxicity, allowing for further cell analysis.[1] |
| Endpoint | Endpoint or kinetic (with repeated measurements) | Endpoint |
Quantitative Performance Comparison
While direct head-to-head studies quantifying the performance of WST-5 against BrdU are limited, we can synthesize data from various sources to provide a comparative overview of their key performance metrics. It is important to note that the performance of any assay can be cell-type and condition-dependent.
| Performance Metric | WST-5 Assay | BrdU Incorporation Assay |
| Linear Range | Typically demonstrates a good linear relationship between cell number and absorbance over a broad range of cell densities. Optimization is recommended for each cell type. | Exhibits a linear relationship between the number of proliferating cells and the signal at various cell concentrations. |
| Sensitivity | High sensitivity, capable of detecting small changes in cell viability. The detection limit is dependent on the metabolic activity of the cells. | High sensitivity, with the ability to detect BrdU incorporation in a low number of proliferating cells. The sensitivity can be enhanced by increasing the BrdU labeling time.[2] |
Principles and Methodologies
WST-5 Assay: A Measure of Metabolic Health
The WST-5 assay is a member of the water-soluble tetrazolium salt family of assays. The core principle involves the reduction of the WST-5 tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells. This enzymatic reaction produces a water-soluble formazan dye, the amount of which is directly proportional to the number of viable cells. The color intensity is measured using a spectrophotometer.
dot
References
Safety Operating Guide
Proper Disposal of Thymidine 5'-monophosphate-15N2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Thymidine 5'-monophosphate-15N2, a non-hazardous, isotopically labeled compound.
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols and proper waste disposal procedures is crucial to maintain a safe working environment and comply with regulatory standards. The primary safety concerns involve the potential for inhalation of dust and direct contact with skin or eyes.
Immediate Safety and Handling Precautions
Before proceeding with any disposal procedures, ensure the following safety measures are in place:
-
Ventilation: Handle the compound in a well-ventilated area. If there is a risk of dust formation, use appropriate exhaust ventilation.[1]
-
Personal Protective Equipment (PPE): Always wear suitable PPE, including safety goggles with side shields, nitrile rubber gloves, and a laboratory coat.[1][2]
-
Handling: Minimize the formation of dust and aerosols. Keep the storage container tightly closed when not in use.[1][3]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks. Contaminated clothing should be removed promptly.[1]
In the event of exposure, follow these first-aid measures:
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.[4][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[2][3][4]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician.[4]
Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. The general procedure is as follows:
-
Consult a Professional Service: Contact a licensed waste disposal service to arrange for the pickup and disposal of the chemical waste.[4]
-
Preparation for Disposal: The material may be dissolved or mixed with a combustible solvent to prepare it for incineration.[4]
-
Incineration: The prepared waste should be burned in a chemical incinerator equipped with an afterburner and a scrubber to ensure complete combustion and neutralization of any potential byproducts.[4]
-
Regulatory Compliance: Throughout the disposal process, it is imperative to observe all federal, state, and local environmental regulations to ensure full compliance.[4]
It is important to note that Thymidine 5'-monophosphate and its salts are considered non-hazardous for transport.[4]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data
No specific quantitative data for disposal, such as concentration limits, were provided in the safety data sheets. The disposal guidelines are procedural and apply to the compound in its solid form.
| Data Point | Value |
| Hazardous Classification | Not classified as hazardous[4][5][6] |
| Transport Classification | Non-Hazardous for Transport[4] |
References
Essential Safety and Logistical Information for Handling Thymidine 5'-monophosphate-15N2
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides essential, immediate safety and logistical information for handling Thymidine (B127349) 5'-monophosphate-15N2, including operational and disposal plans.
Key Safety Consideration: Thymidine 5'-monophosphate-15N2 is a stable isotope-labeled compound. The ¹⁵N isotope is not radioactive.[1] Therefore, the primary safety concerns are associated with the chemical properties of the thymidine 5'-monophosphate molecule itself, which is not classified as a hazardous substance.[2] Standard laboratory precautions for handling non-hazardous chemicals are sufficient.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a solid (powder) form.
| PPE Category | Item | Specifications | Purpose |
| Eye and Face Protection | Safety Glasses | ANSI Z87.1-compliant, with side shields.[3] | Protects against accidental splashes or airborne particles. |
| Face Shield | To be worn over safety glasses. | Recommended when handling larger quantities or if there is a significant splash risk.[3][4] | |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. | Protects skin from direct contact with the chemical.[3] |
| Body Protection | Laboratory Coat | Standard, long-sleeved. | Protects skin and personal clothing from contamination.[3][4] |
| Long Pants and Closed-Toe Shoes | - | Standard laboratory attire to protect the lower body and feet.[3] | |
| Respiratory Protection | Not generally required | - | Not necessary under normal use conditions with adequate ventilation, as the compound has low volatility.[5] A dust mask may be considered if handling large quantities of powder that could become airborne. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.
-
Preparation :
-
Ensure the work area (e.g., laboratory bench, fume hood) is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have all necessary equipment (e.g., spatulas, weighing paper, vials, solvent) ready.
-
-
Personal Protective Equipment (PPE) Donning :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Put on safety glasses.
-
Put on nitrile gloves.
-
-
Handling the Compound :
-
When handling the solid powder, work in an area with good ventilation. A fume hood is not strictly necessary but is good practice to minimize inhalation of any fine particulates.
-
Use a clean spatula to transfer the desired amount of the compound onto weighing paper or directly into a tared vial.
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling :
-
Securely cap the stock container of this compound.
-
Clean any spills promptly and appropriately. For a small, dry spill, gently sweep it up and place it in a designated waste container.[5]
-
Wipe down the work surface with a suitable cleaning agent.
-
Remove gloves and dispose of them in the appropriate laboratory waste bin.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
As this compound is a non-hazardous compound, and the ¹⁵N isotope is stable and not radioactive, no special disposal procedures are required.[7]
| Waste Type | Disposal Method |
| Unused Solid Compound | Dispose of in the general chemical waste container, following your institution's specific guidelines for non-hazardous chemical waste. |
| Contaminated Labware (e.g., gloves, weighing paper, pipette tips) | Dispose of in the regular laboratory solid waste stream. |
| Solutions of the Compound | Aqueous solutions can typically be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations for non-hazardous chemical solutions. |
Important Note: Always consult and adhere to your institution's specific safety and waste disposal protocols.
Visual Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. moravek.com [moravek.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
